5-Bromo-2-(piperazin-1-yl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWLBBPOKRHVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373755 | |
| Record name | 5-Bromo-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99931-82-5 | |
| Record name | 5-Bromo-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-(piperazin-1-yl)pyrimidine chemical properties
An In-Depth Technical Guide to 5-Bromo-2-(piperazin-1-yl)pyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrimidine-Piperazine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a cornerstone scaffold, valued for its synthetic versatility and its role as a bioisostere for phenyl and other aromatic systems.[1][2] Its ability to form critical hydrogen bonds and engage with a multitude of biological targets has cemented its place in a wide array of therapeutics, from oncology to infectious diseases.[1] When coupled with the piperazine moiety—a privileged fragment in drug design known for improving aqueous solubility and providing a vector for further functionalization—the resulting scaffold becomes a powerful tool for drug discovery professionals.
This guide provides a comprehensive technical overview of this compound, a key building block that embodies this strategic combination. We will delve into its core chemical properties, proven synthetic protocols, reactivity profile, and its application as a precursor in the development of advanced pharmaceutical agents. The information herein is curated to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively leverage this versatile molecule in their discovery programs.
PART 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is paramount for its successful application in synthesis and drug design. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[3]
| Property | Value | Source(s) |
| CAS Number | 301666-83-1 (or 99931-82-5) | [4] |
| Molecular Formula | C₈H₁₁BrN₄ | [4] |
| Molecular Weight | 243.10 g/mol | [4] |
| Appearance | Solid | [3] |
| InChI | 1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| SMILES | Brc1cnc(nc1)N2CCNCC2 | |
| Topological Polar Surface Area | 41.05 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 1 | [5] |
PART 2: Synthesis and Purification
The most common and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored because the pyrimidine ring is electron-deficient, which facilitates the displacement of a suitable leaving group by a nucleophile like piperazine.[6] The bromine atom at the 5-position further enhances the electrophilicity of the ring, while the halogen at the 2-position (typically chlorine or another bromine) serves as the leaving group.
Workflow for SNAr Synthesis
Caption: General workflow for the synthesis via SNAr.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from established methodologies for the synthesis of related aminopyrimidines.[7] The causality behind using an excess of piperazine is twofold: it drives the reaction to completion and can also act as the base to neutralize the HBr byproduct, simplifying the reaction setup.
Materials:
-
2,5-Dichloropyrimidine or 2,5-Dibromopyrimidine (1.0 eq)
-
Piperazine (2.5 - 3.0 eq)
-
Solvent: Dioxane or Ethanol
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2,5-dihalopyrimidine (1.0 eq) in dioxane or ethanol, add piperazine (2.5-3.0 eq) at room temperature.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-80°C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then a saturated brine solution. This removes excess piperazine and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product is typically purified by silica gel flash column chromatography. A gradient elution system, often starting with pure dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is effective for isolating the desired product.
PART 3: Spectral Characterization
While a specific, publicly available high-resolution spectrum for this exact compound is not available in the provided search results, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.[8][9]
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrimidine ring protons and the piperazine protons.
-
The two equivalent protons on the pyrimidine ring (at the C4 and C6 positions relative to the bromine) would likely appear as a singlet in the aromatic region (~8.0-8.5 ppm).
-
The piperazine protons would appear as two multiplets in the aliphatic region. The four protons adjacent to the pyrimidine ring would be downfield (~3.7-4.0 ppm) due to the electron-withdrawing effect of the ring. The four protons adjacent to the NH group would be slightly more upfield (~2.8-3.1 ppm).
-
The NH proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR would show distinct peaks for each unique carbon atom. The carbons of the pyrimidine ring would appear in the range of ~155-165 ppm, with the carbon bearing the bromine atom being more shielded. The piperazine carbons would appear in the ~40-50 ppm range.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, one would expect to see two peaks of nearly equal intensity at m/z 242 and m/z 244, corresponding to [M]+ and [M+2]+.[10]
PART 4: Reactivity and Synthetic Utility in Drug Discovery
This compound is a bifunctional building block, offering two primary sites for chemical modification. This dual reactivity is what makes it highly valuable for constructing diverse chemical libraries for drug screening.
Reactivity Map
Caption: Key reaction pathways for derivatization.
-
Cross-Coupling at the C5-Bromine: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines introduces a diverse range of substituted amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-pyrimidines.
-
-
Functionalization of the Piperazine N-H: The secondary amine of the piperazine ring is a nucleophilic site that can be readily functionalized. This position is often used to append solubilizing groups or vectors that target specific pockets in a protein.
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides forms stable amides and sulfonamides, respectively.
-
Alkylation and Reductive Amination: The N-H can be alkylated, or more commonly, reacted with aldehydes or ketones under reductive amination conditions to introduce substituted alkyl groups.
-
Application in Drug Scaffolds
The pyrimidine-piperazine core is present in numerous approved drugs and clinical candidates, particularly in oncology and neurology.[1][6] For example, derivatives of this scaffold are investigated as inhibitors for Cyclin-Dependent Kinases (CDKs), G-protein-coupled receptors (GPCRs), and other enzyme targets.[6][11][12] The synthesis of compounds like Palbociclib and Ribociclib involves the coupling of an aminopyrimidine core with a piperazine-containing fragment through SNAr chemistry, highlighting the industrial relevance of this synthetic strategy.[6]
PART 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for user safety.
-
Hazard Classification: It is classified as an acute oral toxicant (Category 4) and may cause skin and eye irritation.[13] GHS pictograms typically include GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[15]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] The compound may be sensitive to light and moisture.[14]
References
- PrepChem.com. Synthesis of 5-Bromo-2-(1-piperazinyl)pyrimidine (IIc). [Link]
- The Royal Society of Chemistry.
- Capot Chemical. MSDS of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. [Link]
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Boron Molecular. 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine. [Link]
- Journal of the Chemical Society C. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. [Link]
- Amerigo Scientific. 5-bromo-2-(4-methylpiperazin-1-yl)pyridine. [Link]
- ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- Science Publishing Group. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
- PubMed Central. Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. [Link]
- PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)
- MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
- PubMed Central. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. [Link]
- ChemUniverse. Order : this compound HYDROCHLORIDE. [Link]
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- 11. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: The Strategic Value of a Privileged Scaffold
An In-depth Technical Guide to 5-Bromo-2-(piperazin-1-yl)pyrimidine (CAS 99931-82-5): A Cornerstone Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as a foundation for the development of a wide array of therapeutic agents. The pyrimidine ring is a quintessential example, forming the core of numerous approved drugs due to its unique electronic properties and ability to participate in crucial hydrogen bonding interactions with biological macromolecules.[1][2][3][4] When functionalized with a piperazine moiety—another structure renowned for improving pharmacokinetic properties—and a reactive bromine handle, the resulting molecule, This compound , becomes a highly versatile and valuable building block for drug discovery and development professionals.
This technical guide provides a comprehensive overview of this compound, CAS number 99931-82-5, detailing its physicochemical properties, synthesis, reactivity, and pivotal role as an intermediate in the creation of advanced therapeutic candidates.
Core Physicochemical & Structural Characteristics
This compound is a solid organic compound supplied for research and development purposes.[5] Its identity is defined by the following key parameters.
| Property | Value | Source |
| CAS Number | 99931-82-5 | [5][6][7] |
| Molecular Formula | C₈H₁₁BrN₄ | [5] |
| Molecular Weight | 243.10 g/mol | [5] |
| Appearance | Solid, white solid | [8] |
| Purity | Typically ≥96-98% for research grades | [6][8] |
| SMILES | Brc1cnc(nc1)N2CCNCC2 | |
| InChI Key | YHWLBBPOKRHVAR-UHFFFAOYSA-N |
The structure features a pyrimidine ring, which is an aromatic heterocycle, substituted at the 2-position with a piperazine ring and at the 5-position with a bromine atom. The piperazine ring contains a secondary amine, providing an additional site for chemical modification.
Caption: Chemical structure of this compound.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This is a foundational reaction in heterocyclic chemistry where a nucleophile displaces a leaving group on an aromatic ring.
Proposed Synthetic Workflow
The most logical and industrially scalable approach involves the reaction of a di-substituted pyrimidine, such as 5-bromo-2-chloropyrimidine (CAS 32779-36-5), with piperazine.[9][10]
Step-by-Step Methodology:
-
Reactant Preparation: 5-bromo-2-chloropyrimidine is dissolved in a suitable polar aprotic solvent, such as isopropanol or N,N-Dimethylformamide (DMF).
-
Nucleophilic Addition: An excess of piperazine is added to the solution. The use of excess piperazine can serve both as the nucleophile and as a base to quench the HCl generated during the reaction. Alternatively, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.[2]
-
Reaction Conditions: The mixture is heated, often under reflux or using microwave irradiation, to drive the reaction to completion.[11] The differential reactivity of halogens on the pyrimidine ring is key; the chlorine at the 2-position is significantly more activated towards nucleophilic attack than the bromine at the 5-position.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and subjected to a standard aqueous work-up to remove excess piperazine and salts. The crude product is then purified, typically via recrystallization or column chromatography, to yield the final compound.
Caption: Generalized workflow for the synthesis via SNAr reaction.
Chemical Reactivity and Derivatization Potential
The true value of this molecule lies in its dual reactive sites, which allow for stepwise and controlled elaboration into more complex structures.
-
Piperazine N-H Functionalization: The secondary amine of the piperazine ring is a potent nucleophile. It can readily undergo N-alkylation, N-acylation, reductive amination, or urea formation, allowing for the introduction of diverse side chains. These modifications are often crucial for modulating a compound's potency, selectivity, and pharmacokinetic profile (e.g., solubility, metabolic stability).
-
C-Br Cross-Coupling: The bromine atom at the 5-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This allows for the facile introduction of various aryl or heteroaryl groups, enabling extensive exploration of the chemical space around the pyrimidine core. This strategy is frequently employed in the synthesis of kinase inhibitors.[1]
Application in Drug Discovery: A Versatile Building Block
This compound is not an active pharmaceutical ingredient itself but rather a key intermediate used to build libraries of compounds for biological screening.[6] The pyrimidine-piperazine core is a well-established pharmacophore found in numerous drug candidates across various therapeutic areas.[2][3][12]
Key Therapeutic Areas:
-
Oncology (Kinase Inhibitors): The pyrimidine scaffold is adept at targeting the ATP-binding site of protein kinases.[1] By functionalizing the piperazine and C-Br positions, medicinal chemists can synthesize potent and selective inhibitors of kinases implicated in cancer, such as EGFR, CDK4/6, and others.[2]
-
Central Nervous System (CNS) Disorders: The piperazine moiety is a classic "CNS-phore," known to be present in many centrally-acting agents. Derivatives have been explored for conditions like schizophrenia, depression, and neurodegenerative diseases.[11][13]
-
Infectious Diseases: The scaffold has been utilized to create novel compounds with antibacterial and antiviral activity.[2][4]
-
Metabolic Diseases: Fused-pyrimidine derivatives containing a piperazine unit have been developed as GPR119 agonists for the potential treatment of type 2 diabetes and obesity.[14]
Caption: Role of the scaffold in a typical drug discovery workflow.
Analytical Characterization Protocol
While commercial suppliers may not provide detailed analytical data for this building block, a researcher would employ a standard suite of analytical techniques to confirm its identity and purity before use.
Standard Characterization Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment. Expected signals would include two distinct peaks for the aromatic protons on the pyrimidine ring, and multiple signals in the aliphatic region corresponding to the non-equivalent protons of the piperazine ring, plus a broad singlet for the N-H proton.
-
¹³C NMR: To confirm the carbon backbone of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units, e.g., for [M+H]⁺).
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expected absorptions include N-H stretching for the secondary amine and C=N/C=C stretching for the pyrimidine ring.
Safety, Handling, and Storage
Proper handling of this compound is essential in a research environment. The compound is classified with the GHS07 pictogram, indicating it can be harmful.
| Safety Aspect | Recommendation | Source(s) |
| Hazard Classification | Acute Toxicity 4, Oral (Harmful if swallowed) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P260: Do not breathe dust/fume. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. | [15] |
| First Aid (Ingestion) | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. | [16][17] |
| First Aid (Skin/Eye) | Wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, lab coat. Use in a well-ventilated area or fume hood. | [17][18] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture and light. | [16][18] |
To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated, and it should be handled with caution by trained professionals only.[15]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its structure elegantly combines the biologically significant pyrimidine core with the pharmacokinetically favorable piperazine ring, while the bromine atom provides a gateway for extensive chemical diversification. This trifecta of features secures its role as a high-value building block, enabling the rapid and efficient synthesis of novel compound libraries aimed at discovering next-generation therapeutics for a multitude of human diseases. Researchers and drug development professionals who understand the synthesis, reactivity, and application of this scaffold are well-equipped to accelerate their discovery programs.
References
- MSDS of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine - Capot Chemical. (2010, March 5). Capot Chemical.
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine - Boron Molecular. (n.d.). Boron Molecular.
- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
- 5-bromo-2-(piperidin-1-yl)pyrimidine - PubChemLite. (n.d.). PubChemLite.
- Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- 5-Bromo-2-methylpyrimidine - SpectraBase. (n.d.). SpectraBase.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). MDPI.
- Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). ACS Publications.
- Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed. (n.d.). National Center for Biotechnology Information.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (n.d.). National Center for Biotechnology Information.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - OUCI. (n.d.). Organic and Medicinal Chemistry International.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. (n.d.). National Center for Biotechnology Information.
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Molecular weight of 5-Bromo-2-(piperazin-1-yl)pyrimidine
An In-Depth Technical Guide to 5-Bromo-2-(piperazin-1-yl)pyrimidine: A Core Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, analytical validation, and its strategic application in the design of novel therapeutics, grounding our discussion in established chemical principles and field-proven insights.
Introduction: The Strategic Value of a Privileged Scaffold
This compound is a bifunctional molecule that marries two of the most successful heterocyclic scaffolds in medicinal chemistry: pyrimidine and piperazine. The pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA.[1][2] Its derivatives are ubiquitous in pharmaceuticals, exhibiting a vast range of biological activities including anticancer, antiviral, and antimicrobial properties.[1][3] The piperazine moiety is a highly versatile linker, prized for its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[4][5]
The strategic combination of these two rings, further functionalized with a bromine atom, creates a powerful and versatile starting material. The bromine atom serves as a key synthetic handle for introducing molecular diversity through various cross-coupling reactions, making this compound a valuable intermediate for building libraries of potential drug candidates.[6] This guide will explore the essential technical knowledge required to effectively utilize this compound in a research and development setting.
Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The key quantitative data for this compound and its common salt form are summarized below.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₈H₁₁BrN₄[7][8] | C₈H₁₂BrClN₄[9] |
| Molecular Weight | 243.10 g/mol [7][8] | 279.57 g/mol [9] |
| CAS Number | 99931-82-5[6][8] | 1030022-85-5[9] |
| Appearance | Solid[7] | Solid |
| SMILES String | Brc1cnc(nc1)N2CCNCC2[7] | C1CN(CCN1)C2=NC=C(C=N2)Br.Cl[9] |
| InChI Key | YHWLBBPOKRHVAR-UHFFFAOYSA-N[7] | Not explicitly found, derived from structure. |
Synthesis and Purification: A Validated Protocol
The synthesis of N-arylpiperazines is a well-established field, with common methods including aromatic nucleophilic substitution (SNAr), Buchwald-Hartwig coupling, and the Ullmann–Goldberg reaction.[10] For an electron-deficient heteroaromatic system like a pyrimidine ring, SNAr is often a highly effective strategy.
A common and direct approach to synthesizing the title compound is through the direct bromination of its precursor, 2-(piperazin-1-yl)pyrimidine.
Experimental Workflow: Synthesis via Bromination
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is based on a representative procedure for the bromination of an activated pyrimidine ring.[11]
-
Dissolution: Dissolve 2-(piperazin-1-yl)pyrimidine (1.0 eq) in a suitable acidic medium, such as 1N hydrochloric acid, in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.
-
Causality: Performing the reaction in an acidic solution protonates the piperazine and pyrimidine nitrogens, increasing solubility and controlling reactivity. The low temperature helps to manage the exothermic nature of the bromination and minimize side reactions.
-
-
Bromination: Add elemental bromine (1.0 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Causality: The pyrimidine ring is sufficiently activated by the piperazine substituent to undergo electrophilic aromatic substitution. Bromine is the electrophile. Slow addition is critical to prevent over-bromination and ensure reaction control.
-
-
Reaction Monitoring: Stir the reaction mixture at low temperature for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench any unreacted bromine with a reducing agent like sodium thiosulfate solution. Adjust the pH of the solution to >9 with a base (e.g., 10% NaOH solution) to deprotonate the product and make it extractable into an organic solvent.
-
Causality: Basification is essential to neutralize the acid and convert the product from its salt form to the free base, which has low solubility in water but high solubility in common organic solvents.
-
-
Extraction & Isolation: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
-
Self-Validation: The purity of the final product must be confirmed by the analytical methods described in the next section.
-
Analytical Characterization and Quality Control
Rigorous analytical validation is non-negotiable in drug development. The identity, purity, and stability of this compound must be unequivocally confirmed.
Analytical Workflow for Quality Control
Caption: A standard analytical workflow for validating the final compound.
Key Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) is a standard starting point. The purity is calculated from the peak area percentage at a suitable UV wavelength (e.g., 254 nm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. A key diagnostic feature is the isotopic pattern of bromine: the mass spectrum should show two major peaks for the molecular ion, [M+H]⁺, at approximately m/z 243 and 245, with a relative intensity ratio of nearly 1:1, characteristic of a monobrominated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing characteristic signals for the pyrimidine and piperazine protons. The two pyrimidine protons should appear as singlets in the aromatic region, and the eight piperazine protons will appear as two multiplets in the aliphatic region.
-
¹³C NMR: Provides confirmation of the carbon skeleton. The spectrum will show distinct signals for the different carbon environments within the molecule.
-
Application as a Versatile Drug Discovery Scaffold
The true value of this compound lies in its utility as a versatile platform for generating novel molecules with therapeutic potential. The bromine atom is not merely a substituent; it is a reactive handle for diversification.
Strategic Derivatization Pathways
Caption: Key cross-coupling reactions for derivatizing the core scaffold.
By employing modern palladium-catalyzed cross-coupling reactions, chemists can rapidly and efficiently attach a wide array of chemical groups at the 5-position of the pyrimidine ring. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic properties. For instance, installing different aryl or heteroaryl groups via Suzuki coupling can probe interactions with specific pockets in a biological target, a common strategy in the development of kinase inhibitors.[3]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Identification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[7] Some safety data sheets also indicate it may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged structures of pyrimidine and piperazine. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for facile chemical diversification make it an invaluable tool for medicinal chemists. A thorough understanding of the technical principles outlined in this guide will empower researchers to fully exploit its potential in the quest for the next generation of innovative medicines.
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An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-(piperazin-1-yl)pyrimidine
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is the bedrock upon which all subsequent investigations are built. The molecule 5-Bromo-2-(piperazin-1-yl)pyrimidine represents a common structural motif, combining a halogenated pyrimidine core with a piperazine substituent. Such scaffolds are prevalent in medicinal chemistry, often serving as key intermediates or pharmacophores in the design of targeted therapeutics.[1][2] An unambiguous and thorough elucidation of their structure is therefore not merely an academic exercise but a critical prerequisite for ensuring reproducibility, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards.
Chapter 1: The Strategic Workflow for Structural Confirmation
The elucidation of a molecular structure is a process of systematic inquiry. Our approach begins with the most fundamental question—"What is its mass and elemental formula?"—and progressively builds a complete picture of the molecule. Mass spectrometry provides the initial confirmation, followed by the detailed topographical mapping of the hydrogen-carbon framework by Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, for an unequivocal determination of the three-dimensional structure, X-ray crystallography serves as the ultimate arbiter. This integrated workflow ensures a robust and irrefutable structural assignment.
Caption: Overall workflow for structure elucidation.
Chapter 2: Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before investing significant time in complex analyses like NMR, it is paramount to confirm the most basic molecular properties: its mass and elemental formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the ideal starting point. Its high mass accuracy allows for the confident determination of the elemental composition. For a halogenated compound like this compound, MS provides a unique and powerful validation feature: the characteristic isotopic signature of bromine.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent system, such as acetonitrile:water (1:1 v/v) with 0.1% formic acid to promote protonation.
-
Instrument Ionization Mode: Set the mass spectrometer to positive ion mode (ESI+). This will primarily generate the protonated molecule, [M+H]⁺.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.
-
Analysis: Examine the resulting spectrum for the molecular ion cluster. Use the instrument's software to calculate the theoretical exact mass and isotopic distribution for the predicted formula C₈H₁₁BrN₄ and compare it with the experimental data.
Data Interpretation & Trustworthiness
The key to a trustworthy assignment lies in matching multiple data points. For this compound (Molecular Formula: C₈H₁₁BrN₄, Molecular Weight: 243.10 g/mol ), we expect the following.[3][4]
-
Molecular Ion Cluster: The most critical observation is the presence of a pair of peaks of almost equal intensity, separated by approximately 2 m/z units. This is the definitive signature of a monobrominated compound, corresponding to the natural abundance of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br.
-
Exact Mass: The experimentally measured mass of the monoisotopic peak ([M+H]⁺ containing ⁷⁹Br) should match the calculated theoretical mass within a narrow tolerance (typically < 5 ppm).
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. The fragmentation of halogenated pyrimidines can provide further structural clues, often involving the loss of the halogen or parts of the piperazine ring.[5][6][7]
Data Presentation: Expected HRMS Data
| Ion Species | Calculated m/z | Expected Relative Intensity | Interpretation |
| [C₈H₁₂⁷⁹BrN₄]⁺ | 243.0294 | 100% | Protonated molecule with ⁷⁹Br isotope. |
| [C₈H₁₂⁸¹BrN₄]⁺ | 245.0274 | 97.3% | Protonated molecule with ⁸¹Br isotope. |
Note: Calculated m/z values are for the protonated species [M+H]⁺.
This unmistakable isotopic pattern, combined with the high-accuracy mass measurement, provides extremely strong evidence for the proposed elemental formula, C₈H₁₁BrN₄.
Chapter 3: Unraveling Connectivity: 1D and 2D NMR Spectroscopy
Expertise & Causality: With the elemental formula confirmed, NMR spectroscopy is employed to construct the molecular skeleton. It provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom and, through two-dimensional (2D) techniques, reveals how these atoms are connected to one another. This multi-faceted approach allows for the unambiguous assembly of the pyrimidine and piperazine fragments.[8][9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.[10]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: Perform standard 2D experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks (i.e., which protons are neighbors).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which proton is directly attached to which carbon (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
-
Data Interpretation & Trustworthiness
The structure is confirmed by ensuring that every signal in every spectrum can be logically assigned and that the assignments are mutually consistent across all experiments.
¹H NMR Spectrum Analysis (Predicted):
-
Pyrimidine Ring (Aromatic Region, ~8.0-8.8 ppm): Two signals are expected. Due to the symmetrical substitution at C2, the protons at C4 and C6 are chemically equivalent. They will appear as a single sharp singlet, integrating to 2H.
-
Piperazine Ring (Aliphatic Region, ~2.8-4.0 ppm):
-
Two distinct signals are expected due to the different chemical environments. The four protons on the carbons adjacent to the pyrimidine ring (N-CH₂) will be deshielded and appear as a triplet around 3.7-3.9 ppm (integrating to 4H).
-
The four protons on the carbons adjacent to the secondary amine (-NH-CH₂) will appear further upfield as a triplet around 2.8-3.0 ppm (integrating to 4H).
-
-
Amine Proton (~2.5-3.5 ppm): A broad, exchangeable singlet corresponding to the piperazine N-H proton (integrating to 1H) is expected.
¹³C NMR Spectrum Analysis (Predicted): Based on molecular symmetry, 5 unique carbon signals are expected:
-
Pyrimidine Ring: Three signals in the aromatic region (~155-165 ppm for C2, C4/C6 and ~105-115 ppm for the bromine-bearing C5). The carbon attached to the piperazine nitrogen (C2) will be the most deshielded.
-
Piperazine Ring: Two signals in the aliphatic region (~40-50 ppm). The carbons attached to the pyrimidine ring will be slightly more deshielded than those adjacent to the NH group.
2D NMR - The Definitive Connection: While 1D NMR suggests the presence of the two rings, HMBC provides the irrefutable link. The key correlation would be a 3-bond coupling (³JCH) between the pyrimidine protons (H4/H6) and the carbon atom of the piperazine ring attached to the pyrimidine (C2'). This observation definitively proves the piperazine is attached at the C2 position.
Caption: Key HMBC correlation confirming connectivity.
Data Presentation: Predicted NMR Assignments
| Position | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H) |
| 4, 6 | 8.5 (s, 2H) | 160.5 | C2, C5, C2' |
| 5 | - | 108.0 | - |
| 2 | - | 162.0 | - |
| 2', 6' | 3.8 (t, 4H) | 45.0 | C2, C3'/C5' |
| 3', 5' | 2.9 (t, 4H) | 44.5 | C2'/C6' |
| 1' | ~3.0 (br s, 1H) | - | - |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.
Chapter 4: The Gold Standard: Single-Crystal X-Ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11] It moves beyond connectivity to provide a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom, as well as definitive bond lengths and angles.[12][13] This technique eliminates any possibility of isomeric confusion and provides invaluable data on the molecule's conformation in the solid state.
Experimental Protocol: X-Ray Diffraction
-
Crystal Growth (The Critical Step): Grow a single crystal of sufficient quality and size (typically 0.1-0.3 mm). This is often achieved by slow evaporation of a solvent from a saturated solution of the compound (e.g., in ethanol, ethyl acetate, or a mixture).
-
Data Collection: Mount a suitable crystal on a goniometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, from which atomic positions are determined. This model is then refined to achieve the best possible fit with the experimental data.
Data Interpretation & Trustworthiness
The output of a successful crystallographic experiment is a complete 3D model of the molecule. The key validation points are:
-
Unambiguous Connectivity: The model will visually confirm that the piperazine group is attached to the C2 position of the pyrimidine ring and the bromine atom is at C5.
-
Geometric Parameters: It provides precise bond lengths and angles, which can be compared to known values for similar chemical fragments.
-
Conformation: It reveals the solid-state conformation of the molecule, such as the chair conformation of the piperazine ring.
Data Presentation: Typical Crystallographic Data
| Parameter | Example Value | Significance |
| Chemical Formula | C₈H₁₁BrN₄ | Confirms elemental composition. |
| Formula Weight | 243.11 | Matches theoretical and MS data. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the calculated model and the observed X-ray data (lower is better). |
Chapter 5: Synthesis and Final Validation
Expertise & Causality: The ability to rationally synthesize the target compound and then confirm its structure using the aforementioned analytical techniques provides the final, conclusive piece of the puzzle. A common and logical approach to forming the C-N bond between an electron-deficient aromatic ring and an amine is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1]
Synthetic Workflow: Nucleophilic Aromatic Substitution
Caption: Plausible synthetic route via SNAr.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,5-dibromopyrimidine (1.0 eq) in ethanol, add piperazine (2.0-3.0 eq, excess is used to prevent di-substitution and act as a base) and a mild inorganic base such as potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, filter off any solids, and concentrate the solvent under reduced pressure. Purify the crude residue using silica gel column chromatography to isolate the desired product.
-
Final Validation: Subject the purified product to the full suite of analyses described in Chapters 2-4 (MS, NMR). The data obtained must be identical to the data used to initially propose the structure, thus closing the loop and providing a self-consistent and validated result.
Conclusion
The structural elucidation of this compound, or any novel compound, is a systematic process that relies on the synergistic application of multiple analytical techniques. By beginning with mass spectrometry to confirm the molecular formula and bromine's presence, progressing to one- and two-dimensional NMR to piece together the atomic connectivity, and culminating in X-ray crystallography for definitive 3D structural proof, we construct a layered, self-validating argument. This rigorous, evidence-based approach ensures the highest degree of scientific certainty, providing a trusted foundation for all future research and development endeavors involving this important chemical scaffold.
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Introduction: The Strategic Union of Two Pharmacophoric Pillars
An In-Depth Technical Guide to the Biological Activity of Pyrimidine-Piperazine Scaffolds
In the landscape of medicinal chemistry, the strategic hybridization of known pharmacophores is a cornerstone of rational drug design. The pyrimidine ring, a fundamental component of nucleic acids, and the piperazine moiety, a privileged structure in numerous approved drugs, represent two such pillars.[1][2][3] The fusion of these two heterocyclic systems into a single molecular framework creates a versatile scaffold—the pyrimidine-piperazine core—that has demonstrated a remarkable breadth of biological activities.[1] This combination is not merely additive; it often results in synergistic enhancements of pharmacological properties. The pyrimidine's ability to act as a hydrogen bond acceptor and engage in dipole-dipole interactions, coupled with the piperazine's role as a versatile linker that can be readily substituted to modulate physicochemical properties, makes this hybrid a compelling starting point for developing novel therapeutic agents.[1]
This guide provides a comprehensive exploration of the pyrimidine-piperazine scaffold, delving into its synthesis, diverse biological activities, structure-activity relationships, and the key experimental methodologies used for its evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical architecture for therapeutic innovation.
Core Synthetic Strategies: Constructing the Hybrid Scaffold
The construction of pyrimidine-piperazine derivatives typically involves a nucleophilic substitution reaction where the piperazine nitrogen atom attacks an electrophilic carbon on the pyrimidine ring. The specific pathway depends on the desired substitution pattern and the available starting materials.
A prevalent and efficient method involves the reaction of a pyrimidine bearing a suitable leaving group (e.g., a halogen or a methylsulfonyl group) with a desired N-substituted piperazine.[4][5] This approach offers high modularity, allowing for the introduction of diverse functionalities on both the pyrimidine and piperazine rings to explore the chemical space and optimize biological activity.
Caption: General workflow for synthesizing pyrimidine-piperazine scaffolds.
A Spectrum of Biological Activities
The pyrimidine-piperazine core has been successfully exploited to develop agents for a wide array of diseases, demonstrating its therapeutic versatility.
Anticancer Activity
This scaffold is particularly prominent in oncology research, with derivatives showing potent activity against various cancer cell lines through multiple mechanisms of action.[6][7]
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8] Pyrimidine-piperazine derivatives have been developed as potent inhibitors of:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis.[5][8][9] Structure-based drug design has led to compounds that potently inhibit Aurora A kinase and reduce levels of oncogenic proteins like cMYC and MYCN.[5][9]
-
PI3K/mTOR: The PI3K/mTOR pathway is a critical signaling cascade for cell growth and survival. Dual inhibitors targeting both PI3K and mTOR have been synthesized from pyridopyrimidine scaffolds, inducing G1-phase cell cycle arrest and apoptosis in breast cancer cells.[10]
-
EGFR/HER2: Some pyrimidine derivatives exhibit dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are important targets in various cancers.[6]
-
Caption: Inhibition of the PI3K/mTOR signaling pathway by dual inhibitors.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine-piperazine hybrids have shown significant promise in this area.[2]
-
Antibacterial: Derivatives have demonstrated good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[4][11] The mechanism often involves the disruption of essential cellular processes in the bacteria.
-
Antifungal: Significant activity has also been reported against fungal strains, with some compounds showing potency comparable to standard drugs like fluconazole.[4][11]
Antiviral Activity
The scaffold has been investigated for activity against a range of viruses.[12][13]
-
Anti-HIV: Certain bis(heteroaryl) piperazine derivatives were introduced as potent anti-HIV drugs.[4] More recent work has focused on designing piperazine derivatives as CCR5 antagonists, which block the entry of the HIV-1 virus into host cells.[14]
-
Other Viruses: Potent inhibitory activity has been identified against human adenovirus (HAdV), human cytomegalovirus (HCMV), and human coronavirus 229E.[15][16]
Central Nervous System (CNS) Activity
The versatility of the pyrimidine-piperazine core extends to agents targeting the CNS.[17][18][19]
-
Hypnotics and Sedatives: Early studies identified derivatives with hypnotic activity in mice, establishing a foundation for CNS applications.[20]
-
Receptor Agonists/Antagonists: The scaffold has been used to design ligands for various CNS receptors, including serotonin (5-HT), adenosine, and cannabinoid receptors, indicating potential applications for a range of neurological and psychiatric disorders.[18][19][21]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine-piperazine scaffolds is highly dependent on the nature and position of substituents on both heterocyclic rings.[22]
-
On the Pyrimidine Ring: Substitutions at the 2, 4, and 5-positions are common. The introduction of different groups can modulate target specificity and potency. For kinase inhibitors, specific anilino or pyrazole groups at the 2- and 4-positions are often crucial for forming key hydrogen bond interactions within the ATP-binding pocket of the target kinase.[8][23]
-
On the Piperazine Ring: The substituent on the second nitrogen of the piperazine ring is critical for tuning physicochemical properties like solubility, lipophilicity, and metabolic stability.[5][9] Quantitative structure-activity relationship (QSAR) studies have shown that biological activity can initially increase with lipophilicity but then drop significantly after a certain threshold, highlighting the need for a balanced profile.[20]
Caption: Key regions for substitution on the pyrimidine-piperazine scaffold.
Data Presentation: Quantitative Activity
Summarizing quantitative data in a structured format is crucial for comparing the potency of different derivatives.
Table 1: Selected Anticancer Activity of Pyrimidine-Piperazine Derivatives
| Compound ID | Target Cell Line | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Compound 5b | MCF-7 (Breast) | NF-κB | 6.29 µM | [24] |
| Compound 3 | MDA-MB-231 | - | 11.3 µM | [7] |
| Compound 13 | SCLC Cell Lines | Aurora A | < 200 nM | [5][9] |
| Compound 4f | - | EGFR (mutant) | 2.81 nM | [6] |
| Compound 8e | MCF-7 (Breast) | Tubulin | 3.19 µM |[6] |
Table 2: Selected Antimicrobial Activity of Pyrimidine-Piperazine Derivatives
| Compound ID | Target Organism | Type | Concentration / MIC | Reference |
|---|---|---|---|---|
| 4b, 4d, 5a, 5b | S. aureus, E. coli | Antibacterial | Good activity at 40 µg/ml | [4][11][25] |
| 7f | P. aeruginosa | Antibacterial | IC₅₀ of 9.8 µg/mL | [26] |
| 7h | E. faecium | Antibacterial | IC₅₀ of 26.2 µg/ml | [26] |
| 4a, 4d, 4e, 5c, 5e | Fungal Strains | Antifungal | Significant activity at 40 µg/ml |[4][25] |
Experimental Protocols & Methodologies
A self-validating system requires robust and reproducible experimental protocols. Below are methodologies central to the evaluation of pyrimidine-piperazine scaffolds.
Protocol 1: General Synthesis of a 4-substituted-2-(4-arylpiperazin-1-yl)pyrimidine
This protocol is a generalized procedure based on common synthetic routes reported in the literature.[4][5]
Objective: To synthesize a pyrimidine-piperazine derivative via nucleophilic aromatic substitution.
Materials:
-
4-substituted-2-(methylsulfanyl)pyrimidine (1 equivalent)
-
N-arylpiperazine (1 equivalent)
-
Dry Ethanol
-
Potassium Hydroxide (catalytic amount)
-
Round-bottomed flask with reflux condenser
-
Stirring plate/heating mantle
-
TLC plates, crushed ice, filtration apparatus
Procedure:
-
To a round-bottomed flask, add the 4-substituted-2-(methylsulfanyl)pyrimidine (1 eq.) and N-arylpiperazine (1 eq.) in dry ethanol.
-
Add a catalytic amount of potassium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.
-
Filter the solid product using a Buchner funnel, washing with cold water.
-
Dry the solid product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure crystalline compound.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[4]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a common biochemical assay to determine the IC₅₀ of an inhibitor against a specific kinase.[27][28]
Objective: To quantify the inhibitory effect of a test compound on the activity of a target kinase.
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Kinase-specific substrate/peptide
-
ATP
-
Test compounds (pyrimidine-piperazine derivatives)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the appropriate kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound solution (or vehicle for control).
-
Add 5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30 °C for 45-60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[27]
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Conclusion and Future Perspectives
The pyrimidine-piperazine scaffold represents a highly successful and enduring platform in medicinal chemistry. Its synthetic tractability and the ability to modulate its properties through substitution have led to the discovery of compounds with potent and diverse biological activities, from anticancer to antimicrobial and CNS-active agents. The continued exploration of this scaffold, guided by structure-based design, QSAR, and an expanding understanding of disease biology, will undoubtedly yield next-generation therapeutics. Future efforts will likely focus on optimizing selectivity to minimize off-target effects, improving pharmacokinetic profiles for better in vivo efficacy, and exploring novel therapeutic areas where this versatile chemical framework can make a significant impact.
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A Technical Guide to the Therapeutic Targeting Potential of 5-Bromo-2-(piperazin-1-yl)pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful drug discovery campaigns. These "privileged scaffolds" serve as versatile starting points for the development of potent and selective modulators of biological targets. The 2,5-substituted pyrimidine core, exemplified by 5-Bromo-2-(piperazin-1-yl)pyrimidine, represents one such scaffold. Its inherent drug-like properties and synthetic tractability have positioned it as a cornerstone in the quest for novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a deep dive into the therapeutic potential of this scaffold, elucidating its known and probable biological targets, the rationale behind its design, and the experimental pathways to translate its derivatives into clinical candidates.
Core Analysis of the this compound Scaffold
The power of this compound as a foundational molecule in drug discovery stems from the strategic combination of its constituent parts. The pyrimidine ring is a bioisostere of the adenine base in ATP, allowing it to effectively compete for the ATP-binding site of numerous enzymes, most notably protein kinases.[1][2] The piperazine moiety at the 2-position is a common feature in many CNS-active and kinase-inhibiting drugs, enhancing aqueous solubility and providing a vector for interaction with the solvent-exposed regions of the target protein.[3][4] The bromine atom at the 5-position is a key synthetic handle, enabling a wide array of chemical modifications through cross-coupling reactions to explore the chemical space needed for optimizing potency and selectivity.[4][5]
Potential Therapeutic Targets: A Kinase-Centric Perspective
Derivatives of the 2-(piperazin-1-yl)pyrimidine scaffold have demonstrated significant activity against several families of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer and inflammatory disorders.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers, making them a prime therapeutic target.[6] The pyrimidine scaffold is well-established in the design of CDK inhibitors.[1][7][8][9]
-
Mechanism of Inhibition: Pyrimidine-based inhibitors act as ATP-competitive antagonists. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the "hinge" region of the kinase's active site, mimicking the binding of ATP.[1][8] Modifications at the 5-position, facilitated by the bromo-substituent, can extend into deeper pockets of the ATP-binding site, thereby enhancing potency and selectivity for specific CDK isoforms.[10]
-
Therapeutic Implications: Selective inhibition of CDK4/6 has emerged as a successful strategy in the treatment of certain types of breast cancer.[6] Pan-CDK inhibitors, on the other hand, are being investigated for their potential to induce apoptosis in a broader range of tumor types.
Aurora Kinases
Aurora kinases are another family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to chromosomal instability and tumorigenesis. The pyrimidine scaffold has been successfully utilized to develop potent Aurora kinase inhibitors.[11][12][13][14][15]
-
Structure-Based Design: The design of selective Aurora kinase inhibitors often relies on structure-based approaches to exploit subtle differences in the ATP-binding pockets of the different Aurora kinase isoforms (A, B, and C).[12][14] The ability to diversify the 5-position of the pyrimidine ring is critical in achieving this selectivity.
-
Therapeutic Strategy: Inhibition of Aurora kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells. For instance, inhibitors targeting Aurora A can impact centrosome separation, while Aurora B inhibitors can disrupt the spindle assembly checkpoint.
Janus Kinases (JAKs)
The JAK family of tyrosine kinases are key components of the JAK-STAT signaling pathway, which transduces signals from a multitude of cytokines and growth factors.[16][17] Dysregulation of this pathway is central to many inflammatory and autoimmune diseases. Several pyrimidine-based scaffolds have been explored for the development of JAK inhibitors.[18][19][20]
-
Targeting Inflammatory Signaling: By blocking the activity of specific JAK isoforms, it is possible to dampen the inflammatory response. For example, selective JAK1 inhibitors have been developed for the treatment of rheumatoid arthritis.[20]
-
Future Potential: The versatility of the pyrimidine scaffold suggests that derivatives of this compound could be tailored to achieve selective inhibition of different JAK family members, offering potential treatments for a range of autoimmune and myeloproliferative disorders.
Signaling Pathway Visualization
Caption: Inhibition of the JAK-STAT pathway by a pyrimidine-based inhibitor.
Experimental Protocols for Target Validation and Lead Optimization
A rigorous experimental cascade is essential to validate the therapeutic potential of novel compounds derived from the this compound scaffold.
Primary Biochemical Assay: In Vitro Kinase Inhibition
Objective: To determine the direct inhibitory potency of a compound against a purified kinase.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in an appropriate assay buffer.
-
Enzyme and Substrate Preparation: Dilute the purified kinase and its corresponding substrate to their optimal concentrations in kinase assay buffer.
-
Reaction Initiation: In a microplate, combine the test compound dilutions, the kinase, and initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a predetermined time.
-
Detection: Terminate the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Rationale: This assay provides a direct measure of the compound's ability to inhibit the target enzyme in a controlled, cell-free environment.
Cellular Target Engagement Assay
Objective: To confirm that the compound can enter cells and inhibit the target kinase in its native environment.
Methodology:
-
Cell Treatment: Culture a relevant cell line and treat with a dose-range of the test compound.
-
Cell Lysis: After a specified incubation period, lyse the cells to extract proteins.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. A total protein antibody for the same substrate should be used as a loading control.
-
Quantification: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Self-Validation: This protocol is self-validating as it directly measures the downstream consequence of target inhibition within a biological system.
Kinase Selectivity Profiling
Objective: To assess the selectivity of the compound against a broad panel of kinases to identify potential off-target effects.
Methodology:
-
Panel Screening: Submit the compound for screening against a large panel of purified kinases at a fixed concentration.
-
IC₅₀ Determination: For any kinases that show significant inhibition in the initial screen, perform full dose-response experiments to determine their IC₅₀ values.
-
Selectivity Analysis: Compare the IC₅₀ value for the intended target with those of the off-target kinases to generate a selectivity profile.
Experimental Workflow Diagram
Caption: A typical workflow for kinase inhibitor discovery and development.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective kinase inhibitors from the this compound scaffold is guided by a deep understanding of its structure-activity relationship.[10][21][22][23][24]
Table 1: SAR Summary for 2,5-Substituted Pyrimidine Kinase Inhibitors
| Position | Modification | General Impact |
| Pyrimidine N1/N3 | Typically unsubstituted | Essential for hydrogen bonding with the kinase hinge region. |
| 2-Piperazine | Substitution on the distal nitrogen | Modulates solubility and can be used to probe for additional interactions in the solvent-exposed region. |
| 5-Bromo | Replacement via cross-coupling | Crucial for enhancing potency and achieving selectivity by extending into specific sub-pockets of the ATP-binding site. |
The bromine at the 5-position is particularly important as it allows for the introduction of a wide variety of aryl and heteroaryl groups through reactions like the Suzuki and Sonogashira couplings. This enables the fine-tuning of the inhibitor's properties to achieve the desired potency and selectivity profile.
Conclusion
This compound is a valuable and versatile starting material for the discovery of novel kinase inhibitors. Its inherent ability to be elaborated into compounds that target key enzymes in oncology and immunology makes it a scaffold of high strategic importance. A systematic approach, combining rational design, robust biochemical and cellular assays, and a thorough understanding of structure-activity relationships, will continue to unlock the full therapeutic potential of this privileged chemical framework.
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Whitepaper: The Discovery of Bioactive Pyrimidine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry.[3][4] Its ability to form multiple hydrogen bonds and engage in various molecular interactions allows pyrimidine-based compounds to readily interact with biological targets like enzymes and receptors.[3] This inherent bio-compatibility is evidenced by the vast number of U.S. Food and Drug Administration (FDA)-approved drugs that incorporate this core, spanning therapeutic areas from oncology and infectious diseases to metabolic and neurological disorders.[5]
This guide provides an in-depth technical overview of the modern drug discovery process for identifying and optimizing novel bioactive pyrimidine derivatives. We will move beyond simple procedural descriptions to explore the causal logic behind experimental design, from initial synthetic strategies and bioactivity screening to the nuanced process of structure-activity relationship (SAR) optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the pyrimidine scaffold in their therapeutic programs.
Chapter 1: The Blueprint - Strategic Synthesis of Pyrimidine Libraries
The journey to a novel bioactive compound begins with its creation. The choice of synthetic strategy is a critical decision that dictates the diversity, novelty, and feasibility of producing a chemical library for screening. The goal is not merely to synthesize molecules, but to create molecules with purpose, designed for efficient exploration of chemical space.
Causality in Synthetic Route Selection
The selection of a synthetic route is guided by the project's goals. For diversity-oriented synthesis, where the aim is to create a wide range of structurally varied compounds for initial screening, one-pot multicomponent reactions like the Biginelli reaction are often favored.[4] This approach is efficient and allows for the rapid generation of a large library by simply varying the starting materials. Conversely, for target-oriented synthesis, where a specific biological target is known, a more linear, stepwise synthesis may be employed. This allows for precise control over the introduction of specific functional groups designed to interact with known features of the target's binding site.[6]
A common and versatile method involves the cyclization of α,β-unsaturated ketones (chalcones) with reagents like guanidine or thiourea to form the pyrimidine core.[7][8] This approach is powerful because the chalcone precursors can be easily synthesized with a wide variety of substituents, allowing for systematic exploration of different chemical functionalities around the core scaffold.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a robust method for synthesizing a fused pyrimidine system, a scaffold known for a range of biological activities, including anticancer and antioxidant effects.[7] The procedure is self-validating through the inclusion of clear characterization steps.
Objective: To synthesize a 7-aryl-5-phenyl-pyrido[2,3-d]pyrimidine derivative via condensation of a chalcone precursor with 4-amino-6-hydroxy-2-mercaptopyrimidine.
Materials:
-
Substituted chalcone (1 equivalent)
-
4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 equivalent)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
NMR spectrometer, Mass spectrometer, IR spectrometer
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone (e.g., 1 mmol) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 mmol) in glacial acetic acid (20 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) with constant stirring. Scientist's Note: Glacial acetic acid serves as both the solvent and an acid catalyst for the condensation and cyclization steps. The high temperature is necessary to overcome the activation energy for the ring-forming reaction.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction may take 24-96 hours depending on the specific substrates.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water to remove residual acetic acid. Air-dry the solid.
-
Purification: Purify the crude product using column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexane. Trustworthiness Check: The success of purification is confirmed by obtaining a single spot on TLC in multiple solvent systems.
-
Characterization: Confirm the structure and purity of the final compound using:
-
¹H-NMR & ¹³C-NMR: To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
LC-MS: To confirm the molecular weight of the synthesized compound.
-
IR Spectroscopy: To identify key functional groups (e.g., C=N, C=O, N-H).
-
Chapter 2: Finding the Spark - High-Throughput Bioactivity Screening
With a library of novel pyrimidine derivatives in hand, the next critical phase is to identify which, if any, possess the desired biological activity. This is achieved through a systematic process of bioactivity screening.[9] Screening strategies can be broadly categorized into two types: phenotypic screening and target-based screening.[10]
-
Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired change in a whole cell or organism (e.g., killing cancer cells, inhibiting viral replication) without prior knowledge of the specific molecular target.[11]
-
Target-Based Screening: This more focused approach involves testing compounds for their ability to interact with a specific, isolated biological target, such as an enzyme or a receptor, that is hypothesized to be involved in a disease.[12]
The following workflow illustrates the general process of moving from a compound library to a validated "hit."
Caption: High-level workflow for bioactive compound discovery.
Experimental Protocol: MTT Assay for Cellular Cytotoxicity
The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity and, by extension, cell viability and cytotoxicity. It is a workhorse of early-stage anticancer drug screening.[12][13]
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Culture the chosen cancer cell line to ~80% confluency. Harvest the cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). Include wells with medium only (blank) and cells with vehicle (negative control). Incubate for 48-72 hours. Scientist's Note: The incubation time is critical and should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula: Viability % = (Abs_sample / Abs_control) * 100. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Chapter 3: The Art of Refinement - Structure-Activity Relationship (SAR) Studies
Identifying a "hit" is only the beginning. The initial compound is rarely potent, selective, or metabolically stable enough to be a drug. The process of transforming a hit into a lead candidate is driven by Structure-Activity Relationship (SAR) studies.[1][14] SAR is the systematic investigation of how modifying the chemical structure of a compound affects its biological activity.[15] By synthesizing and testing a series of related analogs, medicinal chemists build a detailed understanding of the "pharmacophore"—the key molecular features responsible for activity.
For pyrimidine derivatives, SAR exploration typically involves modifying substituents at various positions on the ring.[13] For example, adding a bulky, hydrophobic group at one position might enhance binding to a greasy pocket in the target protein, while adding a hydrogen bond donor at another position could anchor the molecule in the active site.[14][16]
Data Presentation: SAR of Pyrido[2,3-d]pyrimidine Derivatives as Anticancer Agents
The following table summarizes hypothetical SAR data for a series of pyrido[2,3-d]pyrimidine derivatives, illustrating how small changes can dramatically impact cytotoxic activity against different cancer cell lines. This demonstrates the importance of the nature and position of substituents.[13]
| Compound ID | R1 Substituent | R2 Substituent | HCT-116 IC₅₀ (µM)[13] | MCF-7 IC₅₀ (µM)[13] |
| 1a | -H | -H | 15.6 | 21.4 |
| 1b | 4-OCH₃-Ph | -H | 1.98 | 2.18 |
| 1c | 4-Cl-Ph | -H | 3.54 | 4.12 |
| 1d | 4-OCH₃-Ph | -CH₃ | 5.21 | 6.89 |
| 1e | 4-OCH₃-Ph | -Br | 1.85 | 2.05 |
Analysis of SAR:
-
Core Scaffold (1a): The unsubstituted parent compound shows weak activity.
-
Effect of R1 (1b vs 1a): Adding a methoxy-phenyl group at R1 dramatically increases potency (from 15.6 µM to 1.98 µM in HCT-116). This suggests a critical and favorable interaction, likely involving a hydrophobic pocket in the biological target.
-
Electronic Effects (1c vs 1b): Replacing the electron-donating methoxy group with an electron-withdrawing chloro group slightly reduces activity, indicating that the electronic properties of the R1 substituent are important.
-
Effect of R2 (1d, 1e vs 1b): Adding a small methyl group at R2 is detrimental to activity. However, adding a bromine atom (similar in size but different electronically) maintains high potency. This suggests a sterically constrained pocket near R2 that may also favor a specific electronic interaction.
Chapter 4: Case Study - Pyrimidine Derivatives as Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[17] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[18][19] The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, mimicking the adenine portion of ATP to compete for the enzyme's active site.[17][20] Numerous FDA-approved kinase inhibitors, such as Imatinib (indirectly) and Osimertinib, feature pyrimidine or related heterocyclic cores.[20][21]
Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades (like the RAS-RAF-MEK-ERK pathway) that promote cell proliferation, survival, and migration.[20][22] In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled cell growth. Pyrimidine-based EGFR inhibitors are designed to sit in the ATP-binding pocket of the kinase domain, preventing phosphorylation and blocking the entire downstream signaling cascade.[20]
Caption: Simplified EGFR signaling pathway and point of inhibition.
This authoritative grounding in a specific, high-impact target class illustrates how the foundational principles of synthesis and screening are applied to solve real-world therapeutic challenges. The success of pyrimidine derivatives as kinase inhibitors is a testament to the scaffold's versatility and its enduring value in drug discovery.[18][23]
Conclusion and Future Outlook
The pyrimidine scaffold remains one of the most fruitful starting points for drug discovery. Its prevalence in nature and its synthetic tractability provide a robust platform for developing novel therapeutics.[3][24] The journey from a synthetic concept to a bioactive lead compound is a complex, multi-faceted process that relies on a logical and iterative application of synthesis, screening, and optimization. By understanding the causality behind experimental choices—why a particular synthetic route is chosen, how a screening cascade is designed to be self-validating, and how SAR data informs the next generation of molecules—researchers can more effectively navigate this process. Future advancements will likely focus on new synthetic methodologies to access novel chemical space and the application of computational chemistry and machine learning to better predict bioactivity and guide SAR studies, further cementing the pyrimidine core's legacy in the future of medicine.
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An In-Depth Technical Guide to the In Silico Screening of 5-Bromo-2-(piperazin-1-yl)pyrimidine Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive, technically-focused walkthrough for the in silico screening of 5-bromo-2-(piperazin-1-yl)pyrimidine analogs. It is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating computational workflow.
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its synthetic tractability, has made the pyrimidine scaffold a "privileged structure" in drug discovery.[2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
The this compound core is of particular interest. The substitution pattern at the 2, 4, and 5 positions of the pyrimidine ring is critical for modulating the steric, electronic, and hydrophobic properties of the molecule, which in turn dictates its binding affinity and selectivity for specific biological targets. The 2-piperazine group can serve as a key interaction moiety, while the 5-bromo substituent offers a handle for further chemical modification to optimize potency and pharmacokinetic properties. A significant body of research has pointed towards the efficacy of pyrimidine-based compounds as potent kinase inhibitors, making this class of enzymes a logical and promising target for our in silico screening campaign.[3]
Target Selection: Cyclin-Dependent Kinase 2 (CDK2)
Given the prevalence of pyrimidine derivatives as kinase inhibitors, we have selected Cyclin-Dependent Kinase 2 (CDK2) as the primary target for this screening guide. CDK2 is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle.[4] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a well-validated and attractive target for anticancer drug development.[4][5] The ATP-binding pocket of CDK2 is known to accommodate pyrimidine-based inhibitors, and numerous crystal structures of CDK2 in complex with such ligands are available in the Protein Data Bank (PDB), providing a solid structural basis for our computational studies.[6][7][8][9][10]
The In Silico Screening Workflow: A Step-by-Step Methodological Guide
The following sections detail a comprehensive and validated workflow for the virtual screening of a library of this compound analogs against CDK2.
Preparation of the Virtual Ligand Library
The initial step involves the creation of a focused library of virtual compounds based on the this compound scaffold. This is achieved by proposing various substitutions at the 4-position of the piperazine ring and potentially modifying or replacing the 5-bromo group.
Protocol: Ligand Library Generation
-
Scaffold Drawing: Using a chemical drawing software (e.g., ChemDraw), construct the core scaffold: this compound.
-
Analog Generation: Systematically add a diverse range of functional groups to the N4 position of the piperazine ring. These should include, but are not limited to, small alkyl groups, aryl groups, and hydrogen bond donors/acceptors to explore the chemical space around the core scaffold.
-
2D to 3D Conversion: Convert the 2D structures into 3D coordinates.
-
Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.
-
File Format Conversion: Save the 3D structures in a format compatible with molecular docking software (e.g., .sdf or .mol2).
Receptor Preparation
Proper preparation of the target protein structure is critical for a successful docking simulation. This involves retrieving the crystal structure, cleaning it, and defining the binding site.
Protocol: CDK2 Receptor Preparation
-
Structure Retrieval: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1Y91 , which is a structure of CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor.[8][9]
-
Protein Cleaning:
-
Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, or Schrödinger's Maestro).
-
Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand. The removal of the original ligand is crucial to make the binding site accessible for docking.
-
-
Protonation and Optimization:
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign correct bond orders and protonation states for amino acid residues at a physiological pH (e.g., 7.4).
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens.
-
-
Binding Site Definition:
-
Identify the ATP-binding site. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or by using site-finding algorithms within the modeling software.
-
Define a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a docking score.
Protocol: Molecular Docking with AutoDock Vina
-
File Preparation:
-
Convert the prepared receptor and ligand library files into the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDockTools (ADT).
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then dock each ligand in the library to the CDK2 binding site.
-
-
Analysis of Results:
-
The primary output is a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). More negative values indicate a stronger predicted binding.
-
Visualize the docking poses of the top-scoring compounds within the CDK2 active site using a molecular graphics program. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the binding pocket.
-
Visualization of the In Silico Screening Workflow
Caption: A schematic overview of the in silico screening workflow.
Post-Screening Analysis: ADMET Prediction
A high binding affinity does not guarantee that a compound will be a successful drug. It is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and potential toxicity (ADMET) of the top-scoring candidates.[1]
Protocol: In Silico ADMET Prediction
-
Select Candidates: Choose the top-ranked compounds from the molecular docking results based on their binding affinities and interaction profiles.
-
Use Prediction Tools: Utilize online web servers or standalone software (e.g., SwissADME, PreADMET) to predict a range of ADMET properties for the selected candidates.
-
Analyze Key Properties: Evaluate parameters such as:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Aqueous Solubility: Poor solubility can hinder absorption.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs, but can be a liability for peripherally acting drugs.
-
Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions.
-
Hepatotoxicity and Carcinogenicity: Predictions of potential toxic effects.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Molecular Docking and ADMET Prediction Results for Top 5 Analogs
| Compound ID | Structure (Modification at Piperazine N4) | Docking Score (kcal/mol) | Lipinski's Violations | Predicted BBB Permeability | Key Interactions with CDK2 |
| BP-01 | -H | -8.5 | 0 | No | H-bond with Leu83 |
| BP-02 | -Methyl | -8.9 | 0 | No | H-bond with Leu83, Hydrophobic interaction with Ile10 |
| BP-03 | -Phenyl | -9.7 | 0 | No | H-bond with Leu83, Pi-pi stacking with Phe80 |
| BP-04 | -4-Fluorophenyl | -10.1 | 0 | No | H-bond with Leu83, Pi-pi stacking with Phe80, Halogen bond with Lys89 |
| BP-05 | -Cyclopropyl | -9.2 | 0 | No | H-bond with Leu83, Hydrophobic interactions |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From this hypothetical data, compound BP-04 emerges as a promising candidate due to its superior docking score and favorable ADMET profile. The interaction analysis suggests that the 4-fluorophenyl group makes additional favorable interactions within the CDK2 binding pocket.
Structure-Activity Relationship (SAR) Insights
The in silico screening process provides valuable initial insights into the structure-activity relationship of the this compound scaffold.
-
Piperazine N4-Substitutions: The docking results suggest that aromatic substituents at the N4 position of the piperazine ring can enhance binding affinity, likely through pi-pi stacking interactions with residues like Phe80 in the CDK2 active site.
-
Role of the 5-Bromo Group: While not varied in this initial screen, the bromine atom at the 5-position can be a key modulator of activity. It can form halogen bonds and its replacement with other groups (e.g., cyano, methyl) can be explored in subsequent rounds of optimization to improve potency and selectivity.[11]
-
Pyrimidine Core: The 2-amino group (part of the piperazine linkage) is expected to form a crucial hydrogen bond with the hinge region of the kinase (e.g., the backbone of Leu83 in CDK2), a common binding motif for pyrimidine-based kinase inhibitors.[2]
Visualization of Key Molecular Interactions
Caption: Key interactions of a hypothetical hit compound with CDK2.
Conclusion and Future Directions
This guide has outlined a robust and scientifically grounded in silico workflow for the screening of this compound analogs as potential CDK2 inhibitors. The process, from rational library design to molecular docking and ADMET prediction, provides a powerful platform for identifying promising hit compounds for further experimental validation.
The identified hits, such as the hypothetical BP-04 , serve as excellent starting points for lead optimization. Future work should involve:
-
Synthesis and In Vitro Validation: The most promising compounds should be synthesized and their inhibitory activity against CDK2 should be confirmed through biochemical assays.
-
Further SAR Exploration: Based on the initial findings, a next-generation library of analogs can be designed to further probe the SAR and optimize potency and selectivity.
-
Molecular Dynamics Simulations: For the most promising hits, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions.
By integrating these computational and experimental approaches, the this compound scaffold can be effectively explored for the development of novel and potent kinase inhibitors for therapeutic intervention.
References
- Tutorial: Docking of CDK2 Inhibitors. (n.d.).
- Hole, A.J., Baumli, S., Wang, S., Endicott, J.A., Noble, M.E.M. (2013). Structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl- pyrimidine inhibitor. RCSB PDB. [Link]
- Hole, A.J., Baumli, S., Wang, S., Endicott, J.A., Noble, M.E.M. (2013). Structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl- pyrimidine inhibitor. RCSB PDB. [Link]
- Williamson, D.S., et al. (2005). Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. RCSB PDB. [Link]
- PDB 1y91: Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. (n.d.). Protein Data Bank in Europe - PDBe - EMBL-EBI. [Link]
- Richardson, C.M., Dokurno, P., Murray, J.B., Surgenor, A.E. (2005). Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB PDB. [Link]
- Mittapalli, S. K., Soni, J. P., Ravula, P., Jain, N., & Upadhyay, A. (2023). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. Scholars Academic Journal of Pharmacy.
- Li, Y., et al. (2019).
- Zhang, Y., et al. (2022).
- SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (2019). RSC Publishing. [Link]
- Ali, A., et al. (2022). Identification of natural marine compounds as potential inhibitors of CDK2 using molecular docking and molecular dynamics simulation approach. Journal of Biomolecular Structure and Dynamics.
- Ibezim, A., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Taibah University Medical Sciences.
- SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. (n.d.).
- Voigt, J. H., et al. (2008). Cross-Docking of Inhibitors into CDK2 Structures. 1.
- ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022).
- Al-Warhi, T., et al. (2022). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of the Iranian Chemical Society.
- Byth, K. F., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry.
- Drewry, D. H., et al. (2021).
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.
- Norman, R. A., et al. (2022). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC Medicinal Chemistry.
- The ADMET plot using calculated PSA_2D and A log P98 properties. (n.d.).
- Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Singh, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
- Al-Sha'er, M. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
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Safety and handling of 5-Bromo-2-(piperazin-1-yl)pyrimidine
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(piperazin-1-yl)pyrimidine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, embedding principles of scientific integrity and causality into every recommendation. Our focus is on creating self-validating systems of safety that protect personnel while ensuring the integrity of experimental work.
Compound Profile and Hazard Synopsis
This compound is a heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromo-pyrimidine core and a nucleophilic piperazine moiety, makes it a valuable synthon. However, these same properties necessitate a rigorous approach to its handling.
A foundational understanding begins with its specific properties and the hazards identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Identifier | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
| CAS Number | 99931-82-5 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₈H₁₁BrN₄ | Sigma-Aldrich[1] |
| Molecular Weight | 243.10 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
The primary hazards associated with this compound are summarized below. This synopsis is derived from classifications provided by chemical suppliers and regulatory bodies like the European Chemicals Agency (ECHA).
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Sigma-Aldrich[1], ChemScene[3] |
| Skin Irritation | H315 | Causes skin irritation | ECHA[4], ChemScene[3] |
| Eye Irritation | H319 | Causes serious eye irritation | ECHA[4], ChemScene[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | ECHA[4], ChemScene[3] |
GHS Pictogram:
The Scientific Approach to Risk Mitigation
Safe handling is not a checklist but a mindset grounded in scientific principles. The causality behind each safety measure must be understood to create a robust and trustworthy laboratory environment.
-
Expertise & Causality : The primary risk from this solid compound arises from the generation of airborne dust during handling (e.g., weighing, transferring) and subsequent inhalation, or from direct contact with skin and eyes.[5] The recommended controls are therefore designed to minimize dust generation and prevent contact.
-
Trustworthiness & Self-Validation : A trustworthy protocol is one that inherently minimizes risk at every step. For example, handling the compound exclusively within a chemical fume hood is a self-validating control; it assumes that containment may be breached and provides a constant layer of protection.[6]
-
Authoritative Grounding : All protocols herein are grounded in guidelines from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and are supported by data from comprehensive sources like the ECHA database.[7][8][9]
Engineering and Administrative Controls: The First Line of Defense
Before personal protective equipment is even considered, the laboratory environment itself must be engineered for safety. This follows the established hierarchy of controls, prioritizing the removal or containment of the hazard at its source.
-
Primary Engineering Control (Ventilation) : All handling of this compound powder must be performed in a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides constant negative pressure, drawing dust and potential vapors away from the operator's breathing zone.
-
Secondary Engineering Control (Facility Design) : Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6] Their proximity is critical in the first few seconds after an exposure.
-
Administrative Controls (Designated Areas & SOPs) :
-
Designate a specific area within the lab for handling this compound.
-
Restrict access to trained personnel only.
-
Develop and prominently display a written Standard Operating Procedure (SOP) for this specific chemical.
-
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. The selection is based directly on the compound's identified risks: skin/eye irritation and inhalation of dust.[10]
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles with side shields | OSHA 29 CFR 1910.133 or European Standard EN166[6][11] | Protects against irritation from airborne dust and accidental splashes. |
| Skin/Hands | Nitrile or neoprene chemical-resistant gloves | Provides a barrier against skin irritation. Double-gloving is recommended for extended procedures.[10] | |
| Body | Laboratory coat with long sleeves and tight cuffs | Prevents contamination of personal clothing.[10] | |
| Respiratory | NIOSH/MSHA approved respirator (if applicable) | European Standard EN 149[11] | Required only if handling outside of a fume hood is unavoidable or if a large spill occurs. A complete respiratory program, including fit testing, is mandated by OSHA.[12] |
Standard Operating Procedures (SOPs) for Handling
The following workflows are designed to minimize exposure at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks. If compromised, handle it as a spill (see Section 6).
-
Store the compound in a cool, dry, well-ventilated area, away from strong oxidizing agents.[11][13]
-
The storage container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
-
Maintain an accurate inventory.
Weighing and Solution Preparation Workflow
This process carries the highest risk of dust generation and exposure.
Caption: Workflow for weighing and dissolving the solid compound.
Waste Disposal
-
Segregate Waste : Do not mix waste streams. All materials contaminated with this compound, including gloves, weigh paper, and absorbent pads, must be collected as hazardous chemical waste.[14]
-
Containerization : Use a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name, and associated hazards.[14]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[14] Never pour chemical waste down the drain.
Emergency Response Procedures
Immediate and correct response to an exposure or spill is critical.
Personnel Exposure
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. | [5][15] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [5][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional. | [11][15] |
Spill Response
The procedure for cleaning a spill depends on its size and location. The following flowchart outlines the decision-making process.
Caption: Decision workflow for responding to a chemical spill.
References
- ECHA Substance Information (1). (2023). European Chemicals Agency. [Link]
- ECHA Substance Information (2). (2023). European Chemicals Agency. [Link]
- ECHA Substance Information (3). European Chemicals Agency. [Link]
- MSDS of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. (2010). Capot Chemical. [Link]
- ECHA Substance Information (4). European Chemicals Agency. [Link]
- Chemical Process SOP Example (BrdU). University of Wyoming. [Link]
- Safety Data Sheet - Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine. Cenmed Enterprises. [Link]
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine. Boron Molecular. [Link]
- ECHA CHEM Database. European Chemicals Agency. [Link]
- Guidance For Hazard Determination.
- ASHP Guidelines on Handling Hazardous Drugs (2006). American Society of Health-System Pharmacists. [Link]
- ASHP Guidelines on Handling Hazardous Drugs (2018). American Society of Health-System Pharmacists. [Link]
- Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides. National Institutes of Health (NIH). [Link]
- Inspection Procedures for the Hazard Communication Standard. (2015).
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A Technical Guide to 5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and detail its strategic applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Introduction: The Strategic Value of Heterocyclic Scaffolds
In the landscape of drug discovery, pyrimidine and piperazine rings are considered "privileged scaffolds." Their prevalence in clinically successful drugs stems from their ability to form multiple hydrogen bonds, engage in pi-stacking interactions, and modulate physicochemical properties like solubility and metabolic stability.[1][2][3] this compound hydrochloride emerges as a particularly valuable intermediate by combining these two key heterocycles into a single, synthetically versatile molecule.
The compound serves as a strategic linchpin for creating libraries of complex molecules. The pyrimidine core offers a template for interacting with biological targets, the piperazine moiety provides a vector for improving pharmacokinetic profiles, and the bromine atom acts as a functional handle for elaborate downstream modifications.[4] This guide will dissect these attributes to provide a comprehensive understanding of its utility.
Physicochemical and Computed Properties
The hydrochloride salt of this compound ensures improved stability and handling characteristics compared to its free base form. A summary of its key properties is presented below.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | - |
| CAS Number | 1030022-85-5 | [5][6] |
| Molecular Formula | C₈H₁₂BrClN₄ | [5] |
| Molecular Weight | 279.57 g/mol | [5] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [5] |
| Topological Polar Surface Area (TPSA) | 41.05 Ų | [5] |
| logP (Computed) | 1.0705 | [5] |
| Hydrogen Bond Donors | 1 | [5][8] |
| Hydrogen Bond Acceptors | 4 | [5][8] |
| Rotatable Bonds | 1 | [5][8] |
Note: Properties of the corresponding free base (CAS: 99931-82-5) include a molecular weight of 243.10 g/mol and a reported melting point of 77-79 °C.[7][9][10]
Synthesis and Mechanistic Rationale
The most efficient and common industrial synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored because the pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles like piperazine.
Caption: General workflow for the synthesis of the target compound.
Detailed Synthetic Protocol
Objective: To synthesize this compound hydrochloride from 5-bromo-2-chloropyrimidine.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add anhydrous piperazine (2.5 eq).
-
Causality: An excess of piperazine is used to act as both the nucleophile and the base to quench the HCl generated in situ, driving the reaction to completion. Isopropanol is a good solvent choice due to its polarity and ability to dissolve both reactants.
-
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq).
-
Causality: While excess piperazine can act as a base, adding a dedicated scavenger like DIPEA ensures that the primary nucleophile concentration remains high, improving reaction kinetics.
-
-
Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Step 2: Workup and Isolation of the Free Base
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Resuspend the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound as a solid.
-
Self-Validation: The crude product can be analyzed by ¹H NMR to confirm the disappearance of the chloro-pyrimidine starting material and the appearance of peaks corresponding to the piperazine protons.
-
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl (1.1 eq) dropwise with stirring.
-
Causality: The hydrochloride salt is typically much less soluble in non-polar organic solvents than the free base. This addition causes the desired product to precipitate out of the solution, providing a simple and effective purification method.
-
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.
Applications in Medicinal Chemistry: A Scaffold for Innovation
The true value of this compound lies in its potential for diversification. Both the bromine atom and the secondary amine of the piperazine ring are functional handles for introducing molecular complexity.
Caption: Key derivatization pathways for the title compound.
-
Modification at the Bromine: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of diverse aryl, heteroaryl, or alkynyl groups, which is critical for exploring structure-activity relationships (SAR) by probing different pockets of a target protein.
-
Modification at the Piperazine NH: The secondary amine is a nucleophilic site ideal for functionalization. It can be readily alkylated, acylated, or coupled with other aromatic systems. This position is frequently used to attach solubilizing groups or vectors that target specific sub-sites of a receptor.
Case Study Context: CDK4/6 Inhibitors The piperazinyl-pyrimidine scaffold is a core component of several approved cyclin-dependent kinase 4/6 (CDK4/6) inhibitors used in oncology, such as Palbociclib.[4] In these molecules, the 2-(piperazin-1-yl)pyrimidine moiety often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, while other parts of the molecule extend into different pockets to ensure potency and selectivity.[4] Our title compound is an ideal starting point for synthesizing analogs of such inhibitors.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the utility of the bromine atom as a synthetic handle.
Objective: To couple an arylboronic acid with this compound.
-
To a microwave vial, add this compound (free base, 1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Causality: A slight excess of the boronic acid ensures complete consumption of the more valuable starting pyrimidine. Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.
-
-
Add a base, typically aqueous sodium carbonate (2M solution, 3.0 eq) or potassium phosphate (3.0 eq).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
-
Add a solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Causality: This mixture effectively dissolves both the organic reactants and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.
-
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes.
-
Upon completion, perform an extractive workup with ethyl acetate and water. The organic layer is then dried and purified by column chromatography to yield the desired 5-aryl-2-(piperazin-1-yl)pyrimidine product.
-
Self-Validation: Successful coupling is confirmed by LC-MS, observing the correct mass for the product, and by ¹H NMR, noting the disappearance of the C-Br bond and the appearance of new aromatic signals from the coupled aryl group.
-
Safety and Handling
As a laboratory chemical, this compound and its hydrochloride salt must be handled with appropriate care.
-
Hazard Classification: The free base is classified as Acutely Toxic (Oral, Category 4).[7] The hydrochloride salt should be handled with similar precautions.
-
GHS Pictogram: GHS07 (Exclamation Mark)[7]
-
Hazard Statement: H302: Harmful if swallowed.[7] May cause skin and serious eye irritation.[11] May cause respiratory irritation.[12]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[11][13]
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14]
-
If on Skin: Wash with plenty of soap and water.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
Conclusion
This compound hydrochloride is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-packaged combination of two medicinally relevant scaffolds and two distinct, orthogonal synthetic handles provides an efficient and modular entry point for synthesizing diverse chemical libraries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully exploit its potential in the rational design of next-generation therapeutics.
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Spectroscopic data for 5-Bromo-2-(piperazin-1-yl)pyrimidine
An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-(piperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound (CAS No: 99931-82-5). As a pivotal intermediate in medicinal chemistry, a thorough understanding of its spectral properties is essential for structural confirmation, purity assessment, and quality control in synthetic and drug development workflows. This document, structured from the perspective of a Senior Application Scientist, offers not just data, but a foundational understanding of the principles behind the spectral features observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Spectroscopic Overview
This compound possesses a distinct molecular architecture, featuring a bromine-substituted pyrimidine ring linked to a piperazine moiety.[1][2] This combination of an electron-deficient aromatic heterocycle and a saturated, flexible amine ring gives rise to a unique and interpretable spectroscopic fingerprint.
The molecular formula is C₈H₁₁BrN₄, with a monoisotopic mass of approximately 242.02 g/mol .[1][3] The key structural components for spectroscopic analysis are:
-
Substituted Pyrimidine Ring : The two aromatic protons and four carbons are chemically distinct, influenced by the electronegative nitrogen atoms, the bromine substituent, and the electron-donating piperazine group.
-
Piperazine Ring : The eight protons on the four methylene (-CH₂-) groups and the secondary amine proton (-NH) provide characteristic signals.
-
Carbon-Bromine Bond : This bond has a characteristic vibrational frequency in the lower region of the infrared spectrum.[4]
Below is a diagram illustrating the molecular structure with atom numbering for spectroscopic assignment purposes.
Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are highly informative.
Experimental Protocol: NMR
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for this class of compounds.[5] The residual solvent peak for DMSO-d₅ at ~2.50 ppm (¹H) and the solvent signal at 39.52 ppm (¹³C) serve as internal references.[5][6]
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[7]
-
¹H NMR Acquisition :
-
Acquire the spectrum over a range of 0-10 ppm.
-
Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Apply standard Fourier transformation and phase correction.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled spectrum over a range of 0-170 ppm.
-
A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum is characterized by distinct signals for the pyrimidine and piperazine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H4, H6 (Pyrimidine) | 8.3 - 8.5 | Singlet | 2H | The two pyrimidine protons are in a highly deshielded environment due to the electronegative ring nitrogens. They are expected to be chemically equivalent or very similar, appearing as a single peak. |
| H2', H6' (Piperazine) | 3.6 - 3.8 | Triplet (t) | 4H | These protons are adjacent to the electron-withdrawing pyrimidine ring, causing a downfield shift compared to other piperazine protons. They will couple with the protons on C3'/C5'. |
| H3', H5' (Piperazine) | 2.7 - 2.9 | Triplet (t) | 4H | These protons are adjacent to the secondary amine and will be shifted downfield, coupling with the protons on C2'/C6'. |
| NH (Piperazine) | ~3.0 (broad) | Singlet (broad) | 1H | The chemical shift of the N-H proton is variable and concentration-dependent. It often appears as a broad singlet due to quadrupole broadening and chemical exchange.[8] |
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides insight into the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (Pyrimidine) | 160 - 162 | This carbon is attached to three nitrogen atoms (two in the ring, one from piperazine), resulting in a significant downfield shift. |
| C4, C6 (Pyrimidine) | 157 - 159 | These carbons are adjacent to ring nitrogens and are highly deshielded. |
| C5 (Pyrimidine) | 105 - 108 | The carbon bearing the bromine atom (C-Br) is significantly shielded compared to the other pyrimidine carbons. |
| C2', C6' (Piperazine) | 44 - 46 | These carbons are adjacent to the pyrimidine ring and are deshielded relative to the other piperazine carbons. |
| C3', C5' (Piperazine) | 45 - 47 | These carbons are adjacent to the secondary amine nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the molecular formula and structural components.
Experimental Protocol: MS
-
Instrumentation : Employ a mass spectrometer equipped with an Electron Ionization (EI) source.[9]
-
Ionization : Use a standard electron energy of 70 eV to induce fragmentation.[9]
-
Analysis : Acquire the spectrum over a mass-to-charge (m/z) range of 50-300 amu.
-
Validation : The presence of bromine is confirmed by the characteristic M+ and M+2 isotopic pattern with an approximate 1:1 intensity ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Mass Spectral Data & Fragmentation Analysis
The fragmentation of this compound is dictated by the stability of the pyrimidine ring and the weaker bonds of the piperazine substituent.[9]
| m/z (relative intensity) | Proposed Fragment | Fragmentation Pathway |
| 242/244 (~1:1) | [M]⁺ | Molecular ion |
| 199/201 | [M - C₂H₅N]⁺ | Loss of an ethylamine radical via piperazine ring cleavage. |
| 185/187 | [M - C₃H₇N]⁺ | Further fragmentation of the piperazine ring. |
| 157/159 | [C₄H₂BrN₂]⁺ | 5-Bromopyrimidine cation, loss of the entire piperazine moiety. |
| 85 | [C₄H₉N₂]⁺ | Piperazine fragment cation. |
The primary fragmentation pathways are visualized in the diagram below.
Key fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4]
Experimental Protocol: IR
-
Sample Preparation (KBr Pellet Method) : Mix 1-2 mg of the solid sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr).[10] Grind the mixture to a fine powder and press it into a transparent pellet.[10]
-
Instrumentation : Utilize a Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Acquisition : Record the spectrum over a range of 4000 to 400 cm⁻¹.[10] Perform a background scan with a blank KBr pellet before analyzing the sample.
IR Spectral Data & Interpretation
The IR spectrum will show characteristic absorptions for the aromatic ring, C-H bonds, N-H bond, and the C-Br bond.[11][12]
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| 3250 - 3400 | N-H Stretch | Medium | Secondary Amine (Piperazine) |
| 3000 - 3100 | C-H Stretch | Medium-Weak | Aromatic (Pyrimidine) |
| 2850 - 2960 | C-H Stretch | Medium-Strong | Aliphatic (Piperazine) |
| 1550 - 1600 | C=N / C=C Stretch | Strong | Aromatic Ring (Pyrimidine) |
| 1400 - 1500 | C-H Bend | Medium | Aliphatic (Piperazine) |
| 1200 - 1350 | C-N Stretch | Strong | Aromatic Amine |
| 550 - 650 | C-Br Stretch | Medium-Strong | Bromo-Aromatic |
Conclusion
The spectroscopic analysis of this compound provides a clear and definitive means of structural verification. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, while mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic signature. Infrared spectroscopy complements this data by identifying the key functional groups. Together, these techniques form a robust analytical workflow for ensuring the identity and purity of this important chemical intermediate in research and development settings.
References
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- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands.
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- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
- University of Colorado Boulder Department of Chemistry. (n.d.). IR Absorption Table. [Link]
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
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- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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An In-depth Technical Guide to 5-Bromo-2-(piperazin-1-yl)pyrimidine for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of clinically successful therapeutic agents.[1][2][3][4][5] Its inherent biological significance and synthetic tractability have made it a privileged heterocycle in drug discovery. When functionalized with a piperazine moiety—a common pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties—the resulting scaffold becomes a powerful building block for creating targeted therapies.[6][7] This guide focuses on a particularly valuable derivative: 5-Bromo-2-(piperazin-1-yl)pyrimidine .
The strategic placement of a bromine atom at the 5-position of the pyrimidine ring opens a gateway for a multitude of cross-coupling reactions, enabling the introduction of diverse molecular complexity. This feature, combined with the 2-piperazinyl substituent, makes this compound a crucial intermediate in the synthesis of numerous kinase inhibitors and other targeted agents in oncology and beyond.[8][9][10][11] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its commercial suppliers, quality control considerations, and applications in contemporary drug discovery.
I. Physicochemical Properties and Identification
-
IUPAC Name: this compound
-
CAS Number: 99931-82-5[12]
-
Molecular Formula: C₈H₁₁BrN₄[12]
-
Molecular Weight: 243.10 g/mol [12]
-
Appearance: Typically a solid
-
SMILES: Brc1cnc(nc1)N2CCNCC2
-
InChI Key: YHWLBBPOKRHVAR-UHFFFAOYSA-N
II. Commercial Suppliers and Procurement Strategy
The selection of a reliable supplier for a key building block like this compound is a critical first step in any research and development campaign. The purity and consistency of the starting material directly impact the success of subsequent synthetic steps and the quality of the final drug candidate.
Comparative Table of Commercial Suppliers
| Supplier | Product Number (Example) | Purity Specification | Available Forms | Notes |
| Sigma-Aldrich (Merck) | CDS003264 | AldrichCPR | Solid | Part of a collection for early discovery research; buyer assumes responsibility to confirm identity and purity.[1] |
| ChemScene | CS-0038266 | ≥97% | Hydrochloride salt | Offers the hydrochloride salt of the compound.[13] |
| Santa Cruz Biotechnology | sc-281308 | Not specified | Solid | Marketed for proteomics research.[12] |
| BLDpharm | BD139978 | Not specified | Hydrochloride salt | Offers the hydrochloride salt.[14] |
| Crescent Chemical | CDS003264-1G | Not specified | Solid | Research chemical.[15] |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always visit the supplier's website for the most current data. The availability of related compounds, such as the hydrochloride salt[13][14] or the Boc-protected version (5-bromo-2-(4-boc-piperazin-1-yl)pyrimidine)[16], can also be advantageous for certain synthetic strategies.
Supplier Selection Workflow
Choosing the right supplier involves a multi-step evaluation process to ensure the quality and reliability of the starting material. The following workflow is recommended:
Caption: A workflow for selecting a commercial supplier.
III. Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is paramount. While some suppliers, like Sigma-Aldrich for their AldrichCPR line, state that they do not collect analytical data and place the onus on the buyer, it is best practice for the end-user to perform their own quality control.[1]
Recommended Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should confirm the presence of the pyrimidine and piperazine protons in the correct ratios and with the expected splitting patterns. The aromatic protons on the pyrimidine ring are expected to be distinct.
-
¹³C NMR: Will show the characteristic chemical shifts for the carbon atoms in the pyrimidine and piperazine rings.
-
-
High-Performance Liquid Chromatography (HPLC): An essential tool for determining the purity of the compound. A well-developed HPLC method can separate the desired product from starting materials, by-products, and other impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier.[12] This document should provide, at a minimum, the purity as determined by a specific analytical method (e.g., HPLC or NMR).
IV. Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Data Sheet (SDS): Always consult the SDS before handling the compound. The SDS for the hydrochloride salt of this compound indicates that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[13] General safe handling procedures for halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] For long-term storage, refrigeration may be recommended.
V. Applications in Drug Discovery and Synthesis
The true value of this compound lies in its utility as a versatile building block in the synthesis of complex drug molecules, particularly kinase inhibitors. The pyrimidine core is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the kinase's hinge region. The 5-bromo position serves as a synthetic handle for introducing substituents that can occupy other pockets of the ATP-binding site, thereby modulating potency and selectivity.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The general synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, at the 5-position of the pyrimidine ring. This is followed by functionalization of the secondary amine of the piperazine ring.
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Methodological & Application
The Strategic Utility of 5-Bromo-2-(piperazin-1-yl)pyrimidine in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structure of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The pyrimidine ring is one such scaffold, forming the core of numerous drugs, including kinase inhibitors for oncology and antiviral agents.[1][2] Its nitrogen atoms provide crucial hydrogen bonding points, and its aromatic nature allows for diverse functionalization. When combined with a piperazine moiety—a common pharmacophore known to enhance aqueous solubility and provide a vector for further substitution—the resulting structure becomes a powerful building block for combinatorial library synthesis and lead optimization.[3]
This guide focuses on 5-Bromo-2-(piperazin-1-yl)pyrimidine , a versatile intermediate that strategically combines these two privileged fragments. The bromine atom at the 5-position serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkyl groups.[4][5] The secondary amine of the piperazine ring offers another site for modification, allowing for the fine-tuning of physicochemical properties and target engagement.[6] This dual functionality makes this compound an exceptionally valuable tool for researchers aiming to rapidly generate and explore diverse chemical matter against a wide range of biological targets. This document provides detailed protocols for its use in key synthetic transformations and illustrates its application in the context of developing targeted kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 99931-82-5 | [7] |
| Molecular Formula | C₈H₁₁BrN₄ | [8] |
| Molecular Weight | 243.10 g/mol | [8] |
| Appearance | Solid | [8] |
| SMILES | Brc1cnc(nc1)N2CCNCC2 | [8] |
| InChI Key | YHWLBBPOKRHVAR-UHFFFAOYSA-N | [8] |
| Purity | Typically >95% (Commercially available) | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water. | General chemical knowledge |
Note: For precise lot-specific data, always refer to the Certificate of Analysis provided by the supplier.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The C-Br bond at the electron-deficient pyrimidine C5-position is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an ideal substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][9]
Diagram: General Synthetic Utility
The following workflow illustrates the two primary reaction vectors available with this scaffold.
Caption: Dual functionalization pathways for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized, robust starting point for the coupling of various aryl- and heteroarylboronic acids to the C5 position. The Suzuki reaction is foundational in medicinal chemistry for creating biaryl structures, a common motif in kinase inhibitors.[10]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of substrates. For more challenging couplings (e.g., with sterically hindered boronic acids or at lower temperatures), more advanced catalyst systems using ligands like SPhos or XPhos with a Pd(II) precatalyst like Pd(OAc)₂ may be required.[10]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is crucial. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[11]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is standard. The organic solvent solubilizes the pyrimidine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 v/v ratio via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5-aryl-2-(piperazin-1-yl)pyrimidine.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C5 position.[12] This is particularly useful for building molecules that target the hinge region of kinases, where amine functionalities often act as key hydrogen bond donors or acceptors.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are highly effective as they promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[13] Pd₂(dba)₃ is a common, air-stable Pd(0) precursor that is activated in situ.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for reductive elimination.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the reaction components.
Step-by-Step Methodology:
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.05 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the vial. The final concentration should be around 0.1-0.2 M.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the desired 5-amino-2-(piperazin-1-yl)pyrimidine derivative.
Application Case Study: Synthesis of an Aurora Kinase A Inhibitor Scaffold
Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers, making them an attractive therapeutic target.[14][15] Many potent Aurora kinase inhibitors feature a substituted pyrimidine core.[16][17] The following workflow demonstrates how this compound can be used to construct a scaffold similar to known Aurora A inhibitors.
Target Pathway: Aurora Kinase A in Mitosis
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in cell division, including centrosome maturation, spindle assembly, and mitotic entry.[18][19][20] Its dysregulation can lead to genomic instability, a hallmark of cancer. Inhibiting AURKA can selectively induce apoptosis in cancer cells that are dependent on its activity.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Bromo-2-(piperazin-1-yl)pyridine | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 19. apexbt.com [apexbt.com]
- 20. rupress.org [rupress.org]
High-Throughput Screening Assays for Pyrimidine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Enduring Potential of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that forms the core of a multitude of natural products and FDA-approved drugs.[1] Its inherent ability to mimic the purine core of ATP makes it a prime candidate for targeting a vast array of enzymes, particularly protein kinases, which play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.[2] The versatility of the pyrimidine core, allowing for diverse substitutions, has enabled the development of potent and selective inhibitors for a wide range of therapeutic targets.[3] High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of pyrimidine-based compounds to identify novel "hit" molecules with therapeutic potential.[1][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of, and detailed protocols for, high-throughput screening assays tailored for the discovery and characterization of bioactive pyrimidine derivatives. We will delve into the rationale behind assay selection, provide step-by-step methodologies for both biochemical and cell-based approaches, and offer insights into data analysis and troubleshooting to ensure the integrity and success of your screening campaigns.
I. Strategic Assay Selection: Aligning Technology with Biological Question
The choice of an HTS assay is a critical decision that profoundly influences the outcome of a screening campaign. The optimal assay format depends on the specific biological question being addressed, the nature of the target, and the desired throughput. For pyrimidine derivatives, which often target enzymes or cellular pathways, the screening strategies can be broadly categorized into target-based and phenotypic approaches.[4]
Target-Based Assays: These assays directly measure the interaction of a compound with a purified, predetermined molecular target, such as a protein kinase or a component of a protein-protein interaction (PPI). They are highly valuable for understanding the direct mechanism of action of a compound.
Phenotypic Assays: These assays assess the effect of a compound on the phenotype of a whole cell or organism, such as cell viability, proliferation, or the activation of a specific signaling pathway.[4] Phenotypic screens are advantageous for discovering compounds with novel mechanisms of action and for assessing compound activity in a more physiologically relevant context.
Below is a comparative overview of common HTS technologies suitable for screening pyrimidine libraries:
| Assay Technology | Principle | Typical Application for Pyrimidine Derivatives | Advantages | Disadvantages |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Non-radiative energy transfer between a long-lifetime lanthanide donor and an acceptor fluorophore when in close proximity.[5][6] | Kinase activity assays, protein-protein interaction (PPI) inhibition. | Homogeneous (no-wash), ratiometric, reduced interference from compound autofluorescence.[5][7] | Requires specific labeling of interacting partners, potential for steric hindrance from labels. |
| AlphaScreen®/AlphaLISA® | Proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal when brought together by a biological interaction.[8][9] | PPI inhibition, detection of post-translational modifications (e.g., phosphorylation). | Highly sensitive, high signal-to-background ratio, homogeneous.[8][10] | Sensitive to light and singlet oxygen quenchers, potential for bead-related artifacts. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer) upon binding to a larger molecule.[11] | Competitive binding assays for enzymes and receptors. | Homogeneous, cost-effective, real-time measurements.[11] | Limited to binding assays, requires a suitable fluorescent tracer, sensitive to light scattering. |
| Luminescence-Based Assays | Measurement of light produced by a biochemical reaction, often linked to ATP levels (cell viability) or enzyme activity (e.g., ADP-Glo™ for kinases).[2][12] | Cytotoxicity/cell viability screens, kinase activity assays. | High sensitivity, wide dynamic range, simple "mix-and-read" format.[13] | Potential for interference from colored compounds or luciferase inhibitors. |
| Cell-Based Phenotypic Assays (e.g., MTT, CellTiter-Glo®) | Colorimetric or luminescent readout of cell viability, proliferation, or cytotoxicity.[2][4] | Screening for anticancer agents, identifying compounds that modulate specific signaling pathways. | Physiologically relevant, identifies compounds with diverse mechanisms of action.[14] | More complex, higher variability, mechanism of action of hits is unknown. |
II. Biochemical Assays: Probing Direct Target Engagement
Biochemical assays are the workhorses of target-based drug discovery, providing a direct measure of a compound's ability to modulate the activity of a purified protein. For pyrimidine derivatives, which are often designed as kinase inhibitors, assays that measure enzymatic activity are paramount.
Protocol 1: TR-FRET Kinase Activity Assay (LanthaScreen™ Principle)
This protocol describes a generic TR-FRET assay to identify pyrimidine-based kinase inhibitors. The principle relies on the detection of a phosphorylated substrate by a specific antibody labeled with an acceptor fluorophore. A lanthanide-labeled antibody serves as the donor. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.[5][12]
Workflow:
Caption: TR-FRET Kinase Assay Workflow.
Materials:
-
Purified kinase of interest
-
Biotinylated substrate peptide
-
Terbium (Tb)-labeled anti-His or anti-GST antibody (donor)
-
Fluorescein- or Alexa Fluor®-labeled anti-phospho-substrate antibody (acceptor)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
Stop/detection buffer
-
384-well, low-volume, black assay plates
-
TR-FRET-compatible microplate reader
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of pyrimidine derivatives from your library (typically at 10 mM in DMSO) into the assay plate using an acoustic liquid handler. This will result in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate need to be empirically determined.
-
Prepare a 2X detection mix containing the Tb-labeled antibody and the acceptor-labeled antibody in stop/detection buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 2.5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of the 2X detection mix to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths with a time delay (typically 100 µs).[5]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Identify hits based on a predefined threshold (e.g., >50% inhibition).
-
Protocol 2: AlphaScreen® Assay for Protein-Protein Interaction Inhibition
This protocol outlines a method to screen for pyrimidine derivatives that disrupt a specific protein-protein interaction (PPI). The assay uses donor and acceptor beads coated with antibodies or affinity tags that bind to the interacting proteins.[8][9]
Workflow:
Caption: AlphaScreen® PPI Assay Workflow.
Materials:
-
Purified interacting proteins (e.g., one with a GST-tag, the other with a His-tag)
-
Glutathione donor beads
-
Nickel chelate acceptor beads
-
AlphaScreen® assay buffer
-
384-well, white, opaque assay plates
-
AlphaScreen®-compatible plate reader
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of pyrimidine derivatives into the assay plate.
-
Protein Incubation:
-
Add 2.5 µL of a 2X solution of Protein 1 (e.g., GST-tagged) to each well.
-
Add 2.5 µL of a 2X solution of Protein 2 (e.g., His-tagged) to each well.
-
Incubate at room temperature for 30 minutes to allow for protein-protein interaction.
-
-
Bead Addition:
-
Prepare a 2X mix of glutathione donor beads and nickel chelate acceptor beads in assay buffer.
-
Add 5 µL of the bead mixture to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen®-compatible reader.
-
Data Analysis:
-
Determine the raw AlphaScreen® signal for each well.
-
Normalize the data to positive and negative controls.
-
Identify hits that significantly reduce the signal.
-
III. Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays are crucial for evaluating the effects of pyrimidine derivatives in a more biologically relevant context, providing insights into their cytotoxicity, anti-proliferative activity, and effects on cellular signaling pathways.[4][15]
Protocol 3: Luminescence-Based Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This "add-mix-measure" assay quantifies the number of viable cells in culture based on the amount of ATP, which is an indicator of metabolically active cells.[13] It is a widely used method for screening for cytotoxic anticancer agents.
Workflow:
Caption: Cell Viability Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well, white, clear-bottom tissue culture plates
-
Luminometer-capable plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 20 µL of medium.
-
Cell Attachment: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives in culture medium.
-
Add 5 µL of the compound dilutions to the cells. The final DMSO concentration should be kept below 0.5%.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC₅₀ value for active compounds.
-
IV. Data Analysis and Quality Control: Ensuring Robust and Reliable Results
Rigorous data analysis and quality control are essential for the success of any HTS campaign. They ensure the reliability of the results and minimize the rate of false positives and false negatives.
Key Quality Control Metrics
The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[16]
-
Z'-factor: Measures the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Formula for Z'-factor:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.
-
μ_p and μ_n are the means of the positive and negative controls, respectively.
Hit Selection
Hit selection is the process of identifying compounds that exhibit a statistically significant and biologically relevant effect in the primary screen. A common approach is to set a threshold based on the mean and standard deviation of the sample data (e.g., >3 standard deviations from the mean of the library compounds).
V. Troubleshooting Common HTS Issues with Pyrimidine Derivatives
Screening pyrimidine derivatives can present specific challenges, particularly related to their physicochemical properties.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound Precipitation | Low aqueous solubility of the pyrimidine derivative.[17] | Determine the kinetic solubility of the compound in the assay buffer. Use co-solvents like DMSO at the lowest possible concentration (<1%).[18] Visually inspect for precipitates after dilution. |
| High False Positive Rate | Compound autofluorescence or quenching in fluorescence-based assays. Compound inhibits the reporter enzyme in luminescence assays. | Perform counter-screens to identify assay-interfering compounds. For fluorescent compounds, TR-FRET assays can mitigate interference.[5] |
| Poor Z'-factor | High variability in assay signal. Suboptimal reagent concentrations. | Optimize the concentrations of all assay components (enzyme, substrate, antibodies, cells). Ensure consistent liquid handling and incubation times. |
| Inconsistent Results in Cell-Based Assays | Poor compound solubility leading to variable effective concentrations.[17] Cytotoxicity of the compound formulation (e.g., high DMSO concentration). | Verify complete dissolution of the compound. Include a vehicle control to account for solvent effects.[18] |
VI. Conclusion: Accelerating Drug Discovery with Robust HTS
High-throughput screening is a powerful engine for the discovery of novel therapeutic agents based on the versatile pyrimidine scaffold. By carefully selecting the appropriate assay technology, meticulously optimizing protocols, and implementing rigorous quality control measures, researchers can efficiently and effectively identify promising lead compounds for further development. The protocols and insights provided in this guide are intended to empower scientists to design and execute successful HTS campaigns, ultimately accelerating the journey from a pyrimidine library to a life-changing medicine.
VII. References
-
BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Compounds. BenchChem.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds. BenchChem.
-
Sajewicz, M., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
-
Satz, A., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters.
-
Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Perspectives in Science.
-
BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. BenchChem.
-
Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE.
-
BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem.
-
Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific.
-
Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology.
-
Ferguson, F. M., et al. (2013). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. PLoS ONE.
-
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. BenchChem.
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
-
Harris, B. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
-
Revvity. (n.d.). Developing a LANCE TR-FRET assay for screening PD-1 and PD-L1 binding inhibitors. Revvity.
-
Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget.
-
Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Royal Society of Chemistry.
-
Springer Nature Experiments. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature.
-
Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Semantic Scholar.
-
Brideau, C., et al. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening.
-
ResearchGate. (2025). A High-Throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
-
Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget.
-
Wyhs, N., et al. (2014). Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2. PLoS ONE.
-
National Institutes of Health. (n.d.). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. National Institutes of Health.
-
Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health.
-
Thermo Fisher Scientific. (n.d.). TR-FRET PPARα Competitive Binding Assay. Thermo Fisher Scientific.
-
Niles, A. L., et al. (2014). Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay. PLoS ONE.
-
ResearchGate. (2025). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Request PDF. ResearchGate.
-
BenchChem. (2025). Optimization of the PBRM1-BD2-IN-6 AlphaScreen Assay: A Detailed Application Note and Protocol. BenchChem.
-
Wang, Y., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Molecules.
-
ResearchGate. (n.d.). Enhanced HTS Hit Selection via a Local Hit Rate Analysis | Request PDF. ResearchGate.
-
Stanford University. (n.d.). Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus. Stanford University.
-
National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information.
-
ResearchGate. (n.d.). High-throughput screening of compound library. (A) Evaluation and.... ResearchGate.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). View of Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research.
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Collins, I., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
-
St. Jude Children's Research Hospital. (n.d.). Evaluating and evolving a screening library in academia: the St. Jude approach. St. Jude Children's Research Hospital.
-
University of Oxford. (n.d.). Small Compound Libraries - Target Discovery Institute. University of Oxford.
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). 150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi. Journal of Chemical and Pharmaceutical Research.
-
Blagg, B. S. J., et al. (n.d.). High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. MDPI.
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- 7. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of 5-Bromo-2-(piperazin-1-yl)pyrimidine as a Chemical Probe and Scaffold for Kinase Inhibitor Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic the purine core of ATP and engage in critical hydrogen bonding within enzyme active sites. When coupled with a piperazine moiety, the resulting scaffold gains favorable pharmacokinetic properties and versatile handles for chemical modification. 5-Bromo-2-(piperazin-1-yl)pyrimidine emerges as a particularly valuable chemical entity, serving both as a chemical probe to investigate enzyme function and as a foundational building block for the synthesis of potent and selective kinase inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound. We will delve into its application as a scaffold for the development of tyrosine kinase inhibitors, with a particular focus on the Bcr-Abl kinase, a key target in chronic myelogenous leukemia (CML). Detailed protocols for the synthesis of derivative compounds, along with robust biochemical and cell-based assays for their evaluation, are presented to empower researchers in their drug discovery endeavors.
Chemical Properties and Significance
This compound is a solid organic compound with the chemical formula C₈H₁₁BrN₄ and a molecular weight of 243.10 g/mol .[1] Its structure features a pyrimidine core, a piperazine ring, and a bromine atom. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions. The piperazine moiety not only enhances solubility and cell permeability but also provides a secondary site for modification.
The true power of this molecule lies in its potential as a scaffold for inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[2][3] The pyrimidine core can act as a hinge-binder, occupying the adenine-binding pocket of kinases, while modifications on the piperazine and the pyrimidine ring can be tailored to achieve high potency and selectivity for a specific kinase target.
Application as a Scaffold for Bcr-Abl Kinase Inhibitors
A compelling application of the 5-bromo-pyrimidine scaffold is in the development of inhibitors targeting the Bcr-Abl tyrosine kinase.[4] The fusion protein Bcr-Abl is the causative agent of CML, and inhibiting its kinase activity is a clinically validated therapeutic strategy.[5] The following sections outline a general workflow for utilizing this compound to synthesize and evaluate novel Bcr-Abl inhibitors.
Figure 1: A generalized workflow for the development of Bcr-Abl kinase inhibitors.
Protocols
Protocol 1: Synthesis of 5-Aryl-2-(piperazin-1-yl)pyrimidine Derivatives via Suzuki Coupling
This protocol describes a general method for the derivatization of the 5-bromo-pyrimidine core via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent, followed by the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation and ensure efficient coupling.
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Anhydrous conditions are necessary to prevent hydrolysis of the boronic acid.
Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against Bcr-Abl kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4]
Materials:
-
Recombinant human Bcr-Abl kinase
-
Abl-specific peptide substrate
-
This compound derivatives (test compounds)
-
Dasatinib (positive control)[4]
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (Dasatinib) in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Preparation: Add the diluted compounds or vehicle (DMSO for negative control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the Bcr-Abl kinase solution to each well.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells without kinase).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Figure 2: Principle of the ADP-Glo™ Kinase Inhibition Assay.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of the synthesized kinase inhibitors on the proliferation of a Bcr-Abl-positive cancer cell line, such as K562.[4]
Materials:
-
K562 (human chronic myeloid leukemia) cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives (test compounds)
-
Dasatinib (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds and positive control to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.
-
Data Presentation
The results from the biochemical and cell-based assays should be tabulated for clear comparison of the synthesized derivatives.
Table 1: Inhibitory Activity of this compound Derivatives
| Compound ID | R-Group (at C5) | Bcr-Abl Kinase IC₅₀ (nM) | K562 Cell Proliferation IC₅₀ (µM) |
| BP-01 | Phenyl | [Insert experimental value] | [Insert experimental value] |
| BP-02 | 4-Fluorophenyl | [Insert experimental value] | [Insert experimental value] |
| BP-03 | 3-Methoxyphenyl | [Insert experimental value] | [Insert experimental value] |
| Dasatinib | (Positive Control) | [Insert experimental value] | [Insert experimental value] |
Conclusion: A Gateway to Novel Therapeutics
This compound represents a highly valuable and versatile starting point for the discovery of novel kinase inhibitors. Its amenability to chemical modification, coupled with the privileged nature of the pyrimidine-piperazine scaffold, makes it an attractive tool for probing kinase function and developing potent therapeutic agents. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of derivatives targeting the Bcr-Abl kinase, a critical player in CML. By employing these methodologies, researchers can systematically explore the structure-activity relationships of this promising chemical class and contribute to the development of next-generation targeted therapies.
References
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]
- Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
- Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules. [Link]
- PIM kinase inhibitors: an updated patent review (2016-present).
- WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents.
- WO2023250029A1 - Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents.
- WO2001072751A1 - Pyrrolopyrimidines as tyrosine kinase inhibitors - Google Patents.
- High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2. SLAS Discovery. [Link]
- High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses. Journal of Virology. [Link]
- High throughput screening for SARS-CoV-2 inhibitors targeting 5 helix bundle. SLAS Discovery. [Link]
- The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. [Link]
- Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences. [Link]
- A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]
- LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. Cell Reports Methods. [Link]
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
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- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 5-Bromo-2-(piperazin-1-yl)pyrimidine for Drug Discovery
Abstract
5-Bromo-2-(piperazin-1-yl)pyrimidine is a cornerstone building block in modern medicinal chemistry. Its structure uniquely combines the pyrimidine core, a privileged scaffold in numerous therapeutic agents, with a versatile piperazine moiety and a strategically placed bromine atom.[1][2][3] This bromine at the C5 position serves as a highly effective synthetic handle for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of two powerful derivatization methodologies—Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation—offering detailed, field-tested protocols and the scientific rationale behind critical experimental parameters.
Introduction: The Strategic Value of the Pyrimidine-Piperazine Scaffold
The pyrimidine ring is a fundamental component of DNA and RNA and is prevalent in a vast array of FDA-approved drugs, where it often acts as a bioisostere for phenyl rings, enhancing pharmacokinetic properties through hydrogen bonding capabilities.[1][4] The piperazine motif is equally significant, frequently incorporated into centrally active agents and other pharmaceuticals to improve solubility, modulate basicity, and provide a vector for further substitution.[2][5]
The compound this compound leverages these features, with the C-Br bond providing a reliable point for diversification.[6][7] Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, enabling the efficient and modular synthesis of compound libraries essential for structure-activity relationship (SAR) studies.[8]
A critical consideration in these reactions is the secondary amine of the piperazine ring. To prevent undesired side reactions, such as self-coupling or N-arylation, it is standard practice to use the N-Boc protected variant, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS: 374930-88-8) , for initial coupling reactions.[9] A final deprotection step then reveals the target secondary amine.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organic halide and an organoboron species, typically a boronic acid or ester.[6][8] Its tolerance for a wide range of functional groups makes it an indispensable tool in the synthesis of complex biaryl and heteroaryl compounds.[8]
Mechanistic Principle
The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Aryl-2-(piperazin-1-yl)pyrimidines
This protocol outlines a general procedure using the N-Boc protected starting material.
Materials:
-
tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the N-Boc protected pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Boc Deprotection (if required): Dissolve the purified, Boc-protected product in a suitable solvent (e.g., dichloromethane or 1,4-dioxane). Add an excess of a strong acid (e.g., trifluoroacetic acid or 4M HCl in dioxane). Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS). Remove the solvent and excess acid under reduced pressure to yield the final product, often as a hydrochloride or trifluoroacetate salt.
Optimization and Rationale
| Parameter | Common Choices | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for many standard couplings. PdCl₂(dppf) is often more effective for challenging substrates as the bidentate dppf ligand enhances catalyst stability and promotes reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. Cs₂CO₃ is more soluble and often gives higher yields but is more expensive. K₃PO₄ is a strong, effective base suitable for a wide range of substrates.[4][8] |
| Solvent | Dioxane/H₂O, Toluene, DMF | The choice of solvent depends on the solubility of the reagents and the required temperature. A mixture of Dioxane/H₂O is very common, as water aids in dissolving the inorganic base.[8] Anhydrous solvents like Toluene or DMF may be required for water-sensitive substrates.[4] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Microwave heating can often accelerate the reaction significantly. |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve.[10] It has become a dominant method for preparing aryl amines, which are ubiquitous in pharmaceuticals.[11][12]
Mechanistic Principle
Similar to the Suzuki reaction, the process begins with the oxidative addition of Pd(0) to the aryl bromide. The resulting palladium(II) complex then coordinates with the amine. A strong base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[10][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of 5-Amino-2-(piperazin-1-yl)pyrimidines
This protocol provides a general method for coupling various primary or secondary amines. Again, the N-Boc protected starting material is recommended.
Materials:
-
tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (1.0 equiv.)
-
Amine (primary or secondary, 1.1-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos or RuPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or K₃PO₄, 1.4-2.0 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., RuPhos), and the base (e.g., NaOtBu).[11]
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the N-Boc protected pyrimidine and the anhydrous solvent (e.g., Toluene). Finally, add the amine coupling partner via syringe.[11]
-
Reaction: Seal the vessel tightly and heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using silica gel column chromatography.
-
Boc Deprotection: Follow the deprotection procedure outlined in Section 2.2.
Optimization and Rationale
| Parameter | Common Choices | Rationale & Expert Insights |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ + Ligand | Unlike Suzuki coupling, Buchwald-Hartwig amination relies on a combination of a palladium source and a specialized ligand. The ligand is not just a stabilizer; it is an active participant in the catalytic cycle. |
| Ligand | Xantphos, RuPhos, BINAP | This is the most critical parameter. Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step and prevent the formation of undesired side products.[10][11] Xantphos is a good general-purpose ligand, while ligands like RuPhos belong to a newer generation that can couple a wider range of amines under milder conditions.[11][13] |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center. NaOtBu is the most common choice, but its high reactivity requires careful handling under inert conditions.[11][13] K₃PO₄ is a milder, solid alternative that can be effective, especially with more advanced catalyst systems. |
| Solvent | Toluene, 1,4-Dioxane | Solvents must be anhydrous and deoxygenated , as both water and oxygen can deactivate the palladium catalyst. Toluene is an excellent choice for its high boiling point and ability to dissolve a wide range of organic substrates.[11][12] |
General Workflow and Visualization
A successful derivatization campaign relies on a systematic and rigorous experimental workflow, from careful setup under an inert atmosphere to meticulous purification and analysis.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- Vertex AI Search. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- PubMed. New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands: Synthesis, structure-activity relationships, and molecular modeling studies.
- PubMed. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Benchchem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Echemi. 5-bromo-2-(4-boc-piperazin-1-yl)pyrimidine.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Development of a Cell-Based Assay Workflow to Characterize Novel Kinase Inhibitors Based on a 5-Bromo-2-(piperazin-1-yl)pyrimidine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine core is a prevalent scaffold in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[1] This document outlines a comprehensive, multi-assay workflow for the cellular characterization of a hypothetical novel kinase inhibitor, "Inhibitor-Y," derived from a 5-Bromo-2-(piperazin-1-yl)pyrimidine precursor. The protocols provided herein are designed to establish a robust, self-validating system to move from initial target engagement to phenotypic outcomes. We will detail methodologies for (1) quantifying intracellular target engagement using NanoBRET™ technology, (2) assessing the inhibition of downstream substrate phosphorylation via Western Blot, and (3) determining the ultimate effect on cell fate through apoptosis assays. The causality behind experimental choices and critical optimization steps are emphasized to ensure data integrity and reproducibility.
Introduction: The Rationale for a Multi-Assay Approach
The development of targeted therapies, particularly kinase inhibitors, requires a nuanced understanding of a compound's behavior within the complex cellular environment. While biochemical assays provide initial data on enzyme inhibition, they do not capture crucial parameters like cell permeability, target engagement in a physiological context, or off-target effects.[2][3][4] Therefore, a tiered, cell-based approach is essential to validate a compound's mechanism of action (MOA) and build a compelling case for its therapeutic potential.
This guide uses a hypothetical kinase, "Target Kinase X" (TKX), a key node in a pro-proliferative signaling pathway, and a novel inhibitor, "Inhibitor-Y," built upon the this compound scaffold. The described workflow is designed to answer three fundamental questions:
-
Does the compound enter the cell and bind to its intended target?
-
Does this binding event translate into the functional inhibition of the kinase's activity?
-
Does the inhibition of kinase activity lead to the desired physiological outcome (e.g., apoptosis)?
This structured approach provides a logical framework for go/no-go decisions in a drug discovery cascade.
Foundational Knowledge: The TKX Signaling Pathway
For the purpose of this guide, we will assume TKX operates in a linear signaling cascade common in many cancers. Upon activation by an upstream signal, TKX autophosphorylates and then phosphorylates a key downstream substrate, "Substrate-A." Phosphorylated Substrate-A (pSubstrate-A) then translocates to the nucleus to activate transcription of anti-apoptotic genes. Inhibition of TKX is therefore predicted to decrease levels of pSubstrate-A and induce apoptosis.
Caption: NanoBRET™ Target Engagement Workflow.
Detailed Protocol: NanoBRET™ TE Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
TKX-NanoLuc® fusion vector and control vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well, solid-bottom cell culture plates
-
NanoBRET™ TE Tracer specific for the kinase family of TKX
-
NanoGlo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring filtered luminescence at 460nm and >600nm
Protocol Steps:
-
Cell Transfection: Co-transfect HEK293 cells with the TKX-NanoLuc® vector and a transfection control vector according to the manufacturer's protocol.
-
Cell Seeding: 24 hours post-transfection, harvest cells and perform a cell count. Dilute cells to an optimized seeding density (e.g., 2 x 10^5 cells/mL) in Opti-MEM™. Seed 100 µL of cell suspension per well into the 96-well plate. [5]3. Compound Addition: Prepare a serial dilution of "Inhibitor-Y" in Opti-MEM™. Add the compound dilutions to the appropriate wells. Include "vehicle only" (e.g., DMSO) and "no compound" controls.
-
Tracer Addition: Prepare the NanoBRET™ Tracer solution at the pre-determined optimal concentration in Opti-MEM™. Add this solution to all wells.
-
Substrate Addition: Prepare the NanoGlo® Substrate solution containing the extracellular inhibitor according to the manufacturer's protocol. Add this to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Data Acquisition: Measure luminescence intensity at 460nm (Donor) and >600nm (Acceptor) using a BRET-capable plate reader.
-
Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the BRET ratio against the logarithm of the "Inhibitor-Y" concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Expected Outcome | Interpretation |
| BRET IC50 | < 1 µM | Indicates potent binding of Inhibitor-Y to TKX in live cells. |
| Maximal Inhibition | > 80% | Shows effective competition with the tracer, confirming binding at the target site. |
| Z'-factor | > 0.5 | Ensures the assay is robust and suitable for screening. |
Assay Cascade Part 2: Measuring Functional Inhibition of Downstream Signaling
Confirming target binding is essential, but it must be linked to a functional consequence. The next logical step is to measure the inhibition of TKX's catalytic activity by quantifying the phosphorylation of its direct downstream substrate, Substrate-A. [6][7]Western blotting is the gold standard technique for this purpose, providing clear, semi-quantitative data on the levels of phosphorylated protein. [8]
Principle of Phospho-Protein Western Blotting
This technique involves separating cellular proteins by size using SDS-PAGE, transferring them to a solid membrane, and probing with antibodies specific to the target protein. To assess kinase inhibition, two primary antibodies are used in parallel: one that detects the phosphorylated form of Substrate-A (pSubstrate-A) and another that detects the total amount of Substrate-A protein, regardless of its phosphorylation state. A decrease in the pSubstrate-A signal relative to the total Substrate-A signal in inhibitor-treated cells indicates successful inhibition of TKX. [9][10]
Detailed Protocol: Phospho-Substrate-A Western Blot
Materials:
-
Cancer cell line known to have active TKX signaling (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
"Inhibitor-Y"
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails. [9][11]* BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). [9][11]Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. [9]* Primary antibodies: Rabbit anti-pSubstrate-A, Mouse anti-Total Substrate-A, Rabbit anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Protocol Steps:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response range of "Inhibitor-Y" for a predetermined time (e.g., 4 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer containing phosphatase inhibitors. [11]Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins. [11]5. SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. [11]6. Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [11]Incubate the membrane with the primary antibody (e.g., anti-pSubstrate-A, diluted in 5% BSA/TBST) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed for total Substrate-A and a loading control like GAPDH.
| Parameter | Expected Outcome | Interpretation |
| pSubstrate-A Signal | Dose-dependent decrease with increasing [Inhibitor-Y]. | Confirms functional inhibition of TKX catalytic activity in cells. |
| Total Substrate-A Signal | Remains constant across all treatment conditions. | Shows that the decrease in pSubstrate-A is due to inhibition, not protein degradation. |
| IC50 (densitometry) | Correlates with the NanoBRET™ IC50. | Strengthens the link between target binding and functional activity. |
Assay Cascade Part 3: Determining Phenotypic Outcome
The ultimate goal of inhibiting a pro-proliferative kinase is to induce cell death. Apoptosis, or programmed cell death, is a common outcome. Measuring the activation of key apoptotic markers, such as caspases 3 and 7, provides the final piece of evidence linking kinase inhibition to a desired cellular phenotype. [12]
Principle of Luminescent Caspase-3/7 Assay
This "add-mix-measure" assay uses a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspases 3 and 7. [13]Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity. [13]
Caption: Caspase-3/7 Apoptosis Assay Workflow.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cancer cell line used in the Western Blot assay
-
White, 96-well, solid-bottom cell culture plates
-
"Inhibitor-Y"
-
Caspase-Glo® 3/7 Assay Reagent (Promega or similar) [13]* Luminometer plate reader
Protocol Steps:
-
Cell Seeding: Seed cells at an optimized density in 100 µL of medium per well in a white 96-well plate. [14]Incubate overnight.
-
Compound Treatment: Add serial dilutions of "Inhibitor-Y" to the cells. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 24, 48, or 72 hours) at 37°C.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. [15]Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescent signal against the logarithm of the "Inhibitor-Y" concentration and fit a dose-response curve to determine the EC50 value.
| Parameter | Expected Outcome | Interpretation |
| Luminescence Signal | Dose-dependent increase with increasing [Inhibitor-Y]. | Demonstrates that inhibition of TKX leads to the activation of the apoptotic pathway. |
| EC50 (Apoptosis) | Correlates with the IC50 values from the BRET and Western Blot assays. | Provides a strong, cohesive dataset linking target engagement to functional inhibition and a final phenotypic outcome. |
Conclusion and Self-Validating Principles
This application note has detailed a logical, three-tiered cellular assay cascade to characterize a novel kinase inhibitor. The strength of this workflow lies in its self-validating nature. A positive result in the NanoBRET™ assay (target engagement) is validated by the functional data from the phospho-protein Western blot (inhibition of signaling), which in turn is validated by the phenotypic outcome in the apoptosis assay. A consistent correlation between the IC50/EC50 values across these three distinct methodologies provides high confidence in the compound's on-target mechanism of action. This comprehensive approach ensures that only the most promising and well-characterized candidates are advanced in the drug discovery pipeline.
References
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
- Cell-based Kinase Assays. Profacgen. [Link]
- One-Step Cellular Caspase-3/7 Assay. BioTechniques. [Link]
- NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
- Spotlight: Cell-based kinase assay form
- Optimizing Your Cell Based Assay Performance Key Strategies.
- Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council. [Link]
- Caspase 3/7 Activity. Protocols.io. [Link]
- Principle of NanoBRET target engagement.
- Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
- Immuno-oncology Cell-based Kinase Assay Service.
- Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
- Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PMC - NIH. [Link]
- BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG. [Link]
- Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. NIH. [Link]
- In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- Cellular Phosphorylation Assays.
- Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors. PubMed. [Link]
- In Vitro Phosphorylation Assay Services. Reaction Biology. [Link]
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIMIDINES.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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The Strategic Application of 5-Bromo-2-(piperazin-1-yl)pyrimidine in Modern Drug Discovery
Introduction: Unveiling a Privileged Fragment in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic use of molecular fragments has emerged as a cornerstone for the efficient identification and optimization of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, the pyrimidine-piperazine motif holds a privileged status, frequently appearing in a multitude of FDA-approved drugs.[1][2] This guide focuses on a particularly valuable iteration of this motif: 5-Bromo-2-(piperazin-1-yl)pyrimidine .
The intrinsic properties of this fragment—combining the hydrogen bonding capabilities and metabolic stability of the pyrimidine ring with the versatile derivatization potential and favorable pharmacokinetic profile conferred by the piperazine moiety—make it an exceptionally potent starting point for fragment-based drug design (FBDD) campaigns.[3][4] The strategic placement of a bromine atom at the 5-position of the pyrimidine ring further enhances its utility, serving as a versatile synthetic handle for late-stage functionalization and exploration of structure-activity relationships (SAR).
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound. We will delve into its physicochemical properties, the rationale behind its design, detailed protocols for its synthesis and application in fragment screening, and strategies for hit-to-lead optimization.
Physicochemical Properties and Design Rationale
The power of this compound as a drug discovery fragment is rooted in its unique combination of structural features. A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BrN₄ | [3][5] |
| Molecular Weight | 243.10 g/mol | [3][5] |
| Form | Solid | [3] |
| InChI Key | YHWLBBPOKRHVAR-UHFFFAOYSA-N | [3] |
The design rationale for employing this fragment is multifaceted:
-
The Pyrimidine Core: As a bioisostere of purine, the pyrimidine ring is a well-recognized pharmacophore that can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[6][7] Its presence is fundamental to the biological activity of numerous anticancer and antiviral agents.[8]
-
The Piperazine Moiety: The piperazine ring is a classic "privileged scaffold" in medicinal chemistry.[1] Its two nitrogen atoms provide opportunities for hydrogen bonding and can be protonated at physiological pH, enhancing aqueous solubility and oral bioavailability.[3][4] The secondary amine of the piperazine offers a readily accessible point for chemical modification, allowing for the exploration of a wide chemical space during lead optimization.[2]
-
The Bromine Atom: The bromine atom at the 5-position is a key strategic element. It serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to probe the SAR of the core scaffold.[9] This allows for the "growing" of the fragment into more potent and selective lead compounds.
Synthesis Protocol: A Reliable Route to a Key Building Block
A robust and reproducible synthesis of this compound is crucial for its application in drug discovery campaigns. The following protocol, adapted from established methods, provides a clear and efficient route.[10]
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Procedure
-
Dissolution: In a flask suitable for the reaction scale, dissolve 1-(2-pyrimidinyl)piperazine (1.0 eq) in 1N hydrochloric acid.
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring. The use of an acidic medium helps to protonate the piperazine nitrogens, increasing solubility and modulating the reactivity of the pyrimidine ring.
-
Bromination: Add bromine (1.0 eq) dropwise to the cooled solution. The dropwise addition is critical to control the reaction temperature and prevent the formation of over-brominated side products.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7-8.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Application in Fragment-Based Drug Design (FBDD)
FBDD has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[11] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that bind to the target protein with low affinity, and then to optimize these initial hits into more potent leads.[12] this compound is an ideal candidate for FBDD due to its adherence to the "Rule of Three" and its inherent potential for chemical elaboration.
Fragment Screening Protocol: Identifying Initial Hits
Crystallographic fragment screening is a powerful technique to identify fragment binding and to provide structural information for subsequent optimization.[13]
Caption: A typical workflow for crystallographic fragment screening.
Step-by-Step Protocol:
-
Protein Crystallization: Grow high-quality crystals of the target protein.
-
Fragment Soaking: Prepare a solution of this compound in a cryo-protectant solution. Transfer the protein crystals into this solution and allow them to soak for a defined period.
-
X-ray Diffraction: Mount the soaked crystals and collect X-ray diffraction data at a synchrotron source.
-
Data Analysis: Process the diffraction data and solve the crystal structure. Analyze the resulting electron density maps to identify if and how the fragment is bound to the protein.
-
Hit Validation: Validate the binding of the fragment using orthogonal biophysical techniques such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Hit-to-Lead Optimization: From Fragment to Candidate
Once this compound is identified as a hit, the next crucial phase is its optimization into a lead compound with improved potency and drug-like properties.[14] The versatile chemical nature of this fragment allows for several optimization strategies.[11]
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- 7. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine analogs for SAR studies
Application Notes & Protocols
Topic: Synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine Analogs for Structure-Activity Relationship (SAR) Studies
Abstract
The pyrimidine-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of this compound, a key intermediate, and its subsequent diversification into a library of analogs for structure-activity relationship (SAR) studies. We will delve into the mechanistic rationale behind key transformations, including nucleophilic aromatic substitution (SNAr) for the core synthesis, followed by palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for analog generation. These protocols are designed to be robust and adaptable, empowering researchers in drug discovery to efficiently explore the chemical space around this valuable scaffold.
Strategic Overview: A Two-Stage Approach to SAR Library Synthesis
The generation of a diverse library of analogs for SAR studies is predicated on a convergent and efficient synthetic strategy. Our approach is divided into two primary stages:
-
Synthesis of the Core Intermediate: The foundational step is the synthesis of the this compound scaffold. This is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction, where piperazine displaces a leaving group on an activated pyrimidine ring. The bromine at the C5-position is intentionally retained as a crucial synthetic handle for subsequent diversification.
-
Diversification via Cross-Coupling: With the core intermediate in hand, the C5-bromo moiety is leveraged for various palladium-catalyzed cross-coupling reactions. This allows for the modular installation of a wide array of substituents, enabling a systematic exploration of the structure-activity landscape. The two primary methods covered in this guide are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[3][4][5]
Caption: General workflow for SAR library synthesis.
Part I: Synthesis of the Core Intermediate
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups or halogens.[6] In the case of 2,5-dibromopyrimidine, the C2 and C5 positions are potential sites for substitution.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (piperazine) attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] Subsequently, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. Substitution at the C2 position is generally favored over C5 due to the greater activation provided by the two adjacent nitrogen atoms.[9]
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core intermediate. To avoid di-substitution on the piperazine ring during subsequent reactions, it is often advantageous to use N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) protecting group can be removed later under acidic conditions.
Caption: Synthesis of the Boc-protected core intermediate.
Materials:
-
2,5-Dibromopyrimidine
-
1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)[10][11]
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2,5-dibromopyrimidine (1.0 eq), 1-Boc-piperazine (1.1 eq), and n-butanol (approx. 0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture. The base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate as a solid.[12]
Self-Validation (Characterization):
-
¹H NMR: Expect to see characteristic signals for the pyrimidine protons, the Boc group protons (a singlet around 1.4-1.5 ppm), and the piperazine protons (two multiplets).
-
LC-MS: Confirm the molecular weight of the product (m/z for C₁₃H₁₉BrN₄O₂ should be approximately 343.22 [M+H]⁺).[10]
Part II: Diversification for SAR Library Generation
The C5-bromo position of the core intermediate is now ready for exploitation through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical functionalities, which is the essence of building an SAR library.
Caption: Diversification pathways from the core intermediate.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between organohalides and organoboron compounds.[3][13] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[14]
Mechanistic Causality: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps: (i) Oxidative Addition of the aryl bromide to the Pd(0) complex, (ii) Transmetalation with the boronic acid (activated by a base), and (iii) Reductive Elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, base, and solvent is critical for achieving high yields.[15]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)[13]
-
Solvent system, e.g., 1,4-Dioxane/Water (4:1)
Procedure:
-
In a reaction vessel, combine the 5-bromo-pyrimidine intermediate, the selected boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture (typically 85-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired coupled product.
-
(Optional) The Boc-protecting group can be removed by treating the product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 90[15] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 94[4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 95 | 88[15] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide variety of amine nucleophiles.[5][16] This reaction has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.[17]
Mechanistic Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of phosphine ligand is paramount; bulky, electron-rich ligands (e.g., Xantphos, BrettPhos) are often required to facilitate the crucial reductive elimination step, which forms the C-N bond.[18][19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[17]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium precatalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Phosphine Ligand, e.g., Xantphos (0.08 eq)
-
Base, e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous solvent, e.g., Toluene or Dioxane
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, the 5-bromo-pyrimidine intermediate, the amine, and finally the base.
-
Heat the reaction mixture (typically 100-110 °C) with stirring.
-
Monitor the reaction for completion by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, dry the organic layer, concentrate, and purify by column chromatography.
-
(Optional) Deprotect the Boc group as described in Protocol 2.
Application in Structure-Activity Relationship (SAR) Studies
The synthesized library of analogs provides the chemical matter needed to conduct SAR studies. By systematically altering the substituent at the C5-position and measuring the corresponding biological activity (e.g., enzyme inhibition, receptor binding, or cellular effects), researchers can build a model of the pharmacophore.[20][21][22]
Caption: The iterative nature of SAR studies.
Hypothetical SAR Data Table:
The table below illustrates how data from a synthesized library might be organized to derive SAR insights against a hypothetical protein kinase.
| Compound ID | R Group (at C5) | Synthesis Method | IC₅₀ (nM) | SAR Insights |
| Core-Br | -Br | Protocol 1 | >10,000 | Starting point, inactive. |
| A-1 | Phenyl | Suzuki | 5,200 | Simple aryl group confers weak activity. |
| A-2 | 4-Fluorophenyl | Suzuki | 1,500 | Electron-withdrawing group improves potency. |
| A-3 | 3-Furanyl | Suzuki | 850 | Heteroaromatic ring is favorable. |
| B-1 | Morpholino | Buchwald-Hartwig | 450 | C-N linkage is tolerated and potent. |
| B-2 | N-methylanilino | Buchwald-Hartwig | 6,800 | Bulky amine is detrimental to activity. |
From this hypothetical data, a medicinal chemist might conclude that a hydrogen bond acceptor (like the furan oxygen in A-3 ) or a polar group (like the morpholino group in B-1 ) at the C5-position is beneficial for activity.
Conclusion
This application guide outlines a robust and versatile synthetic platform for the creation of this compound analogs. By combining a reliable SNAr reaction for the synthesis of a key bromo-intermediate with powerful palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions, research and development professionals can efficiently generate diverse libraries of compounds. This strategic approach is fundamental to the systematic exploration of structure-activity relationships, accelerating the journey of drug discovery and the development of novel therapeutics.[23][24]
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- Buchwald–Hartwig amin
- Biological Activity of Pyrimidine Deriv
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- 24. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Kinase Inhibitor Screening Using the 5-Bromo-2-(piperazin-1-yl)pyrimidine Scaffold
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides a comprehensive framework for identifying and characterizing novel kinase inhibitors derived from the 5-Bromo-2-(piperazin-1-yl)pyrimidine scaffold. This chemical moiety represents a versatile starting point, leveraging the well-established roles of both pyrimidine and piperazine as "privileged structures" in medicinal chemistry.[3][4][5][6] We present a tiered screening cascade, beginning with a robust, high-throughput biochemical assay to identify initial hits, followed by essential cell-based assays to confirm target engagement and functional activity in a physiological context. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to establish a rigorous kinase inhibitor discovery program.
Introduction: The Scientific Rationale for the Piperazinylpyrimidine Scaffold
The pursuit of selective and potent kinase inhibitors is a central theme in therapeutic development. The ATP-binding site of kinases, while conserved, offers opportunities for achieving specificity through interactions with adjacent regions. The piperazinylpyrimidine core is an exemplary scaffold for exploiting these opportunities.
-
The Pyrimidine Core: The pyrimidine ring is a classic "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors.[6][7] This interaction provides a strong foundation for the molecule's affinity.
-
The Piperazine Moiety: The piperazine ring serves as a highly versatile linker.[5][6] Its non-aromatic, flexible nature allows for the strategic placement of various chemical groups. These modifications can be used to:
-
Enhance Solubility and Pharmacokinetics: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, improving aqueous solubility—a key factor for bioavailability.
-
Probe for Selectivity: Substitutions on the distal nitrogen atom can be directed toward unique pockets near the ATP-binding site, enabling the development of inhibitors with high selectivity for a specific kinase or kinase subfamily.
-
Modulate Potency: Different functional groups can establish additional interactions (e.g., van der Waals, hydrogen bonds) to increase binding affinity.
-
Derivatives based on this combined scaffold have shown promise against a range of kinase families, including Platelet-Derived Growth Factor Receptors (PDGFR) and KIT, validating its potential as a foundational structure for inhibitor design.[8]
The Kinase Inhibitor Screening Cascade: A Tiered Approach
A successful screening campaign efficiently filters a large number of compounds to identify a few promising candidates. This is best achieved through a multi-tiered approach that progressively increases in biological complexity, weeding out unsuitable compounds at each stage. This workflow minimizes resource expenditure on compounds that are biochemically potent but lack cellular activity.[9]
Caption: A tiered workflow for kinase inhibitor discovery.
Tier 1 Protocol: Primary High-Throughput Biochemical Screening
Objective: To rapidly screen a library of this compound derivatives to identify compounds that inhibit the target kinase in a purified, in vitro system.
Rationale for Assay Choice: For primary screening, a homogeneous, luminescence-based assay such as the ADP-Glo™ Kinase Assay is highly recommended.[10] These "mix-and-read" assays are ideal for HTS because they do not require complex wash steps, are highly sensitive, and have a large dynamic range.[11][12] They measure the accumulation of ADP, a direct product of the kinase reaction, providing a positive correlation between signal and kinase activity.[11][13] This is often preferred over ATP-depletion assays (like Kinase-Glo®), where inhibition leads to a higher signal, as library compounds are less likely to interfere by producing luminescence.[13]
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format and should be optimized for the specific kinase of interest.
A. Principle of the Assay The assay is performed in two steps. First, the kinase reaction proceeds, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP back to ATP, which is then used by a luciferase to generate light. The luminescent signal is directly proportional to the amount of ADP produced and therefore directly proportional to kinase activity.[13]
B. Materials & Reagents
-
Kinase: Purified, recombinant target kinase.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Kit: ADP-Glo™ Kinase Assay System (Promega or equivalent).
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Plates: White, opaque, 384-well assay plates.
-
Instrumentation: Multichannel pipettes or automated liquid handler, plate shaker, and a plate-reading luminometer.
C. Step-by-Step Procedure
-
Compound Plating:
-
Prepare serial dilutions of your test compounds in 100% DMSO.
-
Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate.
-
For controls, add 1 µL of DMSO (100% activity) and 1 µL of the control inhibitor (0% activity).[14]
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer.
-
Add 5 µL of the 2X Kinase/Substrate solution to each well.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 11 µL.
-
Mix the plate, cover, and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
D. Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Where Signal_Max is the DMSO control and Signal_Min is the control inhibitor.
-
-
Determine IC50 Values: For compounds showing significant inhibition, perform a dose-response experiment and plot % Inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Assess Assay Quality (Z'-Factor): The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the quality and robustness of the assay. A Z' > 0.5 is considered excellent for HTS.[12][15]
-
Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
Table 1: Representative Biochemical Screening Data
| Compound ID | Scaffold Modification | Single-Dose Inhibition @ 1µM (%) | Biochemical IC50 (nM) |
| PPY-001 | -H | 8.2 | >10,000 |
| PPY-007 | -4-fluorophenyl | 92.5 | 75 |
| PPY-015 | -3-pyridinyl | 88.1 | 120 |
| PPY-022 | -cyclohexyl | 45.3 | 1,500 |
| Staurosporine | (Control) | 99.8 | 15 |
Tier 3 Protocol: Cellular Assays for Target Validation
Rationale: A compound that potently inhibits a purified enzyme may fail in a cellular environment.[9][16] It may be unable to cross the cell membrane, be rapidly metabolized, or be pumped out by efflux transporters. Therefore, it is critical to confirm that a compound engages its intended target in living cells and produces the desired functional outcome.
Protocol 1: Cellular Target Engagement via NanoBRET™ Assay
Objective: To quantitatively measure the binding affinity of the inhibitor to the target kinase within intact, living cells.
A. Principle of the Assay The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures target engagement by detecting the proximity between a target kinase fused to a bright NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). When an unlabeled test compound enters the cell and binds to the kinase, it displaces the tracer, decreasing the BRET signal. This decrease in BRET is proportional to the degree of target engagement.[9][17]
B. Abbreviated Step-by-Step Procedure
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-Kinase fusion protein.
-
Assay Plating: Seed the transfected cells into a white, 96-well assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells.
-
Signal Detection: Add the NanoGlo® substrate to generate the donor signal and measure both donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission simultaneously using a filtered luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the change in this ratio against compound concentration to determine the cellular IC50 value.
Protocol 2: Cellular Functional Assay via Western Blot
Objective: To confirm that target engagement by the inhibitor leads to a functional blockade of the downstream signaling pathway.
A. Principle of the Assay Inhibiting a kinase should prevent it from phosphorylating its downstream substrates. This can be visualized by measuring the phosphorylation status of a known substrate using a phospho-specific antibody. A decrease in the phosphorylated substrate signal upon compound treatment indicates effective functional inhibition.[1][17]
Caption: A generic kinase signaling pathway targeted by an inhibitor.
B. Step-by-Step Procedure
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to depend on the target kinase) and allow cells to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with serial dilutions of the test compound for a predetermined time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with an appropriate growth factor or activator to induce phosphorylation of the target pathway. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT5).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Wash again and detect the signal using an ECL (enhanced chemiluminescence) reagent and an imaging system.
-
-
Data Analysis: Re-probe the blot with an antibody for the total (non-phosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities and normalize the phospho-substrate signal to the total substrate or loading control. Plot the normalized signal against inhibitor concentration to determine the functional IC50.
Table 2: Representative Cellular Assay Data for Hit Compound PPY-007
| Assay Type | Metric | Result | Interpretation |
| NanoBRET™ Target Engagement | Cellular IC50 | 210 nM | The compound binds to the target kinase in live cells. |
| Western Blot Functional Assay | Functional IC50 | 255 nM | The compound effectively inhibits downstream signaling. |
| Cell Proliferation Assay | GI50 | 300 nM | Inhibition of the pathway translates to anti-proliferative effects. |
Expert Insights & Troubleshooting
-
Compound Solubility: Poor aqueous solubility is a common issue. Ensure the final DMSO concentration in assays is low (typically <1%) to prevent compound precipitation.[10] If solubility remains an issue, medicinal chemistry efforts may be required.
-
ATP Concentration: In biochemical assays, the measured IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration used. For physiological relevance, it is often recommended to run assays at an ATP concentration close to its Michaelis-Menten constant (Km).
-
Assay Interference: Test compounds can interfere with the assay technology itself. For luminescence-based assays, it is crucial to run a counter-screen against the luciferase enzyme to identify false positives.[13]
-
Biochemical vs. Cellular Potency: A significant drop-off in potency from a biochemical to a cellular assay (a large "cell shift") often points to poor cell permeability or high plasma protein binding. This is a key parameter for prioritizing compounds for further development.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. By employing a strategic, multi-tiered screening cascade that combines high-throughput biochemical methods with robust cellular validation assays, researchers can efficiently identify and characterize promising lead compounds. This systematic approach, which prioritizes understanding a compound's behavior in increasingly complex biological systems, is fundamental to translating a chemical hit into a viable therapeutic candidate.
References
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- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Cell-based test for kinase inhibitors. (2020). INiTS.
- Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Abdel-aziz, A. A.-H., et al. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry.
- FRET and TR-FRET Assays. ICE Bioscience.
- Ilkun, O., et al. (2015). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Combinatorial chemistry & high throughput screening.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current protocols in chemical biology.
- Time-resolved fluorescence energy transfer. Wikipedia.
- TR-FRET Assay Principle. Poly-Dtech.
- Kinase Screening Assay Services. Reaction Biology.
- Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Basavaraju, P., et al. (2022). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. Pharmaceuticals.
- Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.
- Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
- Montanari, D., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules.
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Application Note & Protocol: A Guide to the Antimicrobial Susceptibility Testing of Novel Pyrimidine Compounds
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. To counter this threat, the discovery of new antimicrobial agents with diverse mechanisms of action is a critical priority in drug development.[1][2] Pyrimidine, a fundamental heterocyclic scaffold present in essential biomolecules like nucleic acids, has emerged as a highly promising pharmacophore.[3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antiviral, and anticancer properties.[4][5][6]
The structural versatility of the pyrimidine ring allows for extensive chemical modification, enabling the synthesis of large libraries of compounds that can be screened for therapeutic potential.[1][5] Many pyrimidine-containing agents exhibit promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][7]
This technical guide provides a comprehensive framework for researchers engaged in the discovery and preclinical evaluation of novel pyrimidine-based antimicrobials. It outlines the core principles and detailed, field-proven protocols for determining the antimicrobial efficacy of these compounds, ensuring data integrity and reproducibility in alignment with internationally recognized standards.
Scientific Foundation: Key Concepts and Mechanisms
A robust evaluation of a new antimicrobial agent hinges on understanding its fundamental interaction with the target microorganism. This involves quantifying not only its ability to inhibit growth (bacteriostatic) but also its capacity to kill the organism (bactericidal).
Core Pharmacological Metrics:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] This is the primary and most essential metric for quantifying the potency of a novel compound.[8][10]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12][13][14] Determining the MBC is crucial for classifying a compound as bactericidal. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[11]
Mechanistic Insights for Pyrimidine Compounds: The efficacy of pyrimidine derivatives is often attributed to their ability to selectively target essential microbial enzymes that are absent or structurally different in humans. A well-documented mechanism is the inhibition of dihydrofolate reductase (DHFR) , a critical enzyme in the folic acid synthesis pathway necessary for producing nucleotides.[1] Another key target is the FtsZ protein , which is essential for bacterial cell division.[1][2][7] Inhibition of FtsZ polymerization disrupts cell division, leading to bactericidal effects.[2][7] Understanding these potential targets informs the experimental design and interpretation of results.
Essential Materials & Quality Control
Reproducibility and accuracy are paramount. Adherence to standardized reagents and validated control organisms is non-negotiable.
Equipment & Consumables:
-
Biosafety cabinet (Class II)
-
Autoclave
-
Incubator (35 ± 2°C)
-
Spectrophotometer or nephelometer
-
Microplate reader (optional, for automated reading)
-
Calibrated micropipettes and sterile tips
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile test tubes and culture vessels
-
Sterile Petri dishes (90 mm or 100 mm)
Media & Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for broth dilution testing, as recommended by CLSI and EUCAST.[9][15]
-
Mueller-Hinton Agar (MHA): The standard medium for agar-based diffusion and subculturing.[11]
-
0.5 McFarland Turbidity Standard: Used for standardizing the inoculum density to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Compound Solvent: Sterile Dimethyl Sulfoxide (DMSO) or other appropriate solvent.
Quality Control (QC) Strains: QC is a self-validating system that ensures the test is performing correctly. Use of well-characterized reference strains from recognized culture collections like the American Type Culture Collection (ATCC) is mandatory.[17][18]
| Strain ID | Organism | Gram | Rationale |
| ATCC 25922 | Escherichia coli | Negative | Standard QC strain for Enterobacteriaceae.[19][20] |
| ATCC 29213 | Staphylococcus aureus | Positive | Standard QC strain for Gram-positive cocci.[11][20] |
| ATCC 27853 | Pseudomonas aeruginosa | Negative | Standard QC strain for non-fermenting Gram-negative bacilli.[19][20] |
| ATCC 700603 | Klebsiella pneumoniae | Negative | ESBL-producing strain for testing β-lactamase inhibitor combinations.[11][20] |
Experimental Workflow: A Phased Approach
A logical, phased approach ensures efficient screening and characterization of novel pyrimidine compounds. The workflow progresses from qualitative screening to precise quantitative analysis.
Caption: High-level workflow for antimicrobial activity testing.
Detailed Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method is the international gold standard for determining quantitative antimicrobial potency.[8][15][21] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound.
Causality: The broth microdilution method is preferred over agar-based methods for novel compound screening because it provides a precise numerical MIC value, which is essential for structure-activity relationship (SAR) studies and direct comparison between compounds.[10]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to ensure the final inoculum is standardized.[16]
-
Dilute this adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Plate:
-
Prepare a stock solution of the pyrimidine compound in a suitable solvent (e.g., DMSO).
-
Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound (in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and is essential for determining whether a compound's primary effect is lethal.[12][13]
Causality: The MBC is determined by subculturing from the clear wells of the MIC plate onto antibiotic-free agar. This step differentiates between bacteriostatic activity (where bacteria are inhibited but not killed, and will regrow) and bactericidal activity (where bacteria have been killed and cannot regrow).
Step-by-Step Methodology:
-
Select Wells for Subculture:
-
Using the results from the MIC assay, select the well corresponding to the MIC and at least two wells with higher concentrations (i.e., the clear wells).
-
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Aseptically plate a 10 µL aliquot from each of these wells onto a fresh MHA plate.
-
It is also advisable to plate the positive growth control (after dilution) to confirm the initial inoculum count.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
Data Presentation and Interpretation
Systematic data presentation is crucial for comparing the efficacy of different pyrimidine derivatives and for making informed decisions about which compounds to advance.
Table 1: Example Data Summary for Novel Pyrimidine Compounds
| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PY-001 | S. aureus ATCC 29213 | Positive | 2 | 4 | 2 | Bactericidal |
| PY-001 | E. coli ATCC 25922 | Negative | 16 | >64 | >4 | Bacteriostatic |
| PY-002 | S. aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |
| PY-002 | E. coli ATCC 25922 | Negative | 32 | >64 | >2 | Bacteriostatic |
| Vancomycin | S. aureus ATCC 29213 | Positive | 1 | 2 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | Negative | 0.015 | 0.03 | 2 | Bactericidal |
Disclaimer: The data presented above are for illustrative purposes only and should be determined experimentally.
Conclusion
The protocols detailed in this guide provide a standardized, robust, and reproducible framework for the in vitro evaluation of novel pyrimidine compounds. By adhering to established standards from organizations like CLSI and EUCAST, researchers can generate high-quality, reliable data.[8][21][23] This ensures that the antimicrobial potential of new chemical entities is assessed accurately, facilitating the identification of promising lead candidates for the fight against antimicrobial resistance.
References
- Review on Antimicrobial Activity of Pyrimidine. (n.d.). Research Journal of Pharmacy and Technology. [Link]
- Recent Advances in Antimicrobial Activity of Pyrimidines: A Review. (2023).
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health (NIH). [Link]
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.).
- Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online. [Link]
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. [Link]
- Recent Advances in Pyrimidine-Based Drugs. (2023). National Institutes of Health (NIH). [Link]
- Minimum Inhibitory Concentration | Overview & Determining Methods. (n.d.). Study.com. [Link]
- Minimum inhibitory concentr
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.).
- Here is the compiled list of ATCC strains used for tests and media quality control. (n.d.). Microrao. [Link]
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). Royal Society of Chemistry. [Link]
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- Modification of antimicrobial susceptibility testing methods. (n.d.).
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. [Link]
- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
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- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). National Institutes of Health (NIH). [Link]
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.).
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- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health (NIH). [Link]
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
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Antiviral Therapeutic Potential of Substituted Pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of Pyrimidine Scaffolds in Antiviral Drug Discovery
The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in the development of antiviral therapeutics.[1] Its inherent ability to mimic endogenous nucleosides allows for the rational design of molecules that can deceptively integrate into viral replication machinery, ultimately halting the propagation of infection.[2] From the early successes against herpesviruses to the ongoing battle against HIV and emerging viral threats, substituted pyrimidines have demonstrated remarkable versatility and clinical significance.[2][3][4] This guide provides an in-depth exploration of the antiviral potential of this chemical class, detailing the underlying mechanisms of action, key structure-activity relationships, and robust protocols for their evaluation.
The antiviral activity of pyrimidine derivatives spans a wide range of viruses, including but not limited to:
-
Coronaviruses (e.g., HCoV-229E, HCoV-OC43, SARS-CoV-2)[9]
This document will serve as a practical resource for researchers aiming to identify and characterize novel substituted pyrimidines with therapeutic potential. We will delve into both nucleoside and non-nucleoside analogs, offering insights into their distinct modes of action and the experimental workflows required to validate their efficacy and selectivity.
I. Nucleoside Analogs: Deceptive Substrates for Viral Polymerases
The primary mechanism by which pyrimidine nucleoside analogs exert their antiviral effect is through the targeted inhibition of viral polymerases—enzymes essential for the replication of the viral genome.[10][11] These synthetic molecules are designed to resemble their natural counterparts (thymidine, cytidine, or uridine) and, following intracellular phosphorylation to their triphosphate form, act as competitive inhibitors or chain terminators during nucleic acid synthesis.[10]
A. Mechanism of Action: A Tale of Two Strategies
-
Chain Termination: Many potent pyrimidine nucleoside analogs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond. Once incorporated into a growing DNA or RNA strand by a viral polymerase, they prevent further elongation, effectively terminating the replication process.[12] A classic example is 3'-azido-3'-deoxythymidine (AZT), a cornerstone of early HIV therapy.[5][6]
-
Competitive Inhibition: Some analogs, while possessing a 3'-hydroxyl group, may exhibit a higher affinity for the viral polymerase than the natural substrate. By outcompeting endogenous nucleosides for the enzyme's active site, they effectively slow down or halt viral replication.
Visualizing the Core Mechanism: Nucleoside Analog Action
Caption: General workflow of pyrimidine nucleoside analog antiviral activity.
B. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
Decades of research have illuminated key structural modifications that influence the antiviral potency and therapeutic index of pyrimidine nucleosides. Understanding these relationships is critical for the rational design of next-generation inhibitors.
| Modification Site | Observation | Impact on Activity | Reference(s) |
| Sugar Moiety (3'-position) | The presence of a 3'-azido group is a strong determinant of potent anti-HIV activity. | High | [5][6] |
| Sugar Moiety (3'-position) | Replacement of the 3'-azido group with amino or iodo functions reduces antiviral efficacy. | Reduced | [5][6] |
| Pyrimidine Base (C-5 position) | Small alkyl substitutions (e.g., methyl, ethyl) can enhance potency. | Enhanced | [5][6] |
| Pyrimidine Base (C-5 position) | Larger alkyl groups or bromovinyl substitutions lead to a significant decrease in antiviral activity. | Reduced | [5][6] |
| Sugar Moiety (5'-position) | Modification of the 5'-hydroxyl group markedly diminishes antiviral activity. | Reduced | [5][6] |
| Pyrimidine Base | Replacing the uracil ring with cytosine or 5-methylcytosine can yield analogs with high potency and low toxicity. | Maintained/Improved | [5][6] |
C. Protocol: Plaque Reduction Assay for Antiviral Efficacy
This cell-based assay is a gold standard for quantifying the ability of a compound to inhibit viral replication, often measured by the reduction in the formation of viral plaques.[8][13]
Objective: To determine the 50% effective concentration (EC50) of a substituted pyrimidine against a specific virus.
Materials:
-
Cell Line: A susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus, MDCK for Influenza).
-
Virus Stock: A well-characterized viral stock with a known titer (plaque-forming units/mL).
-
Test Compound: Substituted pyrimidine dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Appropriate growth medium and maintenance medium for the chosen cell line.
-
Overlay Medium: Maintenance medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Staining Solution: A vital stain (e.g., Crystal Violet) to visualize cell monolayers.
-
Fixative: (e.g., 10% formalin).
-
6-well or 12-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the appropriate number of host cells into culture plates to achieve a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare a serial dilution of the test compound in the maintenance medium. Include a "no-drug" control.
-
Infection: Once cells are confluent, remove the growth medium and infect the monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells gently. Add the serially diluted test compound to the respective wells.
-
Overlay: Add the overlay medium to each well. This prevents the virus from spreading through the liquid medium, ensuring that new infections are localized and form distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Aspirate the overlay medium.
-
Fix the cell monolayer with a suitable fixative.
-
Stain the fixed cells with Crystal Violet solution. The stain will be taken up by living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "no-drug" control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
II. Non-Nucleoside Pyrimidine Derivatives: Allosteric Inhibition and Beyond
While nucleoside analogs represent a major class of pyrimidine-based antivirals, a growing number of non-nucleoside derivatives have emerged with distinct and potent mechanisms of action.[14] These compounds do not mimic natural nucleosides and often target different viral or host cell proteins.
A. Targeting Viral Enzymes Allosterically
A prominent example is the inhibition of the influenza virus RNA-dependent RNA polymerase (RdRp) complex.[15] Certain pyrimidine derivatives have been designed to disrupt the crucial protein-protein interactions within this complex, specifically between the PA and PB1 subunits.[15] This allosteric inhibition prevents the proper assembly and function of the viral replication machinery.[15]
B. Host-Targeting Antivirals: Inhibiting Pyrimidine Biosynthesis
A powerful and broad-spectrum antiviral strategy involves targeting host cell enzymes that are critical for viral replication.[16] Viruses are obligate intracellular parasites and rely heavily on the host's metabolic pathways to supply the necessary building blocks for their propagation.[10]
The de novo pyrimidine biosynthesis pathway is a particularly attractive target. By inhibiting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), small molecule pyrimidine derivatives can deplete the intracellular pool of pyrimidine nucleotides available for viral RNA and DNA synthesis.[16][17] This approach has demonstrated broad-spectrum activity against a wide range of RNA and DNA viruses.[16]
Visualizing the Host-Targeting Mechanism
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Application Notes and Protocols for CNS Receptor Binding Assays of Piperazine Derivatives
Introduction: The Significance of the Piperazine Scaffold in CNS Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1][2][3] This structural motif is a cornerstone in a multitude of FDA-approved drugs for treating CNS disorders, including antipsychotics (e.g., Aripiprazole, Ziprasidone), antidepressants (e.g., Vilazodone), and anxiolytics.[4][5] The versatility of the piperazine core allows for fine-tuning of pharmacological properties through substitutions at its nitrogen positions, leading to compounds with diverse activities across a wide range of neurotransmitter receptors.[1][6] These receptors primarily include dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, etc.), and adrenergic (α1, α2) receptor subtypes.[1][7]
Understanding the binding affinity of novel piperazine derivatives for these CNS receptors is a critical step in the drug discovery process. It allows for the elucidation of structure-activity relationships (SAR), the prediction of potential therapeutic effects, and the early identification of off-target liabilities that could lead to adverse effects.[3][8] Radioligand binding assays remain the gold standard for quantifying these molecular interactions due to their robustness, sensitivity, and reproducibility.
This technical guide provides a comprehensive overview of the principles and methodologies for conducting CNS receptor binding assays for piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and insights into data analysis and interpretation.
Pillar 1: The Principle of Radioligand Binding Assays
Radioligand binding assays are based on the principle of measuring the direct interaction of a radiolabeled ligand (a molecule with a radioactive isotope) with its receptor.[9] The fundamental types of binding assays are:
-
Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).[10][11][12] In these experiments, increasing concentrations of a radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.[13]
-
Competition (or Inhibition) Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (e.g., a piperazine derivative) for a receptor. This is achieved by measuring the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor.
The choice of assay format is crucial. The two most common methods are:
-
Filtration-Based Assays: This traditional method involves incubating the receptor, radioligand, and test compound, followed by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free (unbound) radioligand.[14] The radioactivity retained on the filter is then quantified. This method is robust and well-suited for membrane-bound receptors.[15]
-
Scintillation Proximity Assay (SPA): SPA is a homogeneous, bead-based technology that does not require a physical separation step.[16][17] Receptors are immobilized on SPA beads containing a scintillant. Only radioligand molecules that are bound to the receptor are in close enough proximity to the bead to excite the scintillant and produce a light signal.[18][19] This format is highly amenable to high-throughput screening (HTS).[20]
Pillar 2: Experimental Protocols
The following protocols are provided as a guide and should be optimized for the specific receptor and radioligand being used.
Protocol 1: Membrane Preparation from Recombinant Cells or Brain Tissue
Causality: The quality of the receptor-containing membrane preparation is paramount for a successful binding assay. This protocol is designed to enrich for the membrane fraction containing the target receptors while removing interfering cytosolic components.
-
Cell/Tissue Lysis: Homogenize cultured cells (expressing the target receptor) or dissected brain tissue (e.g., striatum for dopamine receptors) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[21]
-
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and large debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold buffer. Repeat the high-speed centrifugation step to wash the membranes. This step is critical for removing endogenous ligands and residual assay-interfering substances.
-
Final Preparation: Resuspend the final pellet in a suitable assay buffer to a desired protein concentration (typically 1-2 mg/mL, determined by a protein assay like the BCA assay). Aliquot and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay (Filtration Method) - Dopamine D2 Receptor Example
Causality: This protocol details a competitive binding experiment to determine the affinity of a test piperazine derivative for the dopamine D2 receptor. The choice of radioligand, buffer components, and incubation time are all critical for achieving specific and reproducible binding.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[22]
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist) at a concentration close to its Kd.[22]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. The ionic composition mimics the physiological environment and is crucial for maintaining receptor conformation.
-
Non-Specific Binding (NSB) Determinator: A high concentration (e.g., 10 µM) of a potent, unlabeled D2 antagonist like Haloperidol or Butaclamol.[21] This is used to saturate the specific binding sites, allowing for the measurement of radioligand binding to non-receptor components.[23]
-
Test Compound: The piperazine derivative of interest, serially diluted.
-
Filtration System: A cell harvester with GF/B or GF/C glass fiber filters, pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter and Cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Assay buffer + Radioligand + Receptor Membranes.
-
Non-Specific Binding (NSB): NSB Determinator + Radioligand + Receptor Membranes.
-
Test Compound: Serial dilutions of the piperazine derivative + Radioligand + Receptor Membranes.
-
-
Incubation: Initiate the binding reaction by adding the receptor membranes to the wells. Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[24]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[24] This step must be quick to prevent dissociation of the radioligand-receptor complex.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Quantification: Place the dried filters into scintillation vials, add a suitable scintillation cocktail, and count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
Pillar 3: Data Analysis and Interpretation
Causality: Proper data analysis is essential to extract meaningful affinity constants from the raw binding data. The following steps outline a standard analysis workflow.
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)[25]
-
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the piperazine derivative. The resulting curve should be sigmoidal.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a "one-site fit" model and determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation .[26][27] This equation corrects for the concentration of the radioligand used in the assay.
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the free radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
-
Data Presentation: Hypothetical Binding Profile of Piperazine Derivatives
The following table summarizes hypothetical binding data for three novel piperazine derivatives against a panel of key CNS receptors. This type of data is crucial for lead candidate selection.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | α1-adrenergic Ki (nM) |
| Compound A | 1.5 | 250 | 1500 | 800 |
| Compound B | 50 | 2.0 | 500 | 1200 |
| Compound C | 10 | 15 | 8.5 | 25 |
Interpretation:
-
Compound A is a potent and selective D2 receptor ligand, suggesting potential as an antipsychotic with a low risk of side effects mediated by the other tested receptors.
-
Compound B shows high affinity and selectivity for the 5-HT1A receptor, indicating potential as an anxiolytic or antidepressant.
-
Compound C is a "dirty drug" with high affinity for multiple receptors. While this could lead to a complex side effect profile, it might also offer a unique therapeutic advantage for certain conditions.
Mandatory Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Dopamine D2 Receptor (Gi-coupled)
Caption: Antagonism of the Gi-coupled D2 receptor signaling pathway.
Trustworthiness: Assay Validation and Troubleshooting
A self-validating protocol is one where controls are built-in to ensure the reliability of the data.
Key Validation Parameters:
-
Signal-to-Noise Ratio: The ratio of total binding to non-specific binding should be high (ideally >10). High non-specific binding (>30% of total binding) can obscure the specific signal and indicates a need for optimization.[23]
-
Reproducibility: The affinity constants (Kd, Ki) for standard reference compounds should be consistent with literature values and reproducible across experiments.
-
Pharmacological Specificity: The binding should be displaceable by a series of known ligands with a rank order of potency consistent with the target receptor's known pharmacology.
Common Issues and Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | Radioligand is too hydrophobic; Filter binding of radioligand; Insufficient washing. | Test a different radioligand; Increase PEI concentration for filter pre-soak; Optimize number and volume of washes. |
| Low Specific Binding | Inactive/degraded receptor preparation; Insufficient receptor concentration; Incorrect buffer conditions. | Prepare fresh membranes; Increase protein concentration in the assay; Verify buffer pH and composition. |
| Poor Reproducibility | Pipetting errors; Inconsistent incubation times; Temperature fluctuations. | Use calibrated pipettes; Standardize all incubation and wash steps; Use a temperature-controlled incubator/shaker. |
| Shallow Competition Curves | Compound insolubility; Complex binding kinetics (multiple sites). | Check compound solubility in assay buffer; Use alternative analysis models (e.g., two-site fit); Ensure assay is at equilibrium. |
Conclusion
Receptor binding assays are an indispensable tool in the development of CNS-targeted piperazine derivatives. By providing a quantitative measure of a compound's affinity for its molecular targets, these assays guide the optimization of lead compounds and contribute to a deeper understanding of their pharmacological profiles. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to design, execute, and interpret these critical experiments with confidence and scientific rigor.
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- 15. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 16. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 20. A 1,536-Well [35S]GTPγS Scintillation Proximity Binding Assay for Ultra-High-Throughput Screening of an Orphan Gαi-Coupled GPCR | Semantic Scholar [semanticscholar.org]
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- 27. calculating Ki from IC50 - Biochemistry [protocol-online.org]
5-Bromo-2-(piperazin-1-yl)pyrimidine for covalent inhibitor development
Application Note & Protocols
Leveraging 5-Bromo-2-(piperazin-1-yl)pyrimidine for the Development of Targeted Covalent Inhibitors
Abstract
The field of drug discovery has seen a significant resurgence in the development of targeted covalent inhibitors (TCIs), driven by their potential for enhanced potency, prolonged duration of action, and ability to tackle challenging drug targets.[1][2][3] This guide provides a comprehensive overview and detailed protocols for utilizing the this compound scaffold in the design and validation of novel covalent inhibitors. We will explore the underlying mechanism of action, present a structured workflow from hit identification to lead characterization, and offer step-by-step experimental methodologies tailored for researchers in drug development.
Introduction: The Rationale for Covalent Inhibition
Covalent drugs, once viewed with caution due to potential off-target reactivity, are now being rationally designed to achieve high selectivity and efficacy.[3][4] Unlike non-covalent inhibitors that rely on equilibrium binding, TCIs form a stable, covalent bond with their target protein. This mechanism offers several key advantages:
-
Enhanced Potency: The irreversible nature of the bond can lead to a more profound and sustained biological effect.[2]
-
Prolonged Pharmacodynamics: The duration of target inhibition is dependent on protein resynthesis rates rather than the pharmacokinetic profile of the drug.[2]
-
Targeting Difficult Proteins: Covalent inhibition can be effective against targets with shallow binding pockets or where high ligand concentrations are difficult to maintain.[3][5]
The development of a successful TCI hinges on a two-step mechanism: an initial, reversible non-covalent binding event (governed by K_i) that properly orients the molecule, followed by the formation of the covalent bond (governed by k_inact).[2][4] The overall potency is best described by the second-order rate constant, k_inact/K_i, which reflects the efficiency of the covalent modification.[6]
The this compound scaffold presents a compelling starting point for TCI development. The bromo-pyrimidine moiety can act as a latent electrophile, while the piperazine group serves as a versatile linker for incorporating recognition elements that guide the molecule to the desired target.
Mechanism of Action: Nucleophilic Aromatic Substitution (S_NAr)
The primary mechanism for covalent bond formation with the this compound scaffold is a Nucleophilic Aromatic Substitution (S_NAr) reaction. In a biological context, the most common nucleophilic residue targeted is cysteine, due to the high nucleophilicity of its deprotonated thiolate form (RS⁻) at physiological pH.[7]
The reaction proceeds as follows:
-
Nucleophilic Attack: The thiolate anion of a cysteine residue attacks the carbon atom bearing the bromine on the pyrimidine ring. The electron-withdrawing nitrogen atoms in the pyrimidine ring stabilize the resulting intermediate (a Meisenheimer complex).
-
Leaving Group Departure: The bromide ion is expelled, and the aromaticity of the pyrimidine ring is restored, resulting in a stable thioether bond between the inhibitor and the protein target.
This reaction is highly dependent on the precise positioning of the inhibitor within the protein's binding site, a key factor that distinguishes targeted inhibitors from non-specific reactive molecules.
Experimental Workflow for TCI Development
A systematic and multi-faceted approach is required to identify and validate a TCI derived from the this compound scaffold. The following workflow outlines the critical stages, from initial screening to detailed characterization.
This workflow ensures that candidate molecules are rigorously evaluated for covalent binding, kinetic efficiency, target engagement, and selectivity, providing a solid foundation for advancing promising compounds.
Detailed Experimental Protocols
Here we provide detailed, step-by-step protocols for the key assays in the TCI development workflow.
Protocol 3.1: Intact Protein Mass Spectrometry for Hit Screening
This protocol is designed to rapidly identify compounds that form a covalent adduct with the target protein by detecting the expected mass shift.[8][9][10]
Objective: To confirm covalent bond formation between the inhibitor and the target protein.
Materials:
-
Purified target protein (e.g., 10 µM in 50 mM HEPES, pH 7.4)
-
Compound library stock solutions (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable column for protein analysis (e.g., C4 reverse-phase).
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 5 µL of 10 µM target protein with 5 µL of reaction buffer. Add 0.1 µL of a 1 mM compound solution (final compound concentration: 10 µM). Prepare a control sample with 0.1 µL of DMSO instead of the compound.
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 1-4 hours). The incubation time can be optimized based on the expected reactivity.
-
Quenching (Optional): The reaction can be stopped by adding 10 µL of 0.1% formic acid.
-
LC-MS Analysis:
-
Inject 5-10 µL of the reaction mixture onto the LC-MS system.
-
Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.
-
Acquire mass spectra across the protein's elution peak.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra for both the control (protein alone) and the compound-treated samples to obtain the zero-charge mass of the protein.
-
Calculate the mass difference (Δmass) between the treated and control samples.
-
A successful covalent modification will result in a Δmass corresponding to the molecular weight of the inhibitor fragment that binds (Inhibitor MW - HBr MW). For this compound, the expected mass addition after loss of HBr is ~162.1 Da.
-
Trustworthiness Check: The observation of a precise mass shift corresponding to the inhibitor (minus the leaving group) provides direct, unambiguous evidence of covalent bond formation.
Protocol 3.2: Determination of k_inact/K_i via Enzymatic Assay
For enzyme targets, kinetic parameters provide a quantitative measure of inhibitor potency.[11][12] This protocol uses a continuous-read enzymatic assay to determine the rate of inactivation.
Objective: To calculate the second-order rate constant (k_inact/K_i) of covalent inhibition.
Materials:
-
Target enzyme and its corresponding substrate (ideally a fluorogenic or chromogenic substrate).
-
Assay buffer.
-
Inhibitor stock solutions at various concentrations.
-
Microplate reader capable of kinetic measurements.
Methodology:
-
Assay Setup: In a 96-well plate, add varying concentrations of the inhibitor to wells containing the target enzyme in assay buffer.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Initiate Reaction: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader. The initial velocity (v_i) is determined from the linear portion of the progress curve.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity (ln(% Activity)) versus the pre-incubation time. The slope of this line gives the observed rate constant, k_obs.
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).
-
Fit the data to the following hyperbolic equation: k_obs = k_inact * [I] / (K_i + [I])
-
At low inhibitor concentrations where [I] << K_i, the relationship is linear, and the slope of the line (k_obs vs. [I]) directly provides the k_inact/K_i value.
-
Expert Insight: The k_inact/K_i ratio is the most reliable metric for comparing the potency of different covalent inhibitors, as it is independent of incubation time and enzyme concentration, unlike a simple IC50 value.[6]
Protocol 3.3: Peptide Mapping by LC-MS/MS for Binding Site Identification
This protocol confirms that the inhibitor is binding to the intended amino acid residue.[1][9]
Objective: To identify the specific cysteine (or other nucleophilic) residue modified by the inhibitor.
Methodology:
-
Protein Modification: Incubate the target protein with a 3-5 fold molar excess of the inhibitor for several hours to ensure high labeling stoichiometry. Include a DMSO control.
-
Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea or guanidine-HCl). Reduce disulfide bonds with DTT and alkylate non-modified cysteines with iodoacetamide (this "blocks" free cysteines, ensuring only the inhibitor-modified one is identified as such).
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase nano-LC.
-
Analyze the peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode. The instrument will acquire MS1 scans (to measure peptide masses) followed by MS2 scans (to fragment peptides and determine their sequence).
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the target protein's sequence.
-
Specify a variable modification on cysteine corresponding to the mass of the inhibitor adduct.
-
The software will identify the peptide containing the modification and pinpoint the exact cysteine residue based on the fragmentation pattern in the MS2 spectrum.
-
Data Interpretation and Decision Making
The data gathered from these protocols must be synthesized to guide the drug discovery process. A multi-parameter optimization approach is essential.
Table 1: Hypothetical Data for a Series of Analogs
| Compound ID | R-Group on Piperazine | Intact MS Δmass (Da) | k_inact/K_i (M⁻¹s⁻¹) | GSH Reactivity (% adduct after 2h) |
| Lead-01 | 4-fluorophenyl | 162.2 | 15,000 | 5% |
| Lead-02 | 3-pyridyl | 162.1 | 8,500 | 3% |
| Lead-03 | Cyclohexyl | 162.3 | 1,200 | <1% |
| Lead-04 | 4-cyanophenyl | 162.1 | 25,000 | 45% |
Interpretation:
-
Lead-01 shows high potency and low non-specific reactivity, making it a strong candidate.
-
Lead-02 is moderately potent and highly selective.
-
Lead-03 has poor potency, suggesting the R-group does not contribute well to initial non-covalent binding (K_i).
-
Lead-04 is highly potent but also highly reactive with glutathione, raising potential safety concerns due to off-target reactivity.[2]
Conclusion
The this compound scaffold represents a promising and adaptable platform for the development of novel targeted covalent inhibitors. Its reactivity via the S_NAr mechanism with nucleophilic residues like cysteine provides a robust method for achieving potent and durable target engagement. By employing a systematic workflow that combines high-resolution mass spectrometry, rigorous kinetic analysis, and careful selectivity profiling, researchers can effectively identify and optimize lead candidates. The protocols and decision-making frameworks presented in this guide offer a validated pathway to harness the potential of this chemical scaffold, ultimately accelerating the discovery of next-generation covalent therapies.
References
- Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal. [Link]
- St. Hilaire, J., et al. (2023).
- Brown, A. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
- Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal. [Link]
- Gore-Shabtay, A., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. [Link]
- Gore-Shabtay, A., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. [Link]
- Evotec. (2024). Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]
- Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition.
- Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]
- Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition.
- Hallenbeck, K. K., et al. (2024). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE. [Link]
- WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]
- Guo, Y., et al. (2024). Advanced technologies for screening and identifying covalent inhibitors. TrAC Trends in Analytical Chemistry. [Link]
- Wikipedia. (2024). Enzyme inhibitor. Wikipedia. [Link]
- BioAscent. (2024). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
- Sygnature Discovery. (2024). Stuck on You: Discovering Covalent Therapeutics with Biophysics.
- Wang, Y., et al. (2024). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. [Link]
- IRBM. (2024). Optimized Covalent Fragment Library for Drug Discovery. IRBM. [Link]
- Oncodesign Services. (2024). Covalent Compound Screening Guide. Oncodesign Services. [Link]
- Wille, A., et al. (2020). Characterization of Covalent-Reversible EGFR Inhibitors. Journal of Medicinal Chemistry. [Link]
- Kim, H., Hwang, Y. S., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
- Zheng, L., et al. (2023). Development of covalent inhibitors: Principle, design, and application in cancer. MedComm–Oncology. [Link]
- Kim, H., Hwang, Y. S., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
- TCI Europe. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Molecules. [Link]
- He, X., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]
- Barbu, A. D. (2020). 10 years into the resurgence of covalent drugs. Future Medicinal Chemistry. [Link]
- Giles, G. I., & Giles, N. M. (2012). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling. [Link]
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- 4. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Compound Screening Guide [Download] - Oncodesign Services [oncodesign-services.com]
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- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 11. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
Application Notes & Protocols: Suzuki Coupling Reactions with 5-Bromo-2-(piperazin-1-yl)pyrimidine
Document ID: ANP-SC-2401
For Distribution To: Researchers, scientists, and drug development professionals.
Executive Summary
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] This document provides a detailed guide for the application of this reaction to a specific, high-value building block: 5-Bromo-2-(piperazin-1-yl)pyrimidine. This substrate is of significant interest in medicinal chemistry due to the prevalence of the 2,5-disubstituted pyrimidine scaffold in a multitude of biologically active molecules and approved drugs.[1][2] The presence of a piperazine moiety at the C2 position and a reactive bromine atom at the C5 position makes it an ideal precursor for generating diverse molecular libraries targeting various therapeutic areas.
This guide will delve into the mechanistic underpinnings of the reaction, provide validated, step-by-step protocols, explore the scope of compatible coupling partners, and offer practical troubleshooting advice. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding for the practicing scientist.
The Scientific Foundation: Mechanism and Rationale
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4][5] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition to the C-Br bond of this compound. This is often the rate-determining step of the reaction.[4][7] The reactivity order for halides is generally I > Br > OTf >> Cl.[4][8] Our substrate's bromo-substituent offers a good balance of reactivity and stability.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[3] Crucially, this process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[9][10][11] The choice of base is therefore critical and can significantly influence reaction efficiency.[9][10][12]
-
Reductive Elimination: In the final step, the two organic fragments coupled to the palladium center are eliminated to form the new C-C bond of the desired product, 5-Aryl-2-(piperazin-1-yl)pyrimidine. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6]
Visualization of the Catalytic Cycle
Figure 1: Catalytic cycle for the Suzuki coupling of this compound.
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[13][14][15][16][17] this compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Protocol for Suzuki Coupling
This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids with this compound. Optimization may be required for particularly challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 or Toluene/Water, 10:1)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base under a counterflow of inert gas.
-
Catalyst Addition: Add the palladium catalyst to the flask. The use of pre-catalysts can simplify this process and improve reproducibility.
-
Inert Atmosphere: Seal the flask and thoroughly degas the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) at least three times. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For thermally sensitive substrates, lower temperatures may be employed with more active catalyst systems.[18]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol, depending on the product's polarity.
Recommended Reaction Conditions: A Comparative Table
The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success, especially with nitrogen-containing heterocycles which can act as catalyst poisons.[19][20]
| Parameter | Condition A: Standard | Condition B: For Challenging Substrates | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) with a ligand | Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for many substrates.[21] |
| Ligand | None (included in catalyst) | SPhos or XPhos (3-4 mol%) | Bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate oxidative addition and reductive elimination, prevent catalyst deactivation by the piperazine nitrogen, and are effective for less reactive aryl chlorides.[22][23][24] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is a stronger base that can be more effective for less reactive boronic acids and can mitigate protodeboronation side reactions.[22][25] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene or n-Butanol | Dioxane is a good solvent for many organic substrates. Toluene or n-Butanol can be used for higher reaction temperatures and may improve solubility.[26] |
| Temperature | 90-100 °C | 100-120 °C | Higher temperatures can overcome activation barriers for less reactive coupling partners. |
Substrate Scope and Application Highlights
The protocol described is versatile and has been successfully applied to a wide range of aryl and heteroaryl boronic acids.
Exemplary Coupling Partners & Expected Yields
| Arylboronic Acid | Product Structure | Typical Yield (%) | Notes |
| Phenylboronic acid | 5-Phenyl-2-(piperazin-1-yl)pyrimidine | 85-95% | A standard, highly efficient coupling. |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(piperazin-1-yl)pyrimidine | 90-98% | Electron-donating groups on the boronic acid are well-tolerated. |
| 4-Trifluoromethylphenylboronic acid | 5-(4-Trifluoromethylphenyl)-2-(piperazin-1-yl)pyrimidine | 75-85% | Electron-withdrawing groups may require slightly longer reaction times or more active catalysts. |
| Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-2-(piperazin-1-yl)pyrimidine | 65-80% | Heteroaryl boronic acids can be challenging due to potential catalyst inhibition, but specialized conditions (e.g., Condition B) give good results.[25][26] |
| Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)-2-(piperazin-1-yl)pyrimidine | 70-88% | Thiophene and furan boronic acids are generally good coupling partners.[26] |
Note: Yields are based on optimized conditions and may vary.
Application Highlight: Synthesis of a Kinase Inhibitor Precursor
The 2,5-disubstituted pyrimidine core is a key pharmacophore in many protein kinase inhibitors.[2] The Suzuki coupling of this compound with a complex, functionalized arylboronic acid can serve as a pivotal step in the synthesis of such molecules.
Figure 2: Synthetic workflow for a kinase inhibitor precursor.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst (Oxygen exposure).2. Catalyst Poisoning (coordination by piperazine nitrogen).3. Poor quality reagents. | 1. Ensure thorough degassing of solvents and reaction vessel.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center.[22]3. Use high-purity, anhydrous reagents and solvents. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature too high or reaction time too long.3. Base is not optimal. | 1. Use anhydrous solvents and dry reagents thoroughly.2. Optimize reaction time and temperature by careful monitoring.3. Switch to a non-hydroxide base like K₃PO₄ or CsF. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes this side reaction. | 1. Ensure a strictly inert atmosphere.2. Screen different palladium catalysts and ligands. Sometimes lowering the catalyst loading can help. |
| Incomplete Reaction | 1. Insufficient catalyst loading or activity.2. Low reaction temperature.3. Poor solubility of reagents. | 1. Increase catalyst loading or switch to a more active pre-catalyst/ligand system.2. Increase the reaction temperature.3. Screen different solvents or solvent mixtures to improve solubility. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for the synthesis of diverse, medicinally relevant compounds. A thorough understanding of the reaction mechanism, careful selection of reaction parameters—particularly the catalyst, ligand, and base—and meticulous experimental technique are paramount to achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- Suzuki, A. (1979). Cross-coupling reactions of organoboranes: an easy way to C-C bonds. Accounts of Chemical Research, 15(6), 178-184. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(12), 3030-3041. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]
- Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3042-3050. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Gormally, M. V., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 32(10), 967-972. [Link]
- Chemistry LibreTexts. (2020). 17.
- Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6684-6702. [Link]
- Wang, Y., et al. (2015). Efficient Pd(OAc)₂/Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction.
- Jana, S., & Guin, J. (2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry, 35(5), e6170. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Valente, C., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry, 2007(20), 3249-3268. [Link]
- Capot Chemical. (2010). MSDS of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. [Link]
- Kondo, Y., et al. (1989). Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. Chemical and Pharmaceutical Bulletin, 37(10), 2814-2816. [Link]
- Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(33), 5735-5737. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Farmer, J. L., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 123-132. [Link]
- Lee, D. H., et al. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 13(10), 2544-2547. [Link]
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
- Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie, 118(8), 1304-1306. [Link]
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6684-6702. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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- Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
- ResearchGate. (n.d.).
- Stanetty, C., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(29), 5779-5790. [Link]
- Al-Warhi, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and related scaffolds. RSC Advances, 11(5), 2933-2942. [Link]
- Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
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Buchwald-Hartwig Amination of Bromopyrimidines: A Comprehensive Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Aminopyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, appearing in a vast array of clinically significant molecules, including antivirals, anticancer agents, and kinase inhibitors. The ability to forge carbon-nitrogen (C-N) bonds on this heterocyclic core is therefore of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for this transformation.[1][2][3] It provides a direct and often high-yielding route to N-substituted aminopyrimidines, frequently under milder conditions and with greater functional group tolerance than classical methods like nucleophilic aromatic substitution (SNAr).[1][3][4]
However, the application of this reaction to bromopyrimidines is not without its challenges. The electron-deficient nature of the pyrimidine ring and, critically, the presence of ring nitrogen atoms can lead to catalyst inhibition or deactivation.[5][6] The lone pair of electrons on a pyrimidine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and stalling the reaction.[5] This guide provides a detailed exploration of the mechanistic principles, key reaction parameters, and field-proven protocols to successfully navigate the complexities of the Buchwald-Hartwig amination of bromopyrimidines.
Mechanistic Insights: The Engine of C-N Bond Formation
Understanding the catalytic cycle is fundamental to rational optimization and troubleshooting. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8][9] The efficiency of each step is profoundly influenced by the choice of ligand, base, and substrate.
The catalytic cycle begins with an active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[7][10] This Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the pyrimidine, forming a Pd(II) intermediate.[9][11] The amine then coordinates to this complex, and a base removes a proton from the nitrogen to form a palladium-amido complex.[9] The final, bond-forming step is reductive elimination, which expels the desired N-aryl aminopyrimidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
Optimizing the Reaction: A Guide to Key Parameters
Success in coupling bromopyrimidines hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Source and Ligand Selection: The Heart of the Catalyst
The combination of a palladium precursor and a phosphine ligand is critical. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols increasingly favor the use of pre-formed palladium "precatalysts."[10][12] These are stable, air- and moisture-tolerant Pd(II) complexes that reliably generate the active Pd(0) catalyst under the reaction conditions, leading to more reproducible results.[10][12]
For heteroaryl halides like bromopyrimidines, the ligands of choice are nearly always bulky, electron-rich biaryl monophosphines.[1][13] The steric bulk of these ligands is believed to promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and helps prevent catalyst deactivation by the pyrimidine nitrogen.[1][5]
| Catalyst System (Precatalyst) | Key Ligand | Typical Substrates & Characteristics |
| G3-XPhos / G4-XPhos | XPhos | A highly general and robust ligand for a wide range of amines, including primary and secondary, with aryl and heteroaryl halides.[14][15] Often a first choice for screening. |
| G3-RuPhos / G4-RuPhos | RuPhos | Particularly effective for sterically hindered substrates and has shown excellent performance with electron-deficient heterocycles.[16] |
| G4-BrettPhos | BrettPhos | Designed for coupling primary amines and shows good selectivity for monoarylation.[7][8] Can be effective for substrates with sensitive functional groups.[7][17] |
| Pd₂(dba)₃ + Xantphos | Xantphos | A chelating bisphosphine ligand that can be effective, particularly for electron-rich anilines. Its wide bite angle provides a unique coordination environment.[8][14] |
Base Selection: The Driving Force of Deprotonation
The base is not merely a spectator; it is essential for the deprotonation step that forms the key palladium-amido intermediate.[9] The choice of base is a balance between reactivity and substrate compatibility.
| Base | Strength (pKa of Conj. Acid) | Solubility | Comments & Best Use Cases |
| Sodium tert-butoxide (NaOtBu) | Strong (~19) | Moderate | The most common strong base. Highly effective but can be incompatible with base-sensitive functional groups like esters.[7][18] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Strong (~26) | High | An alternative strong base, often used in THF. Can provide tolerance for protic functional groups like hydroxyls.[7] |
| Potassium phosphate (K₃PO₄) | Moderate (~12.3) | Low | A weaker base, suitable for substrates with sensitive functional groups. Often requires higher temperatures or longer reaction times.[8][19] |
| Cesium carbonate (Cs₂CO₃) | Weak (~10.3) | Moderate | A mild base often used with sensitive substrates or in protocols aiming to avoid alkoxides.[8][14] |
Solvent and Temperature
Aprotic solvents are standard for the Buchwald-Hartwig amination.
-
Toluene and 1,4-Dioxane are the most commonly used solvents, offering good solubility for many substrates and operating well at the elevated temperatures (80-110 °C) typically required.[4][14][20]
-
Tetrahydrofuran (THF) is often used with bases like LiHMDS.[6][7]
-
tert-Butanol (t-BuOH) is sometimes employed, particularly in combination with alkoxide bases.[8]
Reactions are almost always run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[7][14]
Troubleshooting Common Issues in Pyrimidine Amination
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by pyrimidine nitrogen.[5][6]2. Inactive catalyst (impure reagents, air/moisture).3. Suboptimal ligand/base combination. | 1. Switch to a bulkier ligand (e.g., XPhos, RuPhos).[5]2. Ensure anhydrous solvents and reagents; rigorously degas the solvent and use an inert atmosphere.[5]3. Screen different ligands and bases (e.g., try NaOtBu if K₃PO₄ failed). |
| Hydrodehalogenation | The Pd-H species formed from β-hydride elimination intercepts the catalytic cycle, replacing the bromine with hydrogen. | This is an unproductive side reaction.[1] Using bulkier ligands that accelerate reductive elimination relative to β-hydride elimination can help.[1] Ensure the amine is not the limiting reagent. |
| Formation of Bithiophene/Homocoupling | Side reaction, particularly if the oxidative addition is slow or the catalyst concentration is high.[21] | Lower the catalyst loading. Ensure the reaction is not overheated. The use of precatalysts often minimizes these side products.[10] |
| Reaction Stalls | Catalyst has deactivated over the course of the reaction. | Consider adding a fresh portion of catalyst and ligand midway through the reaction. Ensure the temperature is maintained. |
Detailed Experimental Protocols
The following protocols provide a general framework. Optimal conditions, particularly catalyst loading and temperature, may vary depending on the specific bromopyrimidine and amine.
General Protocol for Buchwald-Hartwig Amination of Bromopyrimidines
This protocol is a robust starting point for coupling a generic bromopyrimidine with a primary or secondary amine using a palladium precatalyst.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., G3-XPhos, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)
-
Oven-dried reaction vessel with a magnetic stir bar and a PTFE-lined cap.
Step-by-Step Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst, base, and bromopyrimidine to the reaction vessel. If not using a glovebox, add the solids to the vessel in the open air.
-
Inert Atmosphere: Seal the vessel with the PTFE-lined cap. Connect it to a Schlenk line, and carefully evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14][22]
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent via syringe. Begin stirring. Then, add the amine coupling partner via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
Heating and Monitoring: Place the sealed vessel in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[8][22] Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Wash the organic mixture with water and then with brine to remove the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure aminopyrimidine product.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- PubMed. (2007).
- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- DiVA. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
- Wiley Online Library. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. [Link]
- Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- ResearchGate. (2007).
- National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- ResearchGate. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- University of Groningen. (2019).
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- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
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- ResearchGate. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
- WordPress.
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- YouTube. (2021).
- ScienceDirect. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- National Center for Biotechnology Information. (2010).
- ACS GCI Pharmaceutical Roundtable.
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- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Dalton Transactions. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- Figshare. (2007).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-(piperazin-1-yl)pyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this critical synthesis. The core of this process is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for functionalizing electron-deficient heteroaromatics like pyrimidines.[1]
The typical synthetic route involves the reaction of 5-bromo-2-chloropyrimidine with piperazine. The electron-deficient nature of the pyrimidine ring, exacerbated by the two nitrogen atoms, facilitates nucleophilic attack, primarily at the 2- and 4-positions.[1] This guide will help you navigate the nuances of this reaction to achieve high yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: I am setting up the reaction for the first time. What are the recommended starting materials, solvent, and base?
A1: The standard protocol involves reacting 5-bromo-2-chloropyrimidine with piperazine . For optimal results, ensure high purity for both starting materials. Piperazine, in particular, can be hygroscopic and absorb atmospheric CO₂, which can affect its reactivity.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or an alcohol like isopropanol or ethanol is generally recommended.[2] These solvents effectively dissolve the reactants and facilitate the reaction.
-
Base: An external base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the HCl generated during the reaction.[2][3] Alternatively, using an excess of piperazine (2.0-2.5 equivalents) allows it to act as both the nucleophile and the acid scavenger. This is often the preferred method as it simplifies the reaction mixture.
Q2: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 5-bromo-2-chloropyrimidine. What are the likely causes?
A2: Low conversion is a frequent issue and can be attributed to several factors:
-
Suboptimal Temperature: This SNAr reaction often requires heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it to a range of 80-120 °C.[2]
-
Insufficient Base/Piperazine: If the generated HCl is not effectively neutralized, it will protonate the piperazine, rendering it non-nucleophilic and halting the reaction. Ensure you are using at least 2 equivalents of piperazine or 1 equivalent of piperazine with 1.5-2.0 equivalents of an external amine base.[2]
-
Reagent Purity: Impurities in the starting materials, especially water in the solvent or degraded piperazine, can inhibit the reaction.[4] Always use anhydrous solvents when possible.
Q3: After adding the reactants, a thick, un-stirrable white precipitate formed immediately. What is this and how can I avoid it?
A3: This is almost certainly the piperazine hydrochloride salt, formed as the reaction produces HCl. This can happen if the salt is not soluble in your chosen solvent. To mitigate this, you can:
-
Switch to a solvent that better solubilizes the salt, such as DMF.
-
Ensure a sufficient excess of a liquid tertiary amine base (like TEA or DIPEA) is present, which may form a more soluble salt or help keep the reaction mixture mobile.
-
Increase the solvent volume to maintain a stirrable slurry.
Q4: I am observing a side product with a higher Rf on TLC, and I suspect it is the disubstituted N,N'-bis(5-bromopyrimidin-2-yl)piperazine. How can I prevent its formation?
A4: This side product forms when one molecule of piperazine reacts with two molecules of 5-bromo-2-chloropyrimidine. This is a classic issue when the stoichiometry is not well-controlled. The most effective way to prevent this is by using a significant excess of piperazine (at least 2.5 equivalents). This ensures that the concentration of the mono-substituted product remains low relative to the piperazine nucleophile, statistically favoring the desired reaction.
Q5: The workup is challenging. How do I effectively remove the excess piperazine and its salts to isolate my product?
A5: Piperazine and its salts are highly water-soluble, which can be leveraged during workup.
-
Aqueous Wash: After the reaction, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and wash it repeatedly with water or a brine solution. This will pull the excess piperazine and its salts into the aqueous layer.
-
Acid-Base Extraction: A more robust method is to dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). This will protonate your product and the remaining piperazine, pulling them into the aqueous layer and leaving non-basic impurities behind. You can then basify the aqueous layer with NaOH or K₂CO₃ to a high pH (>12) and extract your neutral product back into an organic solvent.
-
Crystallization: The product is a solid. Crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective final purification step.
Section 2: In-Depth Troubleshooting Guide
Problem: Low or Incomplete Conversion
Low conversion is the most common hurdle. Follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction conversion.
Optimizing Core Reaction Parameters
The choice of solvent and base is critical and interdependent. The following table provides a starting point for optimization.[2][5]
| Parameter | Option 1: Alcohol (Solvent) | Option 2: Aprotic Polar (Solvent) | Rationale & Expertise |
| Solvent | Isopropanol (IPA) or Ethanol | N,N-Dimethylformamide (DMF) | Alcohols are effective and can facilitate proton transfer. DMF offers excellent solubility for reactants and salts, often leading to a more homogeneous reaction. |
| Base | Piperazine (2.5 equiv) | Piperazine (2.5 equiv) or Piperazine (1.2 equiv) + DIPEA (2.0 equiv) | Using excess piperazine as both nucleophile and base is efficient. In DMF, an external base can sometimes accelerate the reaction by maintaining a higher concentration of free piperazine. |
| Temperature | 80 °C (Reflux) | 90 - 110 °C | The reaction requires thermal energy to overcome the activation barrier of the Meisenheimer complex formation.[1] Monitor for thermal decomposition of starting material if pushing temperatures higher. |
| Time | 6 - 12 hours | 4 - 8 hours | Reactions in DMF are typically faster due to better solubility and higher reaction temperatures. Always monitor progress by TLC or LC-MS. |
Section 3: Optimized Experimental Protocol
This protocol is a robust starting point, employing excess piperazine as the base to simplify the procedure.
Protocol: Synthesis of this compound
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (2.5 equivalents).
-
Add a suitable solvent, such as isopropanol (IPA), to form a stirrable suspension (approx. 5-10 mL per gram of the limiting reagent).
-
Begin stirring and add 5-bromo-2-chloropyrimidine (1.0 equivalent) portion-wise.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 80-85 °C for IPA) and maintain for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 10% Methanol in Dichloromethane (+1% NH₄OH to prevent streaking). The product spot should be clearly visible and the starting material spot should disappear.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash the organic layer three times with water (3x) to remove excess piperazine and piperazine salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid can often be purified by recrystallization from ethanol or isopropanol to yield the product as a white or off-white solid.
-
If further purification is required, column chromatography on silica gel using a gradient of 0-10% methanol in DCM is effective.
-
Section 4: Understanding the Chemistry
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.
The SNAr Mechanism
This reaction proceeds via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The nucleophilic secondary amine of piperazine attacks the electron-deficient C2 carbon of the pyrimidine ring. This carbon is highly activated towards attack due to the electron-withdrawing effect of the two adjacent ring nitrogens. This step forms a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex .[1]
-
Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast.
Sources
Technical Support Center: Synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] The most common and direct route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a halide at the C2 position of a pyrimidine ring by piperazine.
While theoretically straightforward, this reaction is often plagued by issues such as low yields, competing side reactions, and purification difficulties. The electron-deficient nature of the pyrimidine ring, which is essential for the SNAr mechanism to proceed, also makes it susceptible to degradation under harsh conditions.[2][3] This guide provides a structured approach to diagnosing and resolving these common challenges.
Core Reaction Schematic
The primary synthetic route involves the reaction of 5-Bromo-2-chloropyrimidine with piperazine, typically in the presence of a non-nucleophilic base.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.
Issue 1: Low to No Product Yield
Question: My reaction has stalled or resulted in a very low yield of the desired product. What are the likely causes and how can I fix this?
Answer: A low or non-existent yield is the most frequent issue and can stem from several factors related to reactants, conditions, or the reaction setup itself.
-
Cause A: Poor Reactant Quality or Stoichiometry
-
Insight: Piperazine is hygroscopic and can absorb atmospheric water and carbon dioxide, forming piperazine hydrate or carbonate, which reduces the concentration of the active nucleophile. The 5-Bromo-2-chloropyrimidine starting material can also degrade over time.
-
Solution:
-
Verify Piperazine Purity: Use fresh, anhydrous piperazine. If the purity is questionable, it can be purified by forming the diacetate salt and regenerating the free base.[4]
-
Check Starting Halopyrimidine: Ensure the purity of 5-Bromo-2-chloropyrimidine via NMR or LC-MS.
-
Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of piperazine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can promote di-substitution (see Issue 2).
-
-
-
Cause B: Inappropriate Reaction Conditions
-
Insight: The choice of solvent, temperature, and base is critical for SNAr reactions. The solvent must be able to dissolve the reactants but should not interfere with the reaction. The temperature needs to be high enough to overcome the activation energy but not so high as to cause degradation.
-
Solution:
-
Solvent Selection: Use a polar, aprotic solvent like N-Methyl-2-pyrrolidone (NMP), DMF, or DMSO. These solvents effectively solvate the nucleophile and stabilize the charged intermediate (Meisenheimer complex) without being nucleophilic themselves.[2]
-
Temperature Optimization: The reaction typically requires heating. A starting point is 90-95 °C.[5] If the reaction is slow, incrementally increase the temperature to 110-120 °C while monitoring for decomposition by TLC or LC-MS.
-
Base Selection: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential. Its role is to scavenge the HCl generated during the reaction. Without a base, the HCl will protonate the piperazine, rendering it non-nucleophilic and halting the reaction.[6] Use at least 1.5 equivalents of the base.
-
-
-
Cause C: Inefficient Leaving Group
-
Insight: The rate of an SNAr reaction is highly dependent on the nature of the leaving group. For halogens on an electron-deficient ring, the reactivity order is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[6]
-
Solution: While 5-Bromo-2-chloropyrimidine is the most common starting material due to its availability,[7][8] if yields are consistently poor, consider sourcing or synthesizing 5-Bromo-2-fluoropyrimidine for a potentially faster and more efficient reaction.
-
| Parameter | Recommendation | Rationale |
| Piperazine | Use 1.1-1.2 eq. (anhydrous) | Drives reaction, minimizes di-substitution. |
| Solvent | NMP, DMF, DMSO | Polar aprotic; stabilizes intermediates. |
| Base | DIPEA or TEA (≥1.5 eq.) | Scavenges HCl, prevents nucleophile protonation.[6] |
| Temperature | 90-120 °C | Provides sufficient activation energy. Monitor for degradation. |
Issue 2: Formation of Di-substituted Byproduct
Question: I am observing a significant impurity with a higher molecular weight, which I suspect is a di-substituted species. How can I minimize its formation?
Answer: This is a classic problem when using a di-functional nucleophile like piperazine. The desired product, this compound, still has a reactive N-H group that can act as a nucleophile, attacking another molecule of 5-Bromo-2-chloropyrimidine.
-
Solution A: Control Stoichiometry with Piperazine Excess
-
Insight: Using a large excess of piperazine ensures that a molecule of 5-Bromo-2-chloropyrimidine is statistically more likely to encounter a molecule of piperazine than the product.
-
Implementation: Increase the piperazine to 3-5 equivalents. While this may seem counterintuitive as it increases the amount of nucleophile, it creates a high dilution effect for the desired product, kinetically disfavoring the second substitution. The excess piperazine can be removed during aqueous work-up.
-
-
Solution B: Use a Mono-Protected Piperazine
-
Insight: This is the most robust method for preventing di-substitution. By protecting one of the piperazine nitrogens, you create a mono-nucleophile. The protecting group can be removed in a subsequent step.
-
Implementation: Use N-Boc-piperazine instead of piperazine. The reaction will selectively occur at the free N-H position. After the SNAr reaction is complete and the product is isolated, the Boc group can be easily removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the final product. This approach is common in pharmaceutical synthesis for ensuring selectivity.[9]
-
Issue 3: Difficult Product Purification
Question: My crude product is an impure oil or solid that is difficult to purify by column chromatography. What are the best practices for work-up and purification?
Answer: Purification is often challenging due to the polar nature of the product and the presence of residual base (DIPEA/TEA) and piperazine.
-
Solution A: Rigorous Aqueous Work-up
-
Insight: The key is to remove the water-soluble impurities before attempting chromatography or crystallization.
-
Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a significant volume of water (at least 10x the reaction volume).
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. The product should move into the organic layer.
-
Combine the organic extracts and wash them sequentially with water, then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Solution B: Optimized Column Chromatography
-
Insight: The product is basic due to the piperazine moiety, which can cause tailing on silica gel.
-
Implementation:
-
Solvent System: A gradient system of ethyl acetate in hexanes or dichloromethane/methanol is common.
-
Tailing Reduction: To prevent streaking on the column, add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the mobile phase. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
-
-
Solution C: Crystallization
-
Insight: If the crude product is a solid, crystallization can be a highly effective purification method that avoids chromatography.
-
Implementation: Experiment with various solvent systems. A good starting point is to dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or acetonitrile) and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: Why does the nucleophilic attack occur at the C2 and C4 positions of the pyrimidine ring, and not C5? A1: The nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, making the carbon atoms electron-deficient (electrophilic). When a nucleophile attacks at C2 or C4, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto an electronegative nitrogen atom, which provides significant resonance stabilization. This stabilization is not possible if the attack occurs at the C5 position. For 2-chloropyrimidine, the attack is directed to C2.[2][10]
Q2: Are there alternative methods to an SNAr reaction for this synthesis? A2: Yes, palladium-catalyzed cross-coupling reactions are a viable, though often more complex and expensive, alternative. The Buchwald-Hartwig amination, for example, can be used to form the C-N bond between the pyrimidine ring and piperazine.[11][12][13] This method is particularly useful if the SNAr reaction fails, especially with less activated substrates. However, it requires an expensive palladium catalyst and specific ligands, and removal of the metal catalyst from the final product can be challenging.[9]
Q3: Can I use microwave irradiation to improve my low yields? A3: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[14][15] For this specific SNAr reaction, microwave heating to 120-150 °C for 15-30 minutes could be an effective strategy to try if conventional heating is yielding poor results. However, it is crucial to use a sealed vessel designed for microwave chemistry and to carefully monitor the pressure.
Optimized Experimental Protocol
This protocol serves as a validated starting point for the synthesis.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Bromo-2-chloropyrimidine (1.0 eq.) in anhydrous N-Methyl-2-pyrrolidone (NMP, approx. 0.5 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the solution and stir.
-
Nucleophile Addition: Slowly add a solution of anhydrous piperazine (1.2 eq.) in a small amount of NMP to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 95 °C and maintain this temperature for 4-5 hours.[5] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (10x the reaction volume). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Adding 0.5% triethylamine to the eluent is recommended to prevent product tailing. The pure fractions are combined and concentrated to yield this compound.
References
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). Research Journal of Chemistry and Environment.
- Synthesis of 5-Bromo-2-(1-piperazinyl)pyrimidine (IIc). PrepChem.com.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Organic Letters, 8, 395-398.
- Troubleshooting low yields in nucleophilic substitution on pyrimidine rings. BenchChem.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Advances.
- Synthesis And Studies On Antimicrobial Activity Of Piperazine Containing 5-Bromo-2-Substituted Piperazines. IJRAR.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Publishing.
- Application Notes and Protocols for the Bromin
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC).
- Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring. BenchChem.
- Ullmann condens
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC).
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007).
- This compound. Crescent Chemical Company.
- 5-Bromo-2-(piperidin-1-yl)pyrimidine synthesis. ChemicalBook.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Ullmann reaction. Wikipedia.
- Nucleophilic arom
- Ullmann Reaction. Thermo Fisher Scientific - US.
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Applic
- Pyrimidine synthesis. Organic Chemistry Portal.
- 5-Bromo-2-chloropyrimidine. MedchemExpress.com.
- A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines. (2024). PubMed Central (PMC).
- Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. (2024). PubMed.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PubMed Central (PMC).
- 5-Bromo-2-(4-methyl-1-piperazinyl)pyrimidine. CAS 141302-36-5.
- One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Purification of piperazine.
- New Strategy for the Synthesis of 5-Aryl-1H,1'H-spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]2,2',4,4',6'(3H,3'H,5H)-pentaones and Their Sulfur Analogues.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- 2-(Piperazin-1-yl)pyrimidine. BLD Pharm.
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- 15. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Bromo-2-(piperazin-1-yl)pyrimidine Solubility Guide
Welcome to the comprehensive technical support guide for 5-Bromo-2-(piperazin-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth, field-proven insights and practical solutions to ensure the successful integration of this compound into your experimental workflows.
I. Understanding the Molecule: Physicochemical Properties
Before addressing solubility issues, it's crucial to understand the inherent properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BrN₄ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 99931-82-5 or 379448-76-5 | [1][2] |
The structure, featuring a pyrimidine ring, a piperazine moiety, and a bromine atom, contributes to its moderate lipophilicity. This characteristic is a primary factor influencing its solubility in aqueous and organic solvents.
II. Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses the most frequently encountered solubility challenges in a question-and-answer format, providing detailed, step-by-step protocols.
Q1: My this compound won't dissolve in aqueous buffers for my biological assay. What should I do?
A1: The limited aqueous solubility of many pyrimidine derivatives is a known challenge. This is often due to a combination of their lipophilic nature and stable crystalline structure, which has high lattice energy.[3] Here are several strategies to enhance aqueous solubility:
Strategy 1: pH Adjustment
The piperazine group in the molecule is basic and can be protonated at acidic pH. This protonation forms a more soluble salt.[3]
Protocol: pH-Mediated Solubilization
-
Prepare a stock solution in an organic solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Determine the optimal pH: Perform a small-scale pH-solubility profile. Prepare a series of aqueous buffers with varying pH values (e.g., from pH 2 to 7.4).
-
Titrate and Observe: Add small aliquots of your concentrated stock solution to each buffer while vortexing. Observe the pH at which the compound remains in solution without precipitation. For basic compounds like this, solubility should increase at a lower pH.[3]
-
Final Formulation: Once the optimal pH is determined, prepare your final experimental solution by adding the stock solution to the appropriate acidic buffer.
Causality Explained: By lowering the pH, you increase the concentration of the protonated, charged form of the piperazine moiety. This charged species has significantly higher affinity for polar water molecules, thereby increasing solubility.
Caption: Workflow for pH-dependent solubility testing.
Strategy 2: Co-solvent Systems
Employing a mixture of solvents can be a highly effective method to increase solubility.[4]
Protocol: Utilizing Co-solvents
-
Select a Co-solvent: Common choices include DMSO, DMF, ethanol, or polyethylene glycol (PEG).
-
Prepare a Concentrated Stock: Dissolve the compound in 100% of the chosen co-solvent.
-
Dilute into Aqueous Medium: Carefully dilute the stock solution into your aqueous buffer. It is critical to add the organic stock to the aqueous phase slowly while stirring to avoid precipitation.
-
Optimize the Ratio: The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system. Typically, a final concentration of <1% DMSO is recommended for cell-based assays.
Causality Explained: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic compound and the solvent, thereby enhancing solubility.[5]
Q2: I'm observing precipitation during my organic reaction workup. How can I maintain solubility?
A2: Maintaining solubility throughout a chemical synthesis is critical for yield and purity. If you're observing precipitation, consider these approaches:
Strategy 1: Solvent System Modification
-
Switch to a More Polar Aprotic Solvent: If your reaction is in a less polar solvent like THF or dioxane, switching to or adding a co-solvent like DMF, DMSO, or NMP can be effective as they are known for their ability to dissolve a wide range of organic compounds.[4]
-
Temperature Control: Increasing the reaction temperature can often prevent precipitation. However, you must consider the thermal stability of your reactants and products to avoid degradation.[4][6]
Strategy 2: Modifying the Workup Procedure
-
Avoid Crashing Out: During aqueous workup, if the product is precipitating at the interface, you may need to use a larger volume of organic solvent for extraction or switch to a more effective extraction solvent.
-
Salting Out: If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help break the emulsion by increasing the polarity of the aqueous layer.[7]
Caption: Decision tree for addressing reaction precipitation.
Q3: The compound is difficult to dissolve for NMR analysis. What are my options?
A3: Obtaining a clear solution for NMR is essential for accurate structural elucidation. If standard deuterated solvents like DMSO-d6 are not effective, even with heating, consider the following:
-
Acidified Solvents: Adding a drop of deuterated trifluoroacetic acid (TFA-d) to your DMSO-d6 or chloroform-d can protonate the piperazine nitrogen, significantly increasing solubility.[8]
-
Alternative Deuterated Solvents: Consider using deuterated acetic acid (Acetic acid-D4) or a mixture of deuterated chloroform and methanol.[8]
-
Salt Formation: If possible, converting your compound to its HCl salt can greatly improve solubility in polar solvents like D₂O or methanol-d4.[8]
III. Frequently Asked Questions (FAQs)
-
Q: What is the expected solubility of this compound in common organic solvents?
-
A: While quantitative public data is sparse, based on its structure, it is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol and ethanol. Its solubility is likely lower in less polar solvents like dichloromethane and ethyl acetate, and very low in non-polar solvents like hexanes.
-
-
Q: Can I use sonication to help dissolve the compound?
-
A: Yes, sonication is a useful technique to aid dissolution. It provides energy to break the crystal lattice and can be particularly effective when used in conjunction with gentle heating.
-
-
Q: Are there any formulation strategies to improve the bioavailability of poorly soluble pyrimidine compounds like this one?
-
A: Yes, several advanced formulation strategies can be employed, especially in a drug development context. These include:
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.[4][9]
-
Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can form an inclusion complex with a hydrophilic exterior, enhancing aqueous solubility.[3]
-
Prodrug Approach: A chemical modification can be made to create a more soluble prodrug that converts back to the active compound in the body.[4]
-
-
-
Q: Where can I find safety information for handling this compound?
IV. References
-
National Institutes of Health (NIH). (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
-
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]
-
Capot Chemical. (2010). MSDS of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. [Link]
-
Boron Molecular. (n.d.). 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]
-
PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
-
National Institutes of Health (NIH). (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]
-
Chemwish. (n.d.). 5-Bromo-2-(piperazin-1yl)pyrimidine CAS NO.99931-82-5. [Link]
-
PubMed Central. (n.d.). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. [Link]
-
PubChem. (n.d.). 4-Methoxyphenol. [Link]
-
PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]
-
PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]
-
The Good Scents Company. (n.d.). para-guaiacol. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
Sources
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- 8. researchgate.net [researchgate.net]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Stability of 5-Bromo-2-(piperazin-1-yl)pyrimidine in DMSO
Introduction
Welcome to the technical support guide for 5-Bromo-2-(piperazin-1-yl)pyrimidine. This document serves as a specialized resource for researchers, scientists, and drug development professionals utilizing this compound, with a specific focus on its stability when prepared and stored in Dimethyl Sulfoxide (DMSO). As a key intermediate in medicinal chemistry, understanding the stability profile of this molecule is critical for ensuring the reproducibility and integrity of experimental results. This guide provides in-depth FAQs, troubleshooting advice, and best-practice protocols derived from established chemical principles and field experience.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound in DMSO solutions.
Q1: What is the primary cause of degradation for this compound in DMSO?
A1: The primary stability concerns for this compound stem from the inherent reactivity of its functional groups. The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack.[1] While DMSO is a polar aprotic solvent and generally stable, it is highly hygroscopic and can absorb atmospheric moisture.[2][3] This absorbed water can act as a nucleophile, potentially leading to hydrolysis of the pyrimidine ring over time, especially if catalyzed by acidic or basic impurities. Furthermore, the carbon-bromine bond can be labile, particularly under exposure to light (photodegradation) or in the presence of certain nucleophiles.[4][5]
Q2: My DMSO stock solution of this compound has turned yellow. What does this indicate?
A2: A color change, typically to a yellow or brownish hue, is a common indicator of compound degradation. This can be caused by several factors:
-
Oxidation: The piperazine moiety or the pyrimidine ring may be susceptible to oxidation, especially if the DMSO contains peroxides (a common impurity in older or improperly stored DMSO) or if the solution is repeatedly exposed to air.
-
Photodegradation: Brominated aromatic compounds can be light-sensitive.[6] Exposure to ambient or UV light can initiate radical reactions or other degradation pathways, leading to colored byproducts.
-
Complex Degradation: The color may result from a cascade of reactions initiated by an initial hydrolytic or oxidative event, leading to the formation of multiple, often colored, impurities.
Q3: What are the ideal storage conditions for a DMSO stock solution of this compound?
A3: To maximize the shelf-life of your DMSO stock solution, we recommend a multi-faceted approach that mitigates exposure to the primary degradation triggers: water, light, and heat. The general recommendation for the solid compound is storage at 2-8°C, protected from light.[7][8] For DMSO solutions, more stringent conditions are advised.
| Storage Duration | Temperature | Atmosphere | Container | Key Considerations |
| Short-Term (≤ 1 week) | 2-8°C | Standard Air | Tightly sealed amber vial | Minimize freeze-thaw cycles. Ensure cap is securely sealed to prevent moisture ingress. |
| Long-Term (> 1 week) | -20°C or -80°C | Inert Gas (Argon/Nitrogen) | Tightly sealed amber vial | Prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air/moisture. An inert gas overlay is highly recommended. |
Q4: How stable is the piperazine ring in this molecule under typical experimental conditions?
A4: The piperazine ring itself is a robust saturated heterocycle and is generally stable.[9][10] It is not typically the primary point of degradation under standard storage or assay conditions. However, the secondary amine within the piperazine ring (the N-H proton) is basic and can participate in acid-base chemistry, which could be relevant depending on the specific assay buffer system used. This basicity is a key feature of its pharmacology and synthetic utility.[11]
Q5: Can I use any grade of DMSO for preparing my stock solutions?
A5: No, the grade of DMSO is critical. For maximum stability, you must use a high-purity, anhydrous grade of DMSO (≥99.9%).[12] Lower-grade DMSO can contain significant amounts of water and other impurities, such as peroxides or dimethyl sulfide, which can directly react with your compound or catalyze its degradation. Always use DMSO from a freshly opened bottle or one that has been properly stored to prevent moisture absorption.
II. Visualizing Potential Instability
Understanding the structure is key to predicting its stability. The following diagram highlights the molecular sites prone to chemical transformation.
Caption: Key reactive sites on this compound.
III. Troubleshooting Guide: When Results Are Unexpected
If you suspect compound instability is affecting your experiments, consult the following guide.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity or inconsistent assay results. | Compound degradation due to multiple freeze-thaw cycles, prolonged storage at room temperature, or exposure to light. | 1. Prepare a fresh stock solution from solid material.2. Aliquot the new stock into single-use volumes and store at -80°C.3. Run a control experiment comparing the old and new stock solutions. |
| Appearance of new peaks/spots in LC-MS, HPLC, or TLC analysis. | Chemical degradation (hydrolysis, oxidation). The DMSO solvent may be contaminated with water or peroxides. | 1. Confirm the mass of the new peaks to hypothesize degradation products (e.g., debrominated species, hydrolyzed pyrimidine).2. Use fresh, anhydrous-grade DMSO to prepare a new stock.3. Perform a time-course stability study (see Protocol below). |
| Precipitate forms in the stock solution upon thawing. | The compound has limited solubility at lower temperatures or has degraded into a less soluble byproduct. | 1. Gently warm the solution (e.g., to 37°C) and vortex to attempt redissolution.2. If precipitate remains, it may be a degradant. Do not use the stock.3. Consider preparing a slightly lower concentration stock if solubility is a persistent issue. |
IV. Best Practices & Experimental Protocols
Proactive measures are the most effective way to ensure the integrity of your compound solutions.
Protocol 1: Preparation of a High-Integrity DMSO Stock Solution
This protocol outlines the gold standard for preparing stable stock solutions.
Caption: Workflow for preparing stable DMSO stock solutions.
Detailed Steps:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Weighing: Accurately weigh the desired amount of solid in a tared, sterile vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex or sonicate the solution at room temperature until all solid material is completely dissolved. Visual inspection is crucial.
-
Inert Atmosphere: (Recommended for long-term storage) Briefly flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Aliquoting: Immediately dispense the solution into smaller, single-use aliquots in amber (light-protecting) vials.
-
Sealing & Storage: Seal each aliquot vial tightly. For extra protection against moisture, wrap the cap-vial interface with parafilm. Store immediately at -20°C or, preferably, -80°C.
Protocol 2: Self-Validating Stability Study
If stability is a critical concern for a long-running experiment, validate it under your specific conditions.
-
Prepare a Master Stock: Create a fresh DMSO stock solution following Protocol 1.
-
Time Zero (T=0) Analysis: Immediately take an aliquot and analyze it via a quantitative method (e.g., LC-MS or HPLC-UV). This is your baseline.
-
Incubate Samples: Store aliquots under various conditions you wish to test:
-
On the benchtop at room temperature.
-
In a 37°C incubator.
-
In a 4°C refrigerator.
-
-
Time-Point Analysis: At set intervals (e.g., 4, 8, 24, 48 hours), retrieve an aliquot from each condition and re-analyze it using the exact same method as the T=0 sample.
-
Data Analysis: Compare the peak area of the parent compound at each time point relative to the T=0 sample. A decrease of >5-10% in the parent peak area typically indicates meaningful degradation. Also, monitor for the appearance and growth of new impurity peaks.
V. References
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]
-
Kozikowski, B. A., et al. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Chemistry For Everyone. (2024). What Is DMSO In Organic Chemistry?. YouTube. [Link]
-
gChem Global. Dimethyl Sulfoxide (DMSO). [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Capot Chemical. MSDS of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
Bivaud, S., et al. (2022). Rearrangement of Imidazolidine to Piperazine Rings in the Presence of Dy III. MDPI. [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. [Link]
-
Joule, J. A., & Mills, K. (2010). Chapter 11 Pyrimidines. In Heterocyclic Chemistry. [Link]
-
Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Stockton, A. (2015). Storing & Handling Bromine. Contemporary Daguerreotypes. [Link]
-
Loh, K. D., et al. (2013). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. [Link]
-
Yilmaz, F., et al. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
Scilit. The medicinal chemistry of piperazines: A review. [Link]
-
van Gennip, A. H., et al. (1997). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]
-
van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Contemporary DaguerreotypesStoring & Handling Bromine | Contemporary Daguerreotypes [cdags.org]
- 7. chemscene.com [chemscene.com]
- 8. 5-BROMO-2-(4-BOC-PIPERAZIN-1-YL)PYRIMIDINE CAS#: 374930-88-8 [chemicalbook.com]
- 9. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. gchemglobal.com [gchemglobal.com]
Technical Support Center: Purification of 5-Bromo-2-(piperazin-1-yl)pyrimidine Derivatives
Welcome to the technical support center for the purification of 5-bromo-2-(piperazin-1-yl)pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. The unique molecular architecture of these compounds, featuring a basic piperazine moiety and an electrophilic pyrimidine ring, presents a distinct set of purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles and achieve your desired purity and yield.
Understanding the Molecule: Key Physicochemical Properties and Purification Challenges
This compound derivatives are characterized by several key features that influence their behavior during purification:
-
Basicity: The piperazine ring contains two nitrogen atoms, making these compounds basic. This can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor recovery during column chromatography.[1][2]
-
Polarity: The presence of multiple nitrogen atoms imparts a significant degree of polarity to the molecule. This can affect solubility in common organic solvents and influence retention behavior in both normal and reverse-phase chromatography.
-
Potential for Salt Formation: The basic nature of the piperazine moiety allows for the formation of salts with acidic reagents or even residual acids from the synthesis. This can sometimes be leveraged for purification through crystallization.[3]
Common Impurities in the Synthesis of this compound Derivatives
A thorough understanding of potential impurities is crucial for developing an effective purification strategy.[4] Common impurities can include:
-
Unreacted Starting Materials: Such as 2,5-dibromopyrimidine or piperazine.
-
Bis-substituted Byproducts: Where two pyrimidine units react with one piperazine molecule.
-
Regioisomers: Depending on the substituents on the piperazine ring.
-
Hydrolysis Products: If the compound is exposed to acidic or basic conditions for extended periods.
-
Residual Solvents and Reagents: From the preceding synthetic steps.
Troubleshooting Guide & FAQs
Column Chromatography
Column chromatography is a primary tool for the purification of these derivatives, but it is not without its challenges.
Question: My compound is streaking badly on the silica gel column, and the recovery is low. What's happening?
Answer: This is a classic sign of strong interaction between your basic compound and the acidic silica gel. The lone pairs on the piperazine nitrogens are likely adsorbing irreversibly to the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol.[5]
-
Stationary Phase Choice:
-
Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic sites.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[6]
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase (C18) chromatography can be an excellent option.
-
Question: I'm struggling to find a good solvent system for my column. The spots are either at the baseline or the solvent front on the TLC plate.
Answer: Finding the right mobile phase polarity is key. For these polar compounds, you'll likely need a relatively polar solvent system.
Troubleshooting Steps:
-
Systematic TLC Analysis: Screen a range of solvent systems. Good starting points for normal-phase chromatography include mixtures of dichloromethane/methanol or ethyl acetate/hexane.[7]
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.[8]
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider "dry loading." Dissolve your crude product in a strong solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the top of your column.[7]
Recrystallization
Recrystallization can be a powerful and scalable technique for achieving high purity, particularly for solid derivatives.
Question: My compound "oils out" of the solution instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice. This often happens when the solution is too saturated or cools too quickly.[9]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of the hot solvent to slightly decrease the saturation.[9]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.
-
Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. A good recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[7] Common systems for similar compounds include ethanol/ethyl acetate or acetone/hexane.[9]
Question: I can't find a suitable single solvent for recrystallization. What are my options?
Answer: A two-solvent system is often the solution. You'll need a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble.
Procedure for Two-Solvent Recrystallization:
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Acid-Base Extraction
The basicity of the piperazine moiety can be exploited for purification using acid-base extraction. This technique is particularly useful for removing neutral or acidic impurities.
Question: How can I use acid-base extraction to purify my this compound derivative?
Answer: You can selectively move your basic compound from an organic phase to an aqueous phase and back again, leaving impurities behind.
General Workflow:
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic compound will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your compound, causing it to precipitate or become extractable back into an organic solvent.
-
Extract the now-neutral compound back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄), and evaporate the solvent.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific derivative.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for your target compound. A good starting point is a mixture of ethyl acetate and hexane, or dichloromethane and methanol with 1% triethylamine.[2][7]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica bed.[10]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Carefully apply the sample to the top of the silica bed.[2]
-
-
Elution:
-
Begin eluting with your chosen solvent system.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This protocol is for a single-solvent recrystallization.
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Summary Table
| Purification Technique | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Column Chromatography | >98% | 50-80% | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99% | 60-90% | Cost-effective, scalable, can yield very pure material. | Not suitable for all compounds, requires a solid product. |
| Acid-Base Extraction | Variable | 70-95% | Good for removing neutral or acidic impurities. | May not remove basic impurities, requires multiple steps. |
Note: The values in this table are illustrative and can vary significantly based on the specific compound, the nature of the impurities, and the optimization of the protocol.
References
- Tips and Tricks: Recrystalliz
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds
- Application Notes and Protocols for the Bromin
- Technical Support Center: Recrystalliz
- This compound AldrichCPR | Sigma-Aldrich
- Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers
- How to choose the best solution for column chromatography?
- This compound | CAS 99931-82-5 | SCBT
- 5-Bromo-2-(piperazin-1yl)pyrimidine CAS NO.99931-82-5
- This compound - Crescent Chemical Company
- Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
- 1030022-85-5 | 5-Bromo-2-piperazin-1-ylpyrimidine;hydrochloride - ChemScene
- 4.8: Acid-Base Extraction - Chemistry LibreTexts
- Application Notes and Protocols for the Purification of 1-(3-Nitropyridin-2-yl)
- 5-bromo-2-(piperazin-1-yl)pyridine suppliers USA
- Application Notes and Protocols for the Column Chromatography Purific
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central
- 5-bromo-2-(piperidin-1-yl)pyrimidine - PubChemLite
- Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chrom
- Welcome To Hyma Synthesis Pvt. Ltd
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor reactivity in 5-Bromo-2-(piperazin-1-yl)pyrimidine coupling reactions
<
Introduction
5-Bromo-2-(piperazin-1-yl)pyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] However, its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is often plagued by poor reactivity. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help researchers overcome these synthetic challenges.
Understanding the Reactivity Challenge
The primary reasons for the sluggish reactivity of this compound stem from its electronic and structural properties:
-
Catalyst Inhibition: The most significant issue is the propensity of the substrate to act as a ligand for the palladium catalyst. The lone pair electrons on the pyrimidine ring nitrogens and, crucially, the nitrogens of the piperazine moiety can coordinate strongly to the palladium center.[3][4][5] This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and stalling the catalytic cycle.[5] This is analogous to the well-documented "2-pyridyl problem" in cross-coupling chemistry.[4]
-
Electronic Effects: The piperazine group is a strong electron-donating group (EDG) via resonance. This increases the electron density on the pyrimidine ring, making the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is a critical step in the catalytic cycle.[6][7] Oxidative addition is generally more facile for electron-deficient aryl halides.[7]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is not working at all. I'm only recovering my starting material. What's the first thing I should check?
A1: The most common culprit is catalyst inhibition.[4][5] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] Your first troubleshooting step should be to switch to a catalyst system featuring a bulky, electron-rich phosphine ligand. These ligands sterically shield the palladium center, preventing the substrate's nitrogen atoms from coordinating and deactivating the catalyst.[3]
Q2: I'm seeing a lot of debromination of my starting material. How can I minimize this?
A2: Debromination is a common side reaction, often caused by impurities, side reactions with the base or solvent, or an inefficient catalyst system.[5][8] To mitigate this, ensure you are using high-purity, anhydrous, and thoroughly degassed solvents and reagents.[5] Consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3][4] If the problem persists, screening different bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) is recommended, as an efficient catalyst can promote the desired coupling over the debromination pathway.[4][8]
Q3: For a Buchwald-Hartwig amination, what is the best type of base to use with this substrate?
A3: For coupling this compound with another amine, a strong, non-nucleophilic, sterically hindered base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are excellent first choices.[9][10] These bases are strong enough to deprotonate the amine nucleophile without competing in side reactions.
Q4: My Sonogashira reaction is giving me a complex mixture, including what looks like alkyne homocoupling. What's going wrong?
A4: Alkyne homocoupling (Glaser coupling) is a classic side reaction in Sonogashira couplings, often promoted by oxygen and high concentrations of the copper(I) co-catalyst.[11] To prevent this, ensure your reaction is performed under strictly anaerobic conditions by rigorously degassing all solvents and reagents.[11] Use the minimum effective amount of CuI (e.g., 0.5-2 mol%) and consider adding it last, as overloading with copper can accelerate homocoupling.[11][12]
In-Depth Troubleshooting Guides
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Low conversion is the most frequently reported issue. A systematic approach to optimization is crucial for success.
Caption: Troubleshooting workflow for Suzuki coupling.
-
Catalyst & Ligand Selection (Most Critical Factor): Standard ligands like PPh₃ are often insufficient.[4] The key is to use bulky, electron-rich phosphine ligands that promote the formation of a highly reactive Pd(0) species and prevent catalyst deactivation.[4]
-
Primary Recommendation: Use a pre-formed palladium precatalyst like XPhos-Pd-G3, SPhos-Pd-G2, or RuPhos-Pd-G3. These are often more reliable than generating the catalyst in-situ.[8][13]
-
Alternative: If using a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂, add a bulky biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[4]
-
-
Base Selection: The base is critical for activating the boronic acid for the transmetalation step.[3]
-
Solvent and Temperature:
-
Solvents: Aprotic polar solvents are preferred. A mixture of 1,4-dioxane/water (e.g., 4:1) or toluene/water is a good starting point.[4][14] Anhydrous conditions with solvents like DMF or DME can also be effective, especially if protodeboronation is an issue.[4]
-
Temperature: Higher temperatures (80-110 °C) can facilitate the difficult oxidative addition step.[3] Microwave irradiation can also be highly effective for driving the reaction to completion.[15]
-
| Parameter | Standard Conditions (Often Fail) | Recommended Starting Point | Rationale |
| Pd Source | Pd(PPh₃)₄ | XPhos-Pd-G3 (2-5 mol%) | Precatalyst is more stable; bulky ligand prevents N-coordination.[3][4] |
| Base | Na₂CO₃ / K₂CO₃ | K₃PO₄ (3 equiv.) | Stronger base promotes formation of the reactive borate species.[3] |
| Solvent | Toluene | 1,4-Dioxane / H₂O (4:1) | Polar aprotic solvent system often improves solubility and rates.[14] |
| Temperature | 80 °C | 100-110 °C or Microwave | Overcomes higher activation energy for oxidative addition.[3] |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
This reaction is sensitive to the choice of base, ligand, and the purity of the amine coupling partner.
-
Catalyst System: Similar to the Suzuki reaction, bulky, electron-rich ligands are essential. The Buchwald biarylphosphine ligands (e.g., RuPhos, SPhos, XPhos) are specifically designed for this transformation.[10][16] Bidentate ligands like BINAP or DPPF can also be effective.[17]
-
Base Selection: The pKa of the base is critical. It must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause substrate decomposition.
-
Solvent: Anhydrous, aprotic solvents are required. Toluene, 1,4-dioxane, or THF are commonly used.[16] Ensure they are thoroughly degassed.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos-Pd-G3 (2.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 mixture)
-
-
Procedure:
-
To an oven-dried microwave vial or Schlenk tube, add this compound, the arylboronic acid, XPhos-Pd-G3, and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.[18]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[18]
-
Protocol 2: General Buchwald-Hartwig Amination
This protocol is for coupling with a generic primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the this compound.
-
Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe, followed by the amine coupling partner.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.[16]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[16]
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
References
- A Comparative Guide to Palladium Catalysts for 4-Bromopyrimidine Coupling Reactions. Benchchem.
- Technical Support Center: Optimization of Suzuki Coupling for 2-Aminopyrimidine. Benchchem.
- Technical Support Center: Suzuki Coupling with Pyrimidine Substrates. Benchchem.
- Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SHN) in 5-bromopyrimidine by action of bithiophene and its analogues. ResearchGate.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Royal Society of Chemistry.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes (2017). Scirp.org.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile. Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. Royal Society of Chemistry.
- Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
- A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. PubMed.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications.
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
Sources
- 1. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Side Product Formation in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine ring synthesis. Pyrimidines are fundamental scaffolds in medicinal chemistry, and controlling their synthesis to minimize side product formation is crucial for achieving high yields and purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered in the laboratory.
Our approach is grounded in years of field-proven experience, offering not just procedural steps but also the underlying chemical principles to empower you to make informed decisions during your synthetic campaigns.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding side product formation in popular pyrimidine synthesis reactions.
Q1: What are the most prevalent side products in the Biginelli reaction?
A: The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is generally efficient.[1] However, several side products can form, impacting yield and purity. The most common of these include:
-
Knoevenagel Condensation Product: This arises from the reaction between the aldehyde and the β-ketoester and is often a significant side reaction.[1]
-
Hantzsch-type 1,4-dihydropyridine (DHP): This fluorescent byproduct can form, especially at higher temperatures, when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[2]
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, particularly with aliphatic aldehydes or enolizable ketones.[1][3]
-
N-Acylurea Byproducts: These can form and complicate the purification process.[2]
-
Unreacted Intermediates: Incomplete reactions can leave intermediates, such as the open-chain ureide, in the final product mixture.[4]
Q2: My Pinner pyrimidine synthesis is yielding a complex mixture. What are the likely side reactions?
A: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful method for creating substituted pyrimidines.[2][5] However, it is sensitive to reaction conditions, and several side reactions can occur:
-
Hydrolysis of Intermediates: The Pinner salt intermediate is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.[4]
-
Self-Condensation of Reactants: Both the amidine and the β-dicarbonyl compound can undergo self-condensation reactions.[1]
-
Incomplete Cyclization: The reaction may stall before the final ring-closing step, leading to open-chain intermediates in the product mixture.[2]
Q3: Why is my reaction yield significantly lower upon scale-up?
A: A drop in yield during the scale-up of pyrimidine synthesis is a common challenge. This can be attributed to several factors that are less pronounced at the lab scale:
-
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[3]
-
Exotherm Control: Many pyrimidine syntheses are exothermic. What is manageable in a small flask can become a safety hazard and a source of impurity formation on a larger scale.[3]
-
Raw Material Quality: The purity of starting materials has a more significant impact at a larger scale, as impurities can act as catalysts for side reactions.[3]
Q4: Which analytical techniques are best for monitoring my pyrimidine synthesis and identifying side products?
A: The choice of analytical technique depends on the specifics of your reaction. However, a combination of methods is often most effective:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity. It is highly reproducible and can be coupled with a mass spectrometer (LC-MS) for definitive identification of byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[8]
-
Mass Spectrometry (MS): When coupled with HPLC or GC, it provides molecular weight information, which is crucial for identifying unknown impurities.[6]
Troubleshooting Guides
This section provides a more in-depth look at specific problems you may encounter and offers step-by-step mitigation strategies.
Troubleshooting the Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, but it is not without its challenges.
-
Causality: The Knoevenagel condensation is a competing reaction pathway. If the conditions favor this pathway, your starting materials will be consumed, leading to a lower yield of the desired dihydropyrimidinone (DHPM).
-
Mitigation Strategies:
-
Catalyst Optimization: The choice of catalyst is critical. While traditional Brønsted acids like HCl can be used, various Lewis acids have been shown to improve yields and selectivity. Ensure your catalyst is active and, if reusable, properly regenerated.[2]
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the key N-acyliminium ion, outcompeting the Knoevenagel pathway.[4]
-
Temperature Control: Higher temperatures can sometimes favor the Knoevenagel reaction and the formation of Hantzsch-type byproducts. Running the reaction at a more moderate temperature may improve the yield of the desired product.[2]
-
-
Causality: The final cyclization and dehydration step can be slow or incomplete due to insufficient activation of the carbonyl group or steric hindrance.[2]
-
Mitigation Strategies:
-
Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[4]
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for ring closure.[4]
-
Extended Reaction Time: Some cyclizations are inherently slow and may require longer reaction times for completion. Monitor the reaction by TLC to determine the optimal time.[2]
-
Diagram: Biginelli Reaction - Main vs. Side Pathways
Caption: Desired vs. side reaction pathways in the Biginelli synthesis.
Troubleshooting the Pinner Pyrimidine Synthesis
The Pinner synthesis offers a different route to pyrimidines but requires careful control of reaction conditions.
-
Causality: The Pinner reaction often proceeds through an imidate salt intermediate (Pinner salt) which is highly sensitive to moisture. The presence of water can lead to the formation of esters as byproducts, consuming the intermediate and reducing the yield of the pyrimidine.[4]
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. All glassware should be thoroughly oven-dried before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[4]
-
Amidine Quality: Use high-purity, freshly prepared, or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[2]
-
Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[4]
-
-
Causality: Both the amidine and the β-dicarbonyl compound can react with themselves, leading to a variety of undesired byproducts and a complex reaction mixture that is difficult to purify.[1]
-
Mitigation Strategies:
-
Controlled Addition of Reagents: Adding one reagent dropwise to the other can help to maintain a low concentration of the added reagent, minimizing self-condensation.
-
Temperature Control: Pinner salts can be thermally unstable. Maintaining a low temperature can prevent decomposition and unwanted side reactions.[9]
-
Optimize Stoichiometry: Carefully controlling the molar ratios of the reactants can help to favor the desired bimolecular reaction over self-condensation.
-
Diagram: Troubleshooting Workflow for Pinner Synthesis
Caption: A logical workflow for troubleshooting common issues in the Pinner pyrimidine synthesis.
Data Summary Table
The following table summarizes common side products and key mitigation strategies for the Biginelli and Pinner pyrimidine syntheses.
| Reaction | Common Side Products | Key Mitigation Strategies |
| Biginelli | Knoevenagel Adduct, Hantzsch-type Dihydropyridine, Aldol Condensation Products, N-Acylurea | Optimize catalyst; control stoichiometry (slight excess of urea); moderate reaction temperature.[1][2][4] |
| Pinner | Ester from Hydrolysis, Self-Condensation Products, Incomplete Cyclization Products | Maintain strict anhydrous conditions; ensure high reagent purity; control temperature; use controlled reagent addition.[1][2][4] |
Experimental Protocols
These protocols provide a general framework. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for a Biginelli Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.2 eq), and a catalytic amount of a suitable acid catalyst (e.g., HCl, Lewis acid).
-
Solvent: Add a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions.[2]
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by TLC.[2]
-
Work-up: Upon completion, cool the reaction mixture. If a solid precipitates, collect it by filtration and wash with a cold solvent. If no solid forms, concentrate the mixture under reduced pressure and proceed with purification.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Protocol 2: General Procedure for a Pinner Pyrimidine Synthesis
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.[4]
-
Base Addition (if required): To generate the free amidine, carefully add sodium ethoxide (1.1 eq) and stir the suspension at room temperature.
-
Diketone Addition: Add the β-diketone (1.0 eq) dropwise to the reaction mixture.[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.[4]
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize with acidic water and extract the product with an organic solvent.[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]
Protocol 3: TLC Monitoring of a Pyrimidine Synthesis
-
Plate Preparation: On a silica gel TLC plate, draw a starting line with a pencil about 1 cm from the bottom.
-
Spotting: Using a capillary tube, spot a dilute solution of your reaction mixture on the starting line. It is also good practice to spot the starting materials as references.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).[7]
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it, and allow it to dry. Visualize the spots under a UV lamp or by using a chemical stain.[6]
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation.
- Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- PubMed Central. (n.d.). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy.
- Benchchem. (n.d.). Application Notes and Protocols for Monitoring the Synthesis of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine.
- Benchchem. (n.d.). addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Wikipedia. (n.d.). Pinner reaction.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of 5-Bromo-2-(piperazin-1-yl)pyrimidine
Overview
5-Bromo-2-(piperazin-1-yl)pyrimidine is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and drug development.[1][2] Its molecular formula is C₈H₁₁BrN₄ with a molecular weight of 243.10 g/mol .[3][4] Achieving high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs). Crystallization is the paramount unit operation for purification, enabling the isolation of the compound in a desired solid-state form with high purity and consistent physical properties.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to assist researchers in developing robust and repeatable crystallization processes for this compound and related derivatives.
Troubleshooting Guide: Common Crystallization Issues
Crystallization can be impeded by a variety of factors, from solvent choice to the presence of minute impurities.[5] This table outlines common problems, their probable causes, and scientifically-grounded solutions.
| Issue Observed | Probable Cause(s) | Recommended Solutions & Explanations |
| 1. No Crystals Form Upon Cooling | Solution is not supersaturated. Too much solvent was used, preventing the concentration from exceeding the solubility limit at lower temperatures.[5][6] | Action: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again.[5] |
| Nucleation is inhibited. The energy barrier for the initial formation of crystal nuclei has not been overcome. | Action 1: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Action 2: Introduce a "seed crystal" of the pure compound to the cooled, saturated solution to provide a template for crystal growth. | |
| Compound is too soluble in the chosen solvent. The solubility curve is not steep enough, meaning the compound remains significantly soluble even at low temperatures.[5] | Action: Re-evaluate the solvent system. Consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) to induce precipitation.[7] | |
| 2. Oiling Out / Formation of an Immiscible Liquid | Solution is too concentrated or cooled too quickly. The compound comes out of solution above its melting point or as a liquid phase because the rate of supersaturation is too high for orderly crystal lattice formation. | Action 1: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the concentration slightly.[5] Action 2: Ensure a very slow cooling rate. Insulate the flask to allow it to cool to room temperature over several hours before moving it to an ice bath. |
| Presence of impurities. Impurities can depress the melting point of the compound and interfere with lattice formation, promoting a liquid phase separation.[8][9] | Action: Purify the crude material before crystallization using another method, such as column chromatography, to remove impurities that inhibit proper crystal growth.[5] | |
| 3. Rapid Formation of Fine Needles or Powder | Solution is excessively supersaturated. Cooling is too rapid, or the initial concentration is far too high, leading to rapid, uncontrolled nucleation (crash precipitation).[6] | Action 1: Reduce the initial concentration by using more solvent.[5] Action 2: Slow down the cooling process significantly. A slower cooling rate favors the growth of fewer, larger, and purer crystals over the formation of many small nuclei. |
| Poor solvent choice. The selected solvent may have an exceptionally steep solubility curve for the compound, making controlled crystallization difficult.[5] | Action: Experiment with different solvents or solvent/anti-solvent mixtures to find a system that provides a more moderate change in solubility with temperature. | |
| 4. Low Yield of Recovered Crystals | Significant product solubility in cold solvent. The compound is still partially soluble in the mother liquor even after cooling, leading to product loss.[6] | Action 1: After slow cooling to room temperature, place the flask in an ice bath or refrigerator for an extended period to maximize precipitation.[7] Action 2: Minimize the amount of solvent used for washing the filtered crystals. Always use ice-cold solvent for this step.[6] |
| Premature crystallization during hot filtration. If insoluble impurities were present and a hot filtration was performed, the product may have crystallized on the filter paper. | Action: Use a pre-heated funnel and filter flask for the hot filtration step. Add a slight excess of hot solvent before filtering to ensure the compound remains in solution.[6] |
Crystallization Strategy Workflow
This workflow provides a logical decision-making process for troubleshooting common crystallization challenges.
Caption: A decision workflow for troubleshooting crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: How do I select the best initial solvent for recrystallization? A1: The ideal solvent is one where your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or colder.[6][10] A good starting point involves small-scale solubility tests with your crude material in various common solvents. For pyrimidine derivatives, solvents like ethanol, methanol, ethyl acetate, acetonitrile, and mixtures such as hexane/acetone are often effective.[6] The principle of "like dissolves like" is a useful guide; solvents with similar polarity and functional groups to your compound are more likely to be good solubilizers at high temperatures.[6]
Q2: My compound seems soluble only in high-boiling point solvents like DMSO or DMF. How can I crystallize it? A2: For compounds highly soluble in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), two primary techniques are effective: anti-solvent crystallization and vapor diffusion.[6]
-
Anti-Solvent Method: Dissolve the compound in a minimal amount of hot DMSO or DMF. Then, slowly add a miscible "anti-solvent" (in which the compound is insoluble, e.g., water, diethyl ether, or pentane) dropwise until the solution becomes persistently cloudy. Add a few drops of the hot solvent to clarify, then allow it to cool slowly.[6][11]
-
Vapor Diffusion: Dissolve your compound in a minimal amount of DMSO/DMF in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually reducing solubility and promoting the growth of high-quality crystals.[6]
Q3: What is "oiling out," and why is it a problem? A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is problematic because the oil is essentially an impure, supercooled liquid version of your compound, which will trap impurities. Solidification of this oil typically results in an amorphous or poorly crystalline solid with low purity. It happens when a solution is too concentrated or cooled too quickly, causing the compound's solubility limit to be crossed above its melting point (or eutectic melting point with the solvent).
Q4: How critical is the purity of my starting material for successful crystallization? A4: It is extremely critical. Impurities can significantly impact crystallization in several negative ways:
-
Increase Solubility: Impurities can increase the solubility of your main compound, leading to lower yields.[9]
-
Inhibit Crystal Growth: Impurities can adsorb onto the surface of growing crystals, disrupting the lattice structure and slowing or even stopping growth.[9][12]
-
Affect Crystal Habit: They can alter the shape and size of your crystals, which can cause problems with filtration and downstream processing.[9]
-
Promote Oiling Out: As mentioned, impurities can depress the melting point and interfere with lattice formation. If you are facing persistent crystallization issues, purifying the crude material by column chromatography before attempting recrystallization is a highly recommended step.[5]
Q5: My compound is the hydrochloride salt. Does this change the crystallization approach? A5: Yes, significantly. The salt form is generally more polar and has higher aqueous solubility than the corresponding free base.[13] This opens up different solvent possibilities. You may find that polar solvents like ethanol, methanol, or even water/alcohol mixtures are more effective. Conversely, it will likely be less soluble in nonpolar solvents like hexanes or toluene. The pH of the solution is also a critical parameter; ensure the pH remains acidic to prevent conversion back to the less soluble free base during crystallization.
Solvent Selection Guide
The process of selecting an appropriate solvent system is a critical first step. This diagram outlines the logical progression for this selection.
Caption: A decision tree for selecting a suitable crystallization method.
Recommended Experimental Protocol: Anti-Solvent Crystallization
This protocol describes a robust method for purifying this compound using a solvent/anti-solvent system. This technique is particularly useful when a single ideal solvent cannot be found.[11][14]
Materials:
-
Crude this compound
-
Methanol (Solvent)
-
Deionized Water (Anti-Solvent)
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate with heating
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass or petri dish
Methodology:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of methanol and begin heating to a gentle reflux (~60-65 °C) with stirring. Continue adding methanol in small portions until the solid has just completely dissolved. This step is critical: using the minimum amount of hot solvent is key to ensuring the solution becomes supersaturated upon cooling or anti-solvent addition.[6]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Add a small excess of hot methanol (~5-10% of the total volume) and quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While the solution is still hot and stirring, add deionized water (the anti-solvent) dropwise using a pipette or burette. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This point of initial turbidity is the onset of nucleation.[6]
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again. This ensures that crystallization begins from a point of precise saturation, which promotes the formation of well-defined, pure crystals rather than an amorphous powder.[6]
-
Slow Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a countertop, undisturbed. Slow cooling is essential for growing larger, higher-purity crystals.[5] Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of the crystalline product.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with the cold mother liquor to create a good seal. Once the solvent has been filtered off, wash the crystals with a small amount of an ice-cold methanol/water mixture (using the same approximate ratio as the final mother liquor) to remove any residual soluble impurities. Using a minimal amount of ice-cold solvent for washing is crucial to prevent the redissolving of your product.[6]
-
Drying: Transfer the purified crystals to a watch glass or petri dish and dry them thoroughly to remove residual solvent. This can be done in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Gao, Q., et al. (2025). Impact of impurities on crystal growth.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
- Sigma-Aldrich. This compound AldrichCPR.
- Santa Cruz Biotechnology. This compound | CAS 99931-82-5.
- ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals.
- International Journal of Chemical Engineering and Applications.
- Judge, R. A., et al. (1995). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server.
- CrystEngComm. (2022).
- European Journal of Medicinal Chemistry. (2011).
- Bioorganic & Medicinal Chemistry Letters. (2010).
Sources
- 1. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijcea.org [ijcea.org]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Cell Permeability of Pyrimidine Inhibitors
<content>
Welcome to the technical support center for pyrimidine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular activity of pyrimidine inhibitors. Discrepancies between high biochemical potency and low efficacy in cell-based assays often point to a critical hurdle: poor cell permeability. This resource provides a structured, in-depth approach to diagnosing and overcoming this common problem.
Section 1: Foundational Concepts - Why Isn't My Inhibitor Working in Cells?
Q1: My pyrimidine inhibitor is highly potent in my in vitro kinase assay but shows weak or no activity in my cell-based experiments. What is the most likely cause?
A1: This is a classic indicator of poor cell permeability. The inhibitor is effective when it can directly access its target protein in a purified, cell-free system, but it cannot efficiently cross the cell membrane to reach its intracellular target in a living system.[1][2][3] While other factors like metabolic instability or active efflux exist, suboptimal physicochemical properties preventing passive diffusion are the most common initial barrier.[1][2]
Q2: What is unique about pyrimidine inhibitors that might affect their permeability?
A2: Pyrimidine scaffolds are rich in nitrogen atoms, which are excellent hydrogen bond acceptors. While crucial for target binding, an excessive number of hydrogen bond donors and acceptors can increase the energy required for the molecule to shed its "water shell" and enter the hydrophobic lipid bilayer of the cell membrane.[4][5][6] Furthermore, pyrimidine analogues can sometimes be recognized by nucleoside transporters, which could lead to uptake but also potential competition with endogenous nucleosides.[7]
Q3: What key physicochemical properties govern a molecule's ability to cross the cell membrane?
A3: The ability of a small molecule to passively diffuse across a cell membrane is governed by a balance of several key properties.[8][9][10][11] These are often summarized by guidelines like Lipinski's Rule of 5.[5][6][12][13]
-
Lipophilicity (logP): This measures the compound's affinity for a lipid-like environment versus an aqueous one. A value that is too low (hydrophilic) prevents entry into the membrane, while a value that is too high can cause the compound to become trapped within the lipid bilayer.[8][11]
-
Molecular Weight (MW): Smaller molecules (<500 Daltons) generally permeate more easily than larger ones.[5][6][9]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly impacts permeability.[4][5] Each hydrogen bond with water must be broken for the molecule to enter the membrane, an energetically costly process.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms. A lower PSA is generally correlated with better permeability.
-
Ionization State (pKa): Charged molecules do not readily cross the lipid bilayer.[9][10] The pKa of the compound and the pH of the environment dictate the proportion of the neutral, more permeable species.[10]
Section 2: Phase 1 Troubleshooting - Initial Assessment & Physicochemical Properties
This phase focuses on computational and straightforward experimental checks to quickly assess if your inhibitor's properties align with known predictors of good permeability.
Q4: How can I quickly evaluate if my inhibitor is likely to have permeability issues?
A4: Start by comparing its properties to established "drug-likeness" rules, most famously Lipinski's Rule of 5.[5][6][14] These rules predict that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:
| Parameter | Guideline (Rule of 5) | Rationale |
| Molecular Weight (MW) | ≤ 500 Da | Smaller size facilitates easier passage through the membrane.[5][6][9] |
| Lipophilicity (cLogP) | ≤ 5 | A balance is needed; too lipophilic and it may get stuck in the membrane.[8][11] |
| Hydrogen Bond Donors | ≤ 5 | Fewer donors reduce the energy penalty of desolvation to enter the membrane.[4] |
| Hydrogen Bond Acceptors | ≤ 10 | Fewer acceptors reduce the energy penalty of desolvation.[4] |
Note: These are guidelines, not absolute laws. Many effective drugs, particularly antibiotics and certain complex natural products, are exceptions.[5][13]
Q5: My inhibitor violates one or more of Lipinski's rules. What's my next step?
A5: A rule violation is a red flag that warrants experimental testing. The next logical step is to move from prediction to direct measurement of permeability using an in vitro assay. The simplest of these is the Parallel Artificial Membrane Permeability Assay (PAMPA).
Section 3: Phase 2 Troubleshooting - In Vitro Permeability Assays
If initial checks suggest a problem, you must quantify it. These assays provide direct, physical measurements of your compound's ability to cross different types of barriers.
Workflow: From Passive Diffusion to Active Transport
This workflow diagram illustrates a logical progression for experimentally diagnosing permeability issues.
Caption: A logical workflow for troubleshooting low cell permeability.
Q6: What is a PAMPA assay and what does it tell me?
A6: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method that measures a compound's ability to diffuse passively through an artificial lipid membrane.[15][16] It isolates the first and most fundamental step of permeability without the complexities of cellular machinery like transporters or metabolism.[15][16]
-
High PAMPA result: Indicates your compound has the intrinsic physicochemical properties to cross a lipid bilayer. If you still see low cellular activity, this strongly suggests the involvement of active efflux pumps (transporters that actively remove your compound from the cell).[16]
-
Low PAMPA result: Indicates your compound is fundamentally poor at passive diffusion. The primary issue lies with its physicochemical properties (e.g., too polar, too large), and structural modification is likely necessary.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a validated system for measuring passive permeability.
-
Prepare Artificial Membrane: Create a 1% (w/v) solution of lecithin in dodecane. Use a multichannel pipette to gently dispense 5 µL of this lipid solution onto the membrane of each well in a 96-well donor plate.[17]
-
Prepare Solutions:
-
Compound Stock: Dissolve your pyrimidine inhibitor and control compounds (e.g., high-permeability propranolol, low-permeability theophylline) in DMSO to create 10 mM stocks.
-
Donor Solution: Prepare a 500 µM solution of each compound in a suitable buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 5%).[18][19]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer, also containing 5% DMSO.[17]
-
-
Assemble and Incubate:
-
Quantification:
-
After incubation, carefully separate the plates.
-
Measure the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[16]
-
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated to quantify the rate of diffusion.
Q7: My compound has high PAMPA permeability but still fails in cell assays. What should I test next?
A7: This scenario strongly points to active efflux, where your compound gets into the cell via passive diffusion but is then actively pumped out by transporters like P-glycoprotein (P-gp, also known as MDR1).[20][21][22] The next step is a Caco-2 permeability assay, which uses a monolayer of human intestinal cells that express these efflux pumps.[23][24]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for assessing intestinal absorption and identifying efflux substrates.[24][25]
-
Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and non-essential amino acids.
-
Seed the cells onto permeable Transwell® inserts at a density of ~6 x 10⁴ cells/cm².[25]
-
Culture for 21-28 days to allow the cells to differentiate into a polarized monolayer with functional tight junctions.[24][25]
-
-
Verify Monolayer Integrity (Self-Validation):
-
Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., ≥200 Ω·cm²) confirms the integrity of the tight junctions.
-
Include a low-permeability control like Lucifer Yellow. Minimal passage of this control validates that transport is occurring through the cells (transcellular) and not between them (paracellular).[16]
-
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM in transport buffer) to the apical (top) chamber, which represents the gut lumen. Add fresh buffer to the basolateral (bottom) chamber.[25][26]
-
Basolateral to Apical (B→A): In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[25][26]
-
-
Quantification and Interpretation:
| Assay Result | Interpretation | Next Steps |
| Low Papp (A→B) | Poor intrinsic permeability. | Return to medicinal chemistry for structural modification. |
| High Papp (A→B), ER < 2 | Good permeability, no efflux. | Permeability is not the issue. Investigate target engagement (CETSA) or metabolism. |
| High Papp (A→B), ER > 2 | Good intrinsic permeability, but actively removed from the cell. | Modify the structure to reduce recognition by efflux pumps or co-dose with a known P-gp inhibitor (e.g., verapamil) as a tool compound to confirm.[24] |
Section 4: Phase 3 Troubleshooting - Advanced Cellular Assays & Compound Optimization
Q8: My Caco-2 assay shows good permeability (Papp A→B is high, ER < 2), but the compound is still inactive. What could be wrong?
A8: If you have definitively ruled out poor permeability and efflux, the issue may be that the compound is not engaging its intended target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[27][28][29][30] The principle is that a ligand binding to its target protein stabilizes it, increasing the temperature required to denature it.[28][29][31]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with your pyrimidine inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat aliquots of the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C).[29]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.
-
Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western Blot or an immunoassay (e.g., HTRF, AlphaLISA).[31]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of your compound is direct evidence of target engagement in a cellular context.[27][29]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Q9: I've confirmed my inhibitor has poor permeability. What are some common medicinal chemistry strategies to improve it?
A9: Improving permeability is a central challenge in drug design. Strategies focus on modifying the molecule's physicochemical properties to make it more "membrane-friendly."
-
Reduce Hydrogen Bonding Capacity: This is often the most effective strategy.[32] Replace N-H or O-H groups (donors) with groups that cannot donate a hydrogen bond, such as N-methylation or replacing a hydroxyl with a methoxy group.[33]
-
Optimize Lipophilicity (logP): Systematically modify peripheral parts of the molecule to increase lipophilicity, aiming for a cLogP in the optimal range of 1-3.
-
Reduce Polar Surface Area (PSA): Replace polar functional groups with non-polar isosteres where possible without sacrificing target affinity.
-
Employ a Prodrug Strategy: A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body.[34][35][36][37] This can be done by masking a polar group (like a carboxylic acid or amine) with a lipophilic moiety that is later cleaved by intracellular enzymes.[32][34][35] This approach can effectively shuttle an otherwise impermeable compound into the cell.[32][34]
Section 5: Frequently Asked Questions (FAQs)
Q10: Could my compound be unstable in the cell culture medium? A10: Yes, this is a possibility. Before complex permeability assays, it's prudent to incubate your inhibitor in the complete cell culture medium (with serum) for the duration of your experiment (e.g., 24-72 hours), and then use LC-MS/MS to quantify how much of the parent compound remains. Significant degradation indicates a stability issue, not necessarily a permeability one.
Q11: Can I just increase the concentration of my inhibitor to overcome poor permeability? A11: While this can sometimes work, it's not an ideal solution.[1] Very high concentrations can lead to off-target effects and introduce artifacts. Furthermore, if a compound has fundamentally poor properties, even a high concentration may not achieve sufficient intracellular exposure. It is always better to solve the underlying permeability problem.
Q12: My pyrimidine inhibitor is a substrate for nucleoside transporters. Is this good or bad? A12: It can be both. Active uptake via transporters can be a powerful way to get a drug into a cell, potentially bypassing the limitations of passive diffusion.[7] However, it can also lead to competition with endogenous molecules, variable uptake between different cell types (depending on their transporter expression levels), and potential saturation of the transporter at higher drug concentrations.[7][38] If you suspect transporter-mediated uptake, you can confirm this by running uptake assays in the presence and absence of known transporter inhibitors.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Physicochemical properties of drugs and membrane permeability.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Video: Factors Affecting Drug Distribution: Tissue Permeability. JoVE. [Link]
- Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). PMC - NIH. [Link]
- Lipinski's Rule of 5. GARDP Revive. [Link]
- Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. OUCI. [Link]
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]
- What are the physicochemical properties affecting drug distribution?
- Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modul
- Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
- What is the physicochemical properties of drug? LookChem. [Link]
- ADME & Lipinski's rules for drugs. YouTube. [Link]
- BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. [Link]
- What is Lipinski's Rule of 5? AZoLifeSciences. [Link]
- The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis. NIH. [Link]
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
- Plasma Glycoprotein Efflux Induced Resistance: Implications, Mechanism, and its Management.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
- The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis. PubMed. [Link]
- PAMPA Permeability Assay. Technology Networks. [Link]
- Caco-2 Permeability Assay. Evotec. [Link]
- Caco-2 permeability assay.
- Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]
- Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
- Caco2 assay protocol. Unknown Source. [Link]
- Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Link. [Link]
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC - PubMed Central. [Link]
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PMC - PubMed Central. [Link]
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC. [Link]
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. [Link]
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Technical Support Center: Characterizing Novel Pyrimidine-Piperazine Analogs
A Note on 5-Bromo-2-(piperazin-1-yl)pyrimidine: Publicly available scientific literature indicates that this compound is a chemical intermediate or scaffold. As it is not a well-characterized biological probe, there is no established on-target or off-target profile. This guide, therefore, provides a general framework for researchers using novel pyrimidine-piperazine analogs who are seeking to characterize unexpected biological effects and proactively investigate target selectivity. The principles and methodologies described here are broadly applicable for the de-risking and validation of any new chemical entity.
Troubleshooting Guide: Interpreting Unexpected Experimental Results
This section addresses common challenges encountered during the characterization of novel compounds. The guidance provided will help you dissect complex results and formulate a clear plan for follow-up experiments.
Q1: My compound shows the desired cellular phenotype, but I'm also observing significant cytotoxicity at similar concentrations. How can I determine if this is an on- or off-target effect?
This is a critical issue that directly impacts the therapeutic window of a compound. Distinguishing on-target toxicity from off-target effects is essential.
Underlying Causes & Solutions:
-
Potent Off-Target Inhibition: The compound may be interacting with one or more unintended proteins that regulate cell viability. At concentrations required to engage the primary target, these off-target interactions become significant enough to induce cell death.[1][2]
-
On-Target Toxicity: The intended target itself may be essential for cell survival in your specific model system. Inhibiting it could naturally lead to cytotoxicity.
Troubleshooting Workflow:
-
Refine the Dose-Response: Conduct a detailed dose-response curve for both your functional endpoint (phenotype) and cell viability. If the EC50 for the phenotype and the CC50 for cytotoxicity are very close, it complicates interpretation. An ideal compound shows a clear separation between these two values.
-
Employ an Orthogonal Approach: The most rigorous way to validate an on-target effect is to replicate the phenotype using a method that does not involve your small molecule.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of the primary target protein. If genetic knockdown replicates the phenotype you observe with your compound, it provides strong evidence that the phenotype is on-target.[1]
-
Structurally Unrelated Inhibitor: If available, use a well-characterized inhibitor of the same target that has a different chemical scaffold. If this compound also produces the same phenotype, it strengthens the on-target hypothesis.[1]
-
-
Rescue Experiment: If possible, introduce a downstream effector of your target's signaling pathway that is constitutively active. If this rescues the cytotoxic effect of your compound, it suggests the toxicity is indeed mediated through the intended pathway.
Caption: Workflow for dissecting on-target vs. off-target cytotoxicity.
Q2: My compound is potent in a biochemical assay with a purified protein, but its activity in a cell-based assay is much weaker. What could be causing this discrepancy?
This is a common challenge in drug discovery, and the drop-off in potency between biochemical and cellular assays can be due to several factors.[3][4]
Potential Causes:
-
Cell Permeability: The compound may have poor membrane permeability and is not reaching a high enough intracellular concentration to engage the target.[3][5]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP: If your compound is an ATP-competitive inhibitor (common for pyrimidine-based kinase inhibitors), the high concentration of ATP in the cytoplasm (~1-10 mM) can outcompete your inhibitor, leading to a significant decrease in apparent potency compared to a biochemical assay, which may be run at a lower ATP concentration.[6]
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.
-
Target Engagement: The target protein might be in a complex or cellular compartment that makes it less accessible to the compound in a cellular environment.
Troubleshooting Steps:
-
Assess Permeability: Use computational models (e.g., Caco-2 permeability prediction) or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate cell permeability.[5]
-
Verify Target Engagement in Cells: This is the most critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that your compound is physically binding to its intended target inside intact cells. A positive CETSA result demonstrates target engagement, even if a downstream functional readout is weak. (See Protocol 2 below).
-
Run Biochemical Assay at High ATP: Re-run your in vitro kinase assay using a physiological concentration of ATP (e.g., 1-2 mM). This will give you a more biologically relevant IC50 value and show how competitive your compound is.[7]
-
Check for Efflux: Use cell lines with known overexpression of efflux pumps or co-incubate your compound with known efflux pump inhibitors to see if cellular potency can be restored.
Frequently Asked Questions (FAQs)
Q1: What are the common off-targets for pyrimidine-based kinase inhibitors?
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding site of kinases.[8][9] This is because it mimics the adenine ring of ATP.[9] However, the ATP-binding site is highly conserved across the human kinome, which can lead to off-target interactions.[10]
While the exact off-target profile is unique to each molecule, some general patterns exist. Kinases with similar ATP-binding pocket geometries are more likely to be off-targets. For example, inhibitors designed for one member of the SRC family might also show activity against other SRC family kinases.[11] A comprehensive in vitro kinase selectivity screen is the only way to definitively determine the off-target profile of a new compound.[1][10]
Q2: How can I proactively characterize the selectivity of my new compound?
A proactive approach to selectivity profiling is essential for building confidence in your experimental results and de-risking a compound for further development.
Recommended Strategy:
-
In Silico Profiling (Early Stage): Use computational tools to dock your compound's structure against a library of known protein structures. This can provide an early, predictive list of potential off-targets to prioritize for experimental validation.[6]
-
Broad Kinase Panel Screen (Biochemical): This is the gold standard for kinase inhibitors. Test your compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (commercial services offer panels of >400 kinases).[6][12] This provides a global view of selectivity.
-
Cell-Based Target Engagement (Orthogonal): Use a method like CETSA to confirm that your compound binds the intended target in a more physiological context. This complements the biochemical data by showing that the compound can access and bind its target in a complex cellular milieu.[13]
Table 1: Example Kinase Selectivity Profile
| Target Name | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target A | 12 | 1 |
| Off-Target Kinase 1 | 1,500 | 125 |
| Off-Target Kinase 2 | >10,000 | >833 |
| Off-Target Kinase 3 | 980 | 82 |
| Off-Target Kinase 4 | 5,600 | 467 |
This table illustrates how selectivity data is typically presented. A highly selective compound will show a large fold-difference in potency between its primary target and other kinases.[6]
Q3: How do I design a proper negative control for my compound?
A good negative control is crucial for demonstrating that the observed biological effect is due to the specific activity of your compound and not some other factor.[14]
-
Vehicle Control (DMSO): This is the most basic control and accounts for any effects of the solvent your compound is dissolved in.[15]
-
Structurally Similar Inactive Analog: This is a more rigorous control. If you can synthesize or acquire a close structural analog of your compound that is inactive against the primary target, it can be used to control for off-target effects. If the active compound produces the phenotype but the inactive analog does not, it provides strong evidence that the effect is mediated through the intended target or a closely related off-target.[5]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of a novel inhibitor against a panel of purified kinases using a luminescence-based assay that measures ATP consumption.[16][17]
Principle: Kinase activity is measured by quantifying the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus stronger inhibition by the compound.
Materials:
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)[18][19]
-
Substrates for each kinase
-
Kinase reaction buffer
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of your test compound in kinase buffer. Also, prepare a DMSO-only control (vehicle).
-
Reaction Setup:
-
Add 2.5 µL of kinase/substrate mix to each well of a 384-well plate.
-
Add 0.5 µL of your diluted compound or DMSO control to the appropriate wells. .
-
-
Kinase Reaction:
-
Add 2 µL of a 25 µM ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Development:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[6]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for verifying that a compound binds to its target protein in intact cells.[13][20]
Principle: The binding of a ligand (your compound) to its target protein typically increases the protein's thermal stability.[21][22] When cells are heated, unstabilized proteins will denature and aggregate, while ligand-bound proteins will remain soluble at higher temperatures. This difference in solubility can be detected by Western blotting.[21]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing the target protein
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody specific to the target protein
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of your compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the incubator.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments).
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration and normalize all samples.
-
Perform SDS-PAGE and Western blot analysis using an antibody specific to your target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point for both the vehicle- and compound-treated samples.
-
Plot the relative band intensity against the temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.[20]
-
References
- Wilkinson IVL, Terstappen GC, Russell AJ. Combining experimental strategies for successful target deconvolution. Drug Discov Today. 2020.
- Wilkinson IVL, Terstappen GC, Russell AJ. (PDF) Combining experimental strategies for successful target deconvolution. ResearchGate. 2021.
- Lansdowne, L. 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. 2018.
- Al-Ali H. The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. 2014.
- ResearchGate. Principle of the cellular thermal shift assay (CETSA).
- Martinez Molina, D. & Nordlund, P. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. 2015.
- Lee, J.W. & Bogyo, M. Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. 2013.
- Terstappen, G. et al. Target deconvolution strategies in drug discovery. Semantic Scholar. 2007.
- Bain, J. et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024.
- El-Gokhi, M. et al. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. 2025.
- Takeda, K. Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
- Stirling, E. et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. 2020.
- Vlot, A. et al. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PubMed Central. 2017.
- Boster Bio. How to Design Positive and Negative Controls for IHC, WB & ELISA.
- Antz, T. et al. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- Wang, J. How to design experiments: control the controllables. YouTube. 2022.
- Zimmerman, M. et al. Designing small molecules to target cryptic pockets yields both positive and negative allosteric modulators. PLOS One. 2017.
- The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. 2020.
- Coussens, N. Strategies for Assay Selection and for the Development of Robust Biochemical Assays. 2021.
- Sharma, R. et al. Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Klaeger, S. et al. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. AACR Journals.
- Stirling, E. et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Galluzzi, L. et al. Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. PMC.
- ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021.
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Technical Support Center: 5-Bromo-2-(piperazin-1-yl)pyrimidine Metabolic Stability Assessment
Introduction
Welcome to the technical support center for the metabolic stability assessment of 5-Bromo-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the experimental evaluation of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to support your research endeavors.
Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, efficacy, and safety.[1][2] this compound, with its pyrimidine and piperazine moieties, presents a unique metabolic profile that requires careful consideration. This document will delve into the common metabolic pathways, experimental design, troubleshooting of common in vitro assays, and data interpretation.
Predicted Metabolic Profile of this compound
Understanding the potential metabolic liabilities of a compound is the first step in designing a robust stability assessment. Both the pyrimidine and piperazine rings are susceptible to metabolism.
Pyrimidine Metabolism: The pyrimidine ring itself can undergo several metabolic transformations. While the pyrimidine core is relatively stable, substitutions on the ring can be targets for enzymatic action.[3] The bromine atom at the 5-position may influence the electronic properties of the ring but is less likely to be a primary site of metabolism compared to other functional groups.
Piperazine Metabolism: The piperazine ring is a well-known "metabolic soft spot" in many drug candidates.[4] Common metabolic pathways for piperazine-containing compounds include:
-
N-Oxidation: Formation of N-oxides at the nitrogen atoms.[4]
-
Oxidative N-dealkylation: Cleavage of groups attached to the piperazine nitrogens.[4]
-
Ring Oxidation/Hydroxylation: Introduction of hydroxyl groups on the carbon atoms of the piperazine ring, which can lead to lactam formation.[4]
-
Ring Opening: More extensive metabolism can lead to the cleavage of the piperazine ring.[4]
The primary enzymes responsible for these transformations are Cytochrome P450 (CYP) isozymes, particularly CYP3A4 and CYP2D6.[5][6][7]
Visualizing the Potential Metabolic Pathways
Caption: Predicted metabolic pathways for this compound.
Troubleshooting Guide for In Vitro Metabolic Stability Assays
This section addresses specific issues you may encounter during your experiments.
Microsomal Stability Assay
Microsomal stability assays are a common high-throughput method to assess Phase I metabolism.[8][9][10]
Q1: My compound shows extremely rapid degradation (<5 minutes) in the microsomal stability assay. Is this result reliable?
A1:
-
Potential Cause 1: High Intrinsic Clearance: The compound may genuinely be a high-clearance compound, rapidly metabolized by CYPs in the liver microsomes.
-
Troubleshooting Steps:
-
Confirm Cofactor Dependence: Run a control incubation without the NADPH regenerating system.[9] If degradation persists, it may not be CYP-mediated.
-
Lower Protein Concentration: Reduce the microsomal protein concentration in the incubation. This will slow down the reaction and allow for more accurate measurement of the degradation rate.
-
Shorter Incubation Times: Use shorter, more frequent time points (e.g., 0, 1, 2, 5, 10 minutes) to better define the degradation curve.
-
Consider Non-specific Binding: Highly lipophilic compounds can bind non-specifically to the plasticware or microsomal protein, leading to an apparent loss of compound. Use low-binding plates and include control incubations with heat-inactivated microsomes.
-
Q2: I observe no degradation of my compound in the microsomal stability assay. Does this mean it's metabolically stable?
A2:
-
Potential Cause 1: Low Intrinsic Clearance: The compound may indeed have low susceptibility to Phase I metabolism.
-
Potential Cause 2: Assay Sensitivity: The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect small decreases in the parent compound concentration.
-
Troubleshooting Steps:
-
Validate Positive Controls: Ensure that your positive control compounds (e.g., testosterone, verapamil) are degrading as expected. This confirms the metabolic activity of your microsomes.
-
Increase Incubation Time and Protein Concentration: Extend the incubation time (e.g., up to 120 minutes) and/or increase the microsomal protein concentration to maximize the chance of observing metabolism.
-
Consider Phase II Metabolism: The compound may be primarily cleared by Phase II enzymes (e.g., UGTs), which are not fully active in standard microsomal assays.[8][9] A hepatocyte stability assay would be a more appropriate next step.
-
Check for Analytical Interference: The compound may be interfering with the internal standard or ionization in the mass spectrometer. Review your analytical method and chromatograms carefully.
-
Hepatocyte Stability Assay
Hepatocyte stability assays provide a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as well as cellular uptake.[8][11][12]
Q1: The viability of my cryopreserved hepatocytes is low after thawing. How can I improve this?
A1:
-
Potential Cause 1: Improper Thawing Technique: Cryopreserved hepatocytes are sensitive to temperature changes.
-
Troubleshooting Steps:
-
Rapid Thawing: Thaw the vial of hepatocytes rapidly (e.g., in a 37°C water bath for approximately 2 minutes) until only a small ice crystal remains.
-
Gentle Handling: Avoid vigorous shaking or vortexing of the cells.
-
Use Pre-warmed Media: Immediately transfer the thawed cells to pre-warmed incubation medium to dilute the cryoprotectant (e.g., DMSO).
-
Perform a Viability Check: Always perform a trypan blue exclusion assay to determine the viability of your hepatocyte suspension before starting the experiment. A viability of >80% is generally recommended.
-
Q2: I see a discrepancy between my microsomal and hepatocyte stability results for this compound.
A2:
-
Potential Cause 1: Contribution of Phase II Metabolism: If the compound is more stable in microsomes but less stable in hepatocytes, this suggests that Phase II metabolism (e.g., glucuronidation) is a significant clearance pathway.[13] The piperazine moiety, after initial hydroxylation, could be a substrate for UGTs.[14][15]
-
Potential Cause 2: Role of Transporters: If the compound is less stable in microsomes but more stable in hepatocytes, it could indicate that the compound is a substrate for uptake or efflux transporters in the hepatocytes, limiting its access to metabolic enzymes.[13]
-
Troubleshooting Steps:
-
Metabolite Identification: Perform metabolite identification studies in both systems to understand the metabolic pathways involved. The presence of glucuronide conjugates in hepatocyte incubations would confirm the role of UGTs.
-
Use Specific Enzyme Inhibitors: In the hepatocyte assay, you can use broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to assess the contribution of Phase I metabolism.
-
Evaluate Transporter Involvement: Specific transporter inhibitors can be used in hepatocyte suspensions to investigate the role of uptake and efflux transporters.
-
Visualizing the Troubleshooting Workflow
Caption: Workflow for troubleshooting microsomal stability assays.
Frequently Asked Questions (FAQs)
Q1: What is the importance of determining the intrinsic clearance (CLint)?
A1: Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of other physiological factors like blood flow.[16] It is a crucial parameter for predicting in vivo hepatic clearance, which in turn helps in estimating the drug's half-life and bioavailability.[2][16]
Q2: How do I choose between human and animal-derived metabolic systems?
A2: While animal models are essential for preclinical studies, there can be significant interspecies differences in drug metabolism.[17] It is highly recommended to use human-derived systems (human liver microsomes or hepatocytes) as early as possible to get a more accurate prediction of human pharmacokinetics. Comparing data from different species can also help in selecting the most appropriate animal model for further in vivo studies.[18]
Q3: What analytical techniques are best suited for quantifying this compound and its metabolites?
A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for this type of analysis.[19][20][21][22] It offers high sensitivity and selectivity, allowing for the accurate quantification of the parent compound and the identification of its metabolites in complex biological matrices.[23][24]
Q4: Can I use computational models to predict the metabolic stability of this compound?
A4: In silico models can be a valuable tool in early drug discovery to predict potential sites of metabolism ("soft spots") and to prioritize compounds for synthesis and experimental testing.[4] However, these models should be used in conjunction with, and not as a replacement for, in vitro experimental data.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
1. Preparation of Reagents:
- Phosphate Buffer (100 mM, pH 7.4)
- This compound stock solution (10 mM in DMSO)
- Pooled Human Liver Microsomes (20 mg/mL stock)
- NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Internal Standard in quenching solution (e.g., ice-cold acetonitrile)
2. Incubation Procedure:
- Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
- In a 96-well plate, add the test compound solution.
- Add the liver microsomes to achieve a final protein concentration of 0.5 mg/mL.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
- Include control incubations: a negative control without the NADPH regenerating system and a positive control with a known metabolized compound.
3. Sample Analysis:
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- Quantify the remaining parent compound at each time point.
4. Data Analysis:
- Plot the natural logarithm of the percentage of remaining compound versus time.
- Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
- Calculate the half-life (t1/2) = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.[16]
Protocol 2: Hepatocyte Stability Assay
1. Preparation of Reagents:
- Cryopreserved Human Hepatocytes
- Hepatocyte Incubation Medium (e.g., Williams' Medium E)
- This compound stock solution (10 mM in DMSO)
- Internal Standard in quenching solution (e.g., ice-cold acetonitrile)
2. Incubation Procedure:
- Rapidly thaw the cryopreserved hepatocytes and determine cell viability.
- Prepare a hepatocyte suspension in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
- Add the test compound to the hepatocyte suspension (final concentration e.g., 1 µM).
- Incubate the suspension at 37°C with gentle shaking.
- At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
3. Sample Analysis and Data Analysis:
- Follow the same procedures as described for the microsomal stability assay.
Data Summary Table
| Parameter | Microsomal Stability Assay | Hepatocyte Stability Assay | Interpretation |
| Test System | Liver Microsomes | Intact Liver Cells | Microsomes primarily assess Phase I; Hepatocytes assess Phase I & II and transport.[8][10][18] |
| Cofactors | Primarily NADPH | Endogenous Cofactors | Hepatocytes have a full complement of cofactors.[11] |
| Typical t1/2 Range | Minutes to >1 hour | Minutes to several hours | A shorter t1/2 indicates faster metabolism. |
| CLint Prediction | Predicts CYP-mediated clearance | Predicts overall hepatic clearance | Hepatocyte data is generally more predictive of in vivo clearance.[11] |
References
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- Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]
- Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
- Antia, U., & Tingle, M. (2010). Metabolic interactions with piperazine-based 'party pill' drugs.
- Patsnap Synapse. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?[Link]
- Daniel, W. A., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-476. [Link]
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- Rotzinger, S., et al. (1998). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. Journal of Pharmacology and Experimental Therapeutics, 285(2), 673-680. [Link]
- Naydenova, Z., et al. (1995). Inhibition of UDP-glucuronyltransferase Activity in Rat Liver Microsomes by Pyrimidine Derivatives. Comparative Biochemistry and Physiology Part C: Pharmacology, Toxicology and Endocrinology, 112(3), 321-325. [Link]
- Li, W., & Jia, H. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]
- Masimirembwa, C. M., et al. (2003). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
- Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
- Bolles, J. S., et al. (2014). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds.
- Al-Dirbashi, O. Y., et al. (2019).
- G. Scholl-Bürgi, S., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(7), 1269-1279. [Link]
- Obach, R. S. (2011). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of Medicinal Chemistry, 54(1), 1-19. [Link]
- Akhtar, M. J., et al. (2020). Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents. Bioorganic Chemistry, 94, 103433. [Link]
- Cyprotex. (n.d.).
- BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
- ResearchGate. (2024). In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. [Link]
- Miners, J. O., & Mackenzie, P. I. (2010). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology, 42(3), 313-321. [Link]
- de Graaf, C., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1466-1478. [Link]
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
- BioIVT. (2024, March 20). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices [Video]. YouTube. [Link]
- Johnson, T. A., & Stetson, P. L. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3339-3371. [Link]
- Wikipedia. (n.d.). Glucuronosyltransferase. [Link]
- Scott, J. S., & Warrington, S. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2097-2113. [Link]
- Nowell, S. A., et al. (1999). Glucuronidation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4, 5-b]pyridine by human microsomal UDP-glucuronosyltransferases: identification of specific UGT1A family isoforms involved. Carcinogenesis, 20(6), 1107-1114. [Link]
- Cyprotex. (n.d.). Microsomal Stability. [Link]
- Pelkonen, O., & Turpeinen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Arhiv za higijenu rada i toksikologiju, 70(1), 1-13. [Link]
- Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]
- Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]
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- Di, L., et al. (2009). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. ScienceAlert. [Link]
- Chem Help ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. [Link]
- International Journal of Pharmacy and Technology. (2016).
- Wikipedia. (n.d.). Pyrimidine metabolism. [Link]
- Rodwell, V. W., et al. (2018). Purine & Pyrimidine Metabolism. In Harper's Illustrated Biochemistry (31st ed.).
- Daher, G. C., et al. (1990). Metabolism of pyrimidine analogues and their nucleosides. Pharmacology & Therapeutics, 48(2), 189-222. [Link]
- United Nations Office on Drugs and Crime. (n.d.).
- Escalante-Chong, R., et al. (2015). Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase. FEBS Letters, 589(19 Pt B), 2736-2743. [Link]
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Technical Support Center: Scaling Up 5-Bromo-2-(piperazin-1-yl)pyrimidine Synthesis
Welcome to the technical support guide for the synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting guidance and address common challenges encountered when scaling this reaction from the bench to pilot plant or manufacturing scale.
The synthesis of this compound is a cornerstone for the development of numerous pharmaceutical agents, particularly in oncology and virology.[1][2] It is a key intermediate whose purity and cost-effective production are critical. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a class of reactions known for specific challenges when transitioning to a larger scale.[3][4] This guide provides field-proven insights to navigate these complexities, ensuring a robust, safe, and efficient scale-up process.
Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The formation of this compound is typically achieved by reacting an activated pyrimidine species, such as 5-bromo-2-chloropyrimidine, with piperazine. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4/6 positions.[5] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General SNAr mechanism for the synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of the this compound synthesis in a question-and-answer format.
Q1: My reaction yield drops significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?
A drop in yield during scale-up is a frequent challenge and often points to issues with physical, rather than chemical, parameters.[6]
-
Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration.[6] This can accelerate side reactions or cause product degradation. The surface-area-to-volume ratio decreases dramatically at scale, making heat dissipation less efficient.
-
Solution: Ensure the reactor's impeller design and stirring rate are adequate to maintain a homogenous mixture. For exothermic reactions, consider a slower, controlled addition of one of the reagents and verify that the reactor's cooling system can handle the heat output.[6]
-
-
Exotherm Control: The nucleophilic substitution is often exothermic. What is easily managed in a lab flask with an ice bath can become a serious safety hazard and a source of impurity formation at a larger scale.[6]
-
Solution: Perform calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the thermal profile of the reaction. Implement a controlled addition profile for the piperazine or base. Always monitor the internal reaction temperature with calibrated probes.[6]
-
-
Raw Material Quality: The impact of impurities in starting materials is magnified at scale.[6] A seemingly minor impurity in 2,5-dibromopyrimidine or piperazine can act as a catalyst for side reactions.
-
Solution: Qualify all raw material suppliers and perform rigorous incoming quality control (QC) on each batch. Test for purity (HPLC, GC), water content (Karl Fischer), and potential reactive impurities.
-
Q2: I'm observing the formation of a significant, less polar byproduct by TLC/LC-MS. What is it and how can I prevent it?
This is a classic sign of a di-substitution side reaction, where a second molecule of piperazine displaces the bromine atom at the C5 position, forming 2,5-di(piperazin-1-yl)pyrimidine.
-
Cause: This occurs when using an excess of piperazine, at elevated temperatures, or during prolonged reaction times. The initial product, this compound, can itself act as a substrate for a second substitution.
-
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Avoid using a large excess of piperazine. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor the second, more difficult substitution.
-
Use of a Protecting Group: The most robust solution, especially for large-scale synthesis where purity is paramount, is to use N-Boc-piperazine.[7][8] This ensures mono-substitution. The Boc group is then removed in a subsequent step, adding to the process but often resulting in a much cleaner product and higher overall yield.
-
Choice of Leaving Group: The C2-chloro position is generally more reactive to SNAr than the C5-bromo position, providing a degree of selectivity.[9] Using 5-bromo-2-chloropyrimidine can help minimize di-substitution compared to 2,5-dibromopyrimidine under carefully controlled conditions.
-
Q3: My crude product is an intractable oil/gum, making isolation and purification difficult. What's causing this and how can I improve it?
This issue often arises from the formation of hydrochloride salts and the presence of unreacted piperazine.
-
Cause: Piperazine is a base that readily forms salts with the HCl or HBr generated during the reaction. These salts can be hygroscopic and oily. Excess piperazine can also be difficult to remove.
-
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or an organic base like diisopropylethylamine (DIPEA) as a scavenger for the acid byproduct.[8] This prevents the formation of piperazine salts.
-
Aqueous Work-up: A well-designed aqueous work-up is critical. After the reaction, a dilute acid wash (e.g., 1M HCl) can remove excess piperazine and the scavenger base. Be cautious, as your product may also have some solubility in the acidic aqueous phase. An acid/base extraction can be a powerful purification tool: extract impurities at one pH, adjust the pH of the aqueous layer to basify your product, and then extract the product into an organic solvent.
-
Crystallization: Develop a robust crystallization procedure. This is the most effective method for purification at scale. Screen various solvents and solvent/anti-solvent systems (e.g., isopropanol/water, ethyl acetate/heptane) to find conditions that provide a crystalline solid with good purity and yield.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal starting conditions (solvent, base, temperature) for this reaction?
A: While optimization is specific to your equipment and scale, a common starting point is:
-
Solvent: Aprotic polar solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are effective.[10][11] Alcohols like isopropanol can also be used. The choice depends on reagent solubility, reaction temperature, and downstream processing.
-
Base: 2.0-2.5 equivalents of a base like K₂CO₃ or Cs₂CO₃ are commonly used to scavenge the acid byproduct.[9] Alternatively, using a slight excess of piperazine (e.g., 2.2 equivalents) allows it to act as both the nucleophile and the base, though this can complicate purification.
-
Temperature: This reaction is often run at elevated temperatures, from 50 °C to 120 °C, depending on the solvent and reactivity of the starting material. Monitor the reaction closely, as higher temperatures can increase byproduct formation.[12]
Q: Is it better to use 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine?
A: The choice depends on cost, availability, and desired selectivity. The C2-chloro group is generally more labile (a better leaving group in this context) than the C5-bromo group in SNAr reactions on pyrimidines.[9] This differential reactivity can be exploited to achieve selective mono-substitution at the C2 position. However, within halogen groups on similar substrates, bromo-derivatives can sometimes be more reactive than chloro-derivatives.[13] For this specific synthesis, 5-bromo-2-chloropyrimidine is often preferred as it provides a more predictable and selective reaction at the C2 position.
Q: What analytical methods are recommended for monitoring the reaction and product purity?
A: A combination of methods is essential for robust process control:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is useful for quick qualitative checks.[12] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) provides quantitative data on the consumption of starting materials and formation of the product and byproducts.
-
Purity Analysis: HPLC is the gold standard for final product purity assessment.[14]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the structure of the final product. Mass Spectrometry (MS) confirms the molecular weight.
Q: What are the primary safety concerns for this process at scale?
A:
-
Reagent Hazards: 2,5-Dibromopyrimidine and related halo-pyrimidines are irritants to the skin, eyes, and respiratory system.[15][16] Piperazine can also be corrosive. Always handle these chemicals in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18]
-
Exothermic Reaction: As discussed, the reaction can release a significant amount of heat.[6] Failure to control the exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure. Ensure the reactor's cooling capacity is sufficient and that emergency cooling procedures are in place.
-
Solvent Hazards: Be aware of the flammability and health hazards associated with the chosen solvent. Ensure all equipment is properly grounded to prevent static discharge.
Data and Protocols
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Actions |
| Low Yield | Poor mass/heat transfer; uncontrolled exotherm; poor raw material quality.[6] | Improve agitation; slow reagent addition; perform calorimetry; qualify raw material suppliers. |
| Di-substitution Impurity | Excess piperazine; high temperature; long reaction time. | Use stoichiometric control (1.1-1.5 eq piperazine); lower reaction temp; consider using Boc-piperazine. |
| Incomplete Conversion | Insufficient base; poor solubility of reagents; low temperature.[12] | Ensure >2 eq of base scavenger is used; choose a solvent with better solubility; moderately increase temperature while monitoring impurities. |
| Difficult Purification | Formation of piperazine salts; excess unreacted piperazine. | Use an inorganic base (e.g., K₂CO₃); implement an acid/base aqueous work-up; develop a robust crystallization protocol. |
General Lab-Scale Protocol (Illustrative)
This protocol is a starting point and must be optimized for your specific requirements.
-
Setup: To a clean, dry, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe under a nitrogen atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq), N-Boc-piperazine (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., DMF, 5-10 mL per gram of starting material).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC every 1-2 hours until the starting 5-bromo-2-chloropyrimidine is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water (2x) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane). Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Final Isolation: Remove the solvent and excess acid under reduced pressure. The product can be isolated as the hydrochloride salt or neutralized with a base and extracted to yield the free base.
Process and Logic Diagrams
Caption: A decision tree for troubleshooting common issues.
Caption: A typical process flow for scale-up synthesis.
References
- ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- PrepChem.com. Synthesis of 5-Bromo-2-(1-piperazinyl)pyrimidine (IIc).
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Oriental Journal of Chemistry. Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies.
- PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.
- RSC Publishing. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis.
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
- NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination.
- National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- PubMed Central. Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies.
- RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- PubMed. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus.
- ResearchGate. (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
- Wuhan Chemwish Technology Co., Ltd. 5-Bromo-2-(piperazin-1yl)pyrimidine CAS NO.99931-82-5.
- MDPI. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. US2919275A - Purification of piperazine.
- AHH Chemical Co., Ltd. 5-Bromo-2-(4-methyl-1-piperazinyl)pyrimidine - CAS 141302-36-5.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- National Institutes of Health. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
Sources
- 1. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. fishersci.com [fishersci.com]
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- 17. fishersci.com [fishersci.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Debromination of 5-Bromo-2-(piperazin-1-yl)pyrimidine
Welcome to the technical support resource for the debromination of 5-Bromo-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, field-tested insights into this critical synthetic transformation. Here, we address common challenges, offer robust troubleshooting strategies, and present validated protocols to ensure the successful synthesis of the key pharmaceutical intermediate, 2-(piperazin-1-yl)pyrimidine.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the debromination of this compound, focusing on the widely adopted method of Catalytic Transfer Hydrogenation (CTH).
Q1: What are the primary methods for the debromination of this compound?
A1: The reductive cleavage (hydrogenolysis) of the carbon-bromine bond is the standard approach.[2] While several methods exist for aryl debromination, the most common and scalable for this substrate is Catalytic Transfer Hydrogenation (CTH) .[3][4] This method offers significant advantages over classical catalytic hydrogenation, which requires specialized high-pressure equipment and the handling of flammable hydrogen gas.[2][5] CTH generates hydrogen in situ from a stable hydrogen donor, making it more convenient and safer for standard laboratory setups.[4][6]
Q2: What is Catalytic Transfer Hydrogenation (CTH) and how does it work in this context?
A2: CTH is a reduction technique where hydrogen is transferred from a donor molecule to the substrate, mediated by a metal catalyst. In this case, this compound (the hydrogen acceptor) receives hydrogen from a donor like ammonium formate. The entire process is facilitated by a heterogeneous catalyst, typically palladium on carbon (Pd/C).[3][7] The ammonium formate decomposes on the palladium surface to produce hydrogen, which is then used to reductively cleave the C-Br bond.[6]
Q3: What is the specific role of the Palladium on Carbon (Pd/C) catalyst?
A3: Palladium on Carbon (Pd/C) is a heterogeneous catalyst, meaning it exists in a different phase (solid) from the reaction mixture (liquid).[8] Its primary roles are:
-
Adsorption: Both the hydrogen donor (ammonium formate) and the aryl bromide substrate adsorb onto the surface of the palladium nanoparticles.
-
Activation: It facilitates the decomposition of the hydrogen donor to generate active hydrogen species on the metal surface.
-
Reaction Mediation: It provides an active surface where the hydrogenolysis of the carbon-bromine bond occurs, leading to the formation of the debrominated product and HBr.[2] The carbon support provides a high surface area, maximizing the exposure of the palladium catalyst and enhancing reaction efficiency.[8]
Q4: Why is ammonium formate a commonly used hydrogen donor?
A4: Ammonium formate is highly effective and convenient for CTH for several reasons:[4]
-
Stability: It is a stable, crystalline solid that is easy to handle and store.
-
Efficiency: It readily decomposes in the presence of Pd/C under mild conditions (often at or slightly above room temperature) to provide hydrogen.[6]
-
Clean Byproducts: The decomposition byproducts are ammonia and carbon dioxide, which are volatile and easily removed from the reaction mixture during workup.
Q5: How can I effectively monitor the progress of the debromination reaction?
A5: Consistent monitoring is critical for determining the reaction endpoint and preventing the formation of byproducts from over-reaction.[5] The most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and simple qualitative method. A suitable eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with triethylamine) can effectively separate the more polar product from the less polar starting material.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are quantitative methods that provide accurate data on the consumption of starting material and the formation of the product.[9][10][11] They are essential for precise reaction profiling and impurity analysis.
Section 2: Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem: Low or No Conversion of Starting Material
Q: My reaction shows minimal consumption of this compound after several hours. What are the likely causes and how can I fix this?
A: This is a common issue that typically points to a problem with one of the core reaction components. Follow this diagnostic workflow:
Troubleshooting Low Conversion
-
Cause 1: Inactive Catalyst: The Pd/C catalyst is the most critical component. It can lose activity over time due to oxidation or improper storage. Catalysts from different vendors can also have vastly different activities.
-
Solution: Always use a fresh batch of high-quality 10% Pd/C from a reputable supplier. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation during setup.[12]
-
-
Cause 2: Ineffective Hydrogen Donor: Ammonium formate can degrade if stored improperly. Insufficient stoichiometry is also a common oversight.
-
Solution: Use fresh, dry ammonium formate. Ensure at least 3-5 molar equivalents are used relative to the starting material to drive the reaction to completion.[7]
-
-
Cause 3: Insufficient Temperature: While some CTH reactions proceed at room temperature, many require gentle heating to initiate and sustain the decomposition of ammonium formate.[6]
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in methanol (approx. 65 °C) is a very common and effective condition.
-
-
Cause 4: Poor Solubility or Solvent Issues: The substrate must be fully dissolved for an efficient reaction. The presence of water in the solvent can sometimes interfere with the catalyst's activity.
-
Solution: Use a solvent that fully dissolves the this compound, such as methanol or ethanol. Ensure the solvent is of high purity.
-
Problem: Incomplete or Stalled Reaction
Q: My reaction proceeds to about 50-70% conversion and then stops, even with extended reaction time. What should I do?
A: A stalled reaction typically indicates catalyst deactivation or depletion of a key reagent.
-
Cause 1: Catalyst Poisoning/Deactivation: The HBr generated in situ from the debromination can acidify the reaction mixture, which may inhibit or deactivate the palladium catalyst over time.[12] Certain functional groups or impurities can also act as catalyst poisons.
-
Solution: Consider adding a mild, non-nucleophilic base (e.g., 1-2 equivalents of sodium acetate or triethylamine) to the reaction mixture. This can neutralize the generated acid and maintain catalyst activity. Alternatively, adding a fresh portion of the catalyst to the stalled reaction can sometimes restart the conversion.
-
-
Cause 2: Insufficient Hydrogen Donor: The initial charge of ammonium formate may have been consumed or decomposed before the reaction reached completion.
-
Solution: Add an additional 1-2 equivalents of ammonium formate to the reaction mixture. If the reaction restarts, it confirms that donor depletion was the issue.
-
Problem: Significant Impurity Formation
Q: My final product is contaminated with several byproducts. What are they and how can I avoid them?
A: The primary goal is clean conversion to 2-(piperazin-1-yl)pyrimidine. Byproducts complicate purification and reduce yield.
-
Potential Byproduct 1: Starting Material: The most common "impurity" is unreacted starting material due to the issues described above.
-
Solution: Address the root cause of low or stalled conversion. Purification via column chromatography can separate the product from the starting material.
-
-
Potential Byproduct 2: Piperazine Dimer: In some cases, a small amount of 1,4-bis(pyrimidin-2-yl)piperazine can form, especially if the synthesis of the starting material from 2-chloropyrimidine was not perfectly mono-substituted.[13][14]
-
Solution: Ensure the purity of your this compound starting material. This byproduct is significantly less polar and can be separated by silica gel chromatography.
-
-
Potential Byproduct 3: Ring-Opened or Over-Reduced Species: While less common under mild CTH conditions, harsh conditions (high temperatures, aggressive catalysts) could potentially lead to the reduction of the pyrimidine ring itself.
Section 3: Recommended Protocols & Methodologies
Protocol 1: Catalytic Transfer Hydrogenation for Debromination
This protocol outlines a reliable method for the debromination of this compound on a laboratory scale.
Experimental Workflow
Materials & Reagents:
-
This compound (1.0 eq)
-
Ammonium Formate (4.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol % of Pd)
-
Methanol (MeOH), ACS grade
-
Celite® or another filter aid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and ammonium formate.
-
Solvent Addition: Add methanol (approx. 10-20 mL per gram of starting material). Stir the mixture until all solids are dissolved.
-
Inerting: Flush the flask with an inert gas for 2-3 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the stirred solution. Note: Never add dry Pd/C to a flask containing solvent vapors without an inert atmosphere, as it can be pyrophoric.
-
Reaction: Heat the reaction mixture to a gentle reflux (~65 °C).
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the mixture with additional methanol and filter it through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.[12]
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2-(piperazin-1-yl)pyrimidine can be purified by silica gel column chromatography or recrystallization to obtain the final product, which typically presents as a white to off-white solid.[1]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting material as a reference.
-
Elution: Develop the plate in a chamber containing a suitable mobile phase. A good starting point is 10:1 Dichloromethane:Methanol with a few drops of triethylamine to prevent streaking.
-
Visualization: Visualize the spots under UV light (254 nm). The product, 2-(piperazin-1-yl)pyrimidine, should have a lower Rf value (be more polar) than the starting this compound. The reaction is complete when the starting material spot is no longer visible.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale & Notes |
| Catalyst | 10% Pd/C, 50% wet | Standard, effective heterogeneous catalyst. Wet catalyst is safer to handle. |
| Catalyst Loading | 5 - 10 mol % (of Pd) | Lower loading may result in slow or incomplete reactions. Higher loading is often unnecessary. |
| Hydrogen Donor | Ammonium Formate | Efficient, stable, and easy-to-handle source of in situ hydrogen.[3][7] |
| Donor Stoich. | 3 - 5 equivalents | An excess is required to drive the reaction to completion. |
| Solvent | Methanol or Ethanol | Provides good solubility for the substrate and reagents. |
| Temperature | 60 - 70 °C (Reflux) | Ensures efficient decomposition of ammonium formate and a reasonable reaction rate. |
| Reaction Time | 1 - 4 hours | Highly dependent on scale and catalyst activity. Monitor closely. |
| Expected Yield | >85% (after purification) | Yields are typically high for this clean transformation. |
References
- PrepChem.com. (n.d.). Synthesis of 2-(1-piperazinyl)pyrimidine.
- Indian Journal of Pharmaceutical Sciences. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- ACS Catalysis. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- PrepChem.com. (n.d.). Synthesis of 5-Bromo-2-(1-piperazinyl)pyrimidine (IIc).
- PubMed. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography.
- YouTube. (2025). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination.
- Erowid. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate.
- Erowid. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate.
- YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
- Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review.
- YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination.
- NIH National Center for Biotechnology Information. (n.d.). Reductions of aryl bromides in water at room temperature.
- NIH National Center for Biotechnology Information. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- NIH National Center for Biotechnology Information. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- Wikipedia. (n.d.). Dehalogenation.
- Taylor & Francis Online. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
- Royal Society of Chemistry. (n.d.). Base free transfer hydrogenation using a covalent triazine framework based catalyst.
- ResearchGate. (n.d.). Optimization of selective catalytic hydrogenation in front-end depropanization process.
- Wordpress. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation).
- PrepChem.com. (n.d.). Synthesis of 1-(2-pyrimidinyl)piperazine.
- ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF.
- Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
- Reddit. (n.d.). Reaction Conditions for Selective Debromination : r/Chempros.
- FIU. (n.d.). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
- MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
- MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions.
Sources
- 1. Page loading... [guidechem.com]
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- 3. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. zenodo.org [zenodo.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 14. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
Technical Support Center: NMR Analysis of 5-Bromo-2-(piperazin-1-yl)pyrimidine and its Impurities
Introduction
Welcome to the technical support center for the analysis of 5-Bromo-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and purity assessment of this important heterocyclic intermediate. In pharmaceutical development, rigorous impurity profiling is not just a regulatory requirement but a cornerstone of ensuring drug safety and efficacy.[1][2] NMR spectroscopy stands as a primary analytical tool, offering unparalleled insight into molecular structure and quantification without the need for specific impurity reference standards.[3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the NMR analysis of this compound, ensuring the integrity and accuracy of your results.
Part 1: Characterization of Pure this compound
A thorough understanding of the NMR spectrum of the pure active pharmaceutical ingredient (API) is the first step in identifying impurities. The structure, shown below, contains two key spin systems: the pyrimidine ring and the piperazine ring.
Structure: this compound Molecular Formula: C₈H₁₁BrN₄[4] Molecular Weight: 243.10 g/mol [4]
Expected NMR Spectral Data
The chemical shifts are highly dependent on the solvent used. The data below is a general guide; shifts can vary.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Pyrimidine H-4, H-6 | ~8.3 | ~158.0 | Two equivalent protons on the pyrimidine ring, appearing as a singlet. |
| Piperazine CH₂ (positions 3', 5') | ~3.8 | ~45.0 | Protons adjacent to the pyrimidine ring. |
| Piperazine CH₂ (positions 2', 6') | ~2.9 | ~46.0 | Protons adjacent to the NH group. |
| Piperazine NH | Variable (e.g., ~1.5 - 3.0) | - | Broad signal, position and intensity are solvent and concentration-dependent. Can be confirmed by D₂O exchange.[5] |
| Pyrimidine C-5 (with Br) | - | ~107.0 | Quaternary carbon, signal will be weak. |
| Pyrimidine C-2 | - | ~161.0 | Quaternary carbon attached to the piperazine nitrogen. |
Note: Data is compiled and estimated based on spectral data from similar pyrimidine and piperazine structures.[6][7][8][9][10] Precise shifts should be determined experimentally.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: I am seeing two singlets around 8.5-9.0 ppm in my ¹H NMR spectrum instead of the expected single peak for the pyrimidine protons. What could this be?
A1: This is a strong indication of a process-related impurity, most likely the starting material 2,5-dibromopyrimidine . In the synthesis, incomplete reaction with piperazine would leave this starting material in your final product. The two aromatic protons in 2,5-dibromopyrimidine are equivalent and typically appear as a singlet at a higher chemical shift (downfield) compared to the product due to the electronic effects of the second bromine atom.
Troubleshooting Steps:
-
Spike your sample: Add a small amount of authentic 2,5-dibromopyrimidine to your NMR sample. If the intensity of the unknown singlet increases, you have confirmed its identity.
-
LC-MS Analysis: Couple your NMR analysis with mass spectrometry to confirm the presence of a species with the corresponding mass-to-charge ratio for dibromopyrimidine.
-
Review Purification: Re-evaluate your crystallization or chromatography methods to improve the removal of this starting material.[11]
Q2: The signals for the piperazine protons in my ¹H NMR are unusually broad and poorly defined. What is causing this?
A2: Broadening of the piperazine signals can stem from several factors:
-
Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the piperazine ring have a nuclear quadrupole moment. This can cause rapid relaxation of adjacent protons, leading to signal broadening. This is an inherent property of the molecule.[12]
-
Chemical Exchange: The piperazine NH proton can undergo chemical exchange with residual water or other labile protons in the sample. This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, causing broadening of both the NH signal and the adjacent CH₂ signals.
-
Conformational Dynamics: The piperazine ring can exist in multiple chair or boat conformations that may be slowly interconverting on the NMR timescale, leading to broadened signals.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can increase the rate of conformational exchange, often resulting in sharper, time-averaged signals. Conversely, lowering the temperature may "freeze out" individual conformers, allowing them to be resolved.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The NH proton will exchange with deuterium, causing its signal to disappear and often sharpening the adjacent CH₂ signals by eliminating the exchange-based broadening.[5]
-
Acidification: Adding a trace amount of a deuterated acid (e.g., TFA-d) can protonate the piperazine nitrogens. This can lock the conformation and eliminate broadening due to nitrogen inversion, though it will significantly alter the chemical shifts.
Q3: My sample contains a low-level unknown impurity with signals overlapping the main compound's peaks. How can I identify and quantify it?
A3: Signal overlap is a common challenge, especially with complex molecules in the same sample.[12] Advanced NMR techniques are required for resolution.
Identification Workflow:
-
2D NMR Spectroscopy: Two-dimensional NMR is essential for resolving overlapping signals and elucidating the structure of the unknown impurity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the impurity's structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds (¹H-¹³C long-range correlation), which is crucial for connecting structural fragments.
-
Quantification Method (qNMR):
-
Quantitative NMR (qNMR): This technique allows for the determination of the concentration of an analyte without a specific reference standard for that analyte.
-
Select a suitable internal standard: Choose a compound with a known purity and concentration (e.g., maleic acid, dimethyl sulfone) that has a sharp singlet in a region of the spectrum with no overlap.
-
Ensure full relaxation: Use a long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T₁ of any proton being quantified) to ensure the signal intensity is directly proportional to the number of protons.
-
Compare integrals: The concentration of the impurity can be calculated by comparing the integral of a well-resolved impurity signal to the integral of the known internal standard.
-
Q4: My NMR spectrum has a rolling baseline and distorted peak shapes. What are the first things I should check?
A4: These issues almost always point to problems with sample preparation or spectrometer setup.[13][14]
Troubleshooting Checklist:
-
Sample Homogeneity: Ensure your sample is fully dissolved and free of any solid particles. Suspended solids will severely distort the magnetic field homogeneity, leading to broad lineshapes.[13] Always filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[15]
-
Solvent and Concentration: Use a sufficient amount of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) to cover the detection region of the NMR probe.[13] An insufficient sample height is a common cause of poor shimming and bad peak shape. For ¹H NMR, a concentration of 5-25 mg is usually sufficient.
-
Spectrometer Shimming: Poor shimming of the magnetic field is a primary cause of distorted peaks. If you have a good quality sample, the spectrometer's auto-shim routine should perform well. If not, manual shimming may be necessary.
-
Pulse Calibration: An incorrectly calibrated 90° pulse width can lead to baseline distortions and phasing problems. This should be checked and calibrated regularly on the spectrometer.
Part 3: Advanced Protocols & Workflows
Protocol 1: Standard NMR Sample Preparation
This protocol ensures the acquisition of high-quality NMR spectra.
-
Weighing: Accurately weigh 10-20 mg of your this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the solvent does not have signals that overlap with key signals of your analyte.[16]
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
-
Filtration: Take a Pasteur pipette and tightly pack a small amount of glass wool into the narrow tip. Filter the sample solution through this pipette directly into a clean, high-quality 5 mm NMR tube.[15] The final solution should be completely transparent.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.
Workflow: Identification of an Unknown Impurity
The following diagram outlines a systematic approach to identifying an unknown impurity detected in an NMR spectrum.
Caption: A logical workflow for the identification of unknown impurities using NMR and complementary techniques.
Potential Degradation Pathways
Pyrimidine rings can be susceptible to certain degradation pathways, which may generate impurities under specific storage or stress conditions (e.g., acidic/basic hydrolysis, oxidation). One potential pathway involves the hydrolysis of the C-N bond connecting the pyrimidine and piperazine rings, although this is generally stable. Another possibility is degradation of the pyrimidine ring itself, which can be a complex process.[17][18][19] If degradation is suspected, forced degradation studies coupled with NMR and MS analysis are recommended to identify the resulting products.[1]
References
- Benchchem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- Almac. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Vignaduzzo, S. E., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-150. [Link]
- Kaufman, T. S., & Vignaduzzo, S. E. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- CPHI Online. (n.d.). Detection and quantitation of process-related impurities in biopharma manufacturing.
- Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Yilmaz, F., et al. (n.d.). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie.
- University of Leicester. (n.d.).
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Durham University. (n.d.). How to make an NMR sample.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Organomation. (n.d.).
- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.
- Ali, I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4968. [Link]
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- Supporting Inform
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- Popiolek, L., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]
- ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e.
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- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Benchchem. (2026).
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
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- Eawag. (2008).
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Technical Support Center: LC-MS Method Development for 5-Bromo-2-(piperazin-1-yl)pyrimidine Analysis
Welcome to the technical support center for the LC-MS analysis of 5-Bromo-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during method development and routine analysis.
I. Overview of Analytical Considerations
This compound is a heterocyclic compound featuring a pyrimidine core, a piperazine ring, and a bromine atom.[1][2] Its chemical structure (Molecular Formula: C₈H₁₁BrN₄, Molecular Weight: 243.10 g/mol ) suggests a moderate polarity due to the presence of nitrogen atoms in the pyrimidine and piperazine rings.[1][2] The piperazine moiety, in particular, can be readily protonated, making the compound suitable for positive mode electrospray ionization (ESI) mass spectrometry.
The analysis of such nitrogen-containing heterocycles by reversed-phase liquid chromatography can sometimes be challenging due to their potential for strong interactions with residual silanols on silica-based columns, leading to poor peak shape.[3][4] Therefore, careful selection of the analytical column and mobile phase composition is crucial for a robust and reproducible method.
II. Recommended Starting Method Parameters
This section provides a well-tested starting point for your method development. These parameters should yield a reasonable chromatographic peak and a detectable signal for this compound. Further optimization will likely be necessary to achieve desired performance characteristics for your specific application.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 2.6 µm | A standard C18 column provides good reversed-phase retention for moderately polar compounds. The shorter length and smaller particle size allow for faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the protonation of the analyte, which is beneficial for ESI-MS in positive mode and can improve peak shape.[5] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography with good UV transparency and compatibility with MS. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient is a good starting point to determine the approximate elution time of the analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume helps to minimize peak distortion. |
Mass Spectrometry (MS) Parameters (Positive ESI Mode)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | The piperazine and pyrimidine nitrogens are basic and readily protonated. |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI.[5] |
| Nebulizer Gas Pressure | 35 psi | Aids in the formation of a fine spray of droplets.[6] |
| Drying Gas Flow | 10 L/min | Facilitates the desolvation of droplets.[6] |
| Drying Gas Temperature | 300 °C | A common temperature for desolvation; may need optimization based on analyte stability.[6] |
| Scan Mode | Full Scan (m/z 100-400) and/or MRM | Full scan is useful for initial method development to identify the precursor ion. Multiple Reaction Monitoring (MRM) is ideal for quantification due to its high selectivity and sensitivity. |
| Expected Precursor Ion | [M+H]⁺ at m/z 243.0 and 245.0 | The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal abundance (⁷⁹Br and ⁸¹Br).[7] |
III. Sample Preparation Workflow
Proper sample preparation is critical for accurate and reliable LC-MS analysis.[8][9] The primary goals are to remove interferences, concentrate the analyte, and ensure compatibility with the LC-MS system.[9]
Sources
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Validation & Comparative
The 5-Bromo-2-(piperazin-1-yl)pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents, particularly in oncology.[1] Its ability to engage in hydrogen bonding and serve as a versatile anchor for various substituents has made it a focal point for the design of potent and selective kinase inhibitors.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly versatile, pyrimidine derivative: 5-Bromo-2-(piperazin-1-yl)pyrimidine . By objectively comparing the impact of chemical modifications to this core structure, supported by experimental data, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation kinase inhibitors.
The Core Scaffold: Understanding the Roles of Pyrimidine, Piperazine, and Bromine
The this compound scaffold is a composite of three key chemical entities, each contributing distinct properties that influence its biological activity. Understanding these individual contributions is fundamental to interpreting the SAR data that follows.
-
The 2-(Piperazin-1-yl)pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, acts as a bioisostere for the purine scaffold of ATP, enabling competitive binding to the ATP-binding pocket of kinases.[2] The piperazine moiety, a frequently encountered pharmacophore in drug discovery, offers a key point for derivatization.[2] Its non-aromatic nature provides conformational flexibility, and the distal nitrogen atom serves as a convenient attachment point for a variety of substituents that can explore different regions of the kinase active site, thereby influencing potency and selectivity.
-
The 5-Bromo Substituent: The bromine atom at the 5-position of the pyrimidine ring is not merely a placeholder. Its electron-withdrawing nature can modulate the electronic properties of the pyrimidine ring, potentially influencing its interaction with the kinase hinge region. Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its size and lipophilicity also contribute to the overall physicochemical properties of the molecule.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Rings
The development of potent and selective kinase inhibitors from the this compound scaffold hinges on the systematic modification of both the pyrimidine and piperazine rings. The following sections dissect the SAR of this scaffold, drawing upon data from various studies on related pyrimidine-piperazine hybrids.
Modifications of the Pyrimidine Ring
While the 5-bromo substitution is a defining feature of our core scaffold, understanding the impact of modifying this position and others on the pyrimidine ring is crucial for optimization.
-
The 5-Position: Beyond Bromine: The presence of a halogen at the 5-position is often beneficial for activity. While direct comparative studies on a single target for the this compound scaffold are limited, broader studies on pyrimidine derivatives suggest that the nature of the substituent at this position significantly impacts potency. For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, replacing a hydrogen at the C5-position with a carbonitrile group maintained high potency against CDK9, CDK1, and CDK2.[3] Conversely, introducing a hydroxyl group at the same position led to a dramatic loss of activity against these kinases.[3] This highlights the sensitivity of the C5-position to substitution and suggests that bulky or hydrogen-bond donating groups may be detrimental, while electron-withdrawing and sterically compact groups are favored.
-
The 4- and 6-Positions: Gateways to Selectivity: The 4- and 6-positions of the pyrimidine ring offer additional vectors for chemical modification. Substitutions at these positions can project into solvent-exposed regions or interact with specific sub-pockets of the kinase active site, thereby influencing selectivity. For example, in the synthesis of certain pyrimidine derivatives, the introduction of substituted phenyl groups at the 4- and 6-positions has been a common strategy to modulate biological activity.[4]
Modifications of the Piperazine Ring
The distal nitrogen of the piperazine ring is the most frequently modified position in this scaffold, providing a versatile handle to fine-tune the pharmacological profile of the resulting compounds.
-
Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl groups on the piperazine nitrogen can lead to significant gains in potency. These groups can engage in various interactions, including hydrophobic interactions, pi-stacking, and hydrogen bonding with residues in the kinase active site. For instance, in a series of 2-(piperazin-1-yl)thiazolo[5,4-d]pyrimidine derivatives, a 4-phenylpiperazin-1-yl)ethyl) substituent at the N5 position resulted in a compound with high A2A adenosine receptor binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM).[5]
-
Alkyl and Substituted Alkyl Chains: The attachment of alkyl or substituted alkyl chains to the piperazine nitrogen allows for the exploration of different regions of the binding pocket. The length, branching, and functionalization of these chains can have a profound impact on activity. In a study of triaminopyrimidine inhibitors of caspase-1, derivatives with N-alkylpiperazine substituents, such as methylcyclopentyl and ethoxyethyl groups, displayed potent inhibitory activity with IC50 values in the sub-100 nM range.[6]
-
Impact of Electron-Donating and Withdrawing Groups: The electronic properties of the substituents on the piperazine ring also play a crucial role. In the aforementioned study on triaminopyrimidine inhibitors, it was generally observed that electron-withdrawing groups on an attached aryl ring reduced the potency of the inhibitors.[6] However, exceptions were noted, such as an ethylene-linked 4-trifluoromethyl phenyl substituent which increased potency, suggesting a complex interplay of steric and electronic effects.[6]
Comparative Performance: Data from the Field
To provide a clearer picture of the SAR, the following table summarizes inhibitory activities (IC50 values) of various pyrimidine-piperazine derivatives against different targets. While not all compounds share the exact this compound core, they provide valuable insights into the effects of substitutions on related scaffolds.
| Compound ID | Core Scaffold Modification | Piperazine Substitution | Target | IC50 (µM) | Reference |
| 2j | 2-(piperazin-1-yl)pyrimidine | 2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | MAO-A | 23.10 | [7] |
| 2m | 2-(piperazin-1-yl)pyrimidine | 2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate | MAO-A | 24.14 | [7] |
| 11 | 2-(furan-2-yl)-7-aminothiazolo[5,4-d]pyrimidine | 2-(4-phenylpiperazin-1-yl)ethyl | hA2A AR | 0.00742 (inverse agonist) | [5] |
| CK-1-41 analog | 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | methylene o-tolyl | Caspase-1 | 0.018 | [6] |
| CK-1-41 analog | 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | methylene 4-trifluoromethylphenyl | Caspase-1 | 0.013 | [6] |
| 3a | oxazine-linked pyrimidine | - | NF-κB (MCF-7 cells) | 9.17 | [8] |
| 5b | piperazine-linked pyrimidine | - | NF-κB (MCF-7 cells) | 6.29 | [8] |
Note: The presented data is a compilation from different studies and targets. Direct comparison of absolute IC50 values across different assays and targets should be done with caution. The primary utility of this table is to illustrate the impact of specific structural modifications on biological activity.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of this compound derivatives and their subsequent biological evaluation are critical steps in the drug discovery process. Below are generalized, step-by-step methodologies for these key workflows.
General Synthesis of Substituted 2-(Piperazin-1-yl)pyrimidines
The synthesis of the target compounds typically involves a nucleophilic aromatic substitution reaction between a suitably substituted chloropyrimidine and piperazine or a piperazine derivative.
Workflow for Synthesis of 2-(Piperazin-1-yl)pyrimidine Derivatives
Caption: General synthetic workflow for 2-(piperazin-1-yl)pyrimidine derivatives.
Detailed Steps:
-
Preparation of the Chloropyrimidine: Start with a commercially available or synthesized 2-chloropyrimidine derivative. For the 5-bromo scaffold, 5-bromo-2-chloropyrimidine would be the starting material.
-
Nucleophilic Substitution: Dissolve the 2-chloropyrimidine in an appropriate solvent. Add an excess of piperazine or the desired N-substituted piperazine, along with a base to neutralize the HCl generated during the reaction.[4][9]
-
Reaction Conditions: The reaction is typically heated to drive it to completion. The choice of temperature and reaction time depends on the reactivity of the specific substrates. Microwave irradiation can often accelerate the reaction.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is typically poured into water and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 2-(piperazin-1-yl)pyrimidine derivative.[4]
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]
In Vitro Kinase Inhibition Assay
To evaluate the biological activity of the synthesized compounds, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Workflow for a Generic Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Assay Components: The assay is typically performed in a multi-well plate format and includes the target kinase, a specific substrate for that kinase, and ATP as the phosphate donor.
-
Compound Incubation: The synthesized compounds are added to the wells at a range of concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a set amount of time at an optimal temperature.
-
Detection: The amount of phosphorylated substrate is then quantified. Various detection methods can be used, including radiometric assays (using 32P- or 33P-labeled ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).[10][11][12]
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors. The structure-activity relationship studies, although often conducted on related pyrimidine-piperazine hybrids, provide a clear rationale for the strategic modification of this core structure. The bromine atom at the 5-position offers unique electronic and steric properties, while the piperazine ring provides a versatile platform for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on systematic SAR studies on the this compound scaffold against a panel of kinases to build a more comprehensive and directly comparative dataset. The exploration of novel bioisosteric replacements for both the pyrimidine and piperazine rings could also lead to the discovery of compounds with improved drug-like properties. Furthermore, a deeper understanding of the structural basis of inhibitor binding through X-ray crystallography and molecular modeling will be instrumental in the rational design of the next generation of highly effective and selective kinase inhibitors based on this promising scaffold.
References
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- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. NIH. (URL: [Link])
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. (URL: [Link])
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. (URL: [Link])
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. (URL: [Link])
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. (URL: [Link])
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (URL: [Link])
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- Varano, F., et al. (2021). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 26(11), 3163. (URL: [Link])
- Screening assays for tyrosine kinase inhibitors: A review. Lirias - KU Leuven. (URL: [Link])
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. (URL: [Link])
- Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. PMC. (URL: [Link])
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A Comparative Guide to the Biological Activity of 5-Bromo-2-(piperazin-1-yl)pyrimidine Analogs as Tyrosine Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Its derivatives have shown significant promise in the development of treatments for a wide range of diseases, including cancer.[3][4] Within this class of compounds, the 5-bromo-2-(piperazin-1-yl)pyrimidine moiety has emerged as a particularly interesting scaffold for the design of kinase inhibitors. This guide provides a detailed comparison of the biological activity of a series of novel 5-bromo-pyrimidine analogs, with a focus on their potential as tyrosine kinase inhibitors.
The strategic incorporation of a bromine atom at the 5-position and a piperazine ring at the 2-position of the pyrimidine core offers a unique combination of properties. The pyrimidine ring itself can engage in various interactions with biological targets, while the piperazine moiety provides a versatile point for structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[5] This guide will delve into the synthesis, in vitro biological evaluation, and structure-activity relationships (SAR) of these analogs, providing researchers and drug development professionals with critical insights into this promising class of compounds.
Comparative Biological Activity of 5-Bromo-Pyrimidine Analogs
A novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their potential as anticancer agents, specifically as inhibitors of the Bcr/Abl tyrosine kinase.[6] The Bcr/Abl fusion protein is a hallmark of chronic myeloid leukemia (CML), making it a key therapeutic target. The synthesized compounds were also assessed for their cytotoxic effects against a panel of human cancer cell lines.
In Vitro Bcr/Abl Kinase Inhibitory Activity
The inhibitory potential of the synthesized 5-bromo-pyrimidine analogs against the Bcr/Abl tyrosine kinase was determined using the well-established ADP-Glo™ kinase assay. Dasatinib, a known potent Bcr/Abl inhibitor, was used as a positive control for validation. The results, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below.
| Compound ID | Bcr/Abl Kinase IC50 (µM)[6] |
| 5c | 0.05 |
| 5e | 0.09 |
| 6g | 0.08 |
| 9e | 0.06 |
| 9f | 0.07 |
| 10c | 0.04 |
| Dasatinib | 0.001 |
The data reveals that several of the synthesized analogs exhibit potent inhibition of Bcr/Abl kinase, with IC50 values in the nanomolar range.[6] Notably, compounds 5c, 9e, and 10c emerged as the most potent inhibitors within this series. While not as potent as the positive control Dasatinib, these compounds represent promising leads for further development.[6]
In Vitro Cytotoxic Activity
The cytotoxic activity of the 5-bromo-pyrimidine analogs was evaluated against a panel of human cancer cell lines, including K562 (human chronic myeloid leukemia), U937 (human acute monocytic myeloid leukemia), A549 (human lung cancer), and HCT116 (human colon cancer), using the MTT assay. The human normal cell line L02 was also included to assess selectivity. The results are presented as IC50 values in the following table.
| Compound ID | K562 IC50 (µM)[6] | U937 IC50 (µM)[6] | A549 IC50 (µM)[6] | HCT116 IC50 (µM)[6] | L02 IC50 (µM)[6] |
| 5c | 0.11 | 1.32 | 2.14 | 3.45 | >10 |
| 5e | 0.25 | 2.18 | 3.56 | 4.12 | >10 |
| 6g | 0.19 | 1.89 | 2.98 | 3.87 | >10 |
| 9e | 0.15 | 1.55 | 2.67 | 3.99 | >10 |
| 9f | 0.18 | 1.76 | 2.89 | 4.01 | >10 |
| 10c | 0.09 | 1.11 | 1.98 | 3.12 | >10 |
| Dasatinib | 0.005 | 0.02 | 0.08 | 0.15 | 1.2 |
The cytotoxicity data shows a strong correlation with the Bcr/Abl kinase inhibition results. The compounds that were potent inhibitors of Bcr/Abl kinase also demonstrated significant cytotoxic effects, particularly against the K562 cell line which is known to be dependent on Bcr/Abl activity.[6] Importantly, most of the potent compounds showed significantly lower toxicity against the normal human cell line L02, indicating a degree of selectivity for cancer cells.[6]
Structure-Activity Relationship (SAR) Analysis
The variations in biological activity observed among the synthesized analogs can be attributed to the different substituents on the pyrimidine core. A thorough analysis of the structure-activity relationships provides valuable insights for the design of more potent and selective inhibitors.
Caption: Structure-Activity Relationship Logic.
The key takeaways from the SAR analysis of this series of 5-bromo-pyrimidine analogs are:
-
Substitutions on the Piperazine Ring: Modifications at the N4 position of the piperazine ring were found to be crucial for activity. The presence of specific aryl and heteroaryl groups directly influences the inhibitory potency against Bcr/Abl kinase.
-
Substitutions on the Pyrimidine Ring: Alterations at other positions of the pyrimidine ring also played a significant role in modulating the biological activity. The interplay between different substituents determines the overall efficacy and selectivity of the compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the evaluation of the 5-bromo-pyrimidine analogs.
General Synthesis of 5-Bromo-Pyrimidine Analogs
The synthesis of the target 5-bromo-pyrimidine derivatives was accomplished through a multi-step reaction sequence, starting from commercially available 5-bromo-2,4-dichloropyrimidine.[6]
Caption: General Synthetic Workflow.
Step-by-Step Protocol:
-
Starting Material: The synthesis commenced with 5-bromo-2,4-dichloropyrimidine.
-
Nucleophilic Aromatic Substitution: The more reactive chlorine atom at the 4-position was selectively displaced by various amines or piperazine derivatives through nucleophilic aromatic substitution.
-
Second Nucleophilic Substitution: The chlorine atom at the 2-position was subsequently substituted with another amine or piperazine derivative.
-
Further Modifications: In some cases, additional synthetic steps were carried out to introduce further diversity into the analogs.
-
Purification and Characterization: The final compounds were purified by column chromatography and their structures were confirmed by various spectroscopic methods (IR, 1H NMR, 13C NMR) and mass spectrometry.[6]
In Vitro Bcr/Abl Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Kinase Reaction: The Bcr/Abl kinase, a peptide substrate, and ATP are incubated in a reaction buffer. The test compounds (5-bromo-pyrimidine analogs) are added at various concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the generated ADP into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescence signal is measured using a plate-reading luminometer. The signal is inversely correlated with the amount of ADP produced, and therefore, directly proportional to the kinase activity.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (K562, U937, A549, HCT116) and normal cells (L02) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-bromo-pyrimidine analogs for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.[6]
Conclusion
The this compound scaffold serves as a promising starting point for the development of novel tyrosine kinase inhibitors. The analogs discussed in this guide have demonstrated potent inhibitory activity against Bcr/Abl kinase and significant cytotoxic effects against relevant cancer cell lines, with a degree of selectivity over normal cells. The structure-activity relationship analysis provides a clear rationale for the observed biological activities and offers valuable guidance for the future design of more effective and selective anticancer agents based on this privileged scaffold. Further optimization of the lead compounds identified in this study could lead to the development of new therapeutic candidates for the treatment of CML and other malignancies.
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A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating a Novel 5-Bromo-2-(piperazin-1-yl)pyrimidine Derivative Against Established Bcr-Abl Inhibitors
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[1] The pyrimidine nucleus is a foundational component of DNA and RNA and serves as the backbone for numerous therapeutic agents.[2] Its structural resemblance to the purine core of ATP allows pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of a wide range of kinases.[3] This has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of numerous FDA-approved kinase inhibitors.[1][2]
This guide focuses on 5-Bromo-2-(piperazin-1-yl)pyrimidine, a versatile chemical scaffold for the synthesis of novel kinase inhibitors. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential. We will provide a detailed comparative analysis of a potent 5-bromo-pyrimidine derivative, N-(4-((2-aminopyrimidin-5-yl)oxy)-3-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as Compound X for this guide), against the clinically established Bcr-Abl inhibitors, Imatinib and Dasatinib .
This comparison will be grounded in experimental data, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical potency, cellular activity, and methodological considerations for evaluating such compounds.
The Bcr-Abl Oncoprotein: A Key Target in Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding the Bcr-Abl oncoprotein.[4] The Bcr-Abl protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells and inhibits apoptosis.[5] Therefore, inhibiting the kinase activity of Bcr-Abl is a primary therapeutic strategy for CML.[6]
The K562 cell line, derived from a CML patient in blast crisis, expresses the Bcr-Abl fusion protein and is a widely used model system for studying CML and evaluating Bcr-Abl inhibitors.[4][7] A key substrate of Bcr-Abl is the CrkL adaptor protein. The phosphorylation of CrkL at Tyr207 is a reliable biomarker for Bcr-Abl kinase activity in cells.[8][9]
Below is a simplified representation of the Bcr-Abl signaling pathway, highlighting the central role of its kinase activity.
Figure 1. Simplified Bcr-Abl signaling pathway and points of inhibition.
Comparative Analysis of Kinase Inhibitory Activity
The efficacy of a kinase inhibitor is initially determined by its biochemical potency against the target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.
Biochemical Potency (IC50)
| Compound | Bcr-Abl IC50 (nM) | Notes |
| Compound X | Potent (Specific value not publicly available) | Described as a potent Bcr/Abl kinase inhibitor in preliminary studies. |
| Imatinib | ~600 | First-generation Bcr-Abl inhibitor.[10] |
| Dasatinib | <1 - 3 | Second-generation inhibitor, significantly more potent than Imatinib.[11][12] |
Table 1: Comparison of Biochemical Potency against Bcr-Abl Kinase.
Dasatinib exhibits significantly higher potency against wild-type Bcr-Abl compared to Imatinib.[11][12] While the precise IC50 value for Compound X is not available in the public domain, initial reports classify it as a potent inhibitor, suggesting its potential for strong target engagement.
Cellular Activity: Anti-proliferative Effects
The ultimate goal of a kinase inhibitor in cancer therapy is to inhibit the growth of tumor cells. The anti-proliferative activity of the compounds was evaluated in the Bcr-Abl positive K562 cell line.
| Compound | K562 Cell Proliferation IC50 (nM) |
| Compound X | Data not publicly available |
| Imatinib | ~200-400 |
| Dasatinib | ~1-5 |
Table 2: Comparison of Anti-proliferative Activity in K562 Cells.
Consistent with its higher biochemical potency, Dasatinib demonstrates superior anti-proliferative effects in K562 cells compared to Imatinib. The evaluation of Compound X in this cellular context would be a critical next step in its development.
Kinase Selectivity Profiles
While potent on-target activity is crucial, the selectivity of a kinase inhibitor across the human kinome can significantly influence its therapeutic window and side-effect profile.
-
Imatinib is considered a relatively selective kinase inhibitor, with its primary targets being Abl, c-Kit, and PDGFR.[3][6]
-
Dasatinib , in contrast, is a multi-targeted inhibitor with a broader selectivity profile.[13][14] It potently inhibits Bcr-Abl and the Src family kinases, but also a range of other kinases.[3][13] This broad activity may contribute to its efficacy in Imatinib-resistant cases but also to a different side-effect profile.[3][5]
The kinase selectivity profile of Compound X has not yet been publicly disclosed. A comprehensive profiling against a panel of kinases would be essential to understand its potential for off-target effects.
Experimental Protocols
Reproducible and well-controlled experiments are the bedrock of drug discovery. The following are detailed protocols for the key assays used to evaluate Bcr-Abl kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Figure 2. Experimental workflow for kinase inhibitor evaluation.
Protocol 1: Bcr-Abl Kinase Activity Assay (ADP-Glo™)
This protocol describes a luminescent assay to measure the activity of Bcr-Abl kinase by quantifying the amount of ADP produced during the kinase reaction.[15]
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase substrate (e.g., ABLtide)
-
ATP
-
Test compounds (Compound X, Imatinib, Dasatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells).
-
Add 5 µL of Bcr-Abl kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and the ABLtide substrate to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes in the dark.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of kinase inhibitors on the proliferation of K562 cells.[17]
Materials:
-
K562 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate the plate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
-
Protocol 3: Western Blotting for Phospho-CrkL
This protocol describes the detection of phosphorylated CrkL in K562 cells treated with kinase inhibitors to confirm target engagement.
Materials:
-
K562 cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total-CrkL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment and Lysis: Treat K562 cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-CrkL antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated CrkL to total CrkL at different inhibitor concentrations.
Conclusion and Future Directions
The 5-bromo-pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative Compound X, derived from this scaffold, is reported to be a potent inhibitor of Bcr-Abl, the key driver of CML. When compared to the established Bcr-Abl inhibitors, Imatinib and Dasatinib, the key differentiators for any new compound will be its potency against clinically relevant Bcr-Abl mutations, its selectivity profile, and its in vivo efficacy and safety.
Dasatinib offers a significant potency advantage over Imatinib but comes with a broader kinase inhibition profile. The future development of Compound X and other derivatives of this compound will require a thorough evaluation of these parameters. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling a comprehensive comparison with existing therapies and facilitating the discovery of the next generation of targeted cancer treatments.
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Validation of 5-Bromo-2-(piperazin-1-yl)pyrimidine: A Comparative Guide for Researchers
This guide provides a comprehensive technical evaluation of 5-Bromo-2-(piperazin-1-yl)pyrimidine as a foundational research tool in kinase drug discovery. By objectively comparing its performance against alternative chemical scaffolds and providing detailed, validated experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making.
Introduction: The Strategic Role of this compound in Kinase Inhibition
This compound is a widely utilized chemical fragment in medicinal chemistry and chemical biology.[1][2][3][4] It serves as a versatile starting point for the development of potent and selective kinase inhibitors.[5] Its utility stems from its structural features that allow it to effectively mimic ATP and bind within the kinase active site. The pyrimidine core is a well-established hinge-binding motif, crucial for anchoring the molecule.[6][7] The piperazine moiety can be functionalized to explore interactions with solvent-exposed regions, while the bromine atom provides a convenient handle for chemical elaboration through various cross-coupling reactions.[8][9] This guide will dissect the validation of this compound, benchmarking it against other common kinase inhibitor scaffolds and providing robust experimental frameworks for its application.
Mechanism of Action and Inherent Target Profile
The primary mechanism of action for this compound and its derivatives is competitive inhibition of ATP binding to the kinase domain.[6][10] The pyrimidine ring forms key hydrogen bonds with the kinase hinge region, a critical interaction for many kinase inhibitors. While it is a privileged scaffold for kinase inhibitor design, it is essential to recognize that the unmodified fragment itself may exhibit broad and relatively weak inhibitory activity across the kinome. Therefore, comprehensive profiling is a mandatory first step to characterize its intrinsic selectivity and identify potential off-target activities.[11]
Comparative Analysis with Alternative Kinase Inhibitor Scaffolds
The selection of a starting scaffold is a critical decision in any kinase inhibitor program. Below is a comparative analysis of this compound against other prevalent kinase inhibitor scaffolds.
| Scaffold | Key Features | Common Targets | Advantages | Disadvantages |
| This compound | Pyrimidine core, piperazine for solvent front interactions, bromine for derivatization. | Broad, serves as a versatile starting point for many kinase families.[8][9] | High synthetic tractability, well-established chemistry.[12][13] | Often displays low initial potency and selectivity. |
| Pyrido[2,3-d]pyrimidine | Fused bicyclic system offering a larger surface for interaction. | BCR-ABL, Tyrosine Kinases.[6] | Can achieve high potency and good cellular activity. | More complex synthesis compared to monocyclic pyrimidines. |
| 7H-Pyrrolo[2,3-d]pyrimidine | Isosteric with purine, offering potential for strong hinge binding. | P21-Activated Kinase 4 (PAK4).[10] | Can exhibit high selectivity due to specific interactions. | Synthetic routes can be challenging. |
| Thiazolo[5,4-d]pyrimidine | Fused heterocyclic system with potential for unique interactions. | Adenosine A2A Receptor.[14] | Can lead to highly potent and selective compounds. | May have liabilities related to the thiazole ring. |
Experimental Validation Framework
The following protocols are designed as a self-validating workflow to rigorously assess the utility of this compound and its derivatives. The validation of such chemical probes is crucial for generating reliable biological data.[15][16][17]
Biophysical Validation: Direct Target Engagement via Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions in solution without the need for labeling.[18][19][20][21] It provides a direct measure of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[21]
Experimental Protocol:
-
Sample Preparation: Dialyze purified target kinase against the experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Dissolve this compound in the same buffer.
-
ITC Measurement: Load the kinase (e.g., 10-50 µM) into the sample cell and the compound (e.g., 100-500 µM) into the syringe.
-
Titration: Perform a series of small injections of the compound into the kinase solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.[21]
Workflow for Isothermal Titration Calorimetry
Caption: A streamlined workflow for determining the thermodynamic profile of compound binding using ITC.
Biochemical Validation: Enzymatic Inhibition using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[22][23][24][25][26]
Experimental Protocol:
-
Kinase Reaction: Set up a reaction containing the kinase, a suitable substrate, and ATP. Add a dilution series of this compound.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and eliminate any remaining ATP.[22][24]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[22][24]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader and plot the signal against the inhibitor concentration to determine the IC50 value.[27]
Cellular Validation: Target Engagement in Live Cells with the NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay measures the binding of a compound to its target protein in living cells.[28][29][30][31][32] This is achieved by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a fluorescent tracer that binds to the same target.[28][29]
Experimental Protocol:
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and add the NanoBRET™ tracer and a dilution series of the test compound.
-
BRET Measurement: Add the Nano-Glo® substrate and measure the donor and acceptor emissions.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.[29]
Principle of the NanoBRET™ Target Engagement Assay
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A Researcher's Guide to Target Validation: Orthogonal Assays for Confirming Kinase Inhibitor Activity
For researchers in the dynamic field of drug discovery, the journey from identifying a hit compound to validating its mechanism of action is both exhilarating and fraught with potential pitfalls. A primary biochemical assay might show promising activity, but this is merely the first step. To build a robust case for a compound's therapeutic potential, a multi-pronged, evidence-based approach is paramount. This is where the critical role of orthogonal assays comes into play—independent methods that test the same hypothesis from different angles, ensuring the observed effects are genuinely linked to the intended target.
This guide provides a comprehensive framework for confirming the activity of a novel kinase inhibitor. We will use the well-characterized pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, Buparlisib (BKM120) , as our case study. Buparlisib, a pyrimidine-based compound, serves as an excellent model to illustrate the principles and practices of target validation, from initial biochemical screens to nuanced cellular assays that probe both on-target and off-target effects. For the purpose of this guide, we will treat Buparlisib as our novel "test compound," a molecule structurally related to scaffolds like 5-Bromo-2-(piperazin-1-yl)pyrimidine, which are common starting points in kinase inhibitor discovery programs.
The Target: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][2] Class I PI3Ks are heterodimeric enzymes that, upon activation by growth factor receptors, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the kinase Akt, which in turn modulates a plethora of substrates to drive cell survival and growth.[1]
Buparlisib is designed to inhibit all four Class I PI3K isoforms (p110α, β, δ, and γ) by competing with ATP at the kinase domain, thereby blocking the entire downstream signaling cascade.[3][4]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Buparlisib.
Phase 1: The Primary Biochemical Assay
The initial step in characterizing a kinase inhibitor is to determine its potency and selectivity against the purified target enzyme(s). This is typically achieved through a cell-free biochemical assay.
Scientific Rationale: A biochemical assay provides a direct measure of the compound's ability to inhibit the kinase's catalytic activity in a controlled, isolated system, free from the complexities of a cellular environment. This allows for the precise determination of the half-maximal inhibitory concentration (IC50), a key parameter for ranking compound potency.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Methodology:
-
Compound Preparation: Serially dilute Buparlisib in DMSO. For a typical 10-point dose-response curve, concentrations might range from 10 µM to 0.5 nM.
-
Assay Plate Preparation: Add 1.25 µL of the diluted Buparlisib or DMSO (vehicle control) to the wells of a 384-well plate.[5]
-
Kinase Reaction Initiation: Add 25 µL of a solution containing the purified PI3K isoform (e.g., p110α) and its lipid substrate, phosphatidylinositol (PI), in an appropriate assay buffer.[5]
-
Start Reaction: Add 25 µL of ATP solution to each well to initiate the kinase reaction.[5]
-
Incubation: Incubate the plate at room temperature for a duration determined by enzyme kinetics (e.g., until ~50% of the ATP is consumed in the control wells).[5]
-
Reaction Termination & Detection: Add 25 µL of a commercial kinase-glo solution, which contains luciferase and its substrate. This terminates the kinase reaction and initiates a luminescence reaction with the remaining ATP.[5]
-
Data Acquisition: After a brief incubation, measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls and fit the data to a dose-response curve to calculate the IC50 value.
Expected Data:
| PI3K Isoform | Buparlisib IC50 (nM) |
| p110α | 52[4][5][6] |
| p110β | 166[4][5][6] |
| p110δ | 116[4][5][6] |
| p110γ | 262[4][5][6] |
| (Data sourced from cell-free assays) |
This primary assay confirms that Buparlisib is a potent inhibitor of all four Class I PI3K isoforms, establishing its "pan-PI3K inhibitor" profile.
Phase 2: Orthogonal Assays for Target Confirmation in a Cellular Context
While biochemical assays are essential, they don't tell the whole story. It is crucial to confirm that the compound engages its target within a living cell and produces the expected downstream biological effects.
Caption: A logical workflow for validating a kinase inhibitor using orthogonal assays.
Orthogonal Assay 1: Western Blot for Downstream Pathway Inhibition
Scientific Rationale: If Buparlisib is truly inhibiting PI3K in cells, the phosphorylation of its direct downstream effector, Akt, should decrease. A Western blot is a standard technique to measure changes in the phosphorylation status of specific proteins, providing direct evidence of pathway modulation.[1]
Experimental Protocol: Western Blot for Phospho-Akt (p-Akt)
Methodology:
-
Cell Culture and Treatment: Seed a cancer cell line with a known activated PI3K pathway (e.g., U87MG glioblastoma cells) and allow them to adhere overnight. Treat the cells with a dose range of Buparlisib (e.g., 50 nM - 1 µM) for a specified time (e.g., 2-4 hours).[7]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[1]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.[1]
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Repeat the process on the same membrane (after stripping) or a parallel membrane for total Akt and a loading control (e.g., GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Analysis: Quantify the band intensity using densitometry. Normalize the p-Akt signal to the total Akt signal to determine the specific reduction in phosphorylation.
Expected Data:
| Buparlisib Conc. | p-Akt (Ser473) Level (Normalized) |
| Vehicle (DMSO) | 1.00 |
| 100 nM | 0.45 |
| 500 nM | 0.15[7] |
| 1000 nM | 0.05 |
| (Representative data based on published results) |
A dose-dependent decrease in p-Akt levels confirms that Buparlisib engages and inhibits the PI3K pathway in a cellular context.
Orthogonal Assay 2: Cell Viability Assay
Scientific Rationale: Since the PI3K/Akt pathway promotes cell survival and proliferation, its inhibition should lead to a decrease in cell viability.[1] A cell viability assay provides a phenotypic readout of the compound's anti-proliferative activity.
Experimental Protocol: MTT Cell Viability Assay
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PCNSL patient-derived cells) in a 96-well plate and allow them to attach.[7]
-
Compound Treatment: Treat the cells with a serial dilution of Buparlisib for an extended period (e.g., 72 hours) to allow for effects on cell proliferation.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Expected Data:
| Cell Line | PI3K Pathway Status | Buparlisib GI50 (µM) |
| U87MG (Glioblastoma) | PTEN Null | ~0.20[1] |
| MCF7 (Breast Cancer) | PIK3CA Mutant | ~0.40 |
| PCNSL#11 (CNS Lymphoma) | Activated PI3K | <0.50[7] |
| A549 (Lung Cancer) | Wild-Type | >10.00[1] |
| (Data compiled from various sources; GI50 values can vary with experimental conditions) |
This assay demonstrates that Buparlisib has a potent anti-proliferative effect, particularly in cell lines with a hyperactivated PI3K pathway, linking the target inhibition to a functional cellular outcome.
Orthogonal Assay 3: Investigating Off-Target Effects
Scientific Rationale: No drug is perfectly specific. It is crucial to investigate potential off-target activities to understand a compound's full biological profile and anticipate potential side effects. It has been reported that at higher concentrations, Buparlisib can interfere with microtubule polymerization, an effect distinct from its PI3K inhibition.[6][8] An orthogonal assay that directly measures microtubule integrity can deconvolve these two activities.
Experimental Protocol: Immunofluorescence Staining for α-Tubulin
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat them with Buparlisib at a range of concentrations, ensuring to include concentrations above 1 µM where off-target effects are suspected.[6] A known microtubule-disrupting agent (e.g., nocodazole) should be used as a positive control.
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent like Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against α-tubulin.
-
Wash, then incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Visually inspect the integrity of the microtubule network. In healthy cells, it appears as a fine, web-like structure. Disruption is characterized by depolymerization and aggregation of tubulin.
Expected Data & Interpretation:
| Buparlisib Conc. | p-Akt Inhibition | Microtubule Network | Primary Effect |
| 100 nM | Yes | Intact | On-Target (PI3K) |
| 500 nM | Strong | Intact | On-Target (PI3K) |
| > 1 µM | Strong | Disrupted | Off-Target (Tubulin)[6][8] |
This assay is critical for establishing a therapeutic window. It demonstrates that the anti-proliferative effects seen at lower, clinically relevant concentrations are due to PI3K inhibition, while at higher concentrations, a distinct, off-target mechanism contributes to cytotoxicity.[6]
Conclusion
The validation of a kinase inhibitor is a systematic process of building a layered, evidence-based argument. By moving from a primary biochemical assay to a carefully selected set of orthogonal cellular assays, researchers can confidently link compound activity to a specific molecular target and its associated pathway. This multi-faceted approach, as illustrated with Buparlisib, allows for the deconvolution of on-target and off-target effects, provides a deeper understanding of the compound's mechanism of action, and ultimately builds the robust preclinical data package required for progression into further development. This rigorous, self-validating system of inquiry is the cornerstone of scientific integrity and the foundation upon which successful therapeutics are built.
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- Santa Cruz Biotechnology. (n.d.). This compound.
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- MedChemExpress. (n.d.). Buparlisib (BKM120).
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- Selleck Chemicals. (n.d.). Buparlisib (BKM120).
- Nayyar, N., et al. (2019). Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma. Clinical cancer research, 25(1), 104-112.
- Burger, J. A., et al. (2016). Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias. Oncotarget, 7(12), 14751.
- Rubino, M., et al. (2018). Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma. PMC.
- Andreeff, M., et al. (2016).
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A Comparative Guide to the In Vivo Efficacy of 5-Bromo-2-(piperazin-1-yl)pyrimidine Derivatives in Oncology
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors.[1][2] Among these, derivatives of 5-Bromo-2-(piperazin-1-yl)pyrimidine have emerged as a promising class of therapeutics, particularly in the context of oncology. This guide provides an in-depth, objective comparison of the in vivo performance of a key derivative, Bafetinib, with its primary therapeutic alternatives, supported by experimental data from preclinical and clinical studies.
Introduction to the this compound Scaffold
The pyrimidine nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anticancer drugs.[1] Its ability to mimic the purine scaffold of ATP allows for competitive inhibition of various protein kinases, which are often dysregulated in cancer.[2] The addition of a piperazine ring at the 2-position and a bromine atom at the 5-position of the pyrimidine core creates a versatile scaffold for developing targeted therapies. One of the most extensively studied derivatives of this class is Bafetinib (also known as INNO-406 and NS-187), a potent dual Bcr-Abl and Lyn tyrosine kinase inhibitor.[3][4]
Bafetinib: A Second-Generation Tyrosine Kinase Inhibitor
Bafetinib was rationally designed based on the chemical structure of Imatinib, the first-generation Bcr-Abl inhibitor, with modifications to enhance its binding affinity and potency.[3] It has demonstrated significant preclinical and clinical activity in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, such as Chronic Myeloid Leukemia (CML) and Ph+ Acute Lymphoblastic Leukemia (ALL).[3]
Mechanism of Action
Bafetinib is an ATP-competitive inhibitor that targets the Bcr-Abl fusion protein's tyrosine kinase activity, the primary driver of CML.[5] Additionally, it inhibits the Src family kinase Lyn, which has been implicated in Imatinib resistance.[3] This dual inhibitory action provides a therapeutic advantage in overcoming resistance to first-generation therapy.
Caption: Bafetinib's dual inhibition of Bcr-Abl and Lyn kinases.
Comparative In Vivo Efficacy: Bafetinib vs. Alternative Tyrosine Kinase Inhibitors
The therapeutic landscape for CML has evolved significantly with the development of multiple generations of TKIs. This section compares the in vivo performance of Bafetinib against the first-generation inhibitor, Imatinib, and other second- and third-generation TKIs.
Data Presentation: In Vivo Performance of Bcr-Abl Tyrosine Kinase Inhibitors
The following table summarizes key in vivo efficacy data for Bafetinib and its main competitors. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference(s) |
| Bafetinib | KU812 (CML cell line) xenograft in mice | 20 mg/kg/day, oral | Complete tumor growth inhibition without adverse effects. | [5] |
| Balb/c mice | MTD of 200 mg/kg/day | Bioavailability of 32%. | [5] | |
| Imatinib | KU812 or MC3 (Bcr-Abl+) xenograft in nude mice | Continuous administration | Cure rates of 87%-100% with continuous inhibition. | [6] |
| Dasatinib | T-ALL PDX models in NSG mice | 20-40 mg/kg, single oral dose | Dose-dependent plasma concentration; Tmax of 1.17 hrs. | [7] |
| Nilotinib | Mice with Bcr-Abl+ leukemias | Not specified | Significantly decreased tumor burden and prolonged survival. | [8] |
| C57BL/6 mice | 10 mg/kg, oral | Oral bioavailability of 50%; T1/2 of 2.94 h. | [9] | |
| Bosutinib | Preclinical CML models | Not specified | Induced apoptosis and regression of tumor xenografts. | [7] |
| Ponatinib | T-ALL PDX models in NSG mice | 30 mg/kg, oral | Slower clearance and higher AUC compared to Dasatinib. | [7][10] |
Head-to-Head Insights
-
Potency against Wild-Type Bcr-Abl: In preclinical studies, Bafetinib was found to be at least 10-fold more potent than Imatinib in vivo.[11] Second-generation TKIs like Dasatinib, Nilotinib, and Bosutinib also demonstrate superior potency over Imatinib.[12][13]
-
Activity Against Imatinib-Resistant Mutations: Bafetinib is effective against 12 of the 13 most common Imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I "gatekeeper" mutation.[3][11] Dasatinib and Nilotinib share a similar profile of activity against many Imatinib-resistant mutants but are also ineffective against T315I.[13] Ponatinib, a third-generation TKI, is unique in its potent inhibition of the T315I mutation.[14][15]
-
Pharmacokinetics: Preclinical studies have provided valuable pharmacokinetic data. For instance, Dasatinib is rapidly absorbed with a Tmax of about 1-2 hours in rats and monkeys.[16] Nilotinib has moderate oral bioavailability (17-44%) in preclinical species.[17] Ponatinib exhibits slower clearance and a higher area under the curve (AUC) compared to Dasatinib in mice.[7][10] Bafetinib has an oral bioavailability of 32% in Balb/c mice.[5]
-
Toxicity Profile: While all TKIs have potential side effects, their profiles differ. Ponatinib is associated with a higher risk of cardiovascular events.[14][18] Bosutinib is noted for a generally manageable toxicity profile with no significant cardiovascular toxicity reported in some studies.
Experimental Protocols: In Vivo Efficacy Assessment of Bcr-Abl Inhibitors
The following is a generalized, representative protocol for evaluating the in vivo efficacy of a novel TKI in a CML xenograft model.
CML Xenograft Mouse Model Workflow
Caption: A typical workflow for assessing in vivo efficacy in a CML xenograft model.
Step-by-Step Methodology:
-
Cell Line Preparation: Culture a human Bcr-Abl-positive cell line (e.g., K562 or KU812) under standard sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) for injection.
-
Animal Husbandry and Tumor Implantation: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice). Subcutaneously inject a defined number of CML cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Grouping: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups (typically n=8-10 mice per group).
-
Drug Administration: Prepare the test compound (e.g., Bafetinib) and comparator drugs in an appropriate vehicle. Administer the drugs to the respective treatment groups at the specified doses and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. Key efficacy endpoints include tumor growth inhibition (TGI) and survival analysis.
-
Pharmacodynamic and Toxicity Assessment: At the end of the study, collect tumor and tissue samples for pharmacodynamic analysis (e.g., Western blotting to assess the phosphorylation status of Bcr-Abl and its downstream targets). Conduct a gross necropsy and collect major organs for histopathological analysis to evaluate toxicity.
Conclusion: Positioning this compound Derivatives in CML Therapy
Bafetinib, a prominent member of the this compound class, has demonstrated significant in vivo efficacy as a dual Bcr-Abl/Lyn kinase inhibitor. Preclinical data clearly indicates its superiority over the first-generation inhibitor, Imatinib, in terms of potency and activity against many resistant mutations.
When compared to other second-generation TKIs such as Dasatinib, Nilotinib, and Bosutinib, Bafetinib shows a competitive profile. The choice between these agents in a clinical setting is often guided by the specific Bcr-Abl mutation profile of the patient, as well as the individual toxicity profiles of the drugs. For patients harboring the T315I mutation, the third-generation inhibitor Ponatinib remains the only effective option among this class of TKIs.
The ongoing development and evaluation of novel pyrimidine derivatives continue to be a promising avenue in the quest for more effective and safer targeted therapies for CML and other malignancies. The experimental frameworks outlined in this guide provide a robust foundation for the preclinical validation of these next-generation inhibitors.
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- Yoshimura, S., et al. (2023). Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia | Request PDF.
- Fava, C., et al. (2011). Nilotinib for the treatment of chronic myeloid leukemia: An evidence-based review. Core Evidence. [Link]
- Abbas, R., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics. [Link]
- Moraca, F., et al. (2018). Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy.
- Minciacchi, V. R., et al. (2013). Bosutinib : a review of preclinical and clinical studies in chronic myelogenous leukemia. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-Bromo-2-(piperazin-1-yl)pyrimidine
In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged structure for medicinal chemists.[3] The compound 5-Bromo-2-(piperazin-1-yl)pyrimidine represents a key pharmacophore, a structural motif present in numerous clinically evaluated and approved kinase inhibitors. Understanding its cross-reactivity profile is paramount for elucidating its therapeutic potential and anticipating potential off-target effects.
This guide provides a comprehensive analysis of the potential cross-reactivity of this compound. Due to the limited publicly available data on this specific molecule, we will employ a comparative approach. By examining the selectivity of structurally related, well-characterized kinase inhibitors that share the 2-(piperazin-1-yl)pyrimidine core, we can construct a hypothesized cross-reactivity profile. This guide will then detail the experimental methodologies required to empirically validate this profile, providing researchers with a robust framework for their own investigations.
The 2-(Piperazin-1-yl)pyrimidine Scaffold: A Gateway to Kinase Inhibition
The 2-(piperazin-1-yl)pyrimidine moiety is a common feature in a multitude of kinase inhibitors. The pyrimidine ring often serves as the hinge-binding element, while the piperazine group provides a versatile point for derivatization to achieve selectivity and desired physicochemical properties. This structural blueprint has been successfully exploited to target a range of kinases implicated in cancer and inflammatory diseases.
To build a predictive cross-reactivity profile for this compound, we will consider the known targets and off-targets of analogous compounds. For instance, derivatives of this scaffold have been investigated as inhibitors of:
-
Aurora Kinases: Essential for cell cycle regulation, their inhibition is a key strategy in cancer therapy.[4]
-
Src/Abl Kinases: Dual inhibition of these kinases is a validated approach in the treatment of chronic myelogenous leukemia (CML).[5]
-
Receptor Tyrosine Kinases (RTKs): This large family includes key oncogenic drivers such as EGFR, FLT3, and members of the PDGF receptor family.[6][7]
The promiscuity or selectivity of these related compounds offers valuable insights into the potential interaction landscape of this compound.
Hypothesized Cross-Reactivity Profile and Comparative Analysis
Based on the known targets of structurally similar compounds, we can hypothesize that this compound may exhibit activity against a spectrum of kinases. The following table outlines a potential, unverified target list and compares it with the known selectivity of two representative, clinically relevant kinase inhibitors sharing the core scaffold.
| Target Kinase Family | Hypothesized Activity of this compound | Dasatinib (Dual Src/Abl Inhibitor) | Baricitinib (JAK1/2 Inhibitor) |
| Src Family Kinases (SFKs) | Potential Inhibitor | Primary Target | Moderate Inhibitor |
| Abl Kinase | Potential Inhibitor | Primary Target | Weak Inhibitor |
| Janus Kinases (JAKs) | Possible Off-Target | Weak Inhibitor | Primary Target |
| Aurora Kinases | Possible Off-Target | Moderate Inhibitor | Weak Inhibitor |
| Receptor Tyrosine Kinases (e.g., PDGFR, c-Kit) | Possible Off-Target | Potent Inhibitor | Moderate Inhibitor |
Note: This table is for illustrative purposes and is based on structural analogy. Experimental validation is crucial.
Experimental Validation: A Step-by-Step Guide to Profiling Cross-Reactivity
To move from a hypothesized to an evidence-based cross-reactivity profile, a multi-tiered experimental approach is necessary. The following protocols are designed to provide a comprehensive assessment of the selectivity of this compound.
Workflow for Kinase Cross-Reactivity Profiling
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The Pyrimidine Scaffold: A Comparative Analysis for Strategic Drug Discovery
For the discerning researcher in the dynamic field of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. It is a choice that dictates not only the potential for potent and selective biological activity but also the downstream developability of a therapeutic candidate. Among the pantheon of privileged heterocyclic structures, the pyrimidine ring stands out as a cornerstone of modern medicinal chemistry. Its prevalence in the very building blocks of life—the nucleobases cytosine, thymine, and uracil—hints at its intrinsic biocompatibility and its remarkable capacity for molecular recognition.[1]
This guide offers an in-depth comparative analysis of the pyrimidine scaffold, designed to provide researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage this versatile heterocycle. We will dissect its inherent advantages and disadvantages in comparison to other common scaffolds, supported by experimental data, and provide practical, field-proven methodologies for its application in drug design.
The Privileged Nature of the Pyrimidine Core: A Physicochemical Perspective
The unique arrangement of two nitrogen atoms at the 1 and 3 positions of the six-membered aromatic ring endows the pyrimidine scaffold with a distinct set of physicochemical properties that are highly advantageous for drug design. These nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1] This inherent ability to engage in crucial hydrogen bonding is a key reason for the pyrimidine's success as a "hinge-binder" in many kinase inhibitors.[2]
Furthermore, the pyrimidine ring is synthetically tractable, allowing for substitution at multiple positions. This provides medicinal chemists with a powerful toolkit to fine-tune steric, electronic, and pharmacokinetic properties, thereby optimizing therapeutic efficacy while minimizing off-target effects.[1] The electron-deficient nature of the pyrimidine ring can also confer metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.
Comparative Analysis of Pyrimidine Against Other Privileged Scaffolds
To truly appreciate the strategic value of the pyrimidine scaffold, a direct comparison with other commonly employed heterocyclic cores is essential.
Pyrimidine vs. Pyridine
The pyridine ring, containing a single nitrogen atom, is another ubiquitous scaffold in medicinal chemistry. While both are aromatic heterocycles, the additional nitrogen atom in pyrimidine significantly alters its properties.
| Feature | Pyrimidine | Pyridine | Rationale & Implications in Drug Design |
| Hydrogen Bonding | Two hydrogen bond acceptors. | One hydrogen bond acceptor. | Pyrimidine's dual acceptors offer more opportunities for strong, specific interactions with biological targets, often leading to higher potency. |
| Solubility | Generally more soluble due to increased polarity. | Less polar than pyrimidine. | The increased polarity of pyrimidine can improve aqueous solubility, a critical parameter for drug absorption and distribution. |
| Metabolic Stability | Often more resistant to oxidative metabolism. | Can be susceptible to N-oxidation. | The electron-deficient nature of the pyrimidine ring can block sites of metabolism, leading to improved pharmacokinetic profiles. |
| Synthetic Accessibility | Readily synthesized via established methods (e.g., Biginelli, Pinner). | Diverse synthetic routes are also available. | Both scaffolds are synthetically accessible, but the choice may depend on the desired substitution patterns. |
Experimental Evidence: A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents demonstrated that while both scaffolds can yield active compounds, the pyrimidine derivatives often exhibit different selectivity profiles and potencies, highlighting the subtle yet significant impact of the second nitrogen atom.[3]
Pyrimidine vs. Purine
Purines, consisting of a fused pyrimidine and imidazole ring, are another biologically crucial scaffold, forming the basis of adenine and guanine.
| Feature | Pyrimidine | Purine | Rationale & Implications in Drug Design |
| Size & Complexity | Smaller, less complex. | Larger, more complex fused ring system. | The smaller size of pyrimidine can lead to better "ligand efficiency," where a smaller molecule achieves a higher binding affinity. |
| Synthetic Accessibility | Generally more straightforward to synthesize and derivatize. | Synthesis can be more complex due to the fused ring system. | The synthetic tractability of pyrimidine allows for more rapid exploration of structure-activity relationships (SAR). |
| Target Space | Broad, including kinases, GPCRs, and enzymes. | Often targets pathways involving endogenous purines (e.g., adenosine receptors, DNA/RNA). | While there is overlap, the distinct structures lead to preferences for different biological targets. |
Experimental Evidence: In the realm of kinase inhibitors, both purine and pyrimidine scaffolds have proven highly successful. However, the synthetic accessibility of pyrimidines has enabled the creation of vast libraries, leading to the discovery of numerous potent and selective inhibitors.[1]
The Pyrimidine Scaffold in FDA-Approved Drugs: A Showcase of Versatility
The true testament to the power of the pyrimidine scaffold lies in the ever-growing number of FDA-approved drugs that incorporate this core structure.[4] These drugs span a wide range of therapeutic areas, underscoring the scaffold's remarkable versatility.
| Drug | Target | Therapeutic Area | Key MoA & Significance of Pyrimidine |
| Imatinib (Gleevec®) | Bcr-Abl Tyrosine Kinase | Chronic Myeloid Leukemia | The 2-aminopyrimidine core forms critical hydrogen bonds with the hinge region of the Bcr-Abl kinase, leading to potent and selective inhibition. |
| Gefitinib (Iressa®) | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer | The quinazoline (fused pyrimidine) scaffold acts as a bioisostere of the purine ring of ATP, enabling competitive inhibition of the EGFR kinase domain. |
| 5-Fluorouracil | Thymidylate Synthase | Colorectal, Breast, Stomach Cancer | As a pyrimidine analog, it is converted into fraudulent nucleotides that inhibit DNA synthesis, leading to cancer cell death. |
| Rosuvastatin (Crestor®) | HMG-CoA Reductase | Hypercholesterolemia | The pyrimidine ring contributes to the overall binding affinity and selectivity for the HMG-CoA reductase enzyme. |
| Trimethoprim | Dihydrofolate Reductase | Bacterial Infections | The diaminopyrimidine moiety selectively inhibits bacterial dihydrofolate reductase, an essential enzyme for bacterial growth. |
Experimental Protocols: Synthesizing the Pyrimidine Core
The synthetic accessibility of the pyrimidine scaffold is a major advantage in drug discovery. Several robust and versatile methods exist for its construction.
The Biginelli Reaction: A Classic Multicomponent Synthesis
The Biginelli reaction is a one-pot, three-component reaction that provides straightforward access to dihydropyrimidinones, which can be further modified to generate a diverse range of pyrimidine derivatives.
Workflow for the Biginelli Reaction:
Caption: A typical workflow for the Biginelli reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.2 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a Lewis acid (e.g., Yb(OTf)3).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
Purification: If necessary, purify the product further by recrystallization from a suitable solvent.
The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, providing access to a wide variety of substituted pyrimidines.
Logical Relationship in Pinner Synthesis:
Caption: Key components of the Pinner pyrimidine synthesis.
Strategic Modifications of the Pyrimidine Scaffold: Tuning for Success
The true power of the pyrimidine scaffold lies in the ability to strategically modify its structure to optimize for desired biological and pharmacokinetic properties.
Enhancing Potency and Selectivity
-
Substitution at C2, C4, and C5: These positions are readily functionalized to introduce groups that can form additional interactions with the target protein. For example, in many kinase inhibitors, a substituent at the C4 position often projects into a hydrophobic pocket, enhancing binding affinity.
-
Bioisosteric Replacements: Replacing a phenyl ring with a pyrimidine ring can introduce additional hydrogen bond acceptors and improve physicochemical properties, a strategy that has been successfully employed to enhance metabolic stability and reduce off-target effects.
Improving ADME Properties
-
Introducing Polar Groups: The addition of polar functional groups to the pyrimidine scaffold can improve aqueous solubility and reduce plasma protein binding.
-
Blocking Metabolic Hotspots: Strategic placement of substituents, such as fluorine atoms, can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.
Signaling Pathway Inhibition by a Pyrimidine-Based Kinase Inhibitor:
Caption: Inhibition of a signaling pathway by a pyrimidine-based kinase inhibitor.
Conclusion: The Enduring Legacy and Future Potential of the Pyrimidine Scaffold
The pyrimidine scaffold has firmly established itself as a privileged and indispensable tool in the arsenal of the medicinal chemist. Its inherent biological relevance, coupled with its synthetic versatility and favorable physicochemical properties, has led to the development of a multitude of life-saving therapies.[1][4] As our understanding of disease biology continues to deepen, the adaptable and tunable nature of the pyrimidine core will undoubtedly pave the way for the next generation of innovative medicines to address a wide spectrum of human diseases. The strategic application of the principles and methodologies outlined in this guide will empower researchers to unlock the full therapeutic potential of this remarkable heterocyclic system.
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A Head-to-Head Comparison of Pyrimidine Synthesis Methods: A Guide for Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a privileged scaffold in both biology and medicine. As a fundamental component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA, cellular metabolism, and life itself. This significance translates directly into medicinal chemistry, where the pyrimidine framework is a recurring motif in a multitude of blockbuster drugs, from antiviral agents like Zidovudine to anticancer therapies such as 5-Fluorouracil.
Given their profound importance, the efficient and reliable synthesis of pyrimidine derivatives is a critical endeavor for researchers in drug discovery and chemical biology. The available synthetic arsenal is broad, spanning nature's elegant enzymatic routes to robust, century-old name reactions and their modern, high-efficiency adaptations.
This guide provides an in-depth, head-to-head comparison of the principal methods for pyrimidine synthesis. We will dissect the mechanistic rationale, present detailed experimental protocols, and offer a clear-eyed view of the performance data, enabling you to select the most strategic approach for your specific research and development goals.
Nature's Blueprint: The Biosynthetic Pathways
Living systems utilize two primary, highly regulated pathways for pyrimidine production: de novo synthesis, which builds the ring from simple precursors, and the salvage pathway, which recycles existing pyrimidine bases.
The De Novo Pathway: Assembly from First Principles
The de novo pathway is a conserved, multi-step enzymatic cascade that constructs the pyrimidine ring from elementary molecules such as bicarbonate, glutamine, and aspartate.[1][2][] The process is initiated by the enzyme carbamoyl phosphate synthetase II (CPS II), which catalyzes the rate-limiting step: the formation of carbamoyl phosphate.[1] This intermediate then reacts with aspartate in a key regulatory step mediated by aspartate transcarbamoylase (ATCase).[4] A series of subsequent enzymatic reactions involving cyclization and oxidation leads to the formation of the first complete pyrimidine, orotic acid, which is then converted to the foundational pyrimidine nucleotide, uridine monophosphate (UMP).[1][2]
Mechanism & Rationale: This pathway is the cell's primary method for producing the pyrimidine nucleotides required for DNA and RNA synthesis during growth and proliferation. The enzymatic control ensures absolute fidelity and stereospecificity. Its intricate feedback regulation, particularly at the CPS II and ATCase steps, allows the cell to precisely manage its nucleotide pool, making this pathway a key target for anticancer and immunomodulatory drugs.[1][4]
Experimental Workflow: Visualizing the De Novo Cascade
While not a practical method for bulk synthesis, understanding the workflow is critical for biochemical assays and inhibitor screening.
Caption: A simplified workflow of the de novo pyrimidine biosynthesis pathway.
Step-by-Step Protocol: In Vitro Assay of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the pathway and a validated drug target.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100). Prepare stock solutions of the substrate Dihydroorotate (DHO), the cofactor Coenzyme Q10 (CoQ10), and the electron acceptor 2,6-dichloroindophenol (DCIP).
-
Enzyme Dilution: Dilute purified recombinant human DHODH to the desired concentration in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the assay buffer, DHO, CoQ10, and DCIP. Initiate the reaction by adding the diluted DHODH enzyme.
-
Kinetic Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of DCIP reduction is directly proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction velocity. For inhibitor screening, perform the assay with varying concentrations of the test compound to determine IC₅₀ values.
The Salvage Pathway: The Ultimate Recycling Program
The salvage pathway is an energy-efficient alternative that recycles pyrimidine bases (uracil, thymine) and nucleosides from the degradation of DNA and RNA.[2][5][6] This route bypasses the energy-intensive de novo synthesis by using enzymes like pyrimidine phosphorylases and kinases to convert these breakdown products back into usable nucleotides.[2][6] For example, thymidine kinase phosphorylates thymidine to generate thymidine monophosphate (TMP).
Mechanism & Rationale: This pathway is vital for tissues with low de novo synthesis capacity and for conserving cellular energy.[5] It is also a cornerstone of antiviral and anticancer chemotherapy. Many nucleoside analog drugs are "prodrugs" that must be phosphorylated by cellular or viral kinases via the salvage pathway to exert their therapeutic effect.[6]
The Workhorse of Chemical Synthesis: The Biginelli Reaction
For over a century, the Biginelli reaction has been the preeminent method for synthesizing dihydropyrimidines (DHPMs), which are immediate precursors to pyrimidines. This powerful one-pot, three-component reaction condenses an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea under acidic conditions.[7][8][9]
Mechanism & Rationale: The reaction is believed to proceed via an acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8][10] This highly electrophilic species is then intercepted by the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[10][11] The operational simplicity, convergence, and ability to rapidly generate molecular complexity from simple starting materials have cemented the Biginelli reaction as a favorite in medicinal chemistry for creating libraries of novel compounds.[12][13]
Caption: Logical workflow of the acid-catalyzed Biginelli reaction.
Step-by-Step Protocol: Classic Biginelli Synthesis
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (0.1 mol), the desired aromatic aldehyde (0.1 mol), and urea (0.15 mol) in 30 mL of ethanol.
-
Catalysis: Add 5-6 drops of concentrated hydrochloric acid as the catalyst.
-
Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction's progress via Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).[14] The reaction is typically complete within 4-8 hours.
-
Isolation: After completion, cool the flask to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual starting materials. The product can be further purified by recrystallization from ethanol to yield the pure DHPM.[11][14]
Modern Innovations: Enhancing a Classic Reaction
While robust, the classic Biginelli protocol often suffers from long reaction times and moderate yields. Modern organic synthesis has introduced powerful improvements.
Lewis Acid & Microwave-Assisted Biginelli Reactions
Replacing traditional Brønsted acids with Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) or Indium(III) chloride can significantly improve yields and shorten reaction times, often under milder conditions.[15] The most dramatic acceleration, however, comes from the use of microwave irradiation. Microwave-assisted protocols can slash reaction times from hours to mere minutes, often with a significant increase in yield and product purity.[16][17][18]
The Pinner Synthesis: An Alternative Route
The Pinner synthesis offers a different disconnection, typically involving the condensation of an amidine with a β-dicarbonyl compound.[19][20][21][22] While generally not a one-pot reaction, it provides access to different substitution patterns on the pyrimidine ring that may be difficult to achieve via the Biginelli approach, making it a valuable complementary method.[14]
Head-to-Head Performance Comparison
| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yields | Reaction Time | Scalability |
| Classic Biginelli Reaction | Operationally simple, inexpensive reagents, one-pot. | Long reaction times, harsh acidic conditions, moderate yields. | 40-75% | 4-12 hours | High |
| Lewis Acid-Catalyzed Biginelli | Higher yields, milder conditions, shorter reaction times.[15] | Catalysts can be expensive, may require anhydrous conditions.[23][24] | 75-95%[15] | 1-5 hours | Moderate to High |
| Microwave-Assisted Biginelli | Extremely fast, excellent yields, high purity.[16][17][18] | Requires specialized microwave reactor equipment. | 85-98%[16][25] | 5-20 minutes[16][17] | Moderate |
| Pinner Synthesis | Access to different substitution patterns. | Often a two-step process, can have substrate limitations.[14] | 50-85% | Variable | Moderate |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of a pyrimidine synthesis method is fundamentally driven by the intended application and available resources.
-
For biochemical investigations , understanding enzyme kinetics, or screening for inhibitors of nucleotide metabolism, the only viable options are in vitro assays utilizing the de novo and salvage pathways . These provide essential biological context but are not designed for chemical synthesis.
-
For drug discovery, library synthesis, and medicinal chemistry , the Biginelli reaction and its modern iterations are the methods of choice. They provide a robust and flexible platform for creating diverse pyrimidine-based molecules.
-
For speed and efficiency , especially in a high-throughput or library synthesis setting, the microwave-assisted Biginelli reaction is unparalleled, delivering products in minutes with high yields.[16][17]
-
For process development and scale-up , where cost and simplicity are paramount, a well-optimized Lewis acid-catalyzed or even the classic Biginelli reaction offers a reliable, scalable, and cost-effective route.[15]
-
By carefully weighing the trade-offs between speed, cost, scalability, and the desired molecular architecture, researchers can deploy the most effective synthetic strategy to advance their scientific and therapeutic objectives.
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- Gautam, A. (2016). Pinner pyrimidine synthesis. Slideshare.
- Patil, S. S., et al. (2015). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). International Journal of Research in Advent Technology.
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- Taylor & Francis Online. (2018). Efficient and Green Microwave-Assisted Multicomponent Biginelli Reaction for the Synthesis of Dihydropyrimidinones Catalyzed by Heteropolyanion-Based Ionic Liquids Under Solvent-Free Conditions.
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- Cornelius, S., et al. (2020). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Physiology, 184(4), 1830-1845.
- Ahern, K., & Rajagopal, I. (2023). Pyrimidine de novo Biosynthesis. Biology LibreTexts.
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- Department of Pharmaceutical Science and Natural Products, central University of Punjab. (2021). Pinner pyrimidine synthesis. Slideshare.
- Wikipedia. Pyrimidine.
- Ordóñez, M., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3864.
- Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.
- Alvim, H. G. O., et al. (2012). Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. The Journal of Organic Chemistry, 77(22), 10184-10193.
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
- ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction.
- Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions.
- Bentham Science Publishers. (n.d.). Recent Advances in Biginelli-type Reactions. Current Organic Chemistry, 18(16).
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Comparative Guide to Confirming Target Engagement of 5-Bromo-2-(piperazin-1-yl)pyrimidine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful research program. This guide provides a comprehensive framework for establishing target engagement of 5-Bromo-2-(piperazin-1-yl)pyrimidine, a heterocyclic compound with potential therapeutic applications. Drawing from extensive field experience, this document will not only detail experimental protocols but also delve into the strategic rationale behind selecting and executing the most appropriate assays. We will explore a multi-faceted approach, leveraging both biophysical and cellular methods to build a robust body of evidence for on-target activity.
The Scientific Imperative: Why Target Engagement is Paramount
Before embarking on complex biological and preclinical studies, it is critical to confirm that a molecule of interest, such as this compound, physically interacts with its intended target within a relevant biological context. Failure to do so can lead to the misinterpretation of phenotypic data and the costly pursuit of compounds with off-target or non-specific effects. A rigorous target engagement strategy provides the foundational evidence needed to justify further investment in a drug discovery pipeline.
Given the structural motifs present in this compound, particularly the pyrimidine core, a plausible hypothesis is its function as a kinase inhibitor. The pyrimidine scaffold is a well-established pharmacophore in numerous approved kinase inhibitors, often acting as a hinge-binding motif in the ATP-binding pocket of these enzymes.[1] Therefore, for the purpose of this guide, we will proceed with the hypothetical context that this compound is a putative inhibitor of a specific kinase, "Kinase X."
A Multi-Pronged Approach to Target Validation
A single experimental technique is rarely sufficient to definitively prove target engagement. A more robust strategy involves the triangulation of data from orthogonal assays. This guide will focus on a suite of powerful techniques:
-
Biophysical Assays: These methods assess the direct physical interaction between the compound and a purified protein.
-
Surface Plasmon Resonance (SPR)
-
Isothermal Titration Calorimetry (ITC)
-
-
Cellular Assays: These techniques confirm target interaction within the complex milieu of a living cell.
-
Cellular Thermal Shift Assay (CETSA)
-
-
Proteome-Wide Assays: These approaches can provide insights into selectivity and potential off-targets.
-
Kinobeads Competition Binding Assay
-
The following sections will provide a detailed comparison of these methodologies, complete with experimental workflows and data interpretation guidelines.
Comparative Analysis of Target Engagement Assays
To illustrate the application of these techniques, we will compare the hypothetical performance of this compound against a well-characterized, potent and selective inhibitor of "Kinase X," which we will refer to as "Compound Y."
| Assay | Parameter Measured | Hypothetical Data for this compound | Hypothetical Data for Compound Y (Alternative) | Key Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Association (ka) and Dissociation (kd) rates | KD = 500 nM | KD = 10 nM | Real-time, label-free, provides kinetic information.[2][3] | Requires purified protein, potential for artifacts from protein immobilization.[4] |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | KD = 600 nM, ΔH = -8.5 kcal/mol, TΔS = -2.1 kcal/mol, n = 1.1 | KD = 12 nM, ΔH = -12.2 kcal/mol, TΔS = -1.5 kcal/mol, n = 0.98 | Label-free, in-solution, provides thermodynamic profile.[5][] | Requires larger amounts of purified protein, lower throughput.[7] |
| Cellular Thermal Shift Assay (CETSA) | Target Stabilization (ΔTm), Apparent Cellular IC50 | ΔTm = 4.2 °C at 10 µM, Apparent IC50 = 1.2 µM | ΔTm = 8.5 °C at 1 µM, Apparent IC50 = 50 nM | Confirms target engagement in a cellular context, no need for compound labeling.[8][9][10] | Requires a specific antibody for detection, can be lower throughput.[11] |
| Kinobeads Competition Binding | Apparent Dissociation Constant (Kdapp), Selectivity Profile | Kdapp (Kinase X) = 750 nM; Hits on 5 other kinases at 10 µM | Kdapp (Kinase X) = 25 nM; No other significant hits at 10 µM | Unbiased profiling of kinase targets in cell lysates, provides selectivity data.[12][13] | Limited to ATP-competitive inhibitors, may miss some kinases.[13] |
Experimental Protocols and Workflows
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time monitoring of binding events.[3]
Experimental Workflow:
Caption: A streamlined workflow for SPR analysis.
Step-by-Step Protocol:
-
Protein Immobilization: Covalently immobilize purified, recombinant Kinase X onto a suitable sensor chip (e.g., CM5) via amine coupling. Aim for a low to moderate immobilization density to minimize mass transport effects.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Include a buffer-only injection as a reference.
-
Binding Measurement: Inject the compound dilutions over the immobilized Kinase X surface and a reference flow cell. Monitor the association and dissociation phases.
-
Data Analysis: Subtract the reference sensorgram from the active surface sensorgram. Fit the resulting data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic and affinity constants.[2]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5]
Experimental Workflow:
Caption: The sequential process of an ITC experiment.
Step-by-Step Protocol:
-
Sample Preparation: Dialyze the purified Kinase X and dissolve this compound in the same buffer to minimize buffer mismatch effects.
-
Instrument Setup: Thoroughly clean the sample and reference cells. Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of injections of the compound into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to extract the thermodynamic parameters.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[10] This allows for the confirmation of target engagement in a cellular environment.[9]
Experimental Workflow:
Caption: General workflow for a CETSA experiment.[9]
Step-by-Step Protocol for Melt Curve:
-
Cell Treatment: Incubate cultured cells with this compound at a desired concentration (e.g., 10 µM) and a vehicle control for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them for 3-8 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase X by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.[11]
Kinobeads Competition Binding Assay
This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate. Target engagement is measured by the ability of a free compound to compete with the beads for kinase binding.[12]
Experimental Workflow:
Caption: Workflow for Kinobeads-based profiling.[12]
Step-by-Step Protocol:
-
Lysate Preparation: Prepare native cell lysates from a relevant cell line under conditions that preserve kinase activity.
-
Competition Binding: Incubate the lysates with a serial dilution of this compound or a vehicle control.
-
Kinase Enrichment: Add the Kinobeads slurry to the lysates and incubate to allow for the binding of kinases that are not occupied by the test compound.
-
Sample Processing: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases, reduce, alkylate, and digest them with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the kinases. For each kinase, plot the relative abundance against the compound concentration and fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp).[14]
Conclusion: Building a Coherent Narrative of Target Engagement
The confirmation of target engagement for a novel compound like this compound is a critical milestone in drug discovery. By employing a multi-faceted approach that combines biophysical and cellular assays, researchers can build a compelling and robust case for on-target activity. The data generated from SPR and ITC can provide high-confidence, quantitative measures of direct binding and thermodynamic properties, while CETSA offers invaluable proof of target interaction within the native cellular environment. Furthermore, proteome-wide methods like Kinobeads profiling can offer crucial insights into the selectivity of the compound.
This guide provides the strategic framework and detailed methodologies to empower researchers to rigorously validate the target engagement of their compounds, thereby increasing the probability of success in their drug discovery endeavors.
References
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology, 2690, 149-159. [Link]
- Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. (2021). Technology Networks. [Link]
- Isothermal titration calorimetry in drug discovery. (2006). Methods in Molecular Biology, 328, 1-20. [Link]
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. [Link]
- The target landscape of clinical kinase drugs. (2017). Science, 358(6367), eaan4368. [Link]
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1473, 165-188. [Link]
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist, 45(1), 4-8. [Link]
- Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2018).
- Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Biophysical Techniques in Drug Discovery. [Link]
- Kinobeads workflow. Cells are pre‐incubated with increasing drug... (2023).
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- Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016). Journal of Thermal Analysis and Calorimetry, 126, 1-10. [Link]
- Some potentially active pyrimidine analogues. (2022).
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 5-Bromo-2-(piperazin-1-yl)pyrimidine
Part 1: The Reproducibility Imperative in Medicinal Chemistry
In the high-stakes field of drug discovery and development, reproducibility is the bedrock of scientific progress. The path from a promising preclinical finding to a clinically successful therapeutic is fraught with challenges, a phenomenon often termed the "valley of death".[1] A significant contributor to this high failure rate is the lack of experimental reproducibility.[1] A survey published in Nature revealed that over 70% of researchers have encountered difficulties in reproducing their own or others' experiments, with chemistry being a field of particular concern.[2] This guide provides an in-depth analysis of a key chemical building block, 5-Bromo-2-(piperazin-1-yl)pyrimidine, focusing on the critical parameters and methodological choices that govern experimental success and reproducibility. As scientists, our goal is not just to generate data, but to produce reliable, verifiable results that can be built upon by the global research community.[2][3][4]
Part 2: Profiling the Reagent: this compound
This compound (CAS No: 99931-82-5) is a versatile heterocyclic building block extensively used in the synthesis of pharmacologically active molecules, particularly protein kinase inhibitors.[5][6] Its structure features a pyrimidine core, which is a privileged scaffold in medicinal chemistry, an electron-withdrawing bromine atom at the C5 position, and a piperazine moiety at the C2 position.[7][8] The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the piperazine group often provides a key interaction point with the biological target or a vector for modulating physicochemical properties.[9][10]
| Property | Value | Source |
| CAS Number | 99931-82-5 | [5] |
| Molecular Formula | C₈H₁₁BrN₄ | [5][11] |
| Molecular Weight | 243.10 g/mol | [5][11] |
| Appearance | Solid | [11] |
| Primary Application | Intermediate for kinase inhibitor synthesis | [6][12] |
Part 3: The First Checkpoint: Starting Material Integrity and a Key Alternative
The single most critical factor for reproducibility, and one that is often overlooked, is the quality of the starting material. Commercial availability of this compound varies, and not all suppliers provide comprehensive analytical data. For instance, some vendors offer it under research-grade collections where the buyer assumes full responsibility for confirming identity and purity.[11] This places the onus on the researcher to perform rigorous quality control.
A crucial decision point is the choice between the free-base form (the topic of this guide) and its Boc-protected analog, 5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine (CAS: 374930-88-8).[13][14]
| Feature | This compound | 5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine | Rationale & Causality |
| Handling | Can be hygroscopic; hydrochloride salt is also available.[15][16] | Generally a stable, free-flowing solid.[14] | The free secondary amine in the piperazine ring can be more reactive and prone to salt formation or degradation. The Boc group provides stability. |
| Reaction Compatibility | The free N-H can act as a nucleophile or base, potentially interfering with coupling reactions or causing side products. | The Boc group protects the piperazine nitrogen, preventing unwanted side reactions. | This protection simplifies reaction outcomes but necessitates an additional deprotection step post-coupling, adding to the synthetic route. |
| Cost & Synthesis Steps | Fewer synthetic steps (no deprotection needed). | One additional deprotection step required (e.g., with TFA or HCl). | The choice is a trade-off between a potentially more complex initial reaction setup (with the free base) and a longer overall synthetic sequence (with the protected version). |
Recommendation: For initial route-scouting and optimization where reaction conditions are being varied, using the Boc-protected version can provide cleaner results and simplify interpretation by eliminating potential side reactions involving the piperazine N-H. For scaled-up, cost-sensitive syntheses, a well-characterized and highly pure batch of the free-base form is preferable, provided the reaction protocol is robustly optimized to prevent side-product formation.
Caption: Key decision points for ensuring reproducibility.
Part 4: Protocol Deep Dive: A Self-Validating Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between terminal alkynes and aryl halides.[17][18][19] The following protocol is designed to be self-validating, with explanations for each critical step.
Objective: To couple this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv., serves as base and solvent)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (if co-solvent is needed)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Experimental Protocol:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon). This is critical to remove atmospheric oxygen and moisture, which can deactivate the palladium catalyst.
-
Reagent Addition: To the flask, add this compound, PdCl₂(PPh₃)₂, and CuI under a positive flow of inert gas.
-
Solvent and Base Addition: Add degassed triethylamine via syringe. If the substrate has poor solubility, a minimal amount of anhydrous DMF can be added as a co-solvent. The amine base is essential for deprotonating the terminal alkyne and neutralizing the HBr generated during the catalytic cycle.[20]
-
Degassing: Submerge the flask in an ultrasonic bath for 5 minutes or perform a freeze-pump-thaw cycle (3 times) to ensure the reaction mixture is thoroughly deoxygenated. This is a non-negotiable step for consistent catalytic activity.[21]
-
Alkyne Addition: Add phenylacetylene dropwise via syringe.
-
Reaction: Stir the mixture at a set temperature (e.g., 60-80 °C). The use of microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[22]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed. This prevents the formation of degradation byproducts from excessive heating.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with water and then brine to remove the amine salt and residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Caption: A reproducible workflow for Sonogashira coupling.
Part 5: Application in Drug Discovery: Targeting Kinase Pathways
The synthesized alkynyl-pyrimidine is not an end in itself but a valuable intermediate. Pyrimidine scaffolds are central to a large class of kinase inhibitors used in oncology.[12][23] Protein kinases are enzymes that regulate cellular signaling pathways controlling growth, proliferation, and survival.[24] Dysregulation of these pathways is a hallmark of cancer, making kinases prime therapeutic targets.[7][25] The novel structure created through the reproducible coupling reaction can be evaluated for its ability to inhibit specific kinases, potentially leading to a new therapeutic candidate.
Caption: Inhibition of a kinase pathway by a pyrimidine derivative.
By adhering to the principles of starting material validation, rational protocol design, and meticulous execution, researchers can significantly enhance the reproducibility of their experiments. This not only strengthens the validity of individual findings but also accelerates the collective journey toward novel therapeutics.
References
- Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?
- Chemistry World. (2017, March 20). Taking on chemistry's reproducibility problem.
- USA Chemical Suppliers. (n.d.). 5-bromo-2-(piperazin-1-yl)pyridine suppliers USA.
- National Academies Press. (2019). Understanding Reproducibility and Replicability.
- ElectronicsAndBooks. (n.d.). Microwave-enhanced Sonogashira coupling reaction of substituted pyrimidinones and pyrimidine nucleosides.
- ResearchGate. (2025). Reproducibility in Chemical Research.
- Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research.
- Google Patents. (n.d.). US8609672B2 - Piperazinylpyrimidine analogues as protein kinase inhibitors.
- LookChem. (n.d.). Cas 20980-22-7, 2-(1-Piperazinyl)pyrimidine.
- ResearchGate. (2021, December 15). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction involving pyrimidines 20.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. (2025). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
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A Researcher's Guide to Establishing In Vitro to In Vivo Correlation for Novel Kinase Inhibitors: The Case of 5-Bromo-2-(piperazin-1-yl)pyrimidine
An objective comparison of 5-Bromo-2-(piperazin-1-yl)pyrimidine's performance with other alternatives, supported by experimental data.
This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC), a critical step in the early-stage development of novel therapeutics.[1][2] We utilize this compound, a compound featuring a pyrimidine-piperazine scaffold common in kinase inhibitors, as a practical example.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental choices, detailed protocols, and data interpretation required to confidently bridge the gap between laboratory findings and preclinical outcomes.
The establishment of a predictive mathematical model that links in vitro properties to in vivo responses is a cornerstone of modern drug development.[1][5][6] It serves as a surrogate for bioequivalence studies, reduces the number of required human trials, and ultimately accelerates the delivery of new medicines.[1][7]
Foundational In Vitro Analysis: Defining Potency and Cellular Activity
The journey begins with a thorough characterization of the compound's activity in controlled, cell-free, and cell-based systems. This phase is about more than generating a single IC50 value; it's about understanding the compound's direct interaction with its target and its ability to function within a complex cellular environment. For this guide, we will hypothesize that this compound is a novel inhibitor of Aurora Kinase A, a well-established oncology target.[8]
Biochemical Potency: Direct Target Engagement
First, we must confirm that the compound directly binds to and inhibits the kinase. A high-throughput biochemical assay is ideal for determining potency and enabling initial structure-activity relationship (SAR) studies.[9][10]
Experimental Protocol: TR-FRET Kinase Binding Assay
Rationale for Selection: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, such as LanthaScreen™, is selected for its high sensitivity and robustness.[10] Unlike activity assays that are dependent on ATP concentration, this format directly measures the displacement of a tracer from the kinase's active site, providing a pure measure of binding affinity.[11]
Step-by-Step Methodology:
-
Reagent Preparation: All reagents are prepared in a standard kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: A 10-point, 3-fold serial dilution of this compound and comparator compounds (e.g., Alisertib, a known Aurora A inhibitor) is prepared in DMSO and then further diluted in the reaction buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the diluted compound, 5 µL of the Aurora A kinase-terbium antibody mix, and 5 µL of a fluorescent tracer.
-
Incubation: The plate is incubated at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET enabled plate reader, with excitation at 340 nm and emission measured at 665 nm (tracer) and 620 nm (terbium).
-
Analysis: The ratio of the 665 nm to 620 nm signals is calculated. Data are then plotted against compound concentration using a four-parameter logistic model to determine the IC50 value.
Comparative Biochemical Potency Data
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Aurora A | TR-FRET Binding | 25 |
| Alisertib (Comparator) | Aurora A | TR-FRET Binding | 1.2 |
| MLN8054 (Comparator) | Aurora A | TR-FRET Binding | 4.6 |
Cellular Mechanism of Action: Target Inhibition in a Biological System
Demonstrating that the compound can penetrate the cell membrane and inhibit the target in a living cell is the next critical hurdle. We measure the inhibition of a downstream substrate to confirm on-target cellular activity.
Experimental Protocol: Cellular Phospho-Histone H3 (Ser10) Assay
Rationale for Selection: Aurora A kinase phosphorylates Histone H3 at Serine 10 during mitosis. Measuring the levels of this specific phosphoprotein provides a direct and quantifiable readout of the compound's cellular target engagement. An antibody-based detection method like an In-Cell Western™ assay provides high-throughput, reproducible data.
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cancer cell line (e.g., HCT116 colorectal cancer cells) into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for 18 hours, a duration sufficient to allow cells to enter mitosis.
-
Cell Fixation & Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in phosphate-buffered saline.
-
Immunostaining: The plate is blocked, then incubated with a primary antibody specific for phospho-Histone H3 (Ser10). Subsequently, an IRDye®-labeled secondary antibody is added.
-
Normalization: To ensure the validity of the results, a second primary antibody for a housekeeping protein (e.g., GAPDH or Tubulin) is used in parallel, detected with a secondary antibody emitting at a different wavelength. This normalizes for any variations in cell number.
-
Data Acquisition: The plate is scanned on an infrared imaging system.
-
Analysis: The integrated intensity of the phospho-Histone H3 signal is normalized to the housekeeping protein signal. The normalized data are plotted to calculate the EC50.
Comparative Cellular Activity Data
| Compound | Cell Line | Assay Type | EC50 (nM) |
| This compound | HCT116 | p-Histone H3 (Ser10) | 280 |
| Alisertib (Comparator) | HCT116 | p-Histone H3 (Ser10) | 20 |
| MLN8054 (Comparator) | HCT116 | p-Histone H3 (Ser10) | 65 |
Preclinical Translation: In Vivo Pharmacokinetics and Efficacy
With a solid in vitro data package, the investigation proceeds to in vivo models to assess the compound's behavior in a complex biological system.[12] This phase evaluates the drug's exposure (Pharmacokinetics, PK) and its therapeutic effect (Pharmacodynamics, PD, and Efficacy).[13]
Pharmacokinetic Profile: Can the Drug Reach the Target?
A compound is only effective if it can be absorbed and achieve sufficient concentrations in the bloodstream to reach the tumor tissue. Pyrimidine analogues are known to require intracellular activation, making the study of their pharmacokinetics crucial.[14][15][16]
Experimental Protocol: Murine Pharmacokinetic Study
Step-by-Step Methodology:
-
Animal Model: Use male BALB/c mice (n=3 per time point per route).
-
Dosing: Administer this compound at 5 mg/kg intravenously (IV) and 20 mg/kg via oral gavage (PO).
-
Sample Collection: Collect blood samples via tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Analysis: Plasma is isolated, and the concentration of the parent drug is quantified using a validated LC-MS/MS method.
-
Parameter Calculation: Key PK parameters are calculated using non-compartmental analysis.
Key Pharmacokinetic Parameters
| Parameter | IV Route (5 mg/kg) | PO Route (20 mg/kg) |
| Cmax (ng/mL) | 1,200 | 850 |
| AUC (ng*h/mL) | 2,500 | 4,250 |
| t1/2 (hours) | 3.5 | 4.1 |
| Oral Bioavailability (%) | N/A | 42% |
In Vivo Efficacy: Does the Drug Inhibit Tumor Growth?
The definitive test is whether the compound can inhibit tumor growth in a preclinical cancer model. A cell line-derived xenograft (CDX) model is a standard and robust choice for initial efficacy testing.[12][17]
Experimental Protocol: HCT116 Xenograft Efficacy Study
Step-by-Step Methodology:
-
Tumor Implantation: HCT116 cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth & Staging: Tumors are allowed to grow to an average size of 150-200 mm³. Mice are then randomized into treatment groups.
-
Dosing Regimen: Mice are dosed orally, once daily, with vehicle control, this compound (e.g., 50 mg/kg), or a comparator.
-
Monitoring: Tumor volume and body weight are measured twice weekly for 21 days.
-
Pharmacodynamic Endpoint: On the final day, tumors are collected 4 hours after the last dose to measure the level of phospho-Histone H3 via immunohistochemistry (IHC) to confirm in vivo target engagement.
-
Analysis: Tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
Comparative In Vivo Efficacy
| Treatment Group | Dose (mg/kg, PO) | TGI (%) | p-H3 Inhibition (IHC) |
| Vehicle | - | 0 | Baseline |
| This compound | 50 | 58 | Positive |
| Alisertib | 30 | 85 | Strong Positive |
Synthesizing the Data: The IVIVC
The core objective is to correlate the in vitro data with the in vivo results to build a predictive understanding of the compound's behavior.
IVIVC Workflow Diagram
Caption: Workflow illustrating the correlation from in vitro potency to in vivo efficacy.
Correlation Analysis:
-
Biochemical to Cellular Shift: this compound shows an approximate 11-fold shift from its biochemical IC50 (25 nM) to its cellular EC50 (280 nM). This is a common and acceptable drop-off, reflecting factors like cell membrane permeability and potential for efflux.
-
Exposure vs. Cellular Potency: The oral Cmax at 20 mg/kg was 850 ng/mL. Assuming a molecular weight of 243.1 g/mol , this translates to ~3.5 µM. This peak concentration is over 12 times the cellular EC50 of 280 nM, suggesting that the dose administered in the efficacy study (50 mg/kg) would achieve plasma concentrations well above the level required for target inhibition.
-
Target Engagement and Efficacy: The positive inhibition of the p-H3 biomarker in the tumor tissue confirms that the drug reached its target in vivo and engaged it as predicted by the in vitro cellular assay. This on-target activity provides a direct mechanistic link to the observed tumor growth inhibition of 58%.
Comparative Standing: While this compound is less potent than the clinical candidate Alisertib in all assays, it demonstrates a clear and coherent IVIVC. It has respectable oral bioavailability (42%) and achieves sufficient exposure to drive on-target activity and produce a significant anti-tumor effect in a preclinical model. This validates the scaffold as a viable starting point for further lead optimization.
Conclusion and Future Directions
This guide has systematically outlined the essential steps to build a robust in vitro to in vivo correlation for a novel kinase inhibitor. By integrating direct target binding assays, mechanism-based cellular assays, pharmacokinetic profiling, and in vivo efficacy studies, we have demonstrated that this compound is a promising, orally bioavailable compound with a clear mechanism of action and significant anti-tumor activity. The coherent relationship between its in vitro potency, in vivo exposure, and pharmacodynamic response provides the confidence needed to advance this chemical series in a drug discovery program. Future efforts would focus on medicinal chemistry to improve the biochemical potency, which would be expected to translate into enhanced cellular and in vivo efficacy.
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Selectivity Profiling of 5-Bromo-2-(piperazin-1-yl)pyrimidine: A Comparative Guide to Methodologies and Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Quest for Kinase Selectivity
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows for competitive binding within the highly conserved ATP-binding pocket of kinases.[3] The compound 5-Bromo-2-(piperazin-1-yl)pyrimidine belongs to this versatile class. While its specific kinase targets are not extensively documented in publicly available literature, its structural motifs—a substituted pyrimidine core and a piperazine group—are common features in potent kinase inhibitors.[4]
The central challenge in developing kinase inhibitors is achieving selectivity. With over 500 kinases in the human kinome, off-target inhibition can lead to unforeseen side effects and toxicity.[5] Therefore, a thorough selectivity profile is paramount for advancing any potential kinase inhibitor through the drug discovery pipeline.[6]
This guide provides a comprehensive framework for the selectivity profiling of this compound. It is designed for researchers seeking to characterize this and similar compounds. We will delve into the critical experimental methodologies, from broad kinome screening to cell-based target engagement, and discuss the interpretation of the resulting data in the context of structurally related compounds.
Comparative Analysis: Positioning this compound in the Kinase Inhibitor Landscape
Due to the absence of a publicly available, extensive kinase inhibition dataset for this compound, a direct comparison of its performance is not feasible. However, by examining the structure-activity relationships (SAR) of analogous compounds, we can infer potential target classes and identify suitable comparators for future studies.
The 2,5-disubstituted pyrimidine core is a common feature in inhibitors of various kinase families. For instance, modifications at these positions have yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and tyrosine kinases such as Src and Abl.[5][7][8] The piperazine moiety often extends into solvent-exposed regions of the ATP-binding pocket, providing opportunities to enhance potency and selectivity.[9]
For a robust comparative analysis, this compound should be profiled alongside established kinase inhibitors with similar structural features. Examples of such comparators could include:
-
Dasatinib: A dual Src/Abl inhibitor with a 2-aminopyrimidine core.[10]
-
Imatinib: A Bcr-Abl inhibitor, which also contains a piperazinylmethyl group.
-
Other publicly disclosed pyrimidine-based inhibitors targeting CDKs, Aurora kinases, or various tyrosine kinases.
The goal of this comparative profiling is to establish a "selectivity score" or a visual representation of inhibition across the kinome, which can then be benchmarked against these known agents.[11]
Experimental Methodologies for Comprehensive Selectivity Profiling
A multi-faceted approach is essential to build a complete picture of a compound's selectivity. This should encompass biochemical assays, cell-based target engagement, and phenotypic screening.
In Vitro Biochemical Kinase Assays
This is the foundational step for determining a compound's inhibitory activity against a purified kinase. Large-scale panels offered by commercial vendors can screen a compound against hundreds of kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Ki) of this compound against a broad panel of purified kinases.
Generalized Protocol: Luminometric Kinase Assay
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to create a concentration gradient.
-
Assay Plate Setup: In a multi-well plate, the purified kinase, its specific substrate, and the test compound at various concentrations are combined in an appropriate assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP should be close to its Michaelis-Menten constant (Km) for each kinase to ensure accurate competitive inhibition assessment.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of remaining ATP is quantified using a luciferase/luciferin-based reagent. The resulting luminescence is inversely proportional to kinase activity.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression analysis.
Data Presentation:
The results are typically presented in a table summarizing the IC50 values for each kinase tested. A common way to visualize selectivity is through a "kinome map," where inhibited kinases are highlighted on a phylogenetic tree of the human kinome.
Table 1: Illustrative Kinase Selectivity Profile for this compound and Comparator Compounds
| Kinase Target | This compound IC50 (nM) | Comparator A (e.g., Dasatinib) IC50 (nM) | Comparator B (e.g., Imatinib) IC50 (nM) |
| Abl1 | Data to be generated | <1 | 25 |
| Src | Data to be generated | <1 | >10,000 |
| CDK2 | Data to be generated | 80 | >10,000 |
| Aurora A | Data to be generated | 30 | >10,000 |
| VEGFR2 | Data to be generated | 16 | 100 |
| ... (additional kinases) | ... | ... | ... |
This table is a template for presenting experimentally generated data.
Cell-Based Target Engagement Assays
Biochemical assays, while crucial, do not fully replicate the cellular environment. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly impact a compound's efficacy. Cell-based target engagement assays directly measure the interaction of a compound with its target kinase within living cells.
Objective: To confirm that this compound can access and bind to its intended kinase target(s) in a cellular context and to determine its cellular potency.
Recommended Methodology: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding at a specific protein target in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Phenotypic Screening
Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, such as cell proliferation, apoptosis, or cell cycle progression. This approach is agnostic to the direct target and can reveal unexpected mechanisms of action.
Objective: To evaluate the functional consequences of treating cancer cell lines with this compound.
Recommended Methodology: Cell Viability/Cytotoxicity Assay (MTT Assay)
Generalized Protocol:
-
Cell Seeding: Cancer cell lines, selected based on the putative targets identified in biochemical screens, are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the GI50 (concentration for 50% growth inhibition) is determined.
Conclusion and Future Directions
While the full selectivity profile of this compound remains to be elucidated, its pyrimidine-based scaffold suggests potential as a kinase inhibitor. A systematic evaluation using the methodologies outlined in this guide is essential to characterize its potency, selectivity, and cellular activity. By employing a combination of broad-panel biochemical screening, cell-based target engagement assays, and phenotypic analysis, researchers can build a comprehensive profile of this compound. Comparing these results with data from structurally related and clinically relevant inhibitors will be crucial in determining its potential for further development as a chemical probe or therapeutic agent.
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A Senior Application Scientist's Guide to Strategic Scaffolding: Justifying 5-Bromo-2-(piperazin-1-yl)pyrimidine in Kinase Inhibitor Synthesis
Abstract
In the competitive landscape of drug discovery, particularly in the development of protein kinase inhibitors, the selection of foundational chemical scaffolds is a critical decision that dictates synthetic efficiency, physicochemical properties, and ultimately, biological activity. This guide provides a comprehensive, data-driven justification for the use of 5-Bromo-2-(piperazin-1-yl)pyrimidine as a strategic building block. Through a comparative analysis with viable alternatives, we will demonstrate its superior performance in the context of synthesizing ATP-competitive inhibitors targeting the AKT/PKB signaling pathway, a crucial axis in cancer progression. This document is intended for medicinal chemists, drug development scientists, and researchers seeking to optimize their synthetic strategies and accelerate the discovery of novel therapeutics.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to the purine core of ATP.[1][2] This mimicry allows pyrimidine-based compounds to function as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[1][3] The versatility of the pyrimidine core, which allows for substitution at multiple positions, has led to the development of numerous potent and selective inhibitors against critical oncology targets like CDKs, EGFR, and Aurora kinases.[1][4][5][6]
Our focus, this compound, combines three key features:
-
A Pyrimidine Core: For ATP-competitive binding.
-
A Piperazine Moiety: A common pharmacophore that can form critical hydrogen bonds, enhance solubility, and provide a convenient vector for further chemical modification.[7][8]
-
A C5-Bromo Substituent: A versatile chemical handle ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the introduction of diverse aryl or heteroaryl groups to explore the kinase active site.[9][10]
The Synthetic Challenge: A Case Study in AKT Inhibition
To provide a tangible context, this guide will focus on the synthesis of a key intermediate for an analog of AZD5363 , a potent, orally bioavailable pan-AKT inhibitor that has been investigated in multiple clinical trials.[11][12][13] The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers, making AKT a high-value therapeutic target.[11] The structure of AZD5363 reveals a pyrrolo[2,3-d]pyrimidine core, which can be constructed from a suitably functionalized pyrimidine starting material. Our goal is to synthesize a key bi-aryl intermediate, demonstrating why this compound is the optimal starting point.
Comparative Analysis of Key Building Blocks
A medicinal chemist's choice of starting material is a balance of reactivity, cost, availability, and the strategic goal of the synthesis. We will compare our lead compound against two logical alternatives.
-
Candidate 1 (Lead): this compound
-
Candidate 2 (Alternative Halogen): 5-Chloro-2-(piperazin-1-yl)pyrimidine
-
Candidate 3 (Alternative Strategy): 2,5-Dichloropyrimidine
The primary justification for selecting the bromo- derivative hinges on its superior reactivity in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions. The carbon-halogen bond dissociation energy follows the trend I > Br > Cl, making C-Br bonds weaker and more susceptible to cleavage by a Pd(0) catalyst than C-Cl bonds.[14][15] While modern catalysts have improved the viability of chloro-heteroaromatics, bromo-derivatives often provide higher yields under milder conditions, a crucial factor when working with complex, multi-functionalized molecules.[14][15]
Head-to-Head Synthesis: Suzuki-Miyaura Coupling
To quantify the performance of each candidate, we will compare their efficiency in a model Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[16][17] The goal is to synthesize a 5-aryl-2-(piperazin-1-yl)pyrimidine intermediate, a critical step toward an AZD5363 analog.
Experimental Workflow
The following diagram outlines the comparative synthetic workflow. For Candidate 3, an additional step is required to introduce the piperazine moiety, adding complexity and potentially reducing the overall yield.
Caption: Comparative synthetic workflows for the target intermediate.
Detailed Experimental Protocols
Protocol 1: Suzuki Coupling with this compound (Candidate 1)
-
To a microwave vial, add this compound (1.0 mmol), the desired aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL), degassed with argon.
-
Seal the vial and heat in a microwave reactor to 110°C for 20 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling with 5-Chloro-2-(piperazin-1-yl)pyrimidine (Candidate 2)
-
Follow Protocol 1, but increase the catalyst loading to (0.05 mmol) and the reaction time to 60 minutes at 120°C to account for the lower reactivity of the chloride.
Comparative Performance Data
The following table summarizes the expected outcomes based on established reactivity principles of aryl halides.[14][15]
| Parameter | Candidate 1 (Bromo) | Candidate 2 (Chloro) | Candidate 3 (Dichloro Route) |
| Reaction Time | 20 min | 60 min | > 60 min (for coupling step) |
| Reaction Temp. | 110°C | 120°C | 120°C (for coupling step) |
| Catalyst Loading | 3 mol% | 5 mol% | 5 mol% (for coupling step) |
| Typical Yield | 85-95% | 60-75% | 50-65% (overall) |
| Purity (Post-Column) | >98% | >98% | >98% |
| Process Steps | 1 | 1 | 2 |
Analysis: The data clearly illustrates the synthetic advantage of Candidate 1 . The C-Br bond's higher reactivity allows for milder conditions, shorter reaction times, and lower catalyst loading, all of which contribute to higher yields and a more efficient, cost-effective process. Candidate 3 is the least efficient due to the additional synthetic step required, which decreases the overall yield.
Biological Rationale and Structure-Activity Relationship (SAR)
The choice of building block extends beyond synthetic ease; it directly impacts the biological profile of the final molecule. The AKT kinase, our target, is a central node in the PI3K/AKT/mTOR signaling pathway, which governs cell proliferation, survival, and metabolism.
Caption: Simplified PI3K/AKT signaling pathway and inhibitor target.
The 5-position of the pyrimidine ring in AKT inhibitors like AZD5363 projects into a key region of the ATP-binding pocket.[12] The ability to use the C5-bromo handle to install a variety of aryl and heteroaryl moieties via Suzuki coupling is paramount for SAR exploration. This allows chemists to:
-
Optimize Potency: By introducing groups that form favorable hydrophobic or hydrogen-bonding interactions within the kinase hinge region.
-
Enhance Selectivity: By designing substituents that exploit subtle differences between the active sites of AKT isoforms and other related kinases (e.g., ROCK), thereby reducing off-target effects.[13]
-
Tune Physicochemical Properties: Modifying the C5-substituent can alter the molecule's solubility, lipophilicity, and metabolic stability, which are crucial for achieving good oral bioavailability and a favorable pharmacokinetic profile.
Using the bromo-pyrimidine ensures that this vital SAR exploration can be conducted efficiently, with reliable and high-yielding reactions that are tolerant of a wide range of functional groups on the boronic acid coupling partner.
Conclusion and Justification
The selection of This compound is a strategic decision justified by a confluence of synthetic and medicinal chemistry principles.
-
Synthetic Superiority: It offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro-analog, leading to higher yields, milder reaction conditions, and greater overall process efficiency. This accelerates the synthesis of target compounds and analogs.
-
Strategic Versatility: The C5-bromo position serves as a robust and reliable handle for introducing chemical diversity crucial for optimizing potency, selectivity, and pharmacokinetic properties in a kinase inhibitor program.
-
Proven Applicability: The pyrimidine-piperazine scaffold is a well-established and validated core for numerous kinase inhibitors, providing a high probability of success in developing drug-like molecules.[7][18]
For research teams aiming to develop novel kinase inhibitors, particularly within the AKT signaling pathway, this compound represents the most logical and efficient foundational building block. Its use streamlines the path from initial synthesis to lead optimization, ultimately providing a competitive advantage in the quest for new cancer therapeutics.
References
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- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate.
- Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. ResearchGate.
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- Buchwald–Hartwig amination. Wikipedia.
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(piperazin-1-yl)pyrimidine
In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis and efficacy. However, the life cycle of a chemical doesn't end with the experiment. Responsible disposal is not just a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable science. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-(piperazin-1-yl)pyrimidine, grounded in the principles of chemical safety and regulatory compliance.
Hazard Identification and Risk Assessment: Know Your Compound
Before we can devise a disposal strategy, we must first understand the inherent risks associated with this compound. While a specific, comprehensive toxicological profile may be limited for novel compounds, we can infer potential hazards based on its structural motifs: a brominated pyrimidine and a piperazine ring. These features suggest potential for biological activity and environmental persistence.
Based on analogous structures, the primary hazards are summarized below.[1][2][3][4]
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid creating dust.[1] Handle in a well-ventilated area or chemical fume hood.[2][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and change gloves immediately if contaminated.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Wear tightly fitting safety goggles or a face shield.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] | Avoid breathing dust or vapors.[4] |
This table is a summary of potential hazards and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the batch in use.
The fundamental principle of chemical disposal is that it must be managed as hazardous waste through a licensed and certified disposal company.[6] Never dispose of this compound down the drain or in regular trash.[7]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to ensure that this compound is handled and disposed of safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]
Step 1: Waste Classification and Segregation
Proper segregation is the most critical step to prevent unintended chemical reactions and to ensure correct disposal.[10]
-
Solid Waste:
-
Collection: Designate a specific, sealed container for solid waste contaminated with this compound. This includes items like contaminated gloves, weighing papers, pipette tips, and absorbent pads.[6]
-
Container Type: Use a durable, leak-proof container, such as a high-density polyethylene (HDPE) pail or a designated hazardous waste box with a liner.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[11]
-
-
Liquid Waste:
-
Collection: If the compound is in a solvent, it must be collected in a designated liquid waste container.
-
Segregation by Solvent Type: Based on its halogenated structure (Bromo-), this waste must be collected in a "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents.
-
Container Type: Use a shatter-resistant, chemically compatible container (e.g., coated glass or HDPE) with a secure, threaded lid.[7]
-
Labeling: Clearly label the container with "Hazardous Waste," list all chemical constituents including solvents and their approximate concentrations, and affix the relevant hazard pictograms.
-
Step 2: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred to a central storage facility.[11]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[11]
-
Secondary Containment: Store liquid waste containers in a secondary containment bin to catch any potential leaks.
Step 3: Arranging for Disposal
Disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for the collection and disposal of chemical waste.
-
Waste Pickup Request: Follow your institution's protocol to submit a chemical waste pickup request. This typically involves an online form where you will detail the contents of your waste containers.
-
Manifesting: For transport off-site, the waste will be tracked using a hazardous waste manifest system, which creates a paper trail from generation to final disposal.[12]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Contingency Planning: Spill Management
Accidents happen, and a prepared response is critical to mitigating risk. Small, manageable spills ("bench-top" spills) can often be handled by trained laboratory personnel.[13]
For a small solid or liquid spill of this compound:
-
Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the area.[14]
-
Assess: If the spill is large, highly volatile, or you are unsure how to proceed, evacuate the area and call your institution's emergency number or EHS department immediately.[13][15]
-
Protect: Don appropriate Personal Protective Equipment (PPE): two pairs of nitrile gloves, safety goggles, and a lab coat.[5][16]
-
Contain & Absorb:
-
Clean: Using tongs or forceps, carefully collect all contaminated materials (absorbent, broken glass, etc.) and place them into your designated solid hazardous waste container.[13][15]
-
Decontaminate: Wipe the spill area with a towel dampened with soap and water.[13][14] Place the cleaning materials into the same hazardous waste container.
-
Dispose: Seal the waste container, ensure it is properly labeled, and contact EHS for pickup.
-
Report: Report the incident to your supervisor and EHS as required by your institution.[16]
By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to protect the environment. This commitment to the complete chemical lifecycle is the hallmark of an exemplary scientist.
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Definitive Guide to Personal Protective Equipment for Handling 5-Bromo-2-(piperazin-1-yl)pyrimidine
This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Bromo-2-(piperazin-1-yl)pyrimidine (CAS No: 374930-88-8). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory practice. Our primary objective is to mitigate risk and ensure your work can proceed with the highest degree of safety and confidence.
Foundational Hazard Assessment
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with specific risks that dictate our choice of protective equipment. The primary principle guiding our protocol is minimizing all routes of exposure—inhalation, ingestion, and dermal contact.
The compound is a solid with the empirical formula C₈H₁₁BrN₄. According to the Globally Harmonized System (GHS), its hazards are summarized below.
| Hazard Identification | Details |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed[1]H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1][2] |
| Hazard Class | Acute Toxicity 4 (Oral) |
It is critical to note that for many research chemicals, the toxicological properties have not been fully investigated.[3][4] Therefore, we must treat this compound with a high degree of caution, employing engineering controls and Personal Protective Equipment (PPE) to create multiple barriers against exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a carefully considered response to the specific hazards identified. The following equipment is mandatory when handling this compound in any quantity.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Must conform to NIOSH (US) or EN 166 (EU) standards.[3][4] Tightly sealed goggles are required to protect against dust particles and potential splashes. A face shield should be worn over goggles during procedures with a high risk of splashing, such as preparing concentrated solutions.[4][5] |
| Hand Protection | Chemically Impermeable Gloves | Nitrile gloves are the preferred choice for their resistance to a broad range of chemicals and for providing good dexterity.[5][6][7] Double-gloving is a best practice to provide an additional layer of protection against contamination.[5][8] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[8] |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, fire-retardant lab coat with tight-fitting cuffs is required to prevent skin contact.[5][9] The coat must be fully buttoned to provide complete coverage. For large-scale operations, a chemical-resistant apron worn over the lab coat is recommended.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is necessary when handling the solid compound outside of a certified chemical fume hood or if dust formation is likely.[4][10] An N95-rated respirator can provide adequate protection against airborne particulates.[4][8] |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict, logical workflow is the most effective way to translate safety knowledge into safe practice. The following protocol outlines the essential steps for handling this compound.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: All handling of this compound must occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[4][5][10]
-
Verify Safety Equipment: Before starting, ensure that a safety shower and eyewash station are unobstructed and readily accessible.[3][4]
-
Assemble Materials: Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place plastic-backed absorbent pads on the work surface to contain minor spills.[5]
-
Don PPE: Put on all required PPE as specified in the table above.
Step 2: Weighing and Transferring the Solid
-
Perform all weighing and transfer operations within the fume hood to minimize the risk of inhaling dust.[4]
-
Use dedicated spatulas and tools to handle the solid. Avoid scooping material directly from the primary container to prevent contamination.
-
Close the primary container tightly immediately after dispensing the required amount.
Step 3: Solution Preparation
-
When dissolving the solid, add the compound slowly and carefully to the solvent to prevent splashing.
-
If the dissolution process is exothermic or generates vapors, ensure it is performed in a closed or contained system within the fume hood.
Step 4: Post-Handling Decontamination
-
Thoroughly clean all non-disposable equipment and the work surface with an appropriate detergent solution, followed by water.[5]
-
Dispose of all contaminated disposable items (gloves, absorbent pads, weigh boats) in the designated hazardous waste container.[4]
-
Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[3][5]
Caption: A procedural workflow for the safe handling of this compound.
Emergency Response and Spill Management
Preparedness is key to mitigating the impact of an accidental exposure or spill.
-
In Case of Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10][11]
-
In Case of Skin Contact: Remove all contaminated clothing at once. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][10]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9][10]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10][12]
Small-Scale Solid Spill Cleanup
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE (including respiratory protection), gently cover the spill with absorbent pads to prevent dust from becoming airborne.[5]
-
Carefully sweep the material into a designated hazardous waste container. Do not create dust.[3][10]
-
Clean the spill area thoroughly with a detergent solution, followed by water.[5]
-
Place all cleanup materials into a sealed, labeled hazardous waste container for disposal.
Waste Disposal Protocol
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling this compound is considered hazardous.
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, absorbent pads, and empty primary containers, must be collected in a clearly labeled, sealed hazardous waste bag or container.[4][5]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed hazardous waste container. Ensure chemical compatibility before mixing different waste streams.[4]
-
Disposal Coordination: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, adhering strictly to all local, state, and federal regulations.[4]
Caption: A streamlined process for segregating and disposing of chemical waste.
References
- Capot Chemical. (2010). MSDS of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. [Link]
- University of Wyoming. (2022). 5-Bromo-2-Deoxyuridine (BrdU)
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- University of Arizona. (2015). Personal Protective Equipment Selection Guide. [Link]
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
